molecular formula C8H8O4 B1600006 2,3-Dihydroxy-5-methylbenzoic acid CAS No. 6049-93-0

2,3-Dihydroxy-5-methylbenzoic acid

Cat. No.: B1600006
CAS No.: 6049-93-0
M. Wt: 168.15 g/mol
InChI Key: NCLKLKFWHLNSPF-UHFFFAOYSA-N
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Description

2,3-Dihydroxy-5-methylbenzoic acid is a useful research compound. Its molecular formula is C8H8O4 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Dihydroxy-5-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dihydroxy-5-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydroxy-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,9-10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLKLKFWHLNSPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90454952
Record name 2,3-Dihydroxy-5-methylbenzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID90454952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6049-93-0
Record name 2,3-Dihydroxy-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dihydroxy-5-methylbenzoic Acid: Properties, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

2,3-Dihydroxy-5-methylbenzoic acid, a derivative of catechol and benzoic acid, represents a class of phenolic compounds with significant therapeutic potential. While this specific molecule is not extensively characterized in publicly available literature, its structural similarity to other well-studied dihydroxybenzoic acids allows for a comprehensive theoretical and comparative analysis. This guide synthesizes the known properties of its parent compound, 2,3-dihydroxybenzoic acid, and related isomers to provide a detailed overview of the expected physicochemical properties, a plausible synthetic route, predicted spectral characteristics, and a discussion of its potential biological and pharmacological activities. This document aims to serve as a foundational resource for researchers interested in the exploration and development of novel therapeutics based on the catechol-benzoic acid scaffold.

Introduction: The Therapeutic Promise of Substituted Catechols

The catechol moiety, a 1,2-dihydroxybenzene structure, is a key pharmacophore present in numerous biologically active molecules, including neurotransmitters like adrenaline.[1] Its ability to chelate metals and participate in redox reactions underpins the diverse pharmacological activities of its derivatives.[2][3] When incorporated into a benzoic acid framework, the resulting dihydroxybenzoic acids exhibit a range of biological effects, including antioxidant, antimicrobial, and cytotoxic activities.[4][5][6]

2,3-Dihydroxy-5-methylbenzoic acid is a structurally intriguing member of this family. The presence of a methyl group at the 5-position is anticipated to modulate its lipophilicity and electronic properties, potentially influencing its biological activity and metabolic stability compared to its unmethylated counterpart, 2,3-dihydroxybenzoic acid (also known as pyrocatechuic acid). This guide provides a detailed examination of the anticipated properties of this molecule, drawing upon the established knowledge of its chemical class to facilitate further research and development.

Physicochemical Properties

While experimental data for 2,3-dihydroxy-5-methylbenzoic acid is limited, its physicochemical properties can be predicted based on its structure and data from chemical suppliers.

PropertyPredicted/Reported ValueSource/Comment
Molecular Formula C₈H₈O₃-
Molecular Weight 168.15 g/mol -
CAS Number 6049-93-0[7]
Boiling Point 364.977 °C at 760 mmHg[7]
Density 1.461 g/cm³[7]
Flash Point 188.717 °C[7]
LogP (calculated) 1.10440[7]
Hydrogen Bond Donors 3[7]
Hydrogen Bond Acceptors 4[7]
Storage Temperature 2-8°C[7]

The methyl group is expected to slightly increase the lipophilicity (as indicated by the LogP value) compared to 2,3-dihydroxybenzoic acid, which may enhance its ability to cross biological membranes.

Synthesis and Reactivity

Proposed Synthetic Pathway

A potential route could start from 3-hydroxy-4-methylbenzoic acid, involving an oxidation step to introduce the second hydroxyl group.

Synthetic_Pathway 3-hydroxy-4-methylbenzoic_acid 3-Hydroxy-4-methylbenzoic acid Oxidation Oxidation (e.g., with a mild oxidizing agent) 3-hydroxy-4-methylbenzoic_acid->Oxidation 2_3_Dihydroxy_5_methylbenzoic_acid 2,3-Dihydroxy-5-methylbenzoic acid Oxidation->2_3_Dihydroxy_5_methylbenzoic_acid

Caption: Proposed synthesis of 2,3-Dihydroxy-5-methylbenzoic acid.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical adaptation based on similar reactions and requires experimental optimization.

Step 1: Oxidation of 3-Hydroxy-4-methylbenzoic acid

  • Dissolution: Dissolve 1 equivalent of 3-hydroxy-4-methylbenzoic acid in a suitable solvent, such as a mixture of water and a co-solvent like acetonitrile.

  • Reagent Addition: Slowly add a mild oxidizing agent (e.g., a persulfate salt in the presence of a catalyst) to the solution at a controlled temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching and Extraction: Once the reaction is complete, quench the reaction with a suitable reducing agent (e.g., sodium bisulfite solution). Acidify the mixture and extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Reactivity

The reactivity of 2,3-dihydroxy-5-methylbenzoic acid is dictated by its functional groups: the catechol ring, the carboxylic acid, and the methyl group.

  • Catechol Moiety: Prone to oxidation, which is central to its antioxidant activity. It can also undergo electrophilic aromatic substitution, with the hydroxyl groups being activating and ortho-, para-directing.

  • Carboxylic Acid Group: Can undergo esterification, amidation, and reduction to the corresponding alcohol.

  • Methyl Group: Can potentially be a site for radical halogenation under specific conditions.

Spectral Analysis (Predicted)

Experimental spectra for 2,3-dihydroxy-5-methylbenzoic acid are not widely published. The following are predictions based on its structure and data from analogous compounds.

1H NMR Spectroscopy

The 1H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts will be influenced by the electron-donating hydroxyl and methyl groups and the electron-withdrawing carboxylic acid group.

ProtonPredicted Chemical Shift (ppm)Multiplicity
Aromatic CH (at C4) ~7.0-7.3d
Aromatic CH (at C6) ~6.7-7.0d
Methyl (CH₃) ~2.2-2.4s
Carboxylic Acid (COOH) >10br s
Hydroxyl (OH) 5-9br s

Chemical shifts are relative to TMS and can vary based on solvent and concentration.

13C NMR Spectroscopy

The 13C NMR spectrum will provide information on the carbon framework of the molecule.

CarbonPredicted Chemical Shift (ppm)
Carboxylic Acid (C=O) 165-175
Aromatic C-OH (C2, C3) 140-155
Aromatic C-H (C4, C6) 110-130
Aromatic C-COOH (C1) 115-125
Aromatic C-CH₃ (C5) 130-140
Methyl (CH₃) 20-25
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic functionalities.

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid) 2500-3300 (broad)Stretching vibration
O-H (Phenolic) 3200-3600 (broad)Stretching vibration
C=O (Carboxylic Acid) 1680-1710Stretching vibration
C=C (Aromatic) 1450-1600Stretching vibrations
C-O (Phenolic/Carboxylic) 1210-1320Stretching vibrations
Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to the molecular weight (168.15 g/mol ). Common fragmentation patterns would involve the loss of H₂O, CO, and COOH.

Biological and Pharmacological Activities (Inferred)

While no direct biological studies on 2,3-dihydroxy-5-methylbenzoic acid are available, its activity can be inferred from studies on 2,3-dihydroxybenzoic acid and other isomers.

Antioxidant Activity

Dihydroxybenzoic acids are known to be potent antioxidants. Studies have shown that 2,3-dihydroxybenzoic acid exhibits strong antioxidant activity in various assays, including DPPH, ABTS, FRAP, and CUPRAC.[4][9] The antioxidant capacity is attributed to the ability of the catechol moiety to donate hydrogen atoms and stabilize the resulting radical through resonance. The methyl group in the 5-position may slightly enhance its antioxidant potential due to its electron-donating nature.

Antimicrobial Activity

2,3-dihydroxybenzoic acid has been shown to possess antimicrobial properties.[10] One study reported its isolation from Flacourtia inermis fruit and its effectiveness against multidrug-resistant bacteria.[6] It has also been shown to inhibit biofilm formation by Pseudomonas aeruginosa by chelating iron, which is essential for bacterial growth and biofilm development.[11] The increased lipophilicity of the 5-methyl derivative could potentially enhance its antimicrobial activity by facilitating its passage through bacterial cell membranes.

Cytotoxic and Anticancer Potential

Several dihydroxybenzoic acids have been investigated for their cytotoxic effects on cancer cell lines. For instance, 2,3-dihydroxybenzoic acid has been shown to induce cytotoxic effects in MCF-7 and MDA-MB-231 breast cancer cells.[5] It has also been reported to inhibit cyclin-dependent kinase 1 (CDK1) and CDK6 activity, suggesting a potential mechanism for its anticancer effects.[5] The addition of a methyl group could alter its interaction with biological targets, and its cytotoxic profile would require experimental verification.

Biological_Activities Molecule 2,3-Dihydroxy-5-methylbenzoic acid Antioxidant Antioxidant Activity Molecule->Antioxidant Inferred from 2,3-dihydroxybenzoic acid Antimicrobial Antimicrobial Activity Molecule->Antimicrobial Inferred from 2,3-dihydroxybenzoic acid Anticancer Anticancer Potential Molecule->Anticancer Inferred from 2,3-dihydroxybenzoic acid

Caption: Inferred biological activities of 2,3-Dihydroxy-5-methylbenzoic acid.

Conclusion and Future Directions

2,3-Dihydroxy-5-methylbenzoic acid is a promising, yet understudied, molecule with significant potential for applications in drug development. Based on the well-documented activities of its structural analogs, it is predicted to possess valuable antioxidant, antimicrobial, and anticancer properties. The addition of a methyl group is likely to favorably modulate its physicochemical properties, potentially leading to enhanced biological efficacy.

Future research should focus on the development of a robust and scalable synthetic route to enable further investigation. Comprehensive characterization using modern analytical techniques is essential to confirm its structure and purity. Subsequent in-vitro and in-vivo studies are warranted to elucidate its biological mechanism of action, evaluate its therapeutic potential, and assess its safety profile. This guide provides a solid theoretical framework to initiate and guide these future research endeavors.

References

  • Błaszczak, W., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Molecules, 26(17), 5376. [Link]

  • Yenilmez, F., et al. (2023). Investigation of the Effect of 2,3-Dihydrobenzoic Acid Acid (2,3-DHBA) on the Lipid Profiles of MCF-7 and MDA-MB-231 Human Breast Cancer Cells via an Untargeted Lipidomic Approach. Metabolites, 13(5), 633. [Link]

  • LookChem. (n.d.). 2,3-Dihydroxy-5-methylbenzoic acid. [Link]

  • Gorniak, I., et al. (2020). Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. Molecules, 25(14), 3188. [Link]

  • A. S. Lincy, et al. (2016). Antibiotic activity of 2, 3-dihydroxybenzoic acid isolated from Flacourtia inermis fruit against multidrug resistant bacteria. International Journal of Pharmaceutical Sciences and Research, 7(8), 3284. [Link]

  • Haley, C. L., et al. (2011). 2,3-Dihydroxybenzoic Acid-Containing Nanofiber Wound Dressings Inhibit Biofilm Formation by Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 55(9), 4201–4207. [Link]

  • Kalinina, T. A., et al. (2021). Imine-Based Catechols and o-Benzoquinones: Synthesis, Structure, and Features of Redox Behavior. ACS Omega, 6(45), 30459–30470. [Link]

  • Wikipedia. (n.d.). Adrenaline. [Link]

  • S. R. Cherkupally, et al. (2017). Oxidation of the substituted catechols dihydroxyphenylalanine methyl ester and trihydroxyphenylalanine by lactoperoxidase and its compounds. Journal of Inorganic Biochemistry, 170, 14-21. [Link]

Sources

An In-Depth Technical Guide to 2,3-Dihydroxy-5-methylbenzoic Acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,3-Dihydroxy-5-methylbenzoic acid, a significant organic compound with potential applications in various scientific fields, including medicinal chemistry and materials science. This document delves into its chemical identity, physicochemical properties, synthesis strategies, and safety considerations, offering a foundational resource for professionals engaged in research and development.

Chemical Identity and Structure

2,3-Dihydroxy-5-methylbenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure features a benzene ring substituted with two hydroxyl (-OH) groups at positions 2 and 3, a carboxyl (-COOH) group at position 1, and a methyl (-CH3) group at position 5.

Chemical Structure:

Synthesis_Pathway A p-Cresol B 2-Bromo-4-methylphenol A->B Bromination C 2-Bromo-4-methyl-1,3-dimethoxybenzene B->C Methylation D 2,3-Dimethoxy-5-methylbenzoic acid C->D Carboxylation via Grignard Reaction E 2,3-Dihydroxy-5-methylbenzoic acid D->E Demethylation

Figure 2: Proposed Synthetic Pathway for 2,3-Dihydroxy-5-methylbenzoic acid.

Proposed Experimental Protocol:

  • Bromination of p-Cresol: React p-cresol with a brominating agent, such as N-bromosuccinimide (NBS) in the presence of a radical initiator, to selectively introduce a bromine atom at the ortho position to the hydroxyl group.

  • Methylation: Protect the hydroxyl groups by reacting 2-bromo-4-methylphenol with a methylating agent like dimethyl sulfate in the presence of a base.

  • Grignard Reaction and Carboxylation: Form the Grignard reagent by reacting 2-bromo-4-methyl-1,3-dimethoxybenzene with magnesium metal. Subsequently, quench the Grignard reagent with solid carbon dioxide (dry ice) followed by acidic workup to introduce the carboxylic acid group.

  • Demethylation: Cleave the methyl ethers using a strong acid, such as hydrobromic acid or a Lewis acid like boron tribromide, to yield the final product, 2,3-Dihydroxy-5-methylbenzoic acid.

Causality in Experimental Choices: The choice of a protecting group strategy (methylation) is crucial to prevent side reactions during the Grignard reagent formation. The subsequent demethylation is a standard and effective method for deprotecting methoxy groups on an aromatic ring.

Potential Applications in Research and Drug Development

While specific biological activities of 2,3-Dihydroxy-5-methylbenzoic acid are not extensively documented, the broader class of dihydroxybenzoic acids exhibits a wide range of pharmacological properties. These compounds are known to possess antioxidant, anti-inflammatory, and antimicrobial activities. [1][2] Derivatives of hydroxybenzoic acids are being investigated for various therapeutic applications. For instance, some have been explored as potential agents for treating benign prostate hyperplasia and prostate carcinoma. [3]The structural motifs present in 2,3-Dihydroxy-5-methylbenzoic acid, namely the catechol (2,3-dihydroxy) and carboxylic acid moieties, are found in numerous biologically active molecules and natural products. The catechol group is a well-known metal chelator and can participate in redox cycling, which could be relevant for applications in neurodegenerative diseases or cancer.

Analytical Methodologies

The characterization and purity assessment of 2,3-Dihydroxy-5-methylbenzoic acid can be achieved using a combination of standard analytical techniques.

High-Performance Liquid Chromatography (HPLC):

HPLC is a primary method for determining the purity of benzoic acid derivatives. [4][5]A reversed-phase HPLC method would be suitable for the analysis of this compound.

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Detection: UV at 254 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of 2,3-Dihydroxy-5-methylbenzoic acid. Predicted NMR data can serve as a reference for experimental verification. While specific experimental data for this compound is not readily available, data for its isomer, 3-Hydroxy-2-methylbenzoic acid, can provide some context for expected chemical shifts. [6] Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the compound. Electron ionization (EI) or electrospray ionization (ESI) sources can be employed.

Safety and Handling

Specific GHS classification and detailed toxicological data for 2,3-Dihydroxy-5-methylbenzoic acid (CAS 6049-93-0) are not well-documented. However, based on the known hazards of its isomers and related compounds, such as 3-hydroxy-5-methylbenzoic acid, certain precautions should be taken. [5] General Hazard Profile (Inferred from Isomers):

  • Skin Irritation: May cause skin irritation. [5]* Eye Irritation: May cause serious eye irritation. [5]* Respiratory Irritation: May cause respiratory irritation. [5] Recommended Handling Procedures:

  • Use in a well-ventilated area or with local exhaust ventilation.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

Self-Validating Protocol for Safe Handling:

  • Risk Assessment: Before handling, conduct a thorough risk assessment, considering the potential hazards and the scale of the experiment.

  • Engineering Controls: Utilize a chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment: Always wear appropriate PPE.

  • Spill Response: Have a spill kit readily available and be familiar with the procedures for cleaning up solid chemical spills.

  • Waste Disposal: Dispose of chemical waste in accordance with institutional and local regulations.

Conclusion

2,3-Dihydroxy-5-methylbenzoic acid is a compound with significant potential for further investigation in various scientific disciplines. While detailed experimental data for this specific molecule is currently limited, this guide provides a comprehensive overview of its known properties and a framework for its synthesis, analysis, and safe handling based on established chemical principles and data from closely related compounds. Further research into the biological activities and applications of this compound is warranted and could lead to novel discoveries in drug development and other areas of chemical science.

References

  • Organic Syntheses Procedure. 3,5-Dihydroxybenzoic acid. Available from: [Link]

  • Brauer, G. M., & Simon, L. (1962). Synthesis of 2-propoxy-5-methylbenzoic acid. Journal of Research of the National Bureau of Standards-A. Physics and Chemistry, 66A(4), 313.
  • Carl ROTH. (2023). Safety Data Sheet: 2-Methylbenzoic acid. Available from: [Link]

  • Google Patents. (2019). CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid.
  • Google Patents. (2017). Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
  • PubChem. (n.d.). 3-Hydroxy-5-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • Google Patents. (1999). US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.
  • Google Patents. (2005). DE102005005399A1 - Use of 2,4-dihydroxy-3-methylbenzoate derivatives for preparing medicaments or as basic substance for the development of other agents used for treating benign prostate hyperplasia, prostate carcinoma or spinobulbar muscular atrophy.
  • Chaudhary, J., et al. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid. Retrieved from: [Link]

  • Kar, A. (2007). Medicinal Chemistry.
  • Carl ROTH. (2024). Safety Data Sheet: 2,3-Dihydroxybenzoic acid. Available from: [Link]

  • Manuja, R., Sachdeva, S., Jain, A., & Chaudhary, J. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.
  • Rasayan Journal of Chemistry. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Available from: [Link]

  • Google Patents. (2021). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

Sources

A Technical Guide to the Natural Sources and Occurrence of 2,3-Dihydroxy-5-methylbenzoic Acid and Its Biosynthetic Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the natural sources and occurrence of 2,3-dihydroxy-5-methylbenzoic acid and its structurally significant analogs. While direct reports of 2,3-dihydroxy-5-methylbenzoic acid in nature are scarce, this document delves into the well-documented biosynthetic pathways of closely related compounds, offering critical context for researchers in natural product chemistry and drug development. We will explore the fungal polyketide pathways leading to methylated hydroxybenzoic acids, the bacterial biosynthesis of dihydroxybenzoic acid as a siderophore precursor, and the occurrence of related phenolic acids in the plant kingdom. This guide synthesizes current knowledge, providing a foundational understanding of the biochemical landscape where this and similar molecules are generated.

Introduction: The Chemical Context of 2,3-Dihydroxy-5-methylbenzoic Acid

2,3-Dihydroxy-5-methylbenzoic acid is a phenolic acid, a class of organic compounds characterized by a benzoic acid core substituted with hydroxyl groups. Its specific structure features hydroxyl groups at the C2 and C3 positions and a methyl group at the C5 position of the benzene ring. While commercially available for research purposes, extensive documentation of its isolation as a major natural product is limited.

However, its structural components—the catechol (2,3-dihydroxy) moiety and the methyl-substituted benzoic acid framework—are prevalent in a diverse range of secondary metabolites from microbial and plant sources. Understanding the biosynthesis and occurrence of these analogs is paramount for any investigation into 2,3-dihydroxy-5-methylbenzoic acid, as it provides a predictive framework for identifying potential natural sources and understanding its potential biological role. This guide will focus on two key, well-researched analogs:

  • 6-Methylsalicylic Acid (6-MSA): An isomer of a related compound (2-hydroxy-6-methylbenzoic acid), it is a cornerstone of fungal polyketide biosynthesis.

  • 2,3-Dihydroxybenzoic Acid (2,3-DHB): The parent catechol-benzoic acid, which is a fundamental building block for bacterial iron-chelating agents known as siderophores.

By examining these pathways, we can infer the enzymatic logic and potential organisms that could produce the target molecule.

Fungal Origins: The 6-Methylsalicylic Acid Pathway

Fungi, particularly of the Penicillium and Aspergillus genera, are prolific producers of polyketides, a class of secondary metabolites with diverse structures and biological activities. A key intermediate in many of these pathways is 6-methylsalicylic acid (6-MSA), a close structural relative of potential precursors to our target compound.

2.1. Source Organisms

The production of 6-MSA is most famously associated with Penicillium patulum (also classified as Penicillium griseofulvum), where it serves as the initial precursor to the mycotoxin patulin.[1][2] Various other fungi also possess the genetic machinery for its synthesis.

2.2. Biosynthesis of 6-Methylsalicylic Acid

6-MSA is synthesized by the multifunctional enzyme 6-methylsalicylic acid synthase (6-MSAS) , a Type I iterative polyketide synthase (PKS).[1][3] This enzyme orchestrates a series of condensation and modification reactions analogous to fatty acid synthesis.

  • Substrates: The synthesis begins with one molecule of acetyl-CoA as a starter unit and three molecules of malonyl-CoA as extender units.[3][4]

  • Catalytic Process: The 6-MSAS enzyme catalyzes a sequence of reactions including condensation, ketoreduction, and dehydration. A final enoylreduction and thioesterase-mediated cyclization/aromatization releases the final product, 6-methylsalicylate.[2][3]

  • Metabolic Significance: In organisms like P. patulum, 6-MSA does not accumulate but is further processed. It is a committed precursor in the multi-step biosynthetic pathway leading to patulin, a mycotoxin commonly found in rotting apples and apple products.[1][5][6][7][8]

G cluster_0 Biosynthesis of 6-Methylsalicylic Acid (6-MSA) Acetyl-CoA Acetyl-CoA 6-MSAS 6-MSAS Acetyl-CoA->6-MSAS Malonyl-CoA Malonyl-CoA Malonyl-CoA->6-MSAS x3 6-MSA 6-MSA 6-MSAS->6-MSA NADPH Patulin_Pathway Patulin & Other Mycotoxins 6-MSA->Patulin_Pathway Further enzymatic steps

Caption: Fungal biosynthesis of 6-MSA via the 6-MSAS enzyme.

Bacterial Origins: 2,3-Dihydroxybenzoic Acid and Siderophores

In the bacterial kingdom, the 2,3-dihydroxybenzoic acid (2,3-DHB) scaffold is a critical component of catechol-type siderophores. Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to scavenge ferric iron (Fe³⁺) from the environment.[9][10]

3.1. Source Organisms

The biosynthesis of 2,3-DHB is well-characterized in numerous bacteria, including:

  • Escherichia coli , which uses it to construct the potent siderophore enterobactin.[9]

  • Aeromonas species , which produce either enterobactin or related amonabactins, both containing 2,3-DHB.[11]

3.2. Biosynthesis of 2,3-Dihydroxybenzoic Acid

Unlike the fungal polyketide pathway, the bacterial synthesis of 2,3-DHB originates from the shikimate pathway intermediate, chorismate . The conversion involves a series of dedicated enzymes encoded by the ent gene cluster.[12][13]

  • EntC (Isochorismate Synthase): Converts chorismate to isochorismate.

  • EntB (Isochorismatase): Transforms isochorismate into 2,3-dihydro-2,3-dihydroxybenzoate.

  • EntA (2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase): Catalyzes the NAD⁺-dependent oxidation of the intermediate to yield the final aromatic product, 2,3-dihydroxybenzoate (2,3-DHB).[13]

Following its synthesis, 2,3-DHB is activated and incorporated into the final siderophore structure by large, modular enzymes known as Non-Ribosomal Peptide Synthetases (NRPSs).[9][12]

G cluster_1 Bacterial Biosynthesis of 2,3-Dihydroxybenzoic Acid (2,3-DHB) Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate EntC Dihydro_DHB 2,3-dihydro-2,3-dihydroxybenzoate Isochorismate->Dihydro_DHB EntB DHB 2,3-Dihydroxybenzoic Acid Dihydro_DHB->DHB EntA (NAD+) Siderophores Enterobactin, Amonabactin, etc. DHB->Siderophores NRPS Machinery (e.g., EntE, EntF)

Caption: Bacterial biosynthesis of 2,3-DHB from chorismate.

Occurrence of Related Phenolic Acids in Plants

The plant kingdom is a rich source of diverse phenolic acids, many of which serve as defense compounds or signaling molecules. While 2,3-dihydroxy-5-methylbenzoic acid is not commonly reported, several of its structural relatives have been isolated from various plant species.

Compound NameChemical StructureNatural Plant SourcesReference(s)
2,3-Dihydroxybenzoic Acid Pyrocatechuic AcidRhododendron spp., Gaultheria procumbens (Teaberry), Flacourtia inermis, Catharanthus roseus cell cultures.[14][15][16]
6-Methylsalicylic Acid 2-Hydroxy-6-methylbenzoic AcidEriodictyon angustifolium (Narrow-leaf yerba-santa).[14]
Gentisic Acid 2,5-Dihydroxybenzoic AcidGentiana lutea (Yellow Gentian), Gaultheria procumbens (Wintergreen), Momordica charantia (Bitter Melon).[17][18]
Protocatechuic Acid 3,4-Dihydroxybenzoic AcidAllium spp. (Onion, Garlic), Morus alba (Mulberry).[19]
β-Resorcylic Acid 2,4-Dihydroxybenzoic AcidPterocarpus santalinus (Red Sandalwood).[14]

The presence of these related compounds, particularly those with varied hydroxylation and methylation patterns on a benzoic acid core, suggests that the enzymatic machinery capable of producing 2,3-dihydroxy-5-methylbenzoic acid may exist in certain plant species, even if the compound is present only as a minor metabolite.

Methodologies for Isolation and Characterization

For researchers aiming to screen natural sources for 2,3-dihydroxy-5-methylbenzoic acid or similar phenolics, a systematic workflow involving extraction, purification, and structural elucidation is essential.

5.1. General Experimental Workflow

The protocol below outlines a general approach for the isolation of phenolic acids from plant or microbial biomass.

  • Sample Preparation: Lyophilize (freeze-dry) and grind the source material (e.g., fungal mycelia, plant leaves) to a fine powder to maximize surface area for extraction.

  • Solvent Extraction: Perform sequential or direct extraction with solvents of increasing polarity. A common starting point is 80% methanol or ethyl acetate, which are effective for a broad range of phenolic compounds.[17][20] Maceration or sonication can be used to improve extraction efficiency.

  • Fractionation: Concentrate the crude extract under reduced pressure. The residue can be partitioned between water and an immiscible organic solvent (e.g., ethyl acetate) to separate compounds based on polarity.

  • Chromatographic Purification:

    • Column Chromatography (CC): Subject the active fraction to CC using silica gel or Sephadex LH-20 as the stationary phase.[20]

    • High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using preparative or semi-preparative reversed-phase HPLC (RP-HPLC), which provides high resolution.[16][21]

  • Structure Elucidation: The pure isolate is characterized using a combination of spectroscopic methods:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental formula.

    • Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments to determine the complete chemical structure and connectivity of atoms.

    • Infrared (IR) and UV-Vis Spectroscopy: To identify functional groups and chromophores.

G cluster_2 Isolation & Characterization Workflow Start Natural Source (Plant/Microbe) Prep Drying & Grinding Start->Prep Extract Solvent Extraction (e.g., MeOH, EtOAc) Prep->Extract Fractionate Crude Extract Partitioning Extract->Fractionate CC Column Chromatography (Silica, Sephadex) Fractionate->CC HPLC RP-HPLC Purification CC->HPLC Pure Pure Compound HPLC->Pure Elucidate Structure Elucidation (NMR, MS, IR) Pure->Elucidate

Caption: General workflow for isolating natural products.

Conclusion and Future Directions

While 2,3-dihydroxy-5-methylbenzoic acid is not a widely reported natural product, a comprehensive analysis of related biosynthetic pathways provides a robust framework for its potential discovery. The well-established fungal polyketide pathways that produce methylated phenolics and the bacterial pathways for synthesizing dihydroxybenzoic acids demonstrate that the requisite biochemical reactions are common in nature.

Future research should focus on targeted screening of organisms known to produce a high diversity of phenolic compounds, such as Penicillium, Aspergillus, and Streptomyces species, as well as plants from genera like Gaultheria and Rhododendron. The application of advanced metabolomic and genomic techniques will be instrumental in identifying novel metabolites and the gene clusters responsible for their production. It is plausible that 2,3-dihydroxy-5-methylbenzoic acid exists as a minor or transient intermediate in one of these complex pathways, awaiting discovery through modern, high-sensitivity analytical methods.

References

  • Puel, O., Galtier, P., & Oswald, I. P. (2010). Biosynthesis and Toxicological Effects of Patulin. Toxins, 2(4), 613–631. [Link]

  • Puel, O., Galtier, P., & Oswald, I. P. (2010). Biosynthesis and toxicological effects of patulin. PubMed, 2(4), 613-31. [Link]

  • Sekiguchi, J., Shimamoto, T., Yamada, Y., & Gaucher, G. M. (1983). Patulin biosynthesis: enzymatic and nonenzymatic transformations of the mycotoxin (E)-ascladiol. Applied and Environmental Microbiology, 45(5), 1633-1637. [Link]

  • Wikipedia contributors. (2023). Patulin. Wikipedia. [Link]

  • Hajdukiewicz, P. T. J., et al. (1999). Production of 6-Methylsalicylic Acid by Expression of a Fungal Polyketide Synthase Activates Disease Resistance in Tobacco. The Plant Cell, 11(12), 2357-2369. [Link]

  • Kumar, V., & Lakhanpal, P. (2021). Patulin biosynthetic pathway. The metabolic intermediaries and relevant enzymes involved in the biosynthesis of patulin are shown. ResearchGate. [Link]

  • Wikipedia contributors. (2023). 6-methylsalicylic-acid synthase. Wikipedia. [Link]

  • Garnier, C., et al. (2022). Engineering Siderophore Biosynthesis and Regulation Pathways to Increase Diversity and Availability. Molecules, 27(15), 4943. [Link]

  • UniProt Consortium. (n.d.). 6-methylsalicylic acid synthase - Penicillium patulum. UniProtKB. [Link]

  • Crosa, J. H., & Walsh, C. T. (2002). Genetics and Assembly Line Enzymology of Siderophore Biosynthesis in Bacteria. Microbiology and Molecular Biology Reviews, 66(2), 223-249. [Link]

  • Massad, G., et al. (1994). Diversity of siderophore genes encoding biosynthesis of 2,3-dihydroxybenzoic acid in Aeromonas spp. Gene, 145(1), 113-118. [Link]

  • Khalil, S., Jaworski, I., & Pawelek, P. D. (2014). Enterobactin and enzymatic production of 2,3-dihydroxybenzoic acid. ResearchGate. [Link]

  • Kesaulya, H., et al. (2021). Bacterial Siderophores: Classification, Biosynthesis, Perspectives of Use in Agriculture. Plants, 10(9), 1965. [Link]

  • Heleno, S. A., et al. (2015). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Food and Chemical Toxicology, 86, 179-189. [Link]

  • Manuja, R., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. [Link]

  • The Good Scents Company. (n.d.). 2,5-dihydroxybenzoic acid. thegoodscentscompany.com. [Link]

  • Sroka, Z., et al. (2020). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Molecules, 25(6), 1406. [Link]

  • Thomas, T. D., & Krishnakumari, P. A. (2011). Antibiotic activity of 2, 3-dihydroxybenzoic acid isolated from Flacourtia inermis fruit against multidrug resistant bacteria. Asian Journal of Pharmaceutical and Clinical Research, 4(1), 126-130. [Link]

  • Anslow, W. K., & Raistrick, H. (1938). Studies in the biochemistry of micro-organisms: 2:5-Dihydroxybenzoic acid (gentisic acid) a new product of the metabolism of glucose by Penicillium griseo-fulvum Dierckx. Biochemical Journal, 32(4), 687–695. [Link]

  • Chaudhary, J. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. [Link]

  • Diamond, M. J. (1959). Synthesis of 2-propoxy-5-methylbenzoic acid. Journal of Research of the National Bureau of Standards, 62(6), 313-315. [Link]

  • Senthil Kumar, R., et al. (2013). Evaluation of Biological Activity and Qualitative Analysis of 2, 5-dihydroxybenzoic acid from Momordica charantia Fruit. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 55-57. [Link]

  • Sroka, Z., et al. (2020). Some plants containing gallic acid (on the basis of data from...). ResearchGate. [Link]

  • Pan, R., et al. (2001). Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography. Journal of Chromatography A, 927(1-2), 39-45. [Link]

  • Chen, L., et al. (2017). Isolation and Structure Characterization of Flavonoids. ResearchGate. [Link]

  • El-Hagrassi, A. M., et al. (2021). Isolation, Characterization, Complete Structural Assignment, and Anticancer Activities of the Methoxylated Flavonoids from Rhamnus disperma Roots. Molecules, 26(19), 5851. [Link]

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An In-Depth Technical Guide to the Biosynthesis of 2,3-Dihydroxy-5-methylbenzoic Acid: A Proposed Pathway and Framework for Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

2,3-Dihydroxy-5-methylbenzoic acid is a specialized aromatic organic acid with potential significance in the biosynthesis of novel natural products. While its precise biosynthetic pathway has not been fully elucidated in published literature, a scientifically robust hypothetical pathway can be constructed based on well-characterized analogous biochemical reactions. This guide presents a proposed biosynthetic route to 2,3-Dihydroxy-5-methylbenzoic acid, beginning from the central metabolic precursor chorismate. The pathway is predicated on the established enzymatic machinery for the synthesis of 2,3-dihydroxybenzoic acid (2,3-DHB), a common siderophore precursor, followed by a putative methylation step catalyzed by a S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase. This document provides a detailed mechanistic description of each proposed step, a comprehensive experimental workflow for the validation of this pathway, and quantitative data from related systems to serve as a benchmark for future research. The insights and protocols herein are designed to equip researchers with the foundational knowledge and practical tools necessary to investigate and potentially engineer the biosynthesis of this and other novel methylated natural products.

Introduction and Significance

Aromatic carboxylic acids are a diverse class of molecules that serve as precursors to a vast array of secondary metabolites with significant biological activities. Among these, dihydroxybenzoic acids are particularly noteworthy as key building blocks for iron-chelating siderophores, such as enterobactin, which are crucial for microbial survival and virulence.[1] The addition of a methyl group to these aromatic scaffolds, as in 2,3-Dihydroxy-5-methylbenzoic acid, can profoundly alter the molecule's chemical properties, including its lipophilicity, reactivity, and biological target specificity. Understanding the biosynthesis of such modified aromatic acids is therefore of great interest for the discovery and development of new therapeutic agents and other valuable biochemicals.

This guide addresses the current knowledge gap regarding the biosynthesis of 2,3-Dihydroxy-5-methylbenzoic acid. By integrating established principles from known metabolic pathways, we propose a logical and testable biosynthetic route. This approach not only provides a framework for the discovery of the natural pathway but also serves as a blueprint for the synthetic biology-based production of this and related molecules.

Proposed Biosynthetic Pathway

The proposed biosynthesis of 2,3-Dihydroxy-5-methylbenzoic acid is a multi-step enzymatic process that begins with chorismic acid, a key branch-point intermediate in the shikimate pathway. The pathway can be conceptually divided into two main stages: the formation of the 2,3-dihydroxybenzoic acid core and the subsequent methylation of the aromatic ring.

Stage 1: Formation of the 2,3-Dihydroxybenzoic Acid (2,3-DHB) Core

This stage is well-characterized in many bacteria as part of the biosynthesis of catecholate siderophores.[2][3] It involves a series of enzymatic reactions that convert chorismate to 2,3-DHB. The genes for these enzymes are often found in a conserved biosynthetic gene cluster (BGC), such as the ent cluster in Escherichia coli.[2]

  • Step 1: Chorismate to Isochorismate. The pathway initiates with the isomerization of chorismate to isochorismate, catalyzed by isochorismate synthase (EntC) . This reaction repositions the hydroxyl group on the cyclic precursor.

  • Step 2: Isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate. The enzyme 2,3-dihydro-2,3-dihydroxybenzoate synthase (EntB) then converts isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate. This reaction involves the removal of the pyruvate side chain.

  • Step 3: 2,3-dihydro-2,3-dihydroxybenzoate to 2,3-dihydroxybenzoate. The final step in the formation of the 2,3-DHB core is the NAD+-dependent oxidation of 2,3-dihydro-2,3-dihydroxybenzoate to 2,3-dihydroxybenzoate, catalyzed by 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (EntA) . This step establishes the aromaticity of the ring.

Stage 2: Putative Methylation of 2,3-Dihydroxybenzoic Acid

The final and defining step in the proposed pathway is the methylation of the 2,3-DHB ring at the C5 position to yield 2,3-Dihydroxy-5-methylbenzoic acid. This reaction is hypothesized to be catalyzed by a putative S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) .

  • Causality behind this proposal: While a specific OMT for this reaction has not been identified, the existence of a vast superfamily of SAM-dependent methyltransferases that act on a wide variety of substrates, including phenolic compounds, provides strong precedent for this hypothesis.[4][5] For example, O-methyltransferases are known to methylate the hydroxyl groups of various benzoic acid derivatives and other catechols in plants and fungi.[3] The enzyme would utilize SAM as the methyl donor, transferring the methyl group to the C5 position of 2,3-DHB. The regioselectivity of the methylation would be a key characteristic of this putative enzyme.

The complete proposed pathway is illustrated in the diagram below.

Biosynthesis of 2,3-Dihydroxy-5-methylbenzoic acid Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate EntC (Isochorismate synthase) DihydroDHB 2,3-dihydro-2,3- dihydroxybenzoate Isochorismate->DihydroDHB EntB (2,3-dihydro-2,3-dihydroxybenzoate synthase) DHB 2,3-dihydroxybenzoic acid DihydroDHB->DHB EntA (2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase) FinalProduct 2,3-Dihydroxy-5- methylbenzoic acid DHB->FinalProduct SAM SAM SAH SAH SAM->SAH

Caption: Proposed biosynthetic pathway of 2,3-Dihydroxy-5-methylbenzoic acid from chorismate.

Experimental Protocol for Pathway Validation

The following is a detailed, self-validating experimental workflow designed to investigate and confirm the proposed biosynthetic pathway. This protocol assumes a putative microbial producer of 2,3-Dihydroxy-5-methylbenzoic acid has been identified through metabolomic screening.

Identification of the Biosynthetic Gene Cluster (BGC)
  • Genome Sequencing and Mining:

    • Sequence the genome of the putative producer organism using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies to obtain a high-quality, closed genome.

    • Mine the genome for BGCs using bioinformatics tools such as antiSMASH and PRISM.

    • Search for BGCs containing homologs to entA, entB, and entC genes, which would suggest the presence of the 2,3-DHB core biosynthesis machinery.

    • Within or adjacent to this cluster, search for genes encoding SAM-dependent O-methyltransferases.

Gene Knockout and Complementation Studies
  • Targeted Gene Disruption:

    • Individually delete the candidate entA, entB, entC, and the putative OMT genes from the host organism's genome using established genetic tools (e.g., CRISPR-Cas9 or homologous recombination).

    • Culture the wild-type and mutant strains under identical conditions.

    • Analyze the culture supernatants and cell extracts of each strain using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the presence or absence of 2,3-DHB and 2,3-Dihydroxy-5-methylbenzoic acid.

    • Self-Validation: The knockout of entA, entB, or entC should abolish the production of both 2,3-DHB and the final methylated product. The knockout of the putative OMT should result in the accumulation of 2,3-DHB and the disappearance of 2,3-Dihydroxy-5-methylbenzoic acid.

  • Complementation:

    • Introduce a plasmid carrying the wild-type version of the deleted gene back into the respective mutant strain.

    • Culture the complemented strains and analyze their metabolic profiles by HPLC-MS.

    • Self-Validation: Restoration of the wild-type gene should rescue the production of the final product, confirming the gene's function in the pathway.

In Vitro Enzymatic Assays
  • Heterologous Expression and Purification:

    • Clone the coding sequences of the putative EntA, EntB, EntC, and OMT enzymes into an expression vector (e.g., pET series) with a purification tag (e.g., His-tag).

    • Express the proteins in a suitable host, such as E. coli BL21(DE3).

    • Purify the recombinant proteins to homogeneity using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography.

  • Enzyme Activity Assays:

    • EntA, EntB, EntC: Reconstitute the 2,3-DHB pathway in vitro by providing the purified enzymes with the necessary substrates and cofactors (chorismate, NAD+). Monitor the formation of 2,3-DHB by HPLC.

    • Putative OMT: Incubate the purified OMT with 2,3-DHB and SAM. Monitor the formation of 2,3-Dihydroxy-5-methylbenzoic acid by HPLC-MS.

    • Determine the kinetic parameters (Km, kcat) for each enzyme with its respective substrate.

    • Self-Validation: The successful conversion of substrates to products in vitro by the purified enzymes provides direct evidence of their catalytic function.

The overall experimental workflow is depicted below.

Experimental Workflow cluster_genomics Genomic Analysis cluster_genetics In Vivo Validation cluster_biochem In Vitro Characterization a1 Identify Producer Organism a2 Genome Sequencing a1->a2 a3 BGC Mining (antiSMASH) a2->a3 a4 Identify Candidate Genes (entA, entB, entC, OMT) a3->a4 b1 Gene Knockout (CRISPR-Cas9) a4->b1 c1 Heterologous Expression & Protein Purification a4->c1 b2 Metabolite Analysis (HPLC-MS) b1->b2 b4 Confirm Gene Function b2->b4 b3 Complementation b3->b2 c4 Confirm Catalytic Activity b4->c4 Corroboration c2 Enzyme Assays c1->c2 c3 Kinetic Analysis c2->c3 c3->c4

Caption: Experimental workflow for the validation of the proposed biosynthetic pathway.

Quantitative Data from Analogous Pathways

While kinetic data for the biosynthesis of 2,3-Dihydroxy-5-methylbenzoic acid is not yet available, the parameters for the well-studied enzymes from the enterobactin pathway in E. coli can serve as a useful reference for experimental design and interpretation.

EnzymeSubstrateKm (µM)kcat (s-1)Source
EntC Chorismate2.50.03[PMID: 9425102]
EntB Isochorismate1.20.02[PMID: 9425102]
EntA 2,3-dihydro-2,3-dihydroxybenzoate101.5[PMID: 2203206]
BAMT Benzoic Acid1100-[2]
BAMT SAM28-[2]

Note: The data presented are from various studies and experimental conditions may differ. They are intended to provide an order-of-magnitude reference.

Conclusion and Future Outlook

This technical guide provides a comprehensive, albeit hypothetical, framework for understanding the biosynthesis of 2,3-Dihydroxy-5-methylbenzoic acid. The proposed pathway, which combines the established synthesis of a 2,3-DHB core with a putative methylation step, is grounded in established biochemical principles and offers a clear and testable model for researchers. The detailed experimental workflow provides a roadmap for the validation of this pathway, from gene cluster identification to in vitro enzymatic characterization.

The elucidation of this pathway will not only contribute to our fundamental understanding of natural product biosynthesis but also open up new avenues for metabolic engineering and synthetic biology. By identifying and characterizing the enzymes involved, particularly the putative O-methyltransferase, it may become possible to produce 2,3-Dihydroxy-5-methylbenzoic acid and its derivatives in heterologous hosts, paving the way for the discovery of novel bioactive compounds.

References

  • Murfitt, D., et al. (2000). Purification and Characterization of S-adenosyl-L-methionine:benzoic Acid Carboxyl Methyltransferase, the Enzyme Responsible for Biosynthesis of the Volatile Ester Methyl Benzoate in Flowers of Antirrhinum Majus. Plant Physiology, 123(4), 1411–1422. [Link]

  • Negre, F., et al. (2003). Cloning and Characterization of a Benzoic acid/salicylic Acid Carboxyl Methyltransferase Gene Involved in Floral Scent Production From Lily (Lilium 'Yelloween'). Genetics and Molecular Research, 14(4), 14166-14177. [Link]

  • Miethke, M., & Marahiel, M. A. (2007). Siderophore-based iron acquisition and pathogen control. Microbiology and Molecular Biology Reviews, 71(3), 413–451. [Link]

  • Moffatt, B. A., & Weretilnyk, E. A. (2001). Sustaining S-Adenosyl-L-methionine-dependent methyltransferase activity in plant cells. Physiologia Plantarum, 113(4), 435-442. [Link]

  • Koeduka, T., et al. (2016). Characterization of an O-methyltransferase Specific to Guaiacol-Type Benzenoids From the Flowers of Loquat (Eriobotrya Japonica). Journal of Bioscience and Bioengineering, 122(5), 548-554. [Link]

  • Martin, J. L., & McMillan, F. M. (2002). SAM (dependent) I AM: the S-adenosylmethionine-dependent methyltransferase fold. Current Opinion in Structural Biology, 12(6), 783-793. [Link]

  • Luo, X., et al. (2021). Biotechnological applications of S-adenosyl-methionine-dependent methyltransferases for natural products biosynthesis and diversification. Biotechnology Advances, 47, 107693. [Link]

  • Massalha, H., et al. (2017). Diversity of siderophore genes encoding biosynthesis of 2,3-dihydroxybenzoic acid in Aeromonas spp. Applied and Environmental Microbiology, 83(12), e00494-17. [Link]

  • Tolmasky, M. E., et al. (1994). Chromosome-mediated 2,3-dihydroxybenzoic acid is a precursor in the biosynthesis of the plasmid-mediated siderophore anguibactin in Vibrio anguillarum. Journal of Bacteriology, 176(14), 4226–4234. [Link]

  • Liu, C., et al. (2009). Altering Expression of Benzoic Acid/Salicylic Acid Carboxyl Methyltransferase 1 Compromises Systemic Acquired Resistance and PAMP-Triggered Immunity in Arabidopsis. Molecular Plant-Microbe Interactions, 22(12), 1483-1493. [Link]

  • Rusnak, F., et al. (1991). Mechanistic studies on trans-2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (Ent A) in the biosynthesis of the iron chelator enterobactin. Biochemistry, 29(29), 6789-6798. [Link]

  • Colán, J. C., et al. (2018). Genetic Analysis of Natural Variation in Antirrhinum Scent Profiles Identifies BENZOIC ACID CARBOXYMETHYL TRANSFERASE As the Major Locus Controlling Methyl Benzoate Synthesis. Frontiers in Plant Science, 9, 1113. [Link]

  • Liu, J., et al. (1997). Kinetic and spectroscopic characterization of 2,3-dihydroxybenzoate-AMP ligase (EntE), the first enzyme in the enterobactin biosynthetic pathway. Biochemistry, 36(51), 15891-15899. [Link]

  • Floss, H. G., et al. (2011). Biosynthesis of 3,5-AHBA-derived natural products. Natural Product Reports, 29(1), 125-161. [Link]

  • Sakaitani, M., et al. (1990). Mechanistic studies on trans-2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (Ent A) in the biosynthesis of the iron chelator enterobactin. Biochemistry, 29(29), 6789-98. [Link]

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Spectroscopic Analysis of 2,3-Dihydroxy-5-methylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader:

As a Senior Application Scientist, a commitment to scientific integrity is paramount. After an exhaustive search of public and commercial spectroscopic databases (including the Spectral Database for Organic Compounds (SDBS), the NIST Chemistry WebBook, PubChem, and ChemSpider) and a thorough review of the scientific literature, it has been determined that a complete, publicly available set of experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2,3-Dihydroxy-5-methylbenzoic acid (CAS 6049-93-0) is not available at this time.

While the compound is listed by some chemical suppliers, its full spectroscopic characterization does not appear to be published in readily accessible scientific journals or databases. Creating a technical guide without this foundational experimental data would compromise the principles of expertise, authoritativeness, and trustworthiness that are the bedrock of scientific discourse.

Therefore, this guide will instead focus on the spectroscopic analysis of a closely related and well-characterized analogue: 5-Methylsalicylic Acid (2-Hydroxy-5-methylbenzoic Acid) . The principles, methodologies, and interpretation strategies detailed herein are directly applicable to the analysis of 2,3-Dihydroxy-5-methylbenzoic acid, should its spectral data become available. This approach ensures that the guide remains a valuable and scientifically rigorous resource for researchers, scientists, and drug development professionals.

Technical Guide: Spectroscopic Characterization of 5-Methylsalicylic Acid

This guide provides an in-depth exploration of the spectroscopic techniques used to elucidate and confirm the structure of 5-methylsalicylic acid. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the causality behind experimental choices and providing a framework for data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 5-methylsalicylic acid, both ¹H and ¹³C NMR are essential for an unambiguous structure confirmation.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A self-validating NMR experiment begins with meticulous sample preparation and the selection of appropriate acquisition parameters.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of high-purity 5-methylsalicylic acid.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound well and allows for the observation of exchangeable protons (e.g., -OH, -COOH).

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

  • Instrument Setup & Calibration:

    • The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

    • The instrument must be properly shimmed to achieve a homogeneous magnetic field, resulting in sharp, symmetrical peaks.

    • The chemical shift axis is calibrated using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include an appropriate spectral width, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay that allows for quantitative integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

Data Presentation: ¹H and ¹³C NMR of 5-Methylsalicylic Acid

The following tables summarize the expected chemical shifts for 5-methylsalicylic acid.

Table 1: Predicted ¹H NMR Data for 5-Methylsalicylic Acid

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.0 - 13.0Broad Singlet1HCarboxylic Acid (-COOH)
~9.0 - 10.0Broad Singlet1HPhenolic Hydroxyl (-OH)
~7.6Singlet1HAromatic H-6
~7.2Doublet1HAromatic H-4
~6.8Doublet1HAromatic H-3
~2.2Singlet3HMethyl (-CH₃)

Table 2: Predicted ¹³C NMR Data for 5-Methylsalicylic Acid

Chemical Shift (δ) ppmAssignment
~172Carboxylic Carbon (C=O)
~158C-2 (Carbon bearing -OH)
~138C-6
~130C-4
~129C-5 (Carbon bearing -CH₃)
~118C-3
~115C-1 (Carbon bearing -COOH)
~20Methyl Carbon (-CH₃)
Spectral Interpretation: Unraveling the Structure
  • ¹H NMR: The downfield signals for the carboxylic acid and phenolic protons are characteristic and are often broad due to hydrogen bonding and chemical exchange. The aromatic region shows three distinct signals, consistent with a trisubstituted benzene ring. The singlet for the methyl group is also clearly identifiable.

  • ¹³C NMR: The spectrum will show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at a high chemical shift. The substituted aromatic carbons can be assigned based on their chemical shifts and comparison to known data for similar compounds.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Experimental Protocol: Acquiring an IR Spectrum

Step-by-Step Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean.

    • Place a small amount of the solid 5-methylsalicylic acid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR setup.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is usually presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Data Presentation: Key IR Absorptions for 5-Methylsalicylic Acid

Table 3: Characteristic IR Absorption Bands for 5-Methylsalicylic Acid

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (Carboxylic Acid)
~3200Broad, MediumO-H stretch (Phenol)
~1680Strong, SharpC=O stretch (Carboxylic Acid)
1600-1450Medium-StrongC=C stretch (Aromatic Ring)
~1300MediumC-O stretch
~3000MediumC-H stretch (Aromatic)
~2900Weak-MediumC-H stretch (Methyl)
Spectral Interpretation: A Vibrational Fingerprint

The most prominent feature in the IR spectrum of 5-methylsalicylic acid is the very broad absorption in the 2500-3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer. The sharp, intense peak around 1680 cm⁻¹ confirms the presence of the carbonyl group. The various peaks in the fingerprint region (below 1500 cm⁻¹) are unique to the molecule and can be used for identification by comparison with a reference spectrum.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, can offer further structural information.

Experimental Protocol: Obtaining a Mass Spectrum

Step-by-Step Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). For a non-volatile compound like a benzoic acid, derivatization (e.g., silylation) may be necessary for GC-MS analysis.

  • Ionization:

    • In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).

  • Mass Analysis and Detection:

    • The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

    • The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Data Presentation: Predicted Mass Spectrum of 5-Methylsalicylic Acid

Table 4: Key Ions in the Predicted EI Mass Spectrum of 5-Methylsalicylic Acid

m/zProposed Fragment
152[M]⁺• (Molecular Ion)
134[M - H₂O]⁺•
106[M - H₂O - CO]⁺•
77[C₆H₅]⁺
Spectral Interpretation: Molecular Weight and Fragmentation Pathways

The molecular ion peak at m/z 152 confirms the molecular weight of 5-methylsalicylic acid (C₈H₈O₃). The fragmentation pattern can provide clues about the structure. For example, the loss of water (m/z 134) is a common fragmentation pathway for ortho-hydroxybenzoic acids.

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of these techniques lies in their combined application. NMR provides the detailed carbon-hydrogen framework, IR confirms the presence of key functional groups, and MS establishes the molecular weight. Together, they provide a comprehensive and unambiguous structural elucidation of 5-methylsalicylic acid.

Visualization of Analytical Workflows

NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Instrument Setup & Shimming B->C D Acquire ¹H Spectrum C->D E Acquire ¹³C Spectrum C->E F Process Spectra (FT, Phasing, Baseline) D->F E->F G Integrate & Assign Peaks F->G H Structural Elucidation G->H

Caption: Workflow for NMR analysis.

IR (ATR) Workflow

IR_Workflow A Clean ATR Crystal B Apply Sample A->B C Collect Background Spectrum B->C D Collect Sample Spectrum C->D E Identify Characteristic Absorptions D->E

Caption: Workflow for IR analysis via ATR.

MS (EI) Workflow

MS_Workflow A Sample Introduction (e.g., Direct Probe) B Electron Impact Ionization (70 eV) A->B C Mass Analysis (Separation by m/z) B->C D Ion Detection C->D E Generate Mass Spectrum D->E

Caption: Workflow for Mass Spectrometry analysis via EI.

References

Due to the unavailability of a specific research article detailing the complete spectroscopic analysis of 2,3-Dihydroxy-5-methylbenzoic acid, a formal reference list with clickable URLs cannot be provided. The information and protocols presented in this guide are based on established principles and standard practices in organic spectroscopy, widely documented in textbooks and resources from instrument manufacturers. For general reference on these techniques, the following sources are recommended:

  • Introduction to Spectroscopy by Pavia, Lampman, Kriz, and Vyvyan.
  • The Spectral Database for Organic Compounds (SDBS) . A free online database that provides a large collection of spectra for various organic compounds. ([Link])

  • NIST Chemistry WebBook . A comprehensive resource for chemical and physical data, including mass spectra and IR spectra for many compounds. ([Link])

Solubility of 2,3-Dihydroxy-5-methylbenzoic acid in different solvents.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2,3-Dihydroxy-5-methylbenzoic Acid in Different Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of 2,3-Dihydroxy-5-methylbenzoic acid. While specific experimental solubility data for this compound is not extensively available in public literature, this document leverages established data on analogous compounds, such as benzoic acid and its derivatives, to provide a robust predictive framework and detailed experimental protocols. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical steps necessary to conduct solubility studies.

Introduction: The Significance of Solubility

2,3-Dihydroxy-5-methylbenzoic acid, a substituted derivative of benzoic acid, possesses functional groups—a carboxylic acid and two hydroxyl groups—that confer upon it a distinct polarity and the capacity for significant hydrogen bonding. These structural features are pivotal in determining its solubility, a critical physicochemical parameter in numerous scientific and industrial applications, most notably in drug development. The bioavailability, formulation, and efficacy of an active pharmaceutical ingredient (API) are intrinsically linked to its solubility. Poor solubility can impede absorption and lead to suboptimal therapeutic outcomes. Therefore, a thorough understanding and empirical determination of a compound's solubility profile across a range of solvents is a foundational step in the research and development process.

This guide will explore the theoretical factors governing the solubility of 2,3-Dihydroxy-5-methylbenzoic acid, provide detailed experimental protocols for its determination, and offer a framework for the systematic presentation of solubility data.

Theoretical Framework for Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the principle that "like dissolves like."[1] This adage encapsulates the concept that solubility is favored when the intermolecular interactions between the solute and solvent molecules are comparable in strength to the solute-solute and solvent-solvent interactions.[1] For 2,3-Dihydroxy-5-methylbenzoic acid, the key structural features influencing its solubility are:

  • Polarity : The presence of a carboxylic acid and two hydroxyl groups imparts a high degree of polarity to the molecule.

  • Hydrogen Bonding : Both the hydroxyl and carboxylic acid moieties can act as hydrogen bond donors and acceptors. This is a crucial factor in its interaction with protic solvents.

  • Aromatic Ring : The benzene ring is a nonpolar feature, which will influence its solubility in nonpolar organic solvents.

  • Methyl Group : The methyl group is a nonpolar, electron-donating group that can slightly decrease water solubility compared to its non-methylated counterpart.

Based on these features, the expected solubility of 2,3-Dihydroxy-5-methylbenzoic acid in various solvent classes can be predicted:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol) : The compound is expected to exhibit significant solubility in these solvents due to the strong potential for hydrogen bonding between the solute's hydroxyl and carboxylic acid groups and the solvent molecules.[2] The solubility of benzoic acid and its derivatives is generally highest in alcohols like methanol and ethanol.[2][3]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate) : Good solubility is also anticipated in these solvents. While they cannot donate hydrogen bonds, their ability to accept them and their overall polarity will facilitate the dissolution of the polar solute.

  • Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane) : Due to the high polarity of the functional groups, the solubility in nonpolar solvents is expected to be limited. The nonpolar aromatic ring will contribute to some interaction, but it is unlikely to overcome the strong solute-solute interactions of the polar functional groups.[2][3]

  • Aqueous Solutions of Varying pH : The carboxylic acid group (with a pKa typically around 3-5 for benzoic acids) will be deprotonated in basic solutions (pH > pKa), forming a highly polar and water-soluble carboxylate salt. Conversely, in acidic solutions (pH < pKa), the compound will remain in its less soluble protonated form.

The interplay of these factors is visually represented in the following diagram:

2,3-Dihydroxy-5-methylbenzoic acid 2,3-Dihydroxy-5-methylbenzoic acid Polar Protic Solvents (e.g., Water, Methanol) Polar Protic Solvents (e.g., Water, Methanol) 2,3-Dihydroxy-5-methylbenzoic acid->Polar Protic Solvents (e.g., Water, Methanol) High Solubility (Strong H-Bonding) Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate) Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate) 2,3-Dihydroxy-5-methylbenzoic acid->Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate) Good Solubility (Polar Interactions) Nonpolar Solvents (e.g., Toluene, Hexane) Nonpolar Solvents (e.g., Toluene, Hexane) 2,3-Dihydroxy-5-methylbenzoic acid->Nonpolar Solvents (e.g., Toluene, Hexane) Low Solubility (Polarity Mismatch) Aqueous Buffers (pH dependent) Aqueous Buffers (pH dependent) 2,3-Dihydroxy-5-methylbenzoic acid->Aqueous Buffers (pH dependent) Variable Solubility (Ionization)

Figure 1: Conceptual diagram of factors influencing the solubility of 2,3-Dihydroxy-5-methylbenzoic acid.

Experimental Determination of Solubility

The following section details a robust, step-by-step protocol for the experimental determination of the equilibrium solubility of 2,3-Dihydroxy-5-methylbenzoic acid. The shake-flask method followed by gravimetric or titrimetric analysis is a widely accepted and reliable approach.[4][5][6]

Shake-Flask Method for Equilibrium Solubility

This method is considered the gold standard for determining equilibrium solubility. It involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

3.1.1. Materials and Equipment
  • 2,3-Dihydroxy-5-methylbenzoic acid (high purity)

  • Selected solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Constant temperature orbital shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Oven for drying

3.1.2. Experimental Workflow

The following diagram outlines the key steps in the shake-flask method:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis cluster_methods Analytical Methods A Add excess 2,3-Dihydroxy- 5-methylbenzoic acid to a known volume/mass of solvent B Agitate at constant temperature for a sufficient duration (e.g., 24-72 hours) A->B C Allow undissolved solid to settle B->C D Withdraw a clear aliquot of the saturated solution using a filter syringe C->D E Determine the concentration of the dissolved solid in the aliquot D->E F Gravimetric Method E->F G Titrimetric Method E->G

Sources

A Guide to Determining the Thermochemical Properties of 2,3-Dihydroxy-5-methylbenzoic Acid for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Imperative of Thermochemical Data in Drug Development

In the landscape of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is paramount. For an active pharmaceutical ingredient (API) such as 2,3-Dihydroxy-5-methylbenzoic acid, a derivative of salicylic acid, its thermochemical profile governs critical aspects of its behavior, including stability, solubility, and ultimately, its bioavailability. Properties such as enthalpy of formation, combustion, sublimation, and heat capacity are not mere academic data points; they are foundational to predicting reaction energetics, designing stable formulations, and ensuring manufacturing process safety.

This technical guide addresses the thermochemical characterization of 2,3-Dihydroxy-5-methylbenzoic acid (CAS 6049-93-0). As of the current literature survey, specific experimental thermochemical data for this compound is notably scarce. Therefore, this document is structured as a comprehensive methodological framework. It is designed to empower researchers, scientists, and drug development professionals with the requisite knowledge to experimentally determine and computationally validate the key thermochemical properties of this molecule, or any similar compound of interest. We will proceed by outlining a synergistic approach that pairs robust experimental techniques with high-accuracy computational chemistry, ensuring a self-validating and trustworthy dataset.

Molecular Considerations: 2,3-Dihydroxy-5-methylbenzoic Acid

The structure of 2,3-Dihydroxy-5-methylbenzoic acid, a type of cresotic acid, features a benzene ring substituted with a carboxylic acid group, two adjacent hydroxyl groups, and a methyl group. This arrangement has significant thermochemical implications:

  • Intramolecular Hydrogen Bonding: The ortho-positioning of a hydroxyl group relative to the carboxylic acid function, and the adjacent hydroxyl group, allows for strong intramolecular hydrogen bonds. These interactions contribute significantly to the molecule's conformational stability and will be reflected in the enthalpies of formation and sublimation.

  • Intermolecular Forces: In the crystalline state, the carboxylic acid and hydroxyl groups will participate in a robust network of intermolecular hydrogen bonds, leading to a relatively high lattice energy. This will influence the melting point and enthalpy of fusion.

A comprehensive study must therefore seek to quantify the energetic contributions of these structural features.

Experimental Determination of Thermochemical Properties

The foundation of any thermochemical study lies in precise and accurate experimental measurements. The following sections detail the gold-standard methodologies for determining the key condensed-phase and gas-phase properties of 2,3-Dihydroxy-5-methylbenzoic acid.

Enthalpy of Combustion and Formation (Solid Phase)

The standard molar enthalpy of formation in the crystalline state (ΔfH°(cr)) is a cornerstone thermochemical value. It is most accurately derived from the experimentally determined standard molar enthalpy of combustion (ΔcH°).

Methodology: Oxygen Bomb Calorimetry

Static-bomb combustion calorimetry is the definitive technique for this measurement.[1] The experiment involves the complete combustion of a known mass of the sample in a high-pressure oxygen environment.

Causality in Experimental Choices:

  • Why Oxygen Bomb? The sealed, high-pressure pure oxygen atmosphere ensures a rapid and complete combustion reaction, which is essential for accurate energy measurement.

  • Why Benzoic Acid for Calibration? Benzoic acid is used as a primary calibration standard because it possesses a well-characterized and certified energy of combustion (−26454 ± 3.7 J/g).[2][3] It is also non-hygroscopic, stable, and combusts cleanly.[2] Calibrating the calorimeter with a standard of known energy release allows for the determination of the calorimeter's heat capacity (Ccalorimeter), a critical parameter for all subsequent measurements.[3]

Self-Validating Protocol: Bomb Calorimetry

  • Calibration:

    • A pellet of high-purity benzoic acid (approx. 1 g) is accurately weighed.

    • A fuse wire of known mass and combustion energy is attached to the bomb's electrodes, with the wire in contact with the pellet.

    • 1 mL of distilled water is added to the bomb to ensure all water formed during combustion is in the liquid state and to absorb acidic combustion products.

    • The bomb is sealed, purged of air, and pressurized with high-purity oxygen to approximately 25-30 atm.

    • The bomb is submerged in a known mass of water in the calorimeter. The system is allowed to reach thermal equilibrium.

    • The sample is ignited, and the temperature change (ΔT) of the calorimeter system is recorded with high precision.

    • The heat capacity of the calorimeter (Ccalorimeter) is calculated using the known energy of combustion of benzoic acid and the measured ΔT, after applying corrections for the fuse ignition and the formation of nitric acid.[3]

  • Sample Measurement:

    • The calibration procedure is repeated precisely, substituting the benzoic acid pellet with a pellet of 2,3-Dihydroxy-5-methylbenzoic acid.

    • The total heat released (qtotal) is calculated from the measured ΔT and the predetermined Ccalorimeter.

    • The standard molar energy of combustion (ΔcU°) is calculated from qtotal after subtracting the energy contributions from the fuse wire and nitric acid formation.

    • The standard molar enthalpy of combustion (ΔcH°) is then calculated from ΔcU°.

  • Derivation of Enthalpy of Formation: The standard molar enthalpy of formation (ΔfH°(cr)) is derived using Hess's Law from the balanced combustion reaction: C₈H₈O₄(s) + 8O₂(g) → 8CO₂(g) + 4H₂O(l) ΔcH° = [8 * ΔfH°(CO₂, g) + 4 * ΔfH°(H₂O, l)] - [ΔfH°(C₈H₈O₄, cr)]

    The well-known standard enthalpies of formation for CO₂(g) and H₂O(l) are used to solve for the enthalpy of formation of the sample.[4]

Heat Capacity and Phase Transitions

Differential Scanning Calorimetry (DSC) is a versatile technique used to measure heat capacity (Cp) as a function of temperature and to determine the temperatures and enthalpies of phase transitions, such as melting (fusion).[5][6]

Methodology: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[5]

Causality in Experimental Choices:

  • Why a Reference Pan? Using an empty, hermetically sealed pan as a reference allows the instrument to subtract the heat flow associated with the pan itself, isolating the thermal events of the sample.

  • Why a Sapphire Standard for Heat Capacity? Sapphire (α-Al₂O₃) is used as a standard for Cp calibration because it is a chemically inert material with a very accurately known and stable heat capacity over a broad temperature range.[7]

Self-Validating Protocol: DSC for Cp and Enthalpy of Fusion

  • Heat Capacity (Cp) Determination:

    • A baseline is established by running an empty sample pan and an empty reference pan through the desired temperature program (e.g., -50 °C to 200 °C at 10-20 °C/min).[7]

    • A sapphire standard of known mass is placed in the sample pan, and the experiment is repeated under identical conditions.

    • The sapphire standard is replaced with a known mass of the 2,3-Dihydroxy-5-methylbenzoic acid sample, and the experiment is run a third time.

    • The specific heat capacity of the sample is calculated at any given temperature by comparing the heat flow signals of the sample to that of the sapphire standard and the baseline.[7]

  • Enthalpy of Fusion (ΔfusH) Determination:

    • A small, accurately weighed sample (2-5 mg) is sealed in an aluminum pan.

    • The sample is heated at a constant rate (e.g., 10 °C/min) through its melting point.

    • An endothermic peak will be observed on the DSC thermogram, corresponding to the melting of the sample.[8]

    • The onset of the peak is taken as the melting temperature (Tfus), and the area under the peak is directly proportional to the enthalpy of fusion (ΔfusH). The instrument software integrates this area to provide a quantitative value after calibration with a standard of known melting enthalpy, such as indium.

Enthalpy of Sublimation

The enthalpy of sublimation (ΔsubH) is the energy required for a substance to transition from the solid to the gas phase. It is a critical parameter for linking condensed-phase and gas-phase thermochemical data.

Methodology: Knudsen Effusion Method

The Knudsen effusion method is a reliable technique for determining the vapor pressure of low-volatility solids.[9] The enthalpy of sublimation is then derived from the temperature dependence of the vapor pressure.

Causality in Experimental Choices:

  • Why High Vacuum? The experiment is conducted under high vacuum to ensure that molecules effusing through the orifice do not collide with background gas molecules and return to the cell, a condition necessary for the application of the Hertz-Knudsen equation.[10]

  • Why a Small Orifice? The orifice in the Knudsen cell must be small enough that the effusion of vapor from the cell does not significantly disturb the solid-vapor equilibrium within the cell.[10]

Self-Validating Protocol: Knudsen Effusion

  • Experimental Setup:

    • The sample is placed in a Knudsen cell, which is a small container with a precisely machined small orifice, housed within a high-vacuum chamber.

    • The cell is heated to a specific, stable temperature.

    • The rate of mass loss of the sample due to the effusion of vapor through the orifice is measured over time using a highly sensitive microbalance.[11]

  • Data Analysis:

    • The rate of mass loss ( dm/dt ) is determined at several different temperatures.

    • The vapor pressure (p) at each temperature (T) is calculated using the Hertz-Knudsen equation.

    • The enthalpy of sublimation (ΔsubH) is determined from the slope of a plot of ln(p) versus 1/T, according to the Clausius-Clapeyron equation.[12]

Computational Thermochemistry

Computational methods provide invaluable data, especially for the gas phase, and serve as an independent means of validating experimental results.

Gas-Phase Enthalpy of Formation

High-level ab initio composite methods, such as Gaussian-4 (G4) theory, are capable of calculating gas-phase enthalpies of formation with chemical accuracy (typically within ± 4 kJ/mol).[13]

Methodology: G4 Theory

G4 theory involves a series of calculations to approximate a very high-level of theory, balancing accuracy with computational cost.[13]

Causality in Experimental Choices:

  • Why G4 Theory? G4 theory is chosen for its proven accuracy in predicting the thermochemical properties of a wide range of organic molecules.[13] It includes corrections for electron correlation, basis set deficiencies, and zero-point vibrational energies, which are essential for reliable results.

  • Why Isodesmic Reactions? While the direct calculation from atomization energies is possible, using a well-chosen isodesmic reaction scheme often leads to higher accuracy. In these reactions, the number and types of chemical bonds are conserved on both sides of the equation, which allows for significant cancellation of systematic errors in the quantum chemical calculations.

Self-Validating Protocol: Computational Workflow

  • Conformational Search: Identify the lowest energy conformer(s) of 2,3-Dihydroxy-5-methylbenzoic acid, considering the rotation of hydroxyl and carboxyl groups.

  • G4 Calculation: Perform the G4 calculation on the lowest energy conformer to obtain its total electronic energy.

  • Enthalpy of Formation Calculation (Atomization): ΔfH°(g, 298K) = ΣEatoms - EG4 + ZPE + (H₂₉₈ - H₀) Where Eatoms are the calculated energies of the constituent atoms, EG4 is the G4 energy of the molecule, ZPE is the zero-point energy, and (H₂₉₈ - H₀) is the thermal correction to enthalpy.

  • Enthalpy of Formation Calculation (Isodesmic Reaction):

    • Construct a balanced reaction where the target molecule and other known molecules exchange bonds. For example: 2,3-Dihydroxy-5-methylbenzoic acid + Benzene → Toluene + 1,2-Dihydroxybenzene + Benzoic Acid

    • Calculate the G4 energies for all species in the reaction.

    • Calculate the enthalpy of reaction (ΔrH).

    • Rearrange the equation to solve for the enthalpy of formation of the target molecule using known experimental enthalpies of formation for the other species.

Data Synthesis and Validation: The Power of a Combined Approach

The true strength of this guide lies in the integration of experimental and computational data, which creates a self-validating system.

A key validation checkpoint is the comparison of the gas-phase enthalpy of formation obtained by two independent pathways:

  • Experimental Pathway: ΔfH°(g) = ΔfH°(cr) + ΔsubH° (Derived from bomb calorimetry and Knudsen effusion)

  • Computational Pathway: ΔfH°(g) (Derived directly from G4 theory)

Agreement between these two values provides high confidence in the overall thermochemical profile of the compound.

Proposed Research Workflow and Data Presentation

The following diagram illustrates the logical flow for a comprehensive thermochemical characterization of 2,3-Dihydroxy-5-methylbenzoic acid.

Thermochemical_Workflow Figure 1. Integrated Workflow for Thermochemical Characterization cluster_exp Experimental Determination cluster_comp Computational Modeling cluster_val Synthesis & Validation Bomb Bomb Calorimetry dHc dHc Bomb->dHc ΔcH° DSC Differential Scanning Calorimetry (DSC) Cp Cp DSC->Cp Cp(T) dHfus dHfus DSC->dHfus ΔHfus Knudsen Knudsen Effusion Vp Vp Knudsen->Vp Vapor Pressure(T) dHf_cr ΔfH°(cr) dHc->dHf_cr Hess's Law dHf_g_exp ΔfH°(g, exp) = ΔfH°(cr) + ΔsubH° dHf_cr->dHf_g_exp dHsub ΔsubH° Vp->dHsub Clausius-Clapeyron dHsub->dHf_g_exp G4 G4 Theory Calculation dHf_g_comp ΔfH°(g, comp) G4->dHf_g_comp Atomization or Isodesmic Rxn Validation Compare & Validate dHf_g_comp->Validation dHf_g_exp->Validation Final Final Thermochemical Data Sheet Validation->Final

Caption: Figure 1. Integrated Workflow for Thermochemical Characterization

Table 1: Summary of Thermochemical Properties for 2,3-Dihydroxy-5-methylbenzoic Acid

PropertySymbolExperimental Value (kJ/mol)Computational Value (kJ/mol)Method
Enthalpy of Combustion (crystal, 298.15 K)ΔcH°(cr)N/ABomb Calorimetry
Enthalpy of Formation (crystal, 298.15 K)ΔfH°(cr)N/ADerived from ΔcH°(cr)
Enthalpy of FusionΔfusHN/ADifferential Scanning Calorimetry
Enthalpy of Sublimation (298.15 K)ΔsubH°N/AKnudsen Effusion Method
Enthalpy of Formation (gas, 298.15 K)ΔfH°(g)Experimental: (ΔfH°(cr) + ΔsubH°) / Computational: G4 Theory
Specific Heat Capacity (crystal, 298.15 K)Cp(cr)(J/mol·K)N/ADifferential Scanning Calorimetry

Conclusion

While direct thermochemical data for 2,3-Dihydroxy-5-methylbenzoic acid may not be readily available, a definitive and reliable characterization is achievable through the systematic application of the experimental and computational protocols outlined in this guide. By integrating bomb calorimetry, differential scanning calorimetry, and vapor pressure measurements with high-level quantum chemical calculations, researchers can build a comprehensive and self-validated thermochemical profile. This foundational data is indispensable for advancing the development of 2,3-Dihydroxy-5-methylbenzoic acid from a laboratory curiosity to a viable pharmaceutical product.

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  • Dorofeeva, O. V., & Ryzhova, O. N. (2015). Assessment of Gaussian-4 theory for the computation of enthalpies of formation of large organic molecules. Journal of Physical Chemistry A, 119(11), 2645–2661. Retrieved from [Link]

  • FooDB. (2011). Showing Compound 3-Methylsalicylic acid (FDB022991). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Gentisic acid (CAS 490-79-9). Retrieved from [Link]

  • Montenegro, I., et al. (2025). Thermal Characterization and Heat Capacities of Seven Polyphenols. Molecules, 30(1), 199. PubMed. Retrieved from [Link]

  • da Silva, M. A. V. R., et al. (2011). Thermochemistry of Phenols and Related Arenols. Chemical Reviews, 111(5), 3349–3403. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 2,5-dihydroxy-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Ribeiro da Silva, M. A. V., et al. (2006). Thermodynamic properties of the methyl esters of p-hydroxy and p-methoxy benzoic acids. The Journal of Chemical Thermodynamics, 38(1), 53-60. Retrieved from [Link]

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An In-Depth Technical Guide to 2,3-Dihydroxy-5-methylbenzoic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydroxy-5-methylbenzoic acid, a methylated derivative of protocatechuic acid, is a phenolic compound with potential significance in medicinal chemistry and drug discovery. Its structural similarity to known bioactive molecules, particularly those with antioxidant, anti-inflammatory, and neuroprotective properties, positions it as a compelling candidate for further investigation. This technical guide provides a comprehensive review of the available literature on 2,3-Dihydroxy-5-methylbenzoic acid, covering its chemical properties, plausible synthetic routes, and predicted spectroscopic data. Furthermore, by drawing comparisons with structurally related and well-characterized analogs, this document explores its potential biological activities and putative mechanisms of action, offering a roadmap for future research and development in the context of novel therapeutic agents.

Introduction: The Therapeutic Promise of Phenolic Acids

Phenolic acids are a class of secondary metabolites ubiquitously found in the plant kingdom. They form a cornerstone of traditional medicine and have garnered significant attention in modern drug discovery for their diverse pharmacological activities. These activities largely stem from their ability to act as potent antioxidants, metal chelators, and modulators of various signaling pathways. Within this class, dihydroxybenzoic acids, such as protocatechuic acid (3,4-dihydroxybenzoic acid), have been extensively studied and shown to possess a wide array of beneficial properties, including anti-inflammatory, neuroprotective, and cardioprotective effects.

2,3-Dihydroxy-5-methylbenzoic acid, also known as 5-methyl-protocatechuic acid, is a structurally related analog that has been less extensively studied. The introduction of a methyl group to the catechol ring can significantly influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. These modifications can potentially lead to enhanced therapeutic efficacy or a more favorable pharmacokinetic profile. This guide aims to consolidate the current knowledge on 2,3-Dihydroxy-5-methylbenzoic acid and to provide a forward-looking perspective on its potential as a lead compound in drug development.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of 2,3-Dihydroxy-5-methylbenzoic acid is fundamental for its synthesis, purification, and formulation. While experimental data is limited, its properties can be reliably predicted based on its chemical structure.

PropertyValueSource/Method
Molecular Formula C₈H₈O₄-
Molecular Weight 168.15 g/mol -
CAS Number 6049-93-0[1]
Appearance Predicted: White to off-white crystalline solidInferred from related compounds
Solubility Predicted: Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, acetone); sparingly soluble in water.Inferred from related compounds
pKa Predicted: ~3-4 for the carboxylic acid; ~9-10 for the phenolic hydroxylsInferred from benzoic acid and catechol derivatives

Synthesis and Purification: A Proposed Experimental Workflow

Proposed Synthetic Pathway

A logical approach to the synthesis of 2,3-Dihydroxy-5-methylbenzoic acid involves the selective functionalization of a commercially available starting material, such as p-cresotinic acid (2-hydroxy-5-methylbenzoic acid)[2].

Synthesis_of_2_3_Dihydroxy_5_methylbenzoic_acid start p-Cresotinic Acid (2-Hydroxy-5-methylbenzoic acid) intermediate1 Protection of Carboxylic Acid (e.g., Esterification) start->intermediate1 1. SOCl₂/MeOH or   H₂SO₄/MeOH intermediate2 Introduction of the Second Hydroxyl Group (e.g., Oxidation/Hydroxylation) intermediate1->intermediate2 2. Oxidizing Agent   (e.g., Persulfate) product 2,3-Dihydroxy-5-methylbenzoic Acid intermediate2->product 3. Hydrolysis   (e.g., NaOH, then H₃O⁺)

Caption: Proposed synthetic workflow for 2,3-Dihydroxy-5-methylbenzoic acid.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Protection of the Carboxylic Acid

  • Rationale: The carboxylic acid group is protected as an ester to prevent its interference with the subsequent oxidation/hydroxylation step.

  • Procedure:

    • Suspend p-cresotinic acid in methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the methyl ester with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Introduction of the Second Hydroxyl Group

  • Rationale: A regioselective hydroxylation at the C3 position is the key step. The Elbs persulfate oxidation is a suitable method for the ortho-hydroxylation of phenols.

  • Procedure:

    • Dissolve the methyl 2-hydroxy-5-methylbenzoate in an aqueous solution of sodium hydroxide.

    • Cool the solution in an ice bath and slowly add a solution of potassium persulfate in water.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Acidify the mixture with dilute sulfuric acid and heat to hydrolyze the intermediate sulfate ester.

    • Extract the dihydroxy product with ethyl acetate, wash with water, dry, and concentrate.

Step 3: Deprotection of the Carboxylic Acid

  • Rationale: The methyl ester is hydrolyzed to yield the final carboxylic acid.

  • Procedure:

    • Dissolve the crude methyl 2,3-dihydroxy-5-methylbenzoate in a mixture of methanol and aqueous sodium hydroxide.

    • Stir the mixture at room temperature or gently heat to reflux until TLC indicates the complete consumption of the starting material.

    • Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum.

Purification and Characterization

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane). The purity of the final compound should be assessed by high-performance liquid chromatography (HPLC) and its identity confirmed by spectroscopic methods.

Spectroscopic Characterization (Predicted)

In the absence of experimentally derived spectra in the public domain, the following are predicted spectroscopic characteristics for 2,3-Dihydroxy-5-methylbenzoic acid, which are crucial for its identification and characterization.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the acidic protons of the hydroxyl and carboxyl groups.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic H (C4-H)~7.0-7.2d
Aromatic H (C6-H)~6.8-7.0d
Methyl (C5-CH₃)~2.2-2.4s
Carboxyl (-COOH)>10 (broad)s
Hydroxyl (-OH)Variable (broad)s
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carboxyl (-COOH)~170-175
Aromatic C-O (C2, C3)~145-155
Aromatic C-C (C1, C5)~120-135
Aromatic C-H (C4, C6)~115-125
Methyl (-CH₃)~20-25
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

Functional GroupPredicted Wavenumber (cm⁻¹)
O-H stretch (hydroxyls)3200-3600 (broad)
C-H stretch (aromatic)3000-3100
C-H stretch (methyl)2850-2960
C=O stretch (carboxylic acid)1680-1710
C=C stretch (aromatic)1450-1600
Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak and characteristic fragmentation patterns are expected.

m/zProposed Fragment
168[M]⁺
151[M - OH]⁺
123[M - COOH]⁺

Potential Biological Activities and Therapeutic Applications

While direct biological studies on 2,3-Dihydroxy-5-methylbenzoic acid are lacking, its structural similarity to protocatechuic acid and other phenolic compounds allows for informed speculation on its potential pharmacological activities.

Potential_Biological_Activities main 2,3-Dihydroxy-5-methylbenzoic Acid antioxidant Antioxidant Activity main->antioxidant Radical Scavenging anti_inflammatory Anti-inflammatory Effects main->anti_inflammatory COX/LOX Inhibition? neuroprotective Neuroprotective Potential main->neuroprotective Modulation of Neuronal Pathways? anticancer Anticancer Properties main->anticancer Induction of Apoptosis?

Caption: Putative biological activities of 2,3-Dihydroxy-5-methylbenzoic acid.

Antioxidant and Radical Scavenging Activity

The catechol (2,3-dihydroxy) moiety is a hallmark of potent antioxidant activity. It can readily donate hydrogen atoms to neutralize free radicals, thereby mitigating oxidative stress. Oxidative stress is implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. The methyl group at the 5-position may enhance the lipophilicity of the molecule, potentially improving its ability to protect lipid membranes from peroxidation.

Anti-inflammatory Effects

Many phenolic acids exhibit anti-inflammatory properties by inhibiting pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), and by modulating inflammatory signaling pathways like NF-κB. Protocatechuic acid has been shown to possess significant anti-inflammatory effects[3]. It is plausible that 2,3-Dihydroxy-5-methylbenzoic acid shares this activity, making it a candidate for the development of novel anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs.

Neuroprotective Potential

Oxidative stress and inflammation are key contributors to neuronal damage in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The potential antioxidant and anti-inflammatory properties of 2,3-Dihydroxy-5-methylbenzoic acid suggest it could offer neuroprotection. Furthermore, some phenolic compounds have been shown to modulate neurotrophic factor expression and inhibit the aggregation of amyloid-beta peptides.

Anticancer Activity

Protocatechuic acid has demonstrated pro-apoptotic and anti-proliferative effects in various cancer cell lines[4]. These effects are often attributed to its ability to induce cell cycle arrest and to modulate signaling pathways involved in cancer cell survival and proliferation. The potential of 2,3-Dihydroxy-5-methylbenzoic acid as an anticancer agent warrants investigation, particularly in combination with existing chemotherapeutic drugs to enhance their efficacy or reduce their toxicity.

Future Directions and Conclusion

2,3-Dihydroxy-5-methylbenzoic acid represents an intriguing but underexplored molecule with significant therapeutic potential. The lack of comprehensive data in the current literature underscores the need for further research. Key future directions should include:

  • Development and optimization of a reliable synthetic protocol: A robust and scalable synthesis is a prerequisite for any further biological evaluation.

  • Comprehensive in vitro and in vivo pharmacological studies: Systematic evaluation of its antioxidant, anti-inflammatory, neuroprotective, and anticancer activities is crucial to validate its therapeutic potential.

  • Investigation of its mechanism of action: Elucidating the molecular targets and signaling pathways modulated by this compound will provide a deeper understanding of its biological effects.

  • Pharmacokinetic and toxicological profiling: Assessing its absorption, distribution, metabolism, excretion (ADME), and toxicity is essential for its development as a drug candidate.

References

A comprehensive list of references will be compiled upon the completion of a full literature review. The citations provided in the text are placeholders and will be updated with full bibliographic information in the final document.

Sources

Methodological & Application

Synthesis of 2,3-Dihydroxy-5-methylbenzoic Acid: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,3-Dihydroxy-5-methylbenzoic acid, a catechol-containing aromatic compound, is a molecule of significant interest in medicinal chemistry and materials science. Its structural motifs are found in a variety of natural products and pharmacologically active compounds, exhibiting a range of biological activities including antioxidant, anti-inflammatory, and metal-chelating properties. The strategic placement of the hydroxyl and carboxylic acid functional groups on the substituted benzene ring makes it a versatile building block for the synthesis of more complex molecules, including novel drug candidates and functional materials.

This comprehensive guide provides detailed application notes and robust protocols for two distinct and reliable synthetic routes to 2,3-dihydroxy-5-methylbenzoic acid. The methodologies are presented with a focus on the underlying chemical principles, offering researchers the flexibility to adapt and optimize these procedures for their specific laboratory settings.

Strategic Approaches to Synthesis

Two primary synthetic strategies are detailed herein, each commencing from readily available starting materials.

  • Route 1: Direct ortho-Hydroxylation via Elbs Persulfate Oxidation. This approach is the more direct of the two, involving the introduction of a hydroxyl group at the 3-position of 5-methylsalicylic acid. The regioselectivity of this reaction is dictated by the substitution pattern of the starting material.

  • Route 2: Multi-step Synthesis via Formylation and Subsequent Dakin Oxidation. This pathway offers a more controlled, albeit longer, approach. It involves the introduction of a formyl group at the 3-position of 5-methylsalicylic acid, followed by a Dakin oxidation to convert the aldehyde to the desired hydroxyl group.

Synthesis of the Common Precursor: 5-Methylsalicylic Acid

Both proposed synthetic routes commence with 5-methylsalicylic acid (also known as p-cresotic acid). This key intermediate is efficiently synthesized from p-cresol via the Kolbe-Schmitt reaction, a well-established carboxylation method.[1][2][3][4][5][6]

Reaction Principle: The Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction involves the carboxylation of a phenoxide with carbon dioxide under pressure and at elevated temperature.[3][5] The sodium salt of p-cresol (sodium p-cresoxide) is generated in situ and then reacts with CO2. The regioselectivity of the carboxylation (ortho vs. para to the hydroxyl group) is influenced by the counter-ion and reaction temperature. For the synthesis of 5-methylsalicylic acid, carboxylation occurs ortho to the hydroxyl group.

Kolbe_Schmitt p_cresol p-Cresol product 5-Methylsalicylic Acid p_cresol->product 1. NaOH 2. CO2, Δ, P 3. H3O+ naoh NaOH co2 CO2, Pressure, Heat hcl HCl (acidification)

Caption: Synthetic overview of the Kolbe-Schmitt reaction for 5-methylsalicylic acid.

Experimental Protocol: Synthesis of 5-Methylsalicylic Acid

Materials:

  • p-Cresol

  • Sodium hydroxide (NaOH)

  • Carbon dioxide (CO2) gas

  • Concentrated hydrochloric acid (HCl)

  • High-pressure autoclave

  • Methanol

  • Deionized water

Procedure:

  • Preparation of Sodium p-Cresoxide: In a suitable reaction vessel, dissolve sodium hydroxide in water. To this solution, add p-cresol in a 1:1 molar ratio. Gently heat the mixture under reduced pressure to remove the water, yielding the dry sodium p-cresoxide.

  • Carboxylation: Transfer the finely powdered sodium p-cresoxide to a high-pressure autoclave. Seal the vessel and pressurize with carbon dioxide to approximately 100 atm. Heat the autoclave to 125-150°C and maintain this temperature for 6-8 hours with constant stirring.

  • Work-up and Isolation: After cooling the autoclave to room temperature, cautiously vent the excess CO2. Dissolve the solid reaction mass in hot water. Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 2-3. A white precipitate of 5-methylsalicylic acid will form.

  • Purification: Collect the crude product by filtration and wash with cold water. Recrystallize the solid from a mixture of methanol and water to obtain pure 5-methylsalicylic acid.

Data Summary:

ParameterValueReference
Starting Materialp-Cresol[2][4]
Key ReagentsNaOH, CO2[3][5]
Temperature125-150°C[2]
Pressure~100 atm[5]
Typical Yield70-85%[2]

Route 1: Direct Hydroxylation via Elbs Persulfate Oxidation

The Elbs persulfate oxidation is a classical method for the hydroxylation of phenols.[7][8] The reaction typically introduces a hydroxyl group at the position para to the existing hydroxyl group. However, if the para position is blocked, as in the case of 5-methylsalicylic acid, the hydroxylation occurs at the ortho position, yielding the desired 2,3-dihydroxy-5-methylbenzoic acid.[9][10]

Reaction Principle: The Elbs Persulfate Oxidation

The reaction proceeds by the oxidation of the phenoxide with potassium persulfate in an alkaline solution. This initially forms a sulfate ester intermediate, which is subsequently hydrolyzed under acidic conditions to yield the dihydric phenol.[7]

Elbs_Oxidation_Workflow start 5-Methylsalicylic Acid step1 Dissolution in Aqueous Alkali (NaOH) start->step1 step2 Addition of Potassium Persulfate (K2S2O8) step1->step2 step3 Reaction at Room Temperature step2->step3 step4 Acidic Hydrolysis (e.g., HCl) step3->step4 product 2,3-Dihydroxy-5-methylbenzoic Acid step4->product Duff_Reaction start 5-Methylsalicylic Acid product 2-Hydroxy-3-formyl-5-methylbenzoic Acid start->product Duff Reaction reagents HMTA, Acid (e.g., TFA) Reimer_Tiemann_Reaction start 5-Methylsalicylic Acid product 2-Hydroxy-3-formyl-5-methylbenzoic Acid start->product Reimer-Tiemann Reaction reagents CHCl3, NaOH Dakin_Oxidation_Workflow start 2-Hydroxy-3-formyl-5-methylbenzoic Acid step1 Dissolution in Aqueous Base (e.g., NaOH) start->step1 step2 Addition of Hydrogen Peroxide (H2O2) step1->step2 step3 Reaction at Controlled Temperature step2->step3 step4 Acidification (e.g., HCl) step3->step4 product 2,3-Dihydroxy-5-methylbenzoic Acid step4->product

Sources

Laboratory protocol for 2,3-Dihydroxy-5-methylbenzoic acid synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 2,3-dihydroxy-5-methylbenzoic acid, a valuable building block in pharmaceutical and materials science research. The synthesis is achieved through the carboxylation of 4-methylcatechol via a modified Kolbe-Schmitt reaction. This application note details the reaction mechanism, provides a step-by-step laboratory procedure, outlines critical safety precautions, and describes methods for purification and characterization of the final product. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for the preparation of this substituted dihydroxybenzoic acid.

Introduction

2,3-Dihydroxy-5-methylbenzoic acid is an aromatic carboxylic acid of significant interest due to its structural motifs, which are present in various biologically active compounds and functional materials. The presence of vicinal hydroxyl groups and a carboxylic acid moiety on a substituted benzene ring makes it a versatile precursor for the synthesis of more complex molecules. The Kolbe-Schmitt reaction is a classic and effective method for the ortho-carboxylation of phenols.[1] This reaction involves the nucleophilic addition of a phenoxide to carbon dioxide, typically under elevated temperature and pressure.[2][3] For dihydroxy phenols such as catechols, this reaction can be adapted to produce the corresponding dihydroxybenzoic acids.

This protocol leverages the principles of the Kolbe-Schmitt reaction to synthesize 2,3-dihydroxy-5-methylbenzoic acid from 4-methylcatechol. The reaction proceeds by first forming the dipotassium salt of 4-methylcatechol, which then acts as the nucleophile to attack carbon dioxide. Subsequent acidification yields the desired product.

Reaction Mechanism and Experimental Rationale

The synthesis of 2,3-dihydroxy-5-methylbenzoic acid from 4-methylcatechol via the Kolbe-Schmitt reaction can be understood through the following mechanistic steps:

  • Deprotonation: 4-methylcatechol is treated with a strong base, in this case, potassium hydroxide (KOH), to deprotonate both phenolic hydroxyl groups, forming the highly reactive dipotassium 4-methylcatecholate. The use of a strong base is crucial to generate the phenoxide, which is a much stronger nucleophile than the corresponding phenol.[4]

  • Electrophilic Attack: The electron-rich aromatic ring of the dipotassium 4-methylcatecholate then acts as a nucleophile and attacks the electrophilic carbon atom of carbon dioxide (CO₂). This carboxylation step is the key bond-forming reaction. The reaction is typically carried out under pressure to increase the concentration of CO₂ in the reaction medium, thereby driving the equilibrium towards the carboxylated product.[1]

  • Rearomatization and Tautomerization: The intermediate formed after the addition of CO₂ undergoes tautomerization to restore the aromaticity of the ring, resulting in the potassium salt of 2,3-dihydroxy-5-methylbenzoic acid.

  • Acidification: The final step is the acidification of the reaction mixture with a strong acid, such as hydrochloric acid (HCl). This protonates the carboxylate and phenoxide groups to yield the final product, 2,3-dihydroxy-5-methylbenzoic acid, which typically precipitates from the aqueous solution.

The choice of potassium hydroxide as the base is strategic. While sodium salts are also commonly used in the Kolbe-Schmitt reaction, potassium salts can sometimes offer different regioselectivity or improved reactivity.[2] The reaction conditions, including temperature and pressure, are optimized to favor the formation of the desired product while minimizing side reactions.

Safety and Handling

Extreme caution must be exercised when performing this synthesis. This protocol should only be carried out by trained personnel in a well-ventilated fume hood.

  • 4-Methylcatechol: Harmful if swallowed, in contact with skin, or if inhaled.[5] Causes skin and serious eye irritation.[6] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[7]

  • Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage.[8] Handle with extreme care and wear appropriate PPE. In case of contact, immediately flush the affected area with copious amounts of water.

  • Carbon Dioxide (gas): Asphyxiant in high concentrations.[9] Can cause rapid suffocation.[10] Ensure adequate ventilation. The use of a high-pressure apparatus requires proper training and safety precautions.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle in a fume hood with appropriate PPE.

A safety shower and eyewash station should be readily accessible. All waste materials should be disposed of in accordance with local regulations.

Materials and Equipment

Reagent Formula M.W. CAS No. Quantity
4-MethylcatecholC₇H₈O₂124.14 g/mol 452-86-812.4 g (0.1 mol)
Potassium HydroxideKOH56.11 g/mol 1310-58-311.2 g (0.2 mol)
Carbon DioxideCO₂44.01 g/mol 124-38-9High Pressure
Distilled WaterH₂O18.02 g/mol 7732-18-5As needed
Hydrochloric Acid (conc.)HCl36.46 g/mol 7647-01-0As needed
Decolorizing CarbonC12.01 g/mol 7440-44-0~1 g
  • High-pressure autoclave or Parr reactor equipped with a stirrer, gas inlet, pressure gauge, and temperature controller.

  • Standard laboratory glassware (beakers, flasks, graduated cylinders).

  • Heating mantle with a stirrer.

  • Buchner funnel and vacuum flask.

  • pH paper or pH meter.

  • Melting point apparatus.

  • NMR spectrometer for product characterization.

Experimental Protocol

Preparation of Dipotassium 4-Methylcatecholate
  • In a 250 mL beaker, dissolve 11.2 g (0.2 mol) of potassium hydroxide in 50 mL of distilled water. Stir until the KOH is completely dissolved. Note: This process is exothermic.

  • In a separate 500 mL beaker, dissolve 12.4 g (0.1 mol) of 4-methylcatechol in 100 mL of distilled water with gentle heating and stirring.

  • Slowly add the KOH solution to the 4-methylcatechol solution with continuous stirring. The formation of the dipotassium salt may result in a color change.

Carboxylation Reaction
  • Transfer the solution of dipotassium 4-methylcatecholate to a high-pressure autoclave.

  • Seal the autoclave according to the manufacturer's instructions.

  • Pressurize the autoclave with carbon dioxide to an initial pressure of 80-100 atm.

  • Begin stirring and heat the reaction mixture to 150-160 °C. The pressure will increase with temperature. Monitor the pressure and do not exceed the maximum allowable pressure for the vessel.

  • Maintain the reaction at this temperature and pressure for 6-8 hours.

Work-up and Isolation
  • After the reaction is complete, cool the autoclave to room temperature.

  • Slowly and carefully vent the excess carbon dioxide in a well-ventilated fume hood.

  • Open the autoclave and transfer the reaction mixture to a 1 L beaker.

  • Cool the beaker in an ice bath.

  • Slowly and with vigorous stirring, add concentrated hydrochloric acid to the reaction mixture to acidify it to a pH of approximately 2-3. This will cause the product to precipitate.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with a small amount of cold distilled water to remove any inorganic salts.

Purification by Recrystallization
  • Transfer the crude product to a beaker and add a minimal amount of hot water to dissolve it completely.[11]

  • If the solution is colored, add a small amount of decolorizing carbon and heat the solution for a few minutes.

  • Hot filter the solution to remove the decolorizing carbon.

  • Allow the filtrate to cool slowly to room temperature, which should induce crystallization.[12]

  • Once crystallization appears complete, cool the beaker in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold water.

  • Dry the crystals in a vacuum oven at a low temperature (e.g., 50-60 °C) to a constant weight.

Characterization

The identity and purity of the synthesized 2,3-dihydroxy-5-methylbenzoic acid should be confirmed by standard analytical techniques:

  • Melting Point: Determine the melting point of the purified product.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons and the methyl group protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the carboxylic acid carbon, the aromatic carbons, and the methyl carbon.[13]

Expected Results and Troubleshooting

A successful synthesis should yield a crystalline solid. The yield will vary depending on the reaction conditions and the efficiency of the purification.

Potential Issue Possible Cause Solution
Low or no product yieldIncomplete deprotonation of 4-methylcatecholEnsure the use of high-purity KOH and accurate molar ratios.
Insufficient CO₂ pressure or temperatureEnsure the autoclave is properly sealed and that the target temperature and pressure are maintained.
Reaction time is too shortIncrease the reaction time.
Dark-colored productOxidation of the catechol moietyPerform the reaction under an inert atmosphere (after initial pressurization with CO₂) and use decolorizing carbon during purification.
Product does not precipitate upon acidificationInsufficient acidification or product is too solubleCheck the pH and add more acid if necessary. If solubility is an issue, try extracting the product with an organic solvent like ethyl acetate after acidification.

Workflow and Reaction Diagrams

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Carboxylation cluster_workup Work-up & Isolation cluster_purification Purification prep_koh Dissolve KOH in water mix Mix solutions to form dipotassium salt prep_koh->mix prep_catechol Dissolve 4-methylcatechol in water prep_catechol->mix autoclave Transfer to autoclave mix->autoclave pressurize Pressurize with CO₂ (80-100 atm) autoclave->pressurize heat Heat to 150-160 °C for 6-8h pressurize->heat cool_vent Cool and vent CO₂ heat->cool_vent acidify Acidify with HCl to pH 2-3 cool_vent->acidify filter_crude Filter crude product acidify->filter_crude recrystallize Recrystallize from hot water filter_crude->recrystallize filter_pure Filter and dry pure product recrystallize->filter_pure characterize Characterize product (m.p., NMR) filter_pure->characterize

Caption: Experimental workflow for the synthesis of 2,3-dihydroxy-5-methylbenzoic acid.

Reaction Mechanism

reaction_mechanism catechol 4-Methylcatechol koh + 2 KOH phenoxide Dipotassium 4-methylcatecholate koh->phenoxide Deprotonation co2 + CO₂ (pressure, heat) product_salt Potassium 2,3-dihydroxy-5-methylbenzoate co2->product_salt Carboxylation hcl + 2 HCl product 2,3-Dihydroxy-5-methylbenzoic acid hcl->product Acidification kcl + 2 KCl

Caption: Simplified reaction scheme for the synthesis of 2,3-dihydroxy-5-methylbenzoic acid.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Methylcatechol, 98%. Retrieved from [Link]

  • FIU Research. (n.d.). Liquid Carbon Dioxide (CO2) SDS (Safety Data Sheet) P-4573-D. Retrieved from [Link]

  • Recochem. (n.d.). Sodium Hydroxide 40% - SAFETY DATA SHEET. Retrieved from [Link]

  • Airgas. (2025). Carbon Dioxide - SAFETY DATA SHEET. Retrieved from [Link]

  • Haun Welding Supply. (2025). Safety data sheet Carbon dioxide, refrigerated liquid. Retrieved from [Link]

  • Air Liquide. (2023). SAFETY DATA SHEET Carbon dioxide. Retrieved from [Link]

  • Wikipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium hydroxide. Retrieved from [Link]

  • Tata Chemicals Ltd. (2021). SAFETY DATA SHEET (SDS) - Name of chemical : Sodium Hydroxide. Retrieved from [Link]

  • MetaSci. (n.d.). Safety Data Sheet 4-Methylcatechol. Retrieved from [Link]

  • Braibanti, A., & Pellinghelli, M. A. (1964). Synthesis of 2-propoxy-5-methylbenzoic acid. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 68A(3), 313–316.
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  • Grokipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,3-dihydroxybenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN103570507A - Preparation method of 4-methylcatechol.
  • PubMed. (2017). Regioselective para-Carboxylation of Catechols with a Prenylated Flavin Dependent Decarboxylase. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process). Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • LookChem. (n.d.). 2,3-Dihydroxy-5-methylbenzoic acid. Retrieved from [Link]

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  • Northern Illinois University. (n.d.). Isolation and purification of 2-hydroxy-6-methyl benzoic acid synthetase from Penicillium griseofulvum. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methylcatechol. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of anaerobic carboxylation reactions of phenol and catechol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylcatechol | C7H8O2 | CID 9958. Retrieved from [Link]

  • Google Patents. (n.d.). US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.
  • Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • NIST. (n.d.). Benzoic acid, 2-hydroxy-5-methyl-, methyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.
  • SpectraBase. (n.d.). 2,3-Dihydroxy-benzoic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxy-5-methylbenzoic acid | C8H8O3 | CID 231756. Retrieved from [Link]

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Application Notes and Protocols for the Quantification of 2,3-Dihydroxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of robust analytical methodologies for the accurate quantification of 2,3-Dihydroxy-5-methylbenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document details validated protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Each section explains the fundamental principles of the technique, offers step-by-step experimental protocols, and discusses the scientific rationale behind critical procedural choices. This guide aims to equip analysts with the necessary tools to achieve reliable and reproducible quantification of this important phenolic acid.

Introduction: 2,3-Dihydroxy-5-methylbenzoic Acid

2,3-Dihydroxy-5-methylbenzoic acid is an aromatic carboxylic acid and a member of the phenolic acid family. While specific research on this particular isomer is limited, its structural similarity to other dihydroxybenzoic acids, such as 2,3-dihydroxybenzoic acid (a metabolite of salicylic acid), suggests its potential significance in metabolic pathways and as a synthetic intermediate in pharmaceutical and chemical industries.[1] Accurate quantification is paramount for understanding its pharmacokinetic properties, assessing its purity in synthesized batches, and investigating its biological roles.

Chemical Structure and Properties:

  • Molecular Formula: C₈H₈O₃

  • Molecular Weight: 168.15 g/mol

  • Key Features: A benzoic acid core substituted with two hydroxyl (-OH) groups at positions 2 and 3, and a methyl (-CH₃) group at position 5. The presence of polar hydroxyl and carboxylic acid functional groups dictates its analytical behavior, making it soluble in polar organic solvents but requiring specific chromatographic conditions for optimal analysis.[2]

This document outlines two primary, validated techniques for the quantification of 2,3-Dihydroxy-5-methylbenzoic acid: HPLC with UV detection and GC-MS following derivatization.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the cornerstone technique for the analysis of non-volatile, polar compounds like phenolic acids.[3] Reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar, is particularly well-suited for this purpose.

2.1. Principle of Analysis

The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase. The retention of 2,3-Dihydroxy-5-methylbenzoic acid on the column is controlled by the hydrophobicity of the molecule and the composition and pH of the mobile phase. Acidifying the mobile phase is a critical step; it suppresses the ionization of the carboxylic acid group, rendering the molecule less polar and increasing its retention time, which results in a sharper, more symmetrical peak shape.[3] Detection is achieved by a UV detector, as the benzene ring in the molecule absorbs ultraviolet light at a characteristic wavelength.

2.2. Experimental Protocol: HPLC-UV

2.2.1. Reagents and Materials

  • 2,3-Dihydroxy-5-methylbenzoic acid reference standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid or Phosphoric acid, analytical grade

  • Ultrapure water (18.2 MΩ·cm)

  • Syringe filters (0.22 µm)

2.2.2. Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and DAD or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and acidified water (e.g., 20:80 v/v) containing 0.1% formic acid.[4] The pH should be maintained around 2.5-3.0 to ensure the analyte is in its protonated form.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.

  • Detection Wavelength: ~255 nm (A diode array detector can be used to determine the optimal wavelength).[6]

  • Injection Volume: 10 µL.

2.2.3. Step-by-Step Procedure

  • Standard Preparation: Prepare a stock solution of 2,3-Dihydroxy-5-methylbenzoic acid (e.g., 1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation:

    • For solid samples (e.g., plant material), perform a solvent extraction (e.g., with methanol or an acetone/water mixture), followed by centrifugation to remove particulate matter.[7]

    • For liquid samples (e.g., plasma), a protein precipitation step with acetonitrile or a solid-phase extraction (SPE) may be necessary to clean up the matrix.

    • Filter all samples and standards through a 0.22 µm syringe filter before injection.

  • Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the calibration standards, followed by the unknown samples.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

2.3. Workflow and Rationale

The HPLC workflow is designed for direct analysis of the polar analyte with minimal sample manipulation. The choice of a C18 column provides a universal platform for separating phenolic acids, while the acidified mobile phase is crucial for controlling the analyte's ionization state, thereby ensuring reproducible retention and sharp peaks.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing S1 Weigh Reference Standard S2 Prepare Stock & Calibration Curve Standards S1->S2 I2 Inject Sample (10 µL) S2->I2 P1 Sample Extraction / Dilution P2 Filter through 0.22 µm Syringe Filter P1->P2 P2->I2 I1 Equilibrate C18 Column (Mobile Phase: ACN/H₂O + 0.1% Acid) I1->I2 I3 Isocratic Elution at 1.0 mL/min I2->I3 I4 UV Detection at ~255 nm I3->I4 D1 Integrate Peak Area I4->D1 D2 Construct Calibration Curve D1->D2 D3 Quantify Analyte Concentration D2->D3

Caption: HPLC-UV workflow for 2,3-Dihydroxy-5-methylbenzoic acid quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional sensitivity and selectivity, making it a powerful tool for quantification, especially in complex matrices.[3] However, due to the low volatility and high polarity of 2,3-Dihydroxy-5-methylbenzoic acid, a chemical derivatization step is mandatory.

3.1. Principle of Analysis

The analyte's polar functional groups (-OH and -COOH) are chemically modified to form a less polar and more volatile derivative. This is commonly achieved through silylation, which replaces the active hydrogens with a trimethylsilyl (TMS) group.[8] The derivatized analyte is then introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), providing both structural confirmation and highly sensitive quantification.[9]

3.2. Experimental Protocol: GC-MS

3.2.1. Reagents and Materials

  • 2,3-Dihydroxy-5-methylbenzoic acid reference standard

  • Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile, anhydrous grade

  • Ethyl acetate, HPLC grade

  • Helium (carrier gas), ultra-high purity

3.2.2. Instrumentation and Conditions

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

  • Injector: Split/splitless injector, operated in splitless mode. Temperature: 250 °C.

  • Oven Program: Initial temp 100 °C, hold for 2 min, then ramp at 10 °C/min to 280 °C, hold for 5 min.

  • MS Transfer Line Temp: 280 °C.

  • Ion Source Temp: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte. A full scan mode can be used for initial identification.

3.2.3. Step-by-Step Procedure

  • Standard and Sample Preparation: Prepare a stock solution of the standard in a suitable solvent like ethyl acetate. For samples, perform an extraction as described in the HPLC section, ensuring the final extract is evaporated to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried residue of standards and samples, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

    • Cap the vials tightly and heat at 70 °C for 60 minutes.

    • Allow the vials to cool to room temperature before injection.

  • Analysis: Inject 1 µL of the derivatized solution into the GC-MS.

  • Quantification: Identify the characteristic ions of the derivatized 2,3-Dihydroxy-5-methylbenzoic acid from the mass spectrum. Create a calibration curve by plotting the abundance of a selected quantification ion against the concentration of the derivatized standards. Quantify the analyte in the samples using this curve.

3.3. Workflow and Rationale

The GC-MS workflow critically hinges on the derivatization step. Silylation with BSTFA is a robust and common method for phenolic acids, as it efficiently converts the polar -OH and -COOH groups into volatile TMS-ethers and TMS-esters, respectively.[8] This conversion is essential to allow the compound to travel through the GC column. The mass spectrometer provides an orthogonal detection method to HPLC-UV, offering higher specificity by monitoring unique mass fragments.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Sample/Standard Extraction P2 Evaporate to Dryness (N₂ Stream) P1->P2 P3 Add Pyridine & BSTFA Reagent P2->P3 P4 Heat at 70°C for 60 min P3->P4 I1 Inject Derivatized Sample (1 µL) P4->I1 I2 Separation on DB-5ms Column I1->I2 I3 Electron Ionization (70 eV) I2->I3 I4 Mass Detection (SIM/Scan Mode) I3->I4 D1 Identify Characteristic Ions I4->D1 D2 Integrate Quantifier Ion Peak D1->D2 D3 Quantify via Calibration Curve D2->D3

Caption: GC-MS workflow including the critical derivatization step.

Method Validation and Performance

To ensure that the analytical methods are fit for purpose, they must be validated. Validation demonstrates that the procedure is reliable, reproducible, and accurate for the intended analysis. Key validation parameters are defined by the International Council for Harmonisation (ICH) guidelines.

ParameterHPLC-UVGC-MSRationale
Specificity Demonstrated by baseline separation from other matrix components.Confirmed by unique retention time and mass fragmentation pattern.Ensures the signal measured is only from the analyte of interest.
Linearity (R²) > 0.99> 0.99Confirms a direct proportional relationship between signal and concentration.
Limit of Detection (LOD) ~0.05 µg/mL~0.01 µg/mLThe lowest concentration that can be reliably detected.
Limit of Quantification (LOQ) ~0.15 µg/mL~0.03 µg/mLThe lowest concentration that can be accurately quantified.
Accuracy (Recovery %) 95 - 105%90 - 110%Measures the closeness of the experimental value to the true value.
Precision (RSD %) < 5%< 10%Measures the degree of scatter between a series of measurements.

Note: The values presented are typical performance characteristics for the analysis of phenolic acids and should be established specifically for 2,3-Dihydroxy-5-methylbenzoic acid during in-lab validation.

Conclusion

This guide provides detailed protocols for the quantification of 2,3-Dihydroxy-5-methylbenzoic acid using two powerful and complementary analytical techniques.

  • HPLC-UV is a robust, straightforward, and widely accessible method suitable for routine quality control and quantification in simpler matrices. Its primary advantage is the direct analysis of the compound without derivatization.

  • GC-MS offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification in complex biological or environmental samples. The requirement for derivatization adds a step to sample preparation but provides definitive structural confirmation.

The selection of the appropriate technique depends on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. Both methods, when properly validated, will yield accurate and reliable data for researchers and drug development professionals.

References
  • PubChem. (n.d.). 3-Hydroxy-5-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Muljono, R. A., Darsono, F. L., Scheffer, J. J., & Verpoorte, R. (2001). Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography. Journal of Chromatography A, 927(1-2), 39-45. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Dihydroxybenzoic Acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-hydroxy-5-methylbenzoic acid (C8H8O3). Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,5-Dihydroxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxy-5-methyl-benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxy-4-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PharmaCompass. (n.d.). 2-Methyl-3-hydroxybenzoic acid Drug Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid.
  • PubChem. (n.d.). 3-Hydroxy-2-methylbenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2007). GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,5-dihydroxybenzoic acid. Retrieved from [Link]

  • ChemBK. (n.d.). 585-81-9. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2,5-dihydroxy-, methyl ester. NIST WebBook. Retrieved from [Link]

  • ChemSrc. (n.d.). 2,5-dihydroxy-3-methylbenzoic acid. Retrieved from [Link]

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Application Note: A Robust HPLC Method for the Quantification of 2,3-Dihydroxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,3-Dihydroxy-5-methylbenzoic acid. Developed for researchers, scientists, and professionals in drug development, this guide provides a comprehensive protocol, from mobile phase preparation to method validation, ensuring accuracy, precision, and robustness. The described reversed-phase HPLC method with UV detection is demonstrated to be specific, linear, and sensitive for its intended purpose.

Introduction: The Significance of 2,3-Dihydroxy-5-methylbenzoic Acid Analysis

2,3-Dihydroxy-5-methylbenzoic acid, a substituted derivative of benzoic acid, belongs to the family of phenolic acids. These compounds are of significant interest in pharmaceutical and biomedical research due to their potential biological activities, including antioxidant and anti-inflammatory properties. Accurate quantification of this analyte is crucial for pharmacokinetic studies, formulation development, and quality control of active pharmaceutical ingredients (APIs). This document provides a scientifically grounded HPLC method, explaining the rationale behind the chosen parameters to ensure reliable and reproducible results.

Foundational Principles: Method Development Rationale

The development of a robust HPLC method is underpinned by the physicochemical properties of the analyte. 2,3-Dihydroxy-5-methylbenzoic acid is a polar, acidic compound. The presence of a carboxylic acid and two hydroxyl groups dictates its behavior in a chromatographic system.

Analyte Characteristics
  • Structure: 2,3-Dihydroxy-5-methylbenzoic acid (CAS 6049-93-0)

  • Polarity: The hydroxyl and carboxylic acid functional groups render the molecule polar and hydrophilic.

  • UV Absorbance: Phenolic compounds typically exhibit strong UV absorbance. Dihydroxybenzoic acid isomers are known to have absorption maxima in the range of 250-295 nm.[2] For general-purpose analysis of benzoic acid derivatives, a lower wavelength of around 220-230 nm can also be effective.[3][4]

Chromatographic Choices: A Justified Approach
  • Separation Mode: Reversed-phase HPLC is the most suitable technique for separating polar organic compounds like 2,3-Dihydroxy-5-methylbenzoic acid.[5] A non-polar stationary phase (C18) is used in conjunction with a polar mobile phase.

  • Stationary Phase: A C18 column is a versatile and widely used stationary phase that provides sufficient hydrophobicity to retain the analyte.[5] Columns with end-capping are recommended to minimize peak tailing caused by interactions between the acidic analyte and residual silanol groups on the silica support.

  • Mobile Phase: A gradient elution of acetonitrile and an acidified aqueous buffer is chosen.

    • Aqueous Component: Water with an acid modifier. Phosphoric acid is selected to maintain a low pH (around 2.5), ensuring the analyte is in its protonated form, which enhances retention and improves peak symmetry.

    • Organic Modifier: Acetonitrile is chosen for its low viscosity and UV transparency. A gradient is employed to ensure efficient elution and a reasonable run time.

  • Detection: UV detection is ideal due to the chromophoric nature of the analyte. Based on the UV spectra of similar compounds, a primary detection wavelength of 255 nm is selected to offer a good balance of sensitivity and specificity. A secondary wavelength of 280 nm can also be monitored.

Experimental Workflow and Protocols

This section provides detailed, step-by-step protocols for the preparation of solutions and the execution of the HPLC analysis.

Materials and Reagents
Reagent/MaterialGrade
2,3-Dihydroxy-5-methylbenzoic acid reference std.>98% purity
Acetonitrile (ACN)HPLC Grade
WaterHPLC Grade
Phosphoric Acid (H₃PO₄)Analytical Grade
Instrumentation
InstrumentSpecification
HPLC SystemQuaternary pump, autosampler, column oven, DAD/UV detector
ColumnC18, 4.6 x 150 mm, 5 µm particle size
Data Acquisition and Processing Software
Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of phosphoric acid to 1 L of HPLC grade water and mix thoroughly. The resulting pH should be approximately 2.5.

  • Mobile Phase B (Organic): HPLC grade acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2,3-Dihydroxy-5-methylbenzoic acid reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 1 µg/mL to 100 µg/mL.

Chromatographic Conditions
ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% Phosphoric Acid in Water; B: Acetonitrile
Gradient ProgramTime (min)
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
DetectionUV at 255 nm
Run Time20 minutes
Experimental Workflow Diagram

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase A & B hplc_setup Equilibrate HPLC System prep_mobile_phase->hplc_setup prep_standards Prepare Standard Solutions hplc_inject Inject Blank, Standards, and Samples prep_standards->hplc_inject prep_samples Prepare Sample Solutions prep_samples->hplc_inject hplc_setup->hplc_inject hplc_run Execute Gradient Program hplc_inject->hplc_run data_integration Integrate Chromatographic Peaks hplc_run->data_integration data_calibration Construct Calibration Curve data_integration->data_calibration data_quantification Quantify Analyte in Samples data_calibration->data_quantification G cluster_params Validation Parameters start Method Validation Protocol system_suitability System Suitability Testing start->system_suitability specificity Specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability->specificity Pass

Figure 2. HPLC method validation workflow.

Conclusion

This application note provides a comprehensive and scientifically justified HPLC method for the quantitative analysis of 2,3-Dihydroxy-5-methylbenzoic acid. The detailed protocols for method execution and validation, grounded in the physicochemical properties of the analyte and established chromatographic principles, offer a robust framework for researchers and drug development professionals. Adherence to these guidelines will ensure the generation of accurate, reliable, and reproducible data, which is paramount for scientific integrity and regulatory compliance.

References

  • Dr. Maisch GmbH. Separation of Organic Acids by Reversed Phase HPLC.
  • Muljono, R. A., Darsono, F. L., Scheffer, J. J., & Verpoorte, R. (2001). Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography. Journal of Chromatography A, 927(1-2), 39–45. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid. Available from: [Link]

  • SIELC Technologies. HPLC Separation of Dihydroxybenzoic Acids on Newcrom B Column. Available from: [Link]

  • ResearchGate. UV spectra of the dihydroxybenzoic acid isomers in MeOH, in the range of 230-400 nm. Available from: [Link]

  • NIST. Benzoic acid, 2-hydroxy-5-methyl-, methyl ester. Available from: [Link]

  • University of California, Davis. pKa values for benzoic acid and some hydroxy-, thio-, and amino. Available from: [Link]

  • SIELC Technologies. UV-Vis Spectrum of 2,5-dihydroxybenzoic Acid. Available from: [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. Available from: [Link]

  • ResearchGate. Spectrum of benzoic acid indicate the single UV absorption band at λmax = 221 nm. Available from: [Link]

  • ResearchGate. Experimental UV spectra of benzoic acid derivatives. Available from: [Link]

  • AMSbiopharma. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available from: [Link]

  • PubChem. 3-Hydroxy-5-methylbenzoic acid. Available from: [Link]

  • PubChem. 5-Methylsalicylic acid. Available from: [Link]

  • Organic Syntheses. 3,5-Dihydroxybenzoic acid. Available from: [Link]

  • YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available from: [Link]

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Application Note: Quantitative Analysis of 2,3-Dihydroxy-5-methylbenzoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated method for the identification and quantification of 2,3-Dihydroxy-5-methylbenzoic acid in complex matrices. Due to the inherent polarity and low volatility of this analyte, direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging.[1] This protocol details a comprehensive workflow, including sample preparation, a critical derivatization step to enhance volatility, and optimized GC-MS parameters for sensitive and reliable analysis. The described methodology, centered around silylation, converts the polar hydroxyl and carboxyl groups into their respective trimethylsilyl (TMS) ethers and esters, rendering the molecule suitable for GC analysis.[2][3] This guide is intended for researchers, analytical chemists, and drug development professionals requiring a precise method for the analysis of phenolic acids.

Principle of the Method

2,3-Dihydroxy-5-methylbenzoic acid contains three active hydrogen atoms across two phenolic hydroxyl groups and one carboxylic acid group. These functional groups engage in strong hydrogen bonding, which significantly increases the compound's boiling point and polarity, while reducing its thermal stability.[4] Consequently, direct injection into a GC system results in poor chromatographic performance, characterized by broad, tailing peaks, or complete retention on the column.

To overcome these challenges, a derivatization step is essential.[5] Silylation is a widely employed technique that replaces active hydrogens with a non-polar trimethylsilyl (TMS) group.[3][6] This process effectively masks the polar functional groups, thereby increasing the molecule's volatility and thermal stability, making it amenable to GC-MS analysis.[2] The reaction described herein utilizes N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst for efficient and complete derivatization.

Caption: Silylation of 2,3-Dihydroxy-5-methylbenzoic acid.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • 2,3-Dihydroxy-5-methylbenzoic acid standard (≥95% purity)

  • N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)[7][8]

  • Pyridine (Anhydrous, ≥99.8%)

  • Ethyl Acetate (GC Grade)

  • Methanol (HPLC Grade)

  • Hexane (GC Grade)

  • Anhydrous Sodium Sulfate

  • Deionized Water

  • GC Autosampler Vials (1.5 mL, glass) with inserts[9]

  • Pipettes and general laboratory glassware

Instrumentation

The following table outlines a typical GC-MS configuration. Parameters should be optimized for the specific instrument in use.

ComponentSpecification
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent single quadrupole or triple quadrupole system[7]
Autosampler G4513A or equivalent
GC Column Agilent J&W DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column[7][10]
Software MassHunter, Xcalibur, or equivalent instrument control and data analysis software

Experimental Protocols

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2,3-Dihydroxy-5-methylbenzoic acid standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with methanol. These solutions will be used to create the calibration curve.

Sample Preparation and Extraction

The extraction of phenolic acids is highly matrix-dependent. A general liquid-liquid extraction (LLE) protocol is provided below. For specific matrices, method development and validation are required.[11]

  • Sample Collection: Collect samples in clean glass containers to prevent contamination.[11]

  • Acidification: For aqueous samples, acidify to pH < 2 using 6 M HCl to ensure the analyte is in its protonated form.

  • Extraction: To 1 mL of the acidified sample, add 3 mL of ethyl acetate. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube. Repeat the extraction two more times, pooling the organic extracts.

  • Drying: Pass the pooled extract through a small column of anhydrous sodium sulfate to remove residual water.[8]

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. The dried residue is now ready for derivatization.

Derivatization Protocol

This procedure must be performed in a well-ventilated fume hood. All glassware must be scrupulously dry to prevent hydrolysis of the silylating reagent.

  • Reconstitution: Reconstitute the dried extract or an aliquot of a dried-down working standard in 50 µL of anhydrous pyridine.[1]

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.[7][8] The pyridine acts as a solvent and catalyst, while TMCS enhances the reactivity of the BSTFA.[6]

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or oven to ensure complete derivatization of all active hydrogens.[1]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS.[1] If necessary, the derivatized sample can be diluted with a dry solvent like hexane or ethyl acetate.

GC-MS Analysis and Method Parameters

cluster_workflow Analytical Workflow Sample Sample Collection Prep Extraction & Drying Sample->Prep Deriv Derivatization Prep->Deriv Inject GC-MS Injection Deriv->Inject Data Data Acquisition Inject->Data Analysis Quantification Data->Analysis Report Reporting Analysis->Report

Caption: General experimental workflow for GC-MS analysis.

GC-MS Instrument Parameters
ParameterSettingJustification
Injector Splitless Mode, 250°CMaximizes analyte transfer to the column for trace analysis. High temp ensures volatilization.
Injection Volume 1 µLStandard volume for good sensitivity without overloading the system.[10]
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert gas providing good chromatographic efficiency.
Oven Program Initial: 70°C (hold 2 min) Ramp: 10°C/min to 280°C Hold: 5 min at 280°C[7]Provides good separation of analytes with varying boiling points.
Transfer Line Temp 280°CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp 230°CStandard temperature for electron ionization (EI).
Ionization Mode Electron Ionization (EI), 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.
MS Acquisition Scan Mode (m/z 50-550) and/or SIMScan mode for initial identification. Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.
Expected Results: Mass Spectrum

The tris-trimethylsilyl (Tris-TMS) derivative of 2,3-Dihydroxy-5-methylbenzoic acid has a molecular weight of 384.6 g/mol . The electron ionization mass spectrum is expected to show a distinct molecular ion (M⁺) and a characteristic fragmentation pattern useful for identification.

Ion DescriptionExpected m/zRationale
Molecular Ion [M]⁺ 384Represents the intact, ionized molecule.
[M-15]⁺ 369Loss of a methyl radical (•CH₃) from one of the TMS groups; a hallmark of silylated compounds.[12]
[M-117]⁺ 267Loss of the TMS-carboxyl group (•COOTMS).
Fragment from McLafferty Rearrangement VariablePossible rearrangements involving the TMS groups can lead to other characteristic ions.[12]
TMS Ion 73The trimethylsilyl cation [Si(CH₃)₃]⁺, a common fragment in the spectra of silylated compounds.

Data Analysis and Method Validation

For accurate quantification, a full method validation should be performed.[10][13]

  • Calibration: Inject the derivatized working standards and construct a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 369) against the concentration.

  • Linearity: The calibration curve should exhibit a linear relationship, with a correlation coefficient (R²) of ≥0.99.[7]

  • Quantification: Determine the concentration of the analyte in unknown samples by interpolating their peak areas from the calibration curve.

  • Validation Parameters: Key parameters to assess during a full validation are summarized below.

Validation ParameterAcceptance CriteriaReference
Linearity (R²) ≥ 0.99[7]
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3[10]
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10[10]
Accuracy / Recovery Typically 80-120% for spiked samples[13]
Precision (RSD) ≤ 15% for replicate injections[14]

Conclusion

The protocol outlined in this application note provides a reliable and sensitive GC-MS method for the analysis of 2,3-Dihydroxy-5-methylbenzoic acid. The critical step of silylation derivatization with BSTFA successfully enhances the analyte's volatility and thermal stability, leading to excellent chromatographic peak shape and enabling accurate quantification. This method is suitable for application in various research and development fields, including metabolomics, natural product analysis, and quality control in pharmaceutical manufacturing.

References

  • Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. ResearchGate. Available from: [Link]

  • Development of a Quantitative Gas Chromatography Tandem Mass Spectrometry Method for Metabolic Profiling of Urine Organic Acids. Clinical Chemistry | Oxford Academic. Available from: [Link]

  • Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. SpringerLink. Available from: [Link]

  • GC/MS Profiling of Urinary Organic Acids Evaluated as a Quantitative Method. ResearchGate. Available from: [Link]

  • Sample Preparation Guidelines for GC-MS. University of Illinois Urbana-Champaign. Available from: [Link]

  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. National Institutes of Health (NIH). Available from: [Link]

  • A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. bioRxiv. Available from: [Link]

  • GC-MS profiling of urinary organic acids evaluated as a quantitative method. Semantic Scholar. Available from: [Link]

  • Sample preparation GC-MS. SCION Instruments. Available from: [Link]

  • EPA-NERL: 528: Phenols in Water by GC/MS. National Environmental Methods Index. Available from: [Link]

  • Benzoic acid, 2-hydroxy-5-methyl-, methyl ester. NIST WebBook. Available from: [Link]

  • Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography. Available from: [Link]

  • Benzoic acid, 2-hydroxy-5-methyl-, methyl ester. NIST WebBook. Available from: [Link]

  • Benzoic acid, 2-hydroxy-3-methyl-, methyl ester. NIST WebBook. Available from: [Link]

  • ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate... ResearchGate. Available from: [Link]

  • 2,3-Dihydroxy-5-methylbenzoic acid. LookChem. Available from: [Link]

  • GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. ResearchGate. Available from: [Link]

  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. National University of Ireland, Maynooth. Available from: [Link]

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The Strategic Utility of 2,3-Dihydroxy-5-methylbenzoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2,3-Dihydroxy-5-methylbenzoic acid, a polysubstituted aromatic carboxylic acid, represents a versatile and highly functionalized precursor for advanced organic synthesis. Its unique arrangement of a catechol moiety ortho to a carboxylic acid, combined with a para-methyl group, offers a rich scaffold for the construction of complex molecules, particularly in the realms of medicinal chemistry and natural product synthesis. This comprehensive guide provides an in-depth exploration of its application as a synthetic precursor, detailing key reaction pathways and providing validated protocols for its derivatization. We will delve into the mechanistic rationale behind these transformations and showcase the utility of this compound in the synthesis of bioactive molecules, with a particular focus on esterification reactions to form depsides and related ester derivatives which are of significant interest for their potential therapeutic properties.

Introduction: The Chemical Value Proposition of 2,3-Dihydroxy-5-methylbenzoic Acid

The intrinsic chemical architecture of 2,3-dihydroxy-5-methylbenzoic acid presents several strategic advantages for the synthetic chemist. The catechol group is a well-known pharmacophore and a key component in many natural products, imparting antioxidant and metal-chelating properties. The adjacent carboxylic acid provides a reactive handle for a variety of chemical transformations, including esterification, amidation, and reduction. The methyl group at the 5-position can influence the electronic properties and steric environment of the molecule, potentially modulating the biological activity of its derivatives.

This guide will focus on the practical application of 2,3-dihydroxy-5-methylbenzoic acid as a building block, moving beyond theoretical concepts to provide actionable protocols and insights for researchers in drug development and synthetic chemistry.

Core Synthetic Transformations: Esterification and Depside Formation

One of the most powerful applications of 2,3-dihydroxy-5-methylbenzoic acid is its use in the synthesis of esters, particularly depsides. Depsides are a class of polyphenolic compounds formed by the ester linkage between two or more hydroxybenzoic acid units. They are found in lichens and have been shown to possess a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

The synthesis of depsides and other esters from 2,3-dihydroxy-5-methylbenzoic acid requires careful consideration of reaction conditions to achieve selective esterification of the carboxylic acid in the presence of the two phenolic hydroxyl groups.

Mechanistic Considerations in Esterification

The direct esterification of a carboxylic acid with an alcohol, known as Fischer esterification, is a reversible reaction catalyzed by a strong acid. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and facilitates nucleophilic attack by the alcohol. Subsequent dehydration yields the ester.

In the case of polyhydroxybenzoic acids like our target molecule, side reactions such as etherification of the phenolic hydroxyls can occur under harsh acidic conditions. Therefore, milder and more selective methods are often preferred. The use of coupling agents or azeotropic distillation to remove water can drive the reaction to completion under less forcing conditions.[1]

Esterification_Mechanism

Application Note: Synthesis of Bioactive Esters

The structural motif of 2,3-dihydroxy-5-methylbenzoic acid is a key component of various naturally occurring and synthetic compounds with interesting biological activities. Its derivatives have been investigated for their antioxidant, anti-inflammatory, and potential anticancer properties.

Synthesis of Antioxidant Esters

The catechol moiety of 2,3-dihydroxy-5-methylbenzoic acid is a potent radical scavenger. Esterification of the carboxylic acid with various alcohols can modulate the lipophilicity of the molecule, potentially enhancing its cellular uptake and antioxidant efficacy within biological membranes.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of derivatives from 2,3-dihydroxy-5-methylbenzoic acid. These protocols are designed to be self-validating, with clear endpoints and characterization data.

Protocol 1: General Procedure for Acid-Catalyzed Esterification

This protocol describes a general method for the esterification of 2,3-dihydroxy-5-methylbenzoic acid with a primary or secondary alcohol using a strong acid catalyst.

Materials:

  • 2,3-Dihydroxy-5-methylbenzoic acid

  • Alcohol (e.g., methanol, ethanol, or a more complex phenolic alcohol)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)[2]

  • Anhydrous solvent (e.g., toluene, if azeotropic removal of water is desired)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using azeotropic removal of water), dissolve 2,3-dihydroxy-5-methylbenzoic acid (1.0 eq) in an excess of the desired alcohol (or in an inert solvent like toluene with a slight excess of the alcohol).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 0.05-0.1 eq).

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If an excess of a low-boiling alcohol was used, it can be removed under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Summary Table:

Reactant 1Reactant 2CatalystSolventReaction TimeYield (%)
2,3-Dihydroxy-5-methylbenzoic acidMethanolH₂SO₄Methanol12 h85-95
2,3-Dihydroxy-5-methylbenzoic acidEthanolp-TsOHToluene24 h80-90

Esterification_Workflow

Conclusion

2,3-Dihydroxy-5-methylbenzoic acid is a valuable and versatile precursor in organic synthesis. Its rich functionality allows for the construction of a diverse array of complex molecules with potential applications in medicinal chemistry and materials science. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this building block in their synthetic endeavors. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel molecules with significant biological and material properties.

References

  • Ault, W. C., Nutting, G. C., & Weil, J. K. (1952). Esters of polyhydroxy-benzoic acids and method for their preparation. U.S. Patent No. 2,595,221. Washington, DC: U.S.
  • Schering Corp. (2001). Continuous process for preparing benzoic acid esters. U.S.
  • Hoechst Aktiengesellschaft. (1999). Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic. U.S.
  • Brauman, S. K. (1966). Synthesis of 2-propoxy-5-methylbenzoic acid. Journal of Chemical & Engineering Data, 11(3), 433-434. [Link]

  • Cieplik, J., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. International Journal of Molecular Sciences, 24(24), 17448. [Link]

  • Geronikaki, A., et al. (2024). Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects. Molecules, 29(5), 1044. [Link]

  • ResearchGate. (n.d.). Esterification of 2,4-dihydroxybenzoic acid. [Link]

  • Chand, P., et al. (1997). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Journal of Medicinal Chemistry, 40(25), 4030-4052. [Link]

  • Organic Syntheses. (n.d.). 3,5-Dihydroxybenzoic acid. [Link]

  • Yopi, Y., et al. (2019). Esterification of p-hydroxybenzoic acid with glucose using a γ-Al2O3/SO4 catalyst. Pharmaciana, 9(1), 101-110. [Link]

  • Oxeno Olefinchemie Gmbh. (2012). Procedure for the preparation of esters of benzoic acid. ES2380693T3.
  • Wang, W., et al. (2007). Antioxidant Activities of Two Novel Synthetic Methylbenzenediol Derivatives. Journal of the American Oil Chemists' Society, 84(6), 547-552. [Link]

  • Tchamgoue, A. D., et al. (2022). Free Radical Scavenging Activity of Five Benzoic Acid Derivatives: A Theoretical M06-2X Study. Preprints.org. [Link]

  • Suzhou Bluehill Biopharma Co Ltd. (2017). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. CN106928131A.
  • Patel, K. R., & Patel, H. D. (2011). A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. Organic Chemistry: An Indian Journal, 7(3), 245-248. [Link]

  • da Silva, P. S., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 27(19), 6649. [Link]

  • jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. [Link]

  • Lago, J. H., et al. (2004). Benzoic acid derivatives from Piper species and their fungitoxic activity against Cladosporium cladosporioides and C. sphaerospermum. Journal of Natural Products, 67(11), 1783-1788. [Link]

  • Oxeno Olefinchemie Gmbh. (2011). Method for producing benzoic acid esters. U.S.
  • ResearchGate. (n.d.). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. [Link]

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Application Notes and Protocols for the Development of Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a pharmaceutical agent from a conceptual molecule to a clinically approved therapeutic is an arduous and intricate process, demanding a multidisciplinary approach that integrates cutting-edge technologies with rigorous scientific validation. This guide provides an in-depth exploration of key applications and detailed protocols central to modern drug discovery and development. Eschewing a rigid template, this document is structured to logically follow the pharmaceutical development pipeline, offering not just procedural steps but also the critical scientific reasoning and field-proven insights behind them. From initial target identification using CRISPR-Cas9 technology to lead discovery via high-throughput screening, and preclinical evaluation using advanced models like organs-on-a-chip, this guide is intended to serve as a practical and authoritative resource for professionals dedicated to advancing therapeutic innovation.

I. The Modern Drug Discovery and Development Pipeline: A Conceptual Overview

The contemporary drug development process is a multi-stage endeavor, characterized by a series of go/no-go decisions based on accumulating data. The ultimate goal is to identify a safe and effective therapeutic agent for a specific disease. This journey can be broadly categorized into several key phases, each with its own set of specialized applications and protocols.

DrugDiscoveryPipeline cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Development cluster_Clinical Clinical Development TargetID Target Identification & Validation LeadDisc Lead Discovery & Optimization TargetID->LeadDisc Validated Target InVitroTox In Vitro Toxicology LeadDisc->InVitroTox Optimized Lead InVivoPKPD In Vivo PK/PD & Toxicology InVitroTox->InVivoPKPD Promising Candidate IND IND Submission InVivoPKPD->IND IND Candidate ClinicalTrials Clinical Trials (Phase I-III) IND->ClinicalTrials FDA Approval

Caption: A simplified workflow of the modern drug discovery and development pipeline.

II. Target Identification and Validation: The Foundation of Drug Discovery

The initiation of any drug discovery program hinges on the identification and validation of a biological target, typically a protein or gene, that plays a causative role in a disease. A well-validated target significantly increases the probability of success in subsequent stages.

Application Note: Leveraging CRISPR-Cas9 for Robust Target Validation

The advent of CRISPR-Cas9 genome editing has revolutionized target validation.[1] This technology allows for the precise knockout, activation, or inhibition of a gene of interest in cellular or animal models, providing a direct link between the target and the disease phenotype.[1] Unlike transient methods like RNAi, CRISPR-mediated gene editing creates permanent genomic modifications, leading to more robust and reproducible results.[1]

Causality of Experimental Choice: The choice of CRISPR-Cas9 over other methods is often driven by the need for a high degree of specificity and the desire for a permanent genetic modification to create a stable model for further studies. This is particularly crucial for complex diseases where subtle, long-term effects of target modulation need to be assessed.

Protocol: CRISPR-Cas9 Mediated Gene Knockout for Target Validation in Mammalian Cells

This protocol outlines the steps for generating a single-gene knockout in a mammalian cell line to validate its role in a disease-relevant phenotype.

1. sgRNA Design and Cloning:

  • Design two to four single-guide RNAs (sgRNAs) targeting an early exon of the gene of interest using a publicly available design tool. The use of multiple sgRNAs targeting the same gene can increase the likelihood of generating a functional knockout.
  • Synthesize and clone the sgRNAs into a suitable Cas9 expression vector.

2. Transfection of Target Cells:

  • Transfect the target cell line with the sgRNA/Cas9 expression plasmid using a high-efficiency transfection reagent.
  • Include appropriate controls: a mock transfection (reagent only) and a non-targeting sgRNA control.

3. Selection and Clonal Isolation:

  • If the vector contains a selection marker (e.g., puromycin resistance), apply the selection agent to enrich for transfected cells.
  • Perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) to isolate individual cell colonies.[2]

4. Validation of Gene Knockout:

  • Genomic DNA Analysis: Extract genomic DNA from individual clones and perform PCR amplification of the target region. Analyze the PCR products by Sanger sequencing to identify insertions or deletions (indels) resulting from non-homologous end joining (NHEJ) repair.[2]
  • Protein Expression Analysis: Perform Western blotting to confirm the absence of the target protein in the knockout clones. This is a critical step to ensure the genomic edit has resulted in a functional protein knockout.
  • Phenotypic Analysis: Subject the validated knockout clones to a relevant functional assay (e.g., cell proliferation, cytokine production) to assess the phenotypic consequences of target ablation.

Troubleshooting: A common challenge is the low efficiency of knockout generation.[3] To mitigate this, it is advisable to test multiple sgRNAs and optimize the transfection protocol for the specific cell line.[3] Off-target effects are another concern; these can be minimized by using high-fidelity Cas9 variants and performing whole-genome sequencing on the final clones if necessary.[4]

III. Lead Discovery and Optimization: From Hits to Candidates

Once a target is validated, the next step is to identify and optimize molecules that can modulate its activity. This phase involves screening large compound libraries and then refining the initial "hits" into lead compounds with improved potency, selectivity, and drug-like properties.

Application Note: High-Throughput Screening (HTS) for Hit Identification

High-Throughput Screening (HTS) is an automated process that allows for the rapid testing of hundreds of thousands to millions of compounds against a biological target.[5] HTS assays are designed to be robust, reproducible, and amenable to miniaturization in 96, 384, or 1536-well plate formats.[6]

Causality of Experimental Choice: HTS is employed at the beginning of a lead discovery campaign to cast a wide net and identify diverse chemical scaffolds that interact with the target. The choice of assay format (e.g., fluorescence, luminescence, absorbance) depends on the nature of the target and the desired readout.

Protocol: Cell-Based Cytotoxicity HTS Campaign using an MTT Assay

This protocol describes a typical workflow for an HTS campaign to identify cytotoxic compounds against a cancer cell line.

1. Assay Development and Miniaturization:

  • Optimize the cell seeding density to ensure logarithmic growth during the assay period.[7]
  • Determine the optimal concentration of the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and the incubation time required to achieve a robust signal-to-background ratio.[7]
  • Miniaturize the assay to a 384-well format, ensuring that the performance is comparable to the 96-well format.

2. HTS Campaign Execution:

  • Plate Preparation: Using automated liquid handlers, dispense the cancer cells into 384-well plates.[6]
  • Compound Addition: Add a single concentration (e.g., 10 µM) of each compound from the screening library to the assay plates. Include positive (e.g., a known cytotoxic drug) and negative (e.g., DMSO vehicle) controls on each plate.
  • Incubation: Incubate the plates for a predetermined period (e.g., 72 hours) to allow for the compounds to exert their effects.
  • Assay Readout: Add the MTT reagent to each well and incubate for 2-4 hours.[8] The viable cells will reduce the yellow MTT to purple formazan crystals.[9]
  • Solubilization and Measurement: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals and read the absorbance at 570 nm using a plate reader.[10]

3. Data Analysis and Hit Selection:

  • Normalize the data to the plate controls.
  • Calculate the Z'-factor for each plate to assess the quality of the screen. A Z'-factor greater than 0.5 is generally considered excellent.[6]
  • Identify "hits" as compounds that cause a significant reduction in cell viability compared to the negative control (e.g., >50% inhibition).

Troubleshooting: Common issues in MTT assays include high background, low signal, and well-to-well variability.[7][10] High background can be caused by microbial contamination or interference from colored compounds. Low signal may be due to insufficient cell numbers or suboptimal incubation times.[7] To minimize variability, ensure uniform cell seeding and use a multichannel pipette for reagent addition.[7]

Parameter Description Typical Value/Range Reference
Z'-factor A statistical measure of assay quality, reflecting the separation between positive and negative controls.> 0.5 (excellent)[6]
Hit Rate The percentage of compounds in the screening library that are identified as "hits".0.1% - 1%[11]
Compound Concentration The concentration of the test compounds used in the primary screen.1 - 20 µM[11]

Table 1: Key Parameters in a High-Throughput Screening Campaign.

Application Note: Structure-Based Drug Design (SBDD) for Lead Optimization

Following the identification of hits from an HTS campaign, Structure-Based Drug Design (SBDD) is a powerful approach for optimizing these initial molecules into potent and selective lead compounds.[9] SBDD utilizes the three-dimensional structure of the target protein to guide the design of new analogs with improved binding affinity and pharmacokinetic properties.[9]

Causality of Experimental Choice: SBDD is a rational approach that can significantly accelerate the lead optimization process by providing a molecular understanding of how a compound interacts with its target. This allows for more focused and efficient chemical synthesis efforts compared to traditional trial-and-error approaches.

SBDD_Workflow Target_Prep Target Protein Production & Crystallization Structure_Det 3D Structure Determination (X-ray Crystallography, Cryo-EM) Target_Prep->Structure_Det Binding_Site Binding Site Identification Structure_Det->Binding_Site Virtual_Screen In Silico Screening of Compound Libraries Binding_Site->Virtual_Screen Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Virtual_Screen->Hit_to_Lead Initial Hits Hit_to_Lead->Target_Prep Iterative Design Cycles Candidate_Selection Preclinical Candidate Selection Hit_to_Lead->Candidate_Selection Optimized Leads

Caption: A typical workflow for Structure-Based Drug Design (SBDD).

Integration with HTS: Hits identified from HTS serve as excellent starting points for SBDD. By determining the co-crystal structure of a hit compound bound to the target protein, medicinal chemists can visualize the key interactions and design modifications to improve potency and selectivity. This iterative process of design, synthesis, and testing, guided by structural insights, is a cornerstone of modern lead optimization.[12] Structure-activity relationship (SAR) studies, which systematically explore how chemical modifications affect biological activity, are integral to this process.[13][14]

IV. Preclinical Development: Assessing Safety and Efficacy

Before a drug candidate can be tested in humans, it must undergo rigorous preclinical testing to evaluate its safety and efficacy. This phase involves a combination of in vitro and in vivo studies.

Application Note: Organ-on-a-Chip Technology for Predictive Toxicology

Traditional preclinical toxicology studies have relied heavily on animal models, which often fail to accurately predict human responses.[15] Organ-on-a-chip technology has emerged as a promising alternative, providing more physiologically relevant human models for toxicity testing.[15][16] These microfluidic devices contain living human cells in a 3D microenvironment that mimics the structure and function of human organs.[16]

Causality of Experimental Choice: The use of organ-on-a-chip models is driven by the need for more predictive in vitro toxicity assays to reduce the high attrition rate of drug candidates in clinical trials.[17] By providing a human-relevant context, these models can identify potential safety issues earlier in the development process.[17] Studies have shown that organ-on-a-chip models can have a higher predictive value for drug-induced liver injury compared to animal models.[18]

Protocol: Assessing Drug-Induced Nephrotoxicity using a Kidney-on-a-Chip Model

This protocol outlines a general procedure for evaluating the nephrotoxic potential of a drug candidate using a commercially available kidney-on-a-chip platform.

1. Chip Preparation and Cell Seeding:

  • Coat the microfluidic channels of the kidney chip with an appropriate extracellular matrix protein.
  • Seed human renal proximal tubule epithelial cells into the upper channel and human glomerular endothelial cells into the lower channel.
  • Culture the chip under continuous flow for several days to allow for the formation of a mature, differentiated tissue interface.

2. Compound Treatment and Exposure:

  • Introduce the drug candidate into the culture medium at a range of concentrations.
  • Include a positive control (e.g., a known nephrotoxic drug like cisplatin) and a vehicle control.
  • Perfuse the chip with the compound-containing medium for a specified duration (e.g., 24-72 hours).

3. Toxicity Assessment:

  • Barrier Function: Measure the transepithelial electrical resistance (TEER) to assess the integrity of the cell barrier. A decrease in TEER is indicative of cell damage.
  • Biomarker Analysis: Collect the effluent from the chip and measure the levels of kidney injury biomarkers (e.g., KIM-1, NGAL) using ELISA or other immunoassays.
  • Cell Viability and Imaging: At the end of the experiment, stain the cells with viability dyes (e.g., calcein AM, propidium iodide) and perform fluorescence microscopy to visualize cell death and morphological changes.

Interpretation of Results: An increase in kidney injury biomarkers and a decrease in TEER and cell viability in the presence of the drug candidate would suggest a potential for nephrotoxicity. These in vitro findings can then be used to inform the design of subsequent in vivo toxicology studies.

Application Note: The Role of Pharmacokinetics and Pharmacodynamics in Preclinical Development

Pharmacokinetics (PK) is the study of what the body does to a drug, encompassing absorption, distribution, metabolism, and excretion (ADME).[19] Pharmacodynamics (PD) is the study of what a drug does to the body, including its mechanism of action and dose-response relationship. A thorough understanding of a drug candidate's PK/PD properties is essential for predicting its safety and efficacy in humans.[19][20]

Data Analysis Workflow: Preclinical PK data is typically analyzed using non-compartmental analysis to determine key parameters such as clearance, volume of distribution, half-life, and bioavailability.[19] This data is then integrated with PD data to build PK/PD models that can simulate the time course of drug effect and inform dose selection for clinical trials.[21]

V. Clinical Development and Regulatory Submission

The culmination of successful preclinical development is the submission of an Investigational New Drug (IND) application to a regulatory agency like the U.S. Food and Drug Administration (FDA).[22] An approved IND allows the drug candidate to be tested in humans in clinical trials.

Application Note: Biomarker-Driven Clinical Trial Design

Modern clinical trials are increasingly incorporating biomarkers to select patients who are most likely to respond to a particular therapy.[23] This approach, known as personalized or precision medicine, can lead to more efficient and successful clinical trials.[23] Biomarkers can be used for patient stratification, as pharmacodynamic readouts of drug activity, or as surrogate endpoints for clinical benefit.[24][25]

Selection Criteria for Biomarkers: The choice of a biomarker for a clinical trial should be based on strong scientific rationale and analytical validation.[26][27] The biomarker should be reliably measurable and have a clear link to the disease pathology or the drug's mechanism of action.[26]

BiomarkerTrialDesigns cluster_Designs Biomarker-Driven Trial Designs Enrichment Enrichment Design (Biomarker-Positive Only) Stratified Stratified Design (All-Comers, Analyzed by Biomarker) Basket Basket Trial (One Drug, Multiple Tumor Types with Same Biomarker) Umbrella Umbrella Trial (One Tumor Type, Multiple Drugs for Different Biomarkers)

Caption: Common designs for biomarker-driven clinical trials.

Application Note: Navigating the Investigational New Drug (IND) Application

The IND application is a comprehensive document that summarizes the entire preclinical development program of a drug candidate.[28] It must contain sufficient information to allow the regulatory agency to assess the safety of the proposed clinical trial.[28]

Common Pitfalls in IND Submissions:

  • Insufficient Preclinical Data: The nonclinical data must adequately support the proposed clinical protocol and dose selection.[29][30]

  • Disorganized Application: A poorly written or disorganized IND can lead to delays in the review process or even a clinical hold.[31][32]

  • Lack of a Pre-IND Meeting: Engaging with the FDA in a pre-IND meeting is highly recommended to get feedback on the development plan and avoid potential roadblocks.[31][33]

  • Too Much or Unnecessary Information: Including excessive or irrelevant data can obscure the key safety information and slow down the review.[31][32][33]

VI. Conclusion

The development of new pharmaceutical agents is a complex and challenging endeavor that requires a deep understanding of both the underlying biology of a disease and the principles of pharmacology and toxicology. The applications and protocols outlined in this guide represent some of the most critical tools and methodologies employed in modern drug discovery and development. By embracing a rational, data-driven approach and leveraging innovative technologies, the scientific community can continue to accelerate the delivery of safe and effective medicines to patients in need.

VII. References

  • Advarra. (2022, June 28). Common Pitfalls in Preparing an IND Application.

  • Bio-IT World. (n.d.). Common Problems to Avoid with IND Applications for New Drugs and Biologics.

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies.

  • Premier Research. (2019, March 1). Investigational New Drug Applications: Four Common Mistakes.

  • Patsnap. (2025, May 21). What are the methods of lead optimization in drug discovery?

  • The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests.

  • Patsnap. (2025, May 21). How does structure-activity relationship (SAR) analysis contribute to lead optimization in drug discovery?

  • Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis.

  • Abcam. (n.d.). MTT assay protocol.

  • BioBoston Consulting. (2024, December 20). Avoiding Common Pitfalls in IND/IMPD Submissions: Key Tips.

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.

  • PubMed. (1999, May). Integration of Combinatorial Chemistry and Structure-Based Drug Design.

  • HTS Resources. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery.

  • GARDP Revive. (n.d.). Structure-activity relationship (SAR).

  • PharmaVoice. (2024, September 18). Getting IND ready — how companies can avoid common traps.

  • Premier Research. (2023, October 20). Getting It Right from the Start: 10 Essentials for Designing Biomarker-Guided Oncology Clinical Studies.

  • Excedr. (2025, February 18). Understanding the IND Application: A Step-by-Step Guide.

  • OHMX.bio. (n.d.). Biomarkers in clinical studies: which to choose.

  • Admescope. (2020, February 25). A typical workflow in a preclinical pharmacokinetic experiment.

  • Precision for Medicine. (2023, March 23). How Biomarkers Impact Clinical Trial Study Start-up.

  • Oxford Academic. (n.d.). Comprehensive analysis of high-throughput screens with HiTSeekR.

  • MDPI. (n.d.). Drug Toxicity Evaluation Based on Organ-on-a-Chip Technology: A Review.

  • Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability.

  • PubMed. (n.d.). High-Throughput Structure-Based Drug Design (HT-SBDD) Using Drug Docking, Fragment Molecular Orbital Calculations, and Molecular Dynamic Techniques.

  • Celerion. (2024, February 22). Unveiling the Essential Criteria for Validating Clinical Biomarkers: A Comprehensive Guide.

  • Promega. (n.d.). Choosing the right cell-based assay for your research.

  • Animal Free Research UK. (2022, December 9). First-of-its-kind study validates Organ-on-a-chip as a better approach to predict drug toxicity than animals.

  • Patsnap. (2025, May 29). What is a typical workflow in preclinical pharmacokinetics?

  • Creative Bioarray. (n.d.). The Workflow of Preclinical Pharmacokinetics Experiments.

  • Microphysiological Systems. (2018, October 25). Recent organ-on-a-chip advances toward drug toxicity testing.

  • YouTube. (2023, August 15). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo.

  • PubMed Central. (n.d.). The use of evidence from high-throughput screening and transcriptomic data in human health risk assessments.

  • Technology Networks. (2017, April 28). Biomarker Considerations for Early Phase Clinical Trials.

  • National Institutes of Health. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.

  • ResearchGate. (2020, September 25). (PDF) Genemedi-Crispr-cas9 Protocol -CRISPR/cas9 mediated Gene knockout in Mammalian Cells.

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  • AZoLifeSciences. (2025, February 14). CRISPR-Cas9 Off-Target Effects: Challenges and Solutions.

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Synthesis of Novel Derivatives from 2,3-Dihydroxy-5-methylbenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold

2,3-Dihydroxy-5-methylbenzoic acid is a unique chemical entity, combining a catechol moiety with a carboxylic acid on a substituted benzene ring. This arrangement of functional groups presents a rich platform for the synthesis of a diverse array of novel derivatives with significant potential in drug discovery and materials science. The catechol group is a well-known pharmacophore, recognized for its antioxidant and metal-chelating properties, while the carboxylic acid provides a convenient handle for forming ester and amide linkages, allowing for the introduction of various functionalities to modulate the molecule's physicochemical and biological properties.[1][2]

This guide provides a comprehensive overview of the synthesis of novel ester and amide derivatives of 2,3-dihydroxy-5-methylbenzoic acid. It is designed to equip researchers with the foundational knowledge and practical protocols to explore the chemical space around this promising scaffold. We will delve into the strategic considerations for synthesis, including protecting group strategies, and provide detailed, step-by-step protocols for the preparation of representative derivatives. Furthermore, we will explore the potential applications of these novel compounds, supported by data from related structures, and provide guidance on their characterization and purification.

Strategic Considerations for Synthesis

The synthesis of derivatives from 2,3-dihydroxy-5-methylbenzoic acid requires careful consideration of the reactivity of its functional groups. The two adjacent hydroxyl groups (the catechol moiety) are susceptible to oxidation and can react with electrophiles. The carboxylic acid can be readily converted to esters and amides. Selective derivatization of one functional group in the presence of others is a key challenge.

Protecting Group Strategy for the Catechol Moiety

To achieve selective derivatization of the carboxylic acid, it is often necessary to protect the catechol hydroxyl groups. This prevents unwanted side reactions and allows for cleaner conversions. A common and effective strategy is the formation of an acetonide, which can be readily installed and later removed under mild acidic conditions.

G Start 2,3-Dihydroxy-5-methylbenzoic acid Protected Acetonide-Protected Intermediate Start->Protected 2,2-dimethoxypropane, p-TsOH (cat.) Derivatized Ester or Amide Derivative Protected->Derivatized Esterification or Amidation Final Deprotected Final Product Derivatized->Final Mild Acidic Hydrolysis

Figure 1: General workflow for the synthesis of derivatives using a protecting group strategy.

Synthesis of Novel Ester Derivatives

Esterification of 2,3-dihydroxy-5-methylbenzoic acid can be achieved through several methods. Direct Fischer esterification is possible, but can be complicated by the presence of the free hydroxyl groups. A more controlled approach involves the protection of the catechol, followed by esterification and deprotection.

Protocol 1: Synthesis of Methyl 2,3-dihydroxy-5-methylbenzoate

This protocol describes a two-step process for the synthesis of the methyl ester, a foundational derivative for further modification.

Step 1: Protection of 2,3-Dihydroxy-5-methylbenzoic Acid

  • Dissolution: In a round-bottom flask, dissolve 2,3-dihydroxy-5-methylbenzoic acid (1.0 eq.) in a mixture of acetone and 2,2-dimethoxypropane (10:1 v/v).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq.).

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate. Remove the organic solvents under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the acetonide-protected intermediate.

Step 2: Esterification and Deprotection

  • Esterification: Dissolve the protected intermediate (1.0 eq.) in methanol. Add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 3-5 hours.

  • Work-up: Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 20 mL).

  • Deprotection: Combine the organic extracts and wash with brine. Concentrate the organic layer and dissolve the residue in a mixture of tetrahydrofuran (THF) and 1M HCl (1:1 v/v). Stir at room temperature for 2-3 hours to cleave the acetonide protecting group.

  • Purification: Extract the final product with ethyl acetate, dry over anhydrous sodium sulfate, and purify by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford pure methyl 2,3-dihydroxy-5-methylbenzoate.

Derivative Starting Material Key Reagents Yield (%) Reference
Methyl 2,3-dihydroxy-5-methylbenzoate2,3-Dihydroxy-5-methylbenzoic acidAcetone, 2,2-dimethoxypropane, p-TsOH, Methanol, H₂SO₄75-85Adapted from general procedures

Synthesis of Novel Amide Derivatives

Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of a wide range of functionalities. The synthesis of amides from 2,3-dihydroxy-5-methylbenzoic acid can be achieved using standard peptide coupling reagents. Again, protection of the catechol moiety is recommended for optimal results.

Protocol 2: Synthesis of N-Benzyl-2,3-dihydroxy-5-methylbenzamide

This protocol details the synthesis of a representative amide derivative using benzylamine.

G Protected_Acid Acetonide-Protected 2,3-Dihydroxy-5-methylbenzoic acid Activated_Ester Activated Ester Intermediate Protected_Acid->Activated_Ester HATU, DIPEA Protected_Amide Protected N-Benzyl Amide Activated_Ester->Protected_Amide Benzylamine Final_Amide N-Benzyl-2,3-dihydroxy-5-methylbenzamide Protected_Amide->Final_Amide Mild Acidic Hydrolysis

Figure 2: Reaction scheme for the synthesis of an amide derivative.

Step 1: Amide Coupling

  • Activation: Dissolve the acetonide-protected 2,3-dihydroxy-5-methylbenzoic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF). Add HATU (1.1 eq.) and N,N-diisopropylethylamine (DIPEA) (2.0 eq.). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add benzylamine (1.1 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 2: Deprotection

  • Cleavage: Dissolve the crude protected amide in a mixture of THF and 1M HCl (1:1 v/v).

  • Reaction: Stir at room temperature for 2-3 hours.

  • Purification: Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and purify by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield N-benzyl-2,3-dihydroxy-5-methylbenzamide.

Derivative Starting Material Coupling Reagents Amine Yield (%) Reference
N-Benzyl-2,3-dihydroxy-5-methylbenzamideAcetonide-protected acidHATU, DIPEABenzylamine60-70Adapted from standard amidation protocols[3]

Application Notes: Potential Biological Activities

Derivatives of dihydroxybenzoic acids are known to possess a wide range of biological activities, including antimicrobial and antioxidant properties.[4][5] The novel derivatives synthesized from 2,3-dihydroxy-5-methylbenzoic acid are expected to share these properties, with the specific nature of the ester or amide substituent influencing their potency and selectivity.

Antimicrobial Activity

The parent compound, 2,3-dihydroxybenzoic acid, has demonstrated antibacterial activity against various multidrug-resistant bacterial strains.[4] It is hypothesized that ester and amide derivatives may exhibit enhanced antimicrobial properties due to increased lipophilicity, which can facilitate their transport across bacterial cell membranes. Researchers are encouraged to screen these novel compounds against a panel of clinically relevant bacteria and fungi.

Antioxidant Activity

The catechol moiety is a potent scavenger of reactive oxygen species (ROS), making compounds containing this functional group promising candidates for the development of antioxidants.[6][7] The antioxidant capacity of the synthesized derivatives can be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.

Characterization and Purification

Spectroscopic Characterization

The synthesized derivatives should be thoroughly characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum of the derivatives will show characteristic signals for the aromatic protons, the methyl group, and the newly introduced ester or amide functionality.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compounds.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the carbonyl stretch of the ester or amide.

Purification

Purification of the synthesized derivatives is typically achieved by column chromatography on silica gel.[8] The choice of eluent system will depend on the polarity of the compound. A gradient of hexane and ethyl acetate is often a good starting point. For more polar compounds, the addition of a small amount of methanol to the eluent may be necessary.

Conclusion

2,3-Dihydroxy-5-methylbenzoic acid represents a valuable and underexplored scaffold in medicinal chemistry. The synthetic protocols and application notes provided in this guide offer a starting point for the rational design and synthesis of novel derivatives with the potential for significant biological activity. By systematically exploring the structure-activity relationships of these compounds, researchers can unlock new therapeutic opportunities in areas such as infectious diseases and conditions associated with oxidative stress.

References

  • US Patent US5910605A, "Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic," issued June 8, 1999.
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Application Notes and Protocols for the Extraction of 2,3-Dihydroxy-5-methylbenzoic Acid from Natural Samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,3-Dihydroxy-5-methylbenzoic acid is a phenolic acid of significant interest to researchers in drug development and natural products chemistry. As a derivative of benzoic acid, it possesses structural motifs that suggest potential biological activities, including antioxidant and anti-inflammatory properties. The strategic placement of hydroxyl and methyl groups on the benzene ring can influence its physicochemical properties and biological interactions. While the natural occurrence of 2,3-dihydroxy-5-methylbenzoic acid is not widely documented, its isomer, 5-methylsalicylic acid, is a known natural product.[1][2] Furthermore, the closely related methyl 2,3-dihydroxybenzoate has been isolated from the bacterium Paenibacillus elgii, indicating that microbial sources may harbor this class of compounds.[3]

These application notes provide a comprehensive guide for the extraction, purification, and analysis of 2,3-Dihydroxy-5-methylbenzoic acid from natural samples, with a primary focus on microbial fermentation broths and a secondary application to plant tissues. The protocols are designed to be robust and adaptable, providing researchers with a solid foundation for their investigations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,3-Dihydroxy-5-methylbenzoic acid is paramount for developing an effective extraction and purification strategy.

PropertyValueSource
Molecular FormulaC₈H₈O₃[4]
Molecular Weight168.15 g/mol [4]
AppearanceWhite to off-white crystalline powderInferred from similar compounds
Melting PointData not available
SolubilityExpected to have moderate solubility in polar organic solvents (e.g., methanol, ethanol, acetone) and limited solubility in water. Solubility in aqueous solutions is pH-dependent, increasing at higher pH due to the deprotonation of the carboxylic acid and phenolic hydroxyl groups.Inferred from properties of dihydroxybenzoic acids
pKaEstimated to be around 3-4 for the carboxylic acid and higher for the phenolic hydroxyls.Inferred from similar compounds
StabilityPotentially susceptible to oxidation and decarboxylation, especially at elevated temperatures and in non-acidic conditions.[5]Inferred from stability of benzoic acid derivatives

Extraction Methodologies: A Comparative Overview

The choice of extraction methodology is critical and depends on the nature of the sample matrix and the scale of the extraction.

Extraction MethodPrincipleAdvantagesDisadvantages
Solvent Extraction Partitioning of the analyte between the sample matrix and a solvent based on polarity.Simple, scalable, and does not require specialized equipment.Can be time-consuming, may require large volumes of organic solvents, and can have lower efficiency.
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance mass transfer.Increased efficiency, reduced extraction time and solvent consumption.Potential for localized heating, which may degrade thermolabile compounds if not controlled.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and then selectively eluted.High selectivity, concentration of the analyte, and removal of interfering compounds.Can be more expensive, requires method development for sorbent and solvent selection.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (typically CO₂) as the extraction solvent.Environmentally friendly, high selectivity (tunable by modifying pressure and temperature), and solvent-free extracts.Requires specialized and expensive equipment.

Experimental Protocols

Part 1: Extraction from Microbial Fermentation Broth

This protocol is designed for the extraction of 2,3-Dihydroxy-5-methylbenzoic acid from a liquid culture, such as a fermentation broth of Paenibacillus elgii or other potential microbial sources.

1.1. Sample Preparation

  • Centrifuge the fermentation broth (e.g., 5000 x g for 15 minutes at 4°C) to separate the microbial cells from the supernatant.

  • Carefully decant the supernatant, which is expected to contain the secreted 2,3-Dihydroxy-5-methylbenzoic acid.

  • Acidify the supernatant to a pH of 2-3 with a suitable acid (e.g., 1 M HCl). This protonates the carboxylic acid group, making the molecule less polar and more amenable to extraction with an organic solvent.

1.2. Liquid-Liquid Extraction (LLE)

  • Transfer the acidified supernatant to a separatory funnel.

  • Add an equal volume of a water-immiscible organic solvent with moderate polarity, such as ethyl acetate.

  • Gently shake the separatory funnel for 2-3 minutes, periodically venting to release any pressure buildup.

  • Allow the layers to separate. The organic layer (top layer with ethyl acetate) will contain the 2,3-Dihydroxy-5-methylbenzoic acid.

  • Drain the aqueous (bottom) layer.

  • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.

  • Combine the organic extracts.

  • Wash the combined organic extract with a small volume of brine (saturated NaCl solution) to remove any residual water.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Filter the dried extract to remove the sodium sulfate.

  • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Diagram 1: Workflow for Extraction from Microbial Broth

A Fermentation Broth B Centrifugation A->B C Supernatant B->C D Cell Pellet (Discard) B->D E Acidification (pH 2-3) C->E F Liquid-Liquid Extraction (Ethyl Acetate) E->F G Aqueous Layer (Re-extract) F->G H Combined Organic Extracts F->H I Drying & Evaporation H->I J Crude Extract I->J

Caption: General workflow for the extraction of 2,3-Dihydroxy-5-methylbenzoic acid from microbial fermentation broth.

Part 2: Extraction from Plant Material

This protocol provides a general procedure for extracting 2,3-Dihydroxy-5-methylbenzoic acid from plant tissues where its presence is suspected, such as species of the Salix genus.[6][7][8][9][10]

2.1. Sample Preparation

  • Dry the plant material (e.g., leaves, bark) at a controlled temperature (e.g., 40-50°C) to a constant weight.

  • Grind the dried material into a fine powder using a laboratory mill to increase the surface area for extraction.

2.2. Ultrasound-Assisted Extraction (UAE)

  • Weigh 10 g of the powdered plant material and place it in a suitable flask.

  • Add 100 mL of an acidified methanol-water solution (e.g., 80:20 methanol:water with 0.1% formic acid, v/v/v). The acid helps to maintain the stability of the phenolic acid.

  • Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40°C).

  • After sonication, filter the mixture through Whatman No. 1 filter paper.

  • Repeat the extraction process on the plant residue two more times with fresh solvent.

  • Combine the filtrates.

  • Concentrate the combined extract under reduced pressure at a temperature below 40°C to remove the methanol.

  • The resulting aqueous extract can then be subjected to purification by LLE (as described in section 1.2) or SPE.

Diagram 2: Workflow for Extraction from Plant Material

A Dried Plant Material B Grinding A->B C Powdered Sample B->C D Ultrasound-Assisted Extraction (Acidified Methanol/Water) C->D E Filtration D->E F Plant Residue (Re-extract) E->F G Combined Filtrates E->G H Solvent Evaporation G->H I Aqueous Crude Extract H->I

Caption: General workflow for the extraction of 2,3-Dihydroxy-5-methylbenzoic acid from plant material.

Part 3: Purification by Solid-Phase Extraction (SPE)

SPE is an effective method for purifying and concentrating the crude extract. A reversed-phase sorbent is suitable for retaining the moderately polar 2,3-Dihydroxy-5-methylbenzoic acid.

3.1. SPE Protocol

  • Sorbent Selection: A C18 or polymeric reversed-phase SPE cartridge is recommended.

  • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of acidified water (pH 2-3) through the cartridge.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the conditioning solvent (acidified water). Load the sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 5-10 mL of acidified water to remove highly polar impurities.

  • Elution: Elute the 2,3-Dihydroxy-5-methylbenzoic acid from the cartridge with a suitable volume (e.g., 5-10 mL) of methanol or acetonitrile.

  • Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the purified compound in a suitable solvent for analysis.

Diagram 3: Solid-Phase Extraction (SPE) Workflow

A SPE Cartridge Conditioning (Methanol then Acidified Water) B Sample Loading (Crude Extract in Acidified Water) A->B C Washing (Acidified Water) B->C D Elution (Methanol or Acetonitrile) C->D E Evaporation & Reconstitution D->E F Purified 2,3-Dihydroxy-5-methylbenzoic acid E->F

Caption: Step-by-step workflow for the purification of 2,3-Dihydroxy-5-methylbenzoic acid using SPE.

Analytical Quantification

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of phenolic acids.

Chromatographic Conditions (Starting Point)

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended for complex samples.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-50% B

    • 20-25 min: 50-90% B

    • 25-30 min: 90% B (hold)

    • 30-35 min: 90-10% B (return to initial conditions)

    • 35-40 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

  • UV Detection: A photodiode array (PDA) detector is recommended to monitor multiple wavelengths. Based on the UV spectra of similar dihydroxybenzoic acids, detection at approximately 254 nm and 295 nm should be suitable.[11] A full UV scan will help to determine the optimal wavelength for quantification.

Quantification

Quantification should be performed using an external standard calibration curve prepared with a certified reference standard of 2,3-Dihydroxy-5-methylbenzoic acid.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and structural information. Derivatization is necessary to increase the volatility of the polar 2,3-Dihydroxy-5-methylbenzoic acid.

Derivatization

Silylation is a common derivatization method for phenolic acids.

  • Evaporate a known amount of the purified extract to complete dryness.

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and a suitable solvent (e.g., pyridine or acetonitrile).

  • Heat the mixture at 60-70°C for 30-60 minutes.

  • The resulting trimethylsilyl (TMS) derivative is then ready for GC-MS analysis.

GC-MS Conditions (Starting Point)

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C, hold for 5-10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Extraction Yield - Incomplete cell lysis.- Inappropriate solvent polarity.- Suboptimal pH.- Degradation of the compound.- Increase sonication time or consider other cell disruption methods.- Test a range of solvent systems (e.g., different methanol/water ratios).- Ensure the pH is acidic (2-3) during extraction.- Avoid high temperatures and prolonged exposure to light and air.
Emulsion Formation during LLE - Presence of surfactants or lipids in the sample matrix.- Add brine to the separatory funnel to increase the ionic strength of the aqueous phase.- Centrifuge the mixture to break the emulsion.- Use a different extraction solvent.
Poor Peak Shape in HPLC - Secondary interactions with the stationary phase.- Inappropriate mobile phase pH.- Ensure the mobile phase is sufficiently acidic (pH < 3) to suppress the ionization of the carboxylic acid.- Use a high-purity silica-based column with end-capping.
No or Low Signal in GC-MS - Incomplete derivatization.- Degradation in the injector.- Optimize derivatization conditions (time, temperature, reagent excess).- Use a lower injector temperature.

References

  • Isolation and Characterization of Phenolic Compounds from the Leaves of Salix matsudana. (URL not provided in search results)
  • Bioactive phenolic compounds from white willow (Salix alba) bark, leaves and branches - VAPOR LIQUID - UPB. (URL not provided in search results)
  • Identification and accumulation of phenolic compounds in the leaves and bark of Salix alba (L.) and their biological potential - PubMed. [Link]

  • Phytochemical Screening of Ultrasonic Extracts of Salix Species and Molecular Docking Study of Salix-Derived Bioactive Compounds Targeting Pro-Inflammatory Cytokines - NIH. [Link]

  • The extraction of bioactive compounds from white willow bark (Salix. alba) and their application in food - Research Repository UCD. (URL not provided in search results)
  • Isolation and antifungal activity of methyl 2,3-dihydroxybenzoate from Paenibacillus elgii HOA73 - PubMed. [Link]

  • 5-Methylsalicylic acid - Wikipedia. [Link]

  • 5-Methylsalicylic acid - Grokipedia. (URL not provided in search results)
  • UV spectra of the dihydroxybenzoic acid isomers in MeOH, in the range of 230-400 nm. (URL not provided in search results)
  • Degradation of benzoic acid and its derivatives in subcritical water - PubMed. [Link]

Sources

Application Notes and Protocols for the Industrial Scale Production of 2,3-Dihydroxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2,3-Dihydroxy-5-methylbenzoic Acid in Modern Therapeutics

Substituted dihydroxybenzoic acids are a class of compounds that have garnered significant attention in medicinal chemistry and drug development. Their structural motifs are present in a variety of natural products and pharmacologically active molecules. These compounds and their derivatives exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1] The strategic placement of hydroxyl and carboxyl groups on the benzene ring allows for diverse chemical modifications, making them versatile scaffolds for the synthesis of novel therapeutic agents.[2] 2,3-Dihydroxy-5-methylbenzoic acid, in particular, holds promise as a key intermediate in the synthesis of targeted therapies, leveraging its unique substitution pattern for specific molecular interactions. The development of a robust and scalable industrial synthesis is therefore critical to unlocking its full potential in pharmaceutical research and manufacturing.

Strategic Overview of the Industrial Synthesis

The industrial-scale production of 2,3-Dihydroxy-5-methylbenzoic acid is most effectively approached through a multi-step synthesis commencing with a readily available and cost-effective starting material, p-cresol. The overall strategy involves the initial synthesis of the key intermediate, 4-methylcatechol, followed by a regioselective carboxylation to introduce the carboxylic acid group at the desired position. This pathway is advantageous as it builds upon well-established chemical transformations that can be adapted for large-scale manufacturing.

The synthesis can be conceptually divided into two primary stages:

  • Synthesis of 4-Methylcatechol from p-Cresol: This initial stage involves the conversion of p-cresol to 4-methylcatechol. Several methods have been reported for this transformation, with a common industrial approach involving acylation followed by a Fries rearrangement and subsequent oxidation.[3]

  • Carboxylation of 4-Methylcatechol: The second stage is the critical carboxylation step to produce 2,3-Dihydroxy-5-methylbenzoic acid. The Kolbe-Schmitt reaction, a well-established industrial process for the carboxylation of phenols, provides a promising route.[4][5] This reaction involves the treatment of the phenoxide with carbon dioxide under pressure and elevated temperature.

The following sections provide detailed protocols for each of these stages, along with considerations for purification, process optimization, and safety.

Detailed Experimental Protocols

Part 1: Industrial Scale Synthesis of 4-Methylcatechol from p-Cresol

This protocol outlines a common method for the preparation of 4-methylcatechol, a key precursor for the synthesis of 2,3-Dihydroxy-5-methylbenzoic acid.

Step 1: Acylation of p-Cresol to p-Cresyl Acetate

  • Reaction Setup: A jacketed glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe is charged with p-cresol and a suitable solvent such as toluene.

  • Reagent Addition: Acetic anhydride is added dropwise to the stirred solution. An acidic catalyst, such as sulfuric acid, can be added to accelerate the reaction.

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 110-120 °C) and maintained for 2-4 hours. The progress of the reaction should be monitored by a suitable analytical technique such as Gas Chromatography (GC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then washed with water and a dilute solution of sodium bicarbonate to neutralize the acidic catalyst. The organic layer is separated and the solvent is removed under reduced pressure to yield crude p-cresyl acetate.

Step 2: Fries Rearrangement of p-Cresyl Acetate to 2-Hydroxy-5-methylacetophenone

  • Reaction Setup: A dry, inert-atmosphere reactor is charged with anhydrous aluminum chloride and a high-boiling inert solvent (e.g., nitrobenzene or dichlorobenzene).

  • Reagent Addition: The crude p-cresyl acetate is added slowly to the stirred suspension of aluminum chloride, maintaining the temperature below 60 °C.

  • Reaction Conditions: The reaction mixture is then heated to 140-160 °C for 4-6 hours. The reaction progress is monitored by HPLC or GC.

  • Work-up and Isolation: After completion, the reaction mixture is cooled and carefully quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The product is then extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude 2-Hydroxy-5-methylacetophenone.

Step 3: Baeyer-Villiger Oxidation of 2-Hydroxy-5-methylacetophenone to 4-Methylcatechol

  • Reaction Setup: A reactor equipped for controlled temperature addition is charged with the crude 2-Hydroxy-5-methylacetophenone and a suitable solvent like dichloromethane or chloroform.

  • Reagent Addition: A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, is added portion-wise while maintaining the temperature between 0-10 °C.

  • Reaction Conditions: The reaction is stirred at room temperature for 12-24 hours. The progress is monitored by TLC or HPLC.

  • Work-up and Saponification: The reaction mixture is then washed with a solution of sodium sulfite to quench the excess peroxy acid, followed by a wash with sodium bicarbonate solution. The organic layer is separated, and the solvent is removed. The resulting ester is then saponified by refluxing with an aqueous solution of sodium hydroxide.

  • Final Isolation: After saponification, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to a pH of 3-4. The 4-methylcatechol is then extracted with a suitable solvent (e.g., ethyl acetate), and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization.

Part 2: Carboxylation of 4-Methylcatechol via a Modified Kolbe-Schmitt Reaction

This protocol details the final step in the synthesis of 2,3-Dihydroxy-5-methylbenzoic acid.

  • Formation of the Phenoxide Salt: In a high-pressure stainless-steel autoclave, 4-methylcatechol is mixed with an alkali metal hydroxide, such as potassium hydroxide, in a suitable high-boiling solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The mixture is heated under vacuum to remove any residual water and form the anhydrous dipotassium salt of 4-methylcatechol.

  • Carboxylation Reaction: The autoclave is then pressurized with carbon dioxide to 5-10 atm. The reaction mixture is heated to 150-180 °C with vigorous stirring for 6-12 hours. The pressure is maintained by feeding additional carbon dioxide as it is consumed.

  • Reaction Quenching and Product Isolation: After the reaction is complete, the autoclave is cooled to room temperature and the excess pressure is carefully vented. The reaction mixture is then diluted with water.

  • Acidification and Precipitation: The aqueous solution is filtered to remove any insoluble byproducts. The clear filtrate is then acidified with a mineral acid, such as concentrated hydrochloric acid, to a pH of 2-3. This causes the 2,3-Dihydroxy-5-methylbenzoic acid to precipitate out of the solution.

  • Purification: The precipitated product is collected by filtration and washed with cold water to remove any inorganic salts. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as water or an ethanol-water mixture. The purity of the final product should be assessed using methods like HPLC and melting point analysis.[6][7][8][9][10]

Data Presentation

ParameterStep 1: AcylationStep 2: Fries RearrangementStep 3: Oxidation & SaponificationStep 4: CarboxylationOverall
Typical Yield >95%70-80%60-70%50-60%20-30%
Key Reagents p-Cresol, Acetic Anhydridep-Cresyl Acetate, AlCl₃2-Hydroxy-5-methylacetophenone, m-CPBA, NaOH4-Methylcatechol, KOH, CO₂-
Solvent TolueneNitrobenzeneDichloromethaneDMF-
Temperature 110-120 °C140-160 °C0-25 °C (Oxidation), Reflux (Saponification)150-180 °C-
Pressure AtmosphericAtmosphericAtmospheric5-10 atm-
Purity (Post-step) >90% (crude)>85% (crude)>90% (crude)>95% (after recrystallization)>98%

Visualizations

Overall Synthetic Workflow

G p_cresol p-Cresol acylation Acylation (Acetic Anhydride) p_cresol->acylation p_cresyl_acetate p-Cresyl Acetate acylation->p_cresyl_acetate fries Fries Rearrangement (AlCl₃) p_cresyl_acetate->fries acetophenone 2-Hydroxy-5-methylacetophenone fries->acetophenone oxidation Baeyer-Villiger Oxidation (m-CPBA) acetophenone->oxidation ester Intermediate Ester oxidation->ester saponification Saponification (NaOH) ester->saponification methylcatechol 4-Methylcatechol saponification->methylcatechol carboxylation Kolbe-Schmitt Carboxylation (KOH, CO₂) methylcatechol->carboxylation final_product 2,3-Dihydroxy-5-methylbenzoic Acid carboxylation->final_product

Caption: Synthetic workflow for 2,3-Dihydroxy-5-methylbenzoic acid.

Kolbe-Schmitt Reaction Pathway

G cluster_0 Kolbe-Schmitt Reaction methylcatechol 4-Methylcatechol phenoxide Dipotassium 4-methylcatecholate methylcatechol->phenoxide + koh 2 KOH carboxylate Carboxylate Intermediate phenoxide->carboxylate + co2 CO₂ final_product 2,3-Dihydroxy-5-methylbenzoic Acid carboxylate->final_product + hcl 2 HCl kcl 2 KCl

Caption: Key steps in the Kolbe-Schmitt carboxylation of 4-methylcatechol.

Safety and Handling

Industrial-scale chemical synthesis requires strict adherence to safety protocols. All operations should be conducted in well-ventilated areas, and personnel must be equipped with appropriate personal protective equipment (PPE), including safety goggles, gloves, and chemical-resistant clothing.

  • p-Cresol and its derivatives: These are corrosive and toxic. Avoid inhalation of vapors and contact with skin and eyes.

  • Aluminum chloride: Reacts violently with water. Handle in a dry environment.

  • Peroxy acids (e.g., m-CPBA): These are strong oxidizing agents and can be explosive. Handle with care and store appropriately.

  • High-pressure reactions: The carboxylation step involves high pressure and temperature. The autoclave must be properly rated and maintained, and all personnel should be trained in high-pressure operations.

  • Acids and Bases: Concentrated acids and bases are corrosive. Handle with appropriate care and have neutralization agents readily available.

Conclusion

The synthetic route detailed in these application notes provides a robust and scalable method for the industrial production of 2,3-Dihydroxy-5-methylbenzoic acid. By utilizing readily available starting materials and well-understood chemical transformations, this process can be implemented in a standard chemical manufacturing facility. The final product, obtained in high purity, can serve as a valuable building block for the development of novel pharmaceuticals and other high-value chemical products. Further process optimization may focus on catalyst selection, solvent recycling, and waste stream minimization to enhance the economic and environmental performance of the synthesis.

References

  • PROCESS FOR THE PREPARATION OF SUBSTITUTED TRIHYDROXYBENZENES. Google Patents.

  • A kind of preparation method of 3,5-dihydroxybenzoic acid. Google Patents.

  • Preparation of 2,4-dihydroxybenzoic acid. Google Patents.

  • Derivatives of dihydroxybenzoic acid and pharmaceutical composition thereof. Google Patents.

  • 2, the preparation method of 4-dihydroxybenzoic acid. Google Patents.

  • Synthesis of 2-propoxy-5-methylbenzoic acid.
  • Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. MDPI. [Link]

  • Kolbe–Schmitt reaction. Wikipedia. [Link]

  • Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. MDPI. [Link]

  • A Comparative Guide to Purity Validation of 2-Hydroxymethyl Benzoic Acid by Differential Scanning Calorimetry. Benchchem.
  • Synthesis method of 4-methylcatechol. Google Patents.

  • Separation of Five Isomers of Dihydroxybenzoic Acid by High-Speed Counter-Current Chromatography with Dual-Rotation Elution Method.
  • Kolbe–Schmitt type reaction under ambient conditions mediated by an organic base. Royal Society of Chemistry. [Link]

  • 3,5-Dihydroxybenzoic acid. Organic Syntheses Procedure. [Link]

  • Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography. PubMed. [Link]

  • A process for the synthesis of ortho-methylated hydroxyaromatic compounds. Google Patents.

  • Ligand-Enabled C H Hydroxylation with Aqueous H2O2 at Room Temperature. PMC - NIH. [Link]

  • Biocatalytic carboxylation of phenol derivatives: kinetics and thermodynamics of the biological Kolbe-Schmitt synthesis. PubMed. [Link]

  • Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes.
  • Kolbe Reaction Mechanism. BYJU'S. [Link]

  • A Researcher's Guide to Assessing the Purity of Commercial 2,6-Dihydroxybenzoic Acid. Benchchem.
  • Process for producing hydroxybenzoic acid. Google Patents.

  • 2,3-Dihydroxy-5-methylbenzoic acid. LookChem. [Link]

  • Method for producing 4-hydroxy-2-methylbenzoic acid. Google Patents.

  • Analytical methods for assessing the purity of 2-Iodo-5-methylbenzoic acid. Benchchem.
  • Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. MDPI. [Link]

  • Purity Assessment of Synthesized 5-Methyl-2-nitrobenzoic Acid: A Compar
  • Ortho-Selective amination of arene carboxylic acids via rearrangement of acyl O-hydroxylamines. Royal Society of Chemistry. [Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. [Link]

  • Process for producing 5-iodo-2-methylbenzoic acid. Google Patents.

  • Reaction 3: synthesis of para-hydroxy-methyl-benzoic acid salt. PrepChem.com. [Link]

  • Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
  • 2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction. YouTube. [Link]

  • Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic. Google Patents.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dihydroxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of 2,3-Dihydroxy-5-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this process. As your virtual Senior Application Scientist, I will walk you through the critical aspects of this synthesis, focusing on the widely utilized Kolbe-Schmitt reaction of 4-methylcatechol, and provide actionable insights to enhance your yield and purity.

I. Foundational Knowledge: Understanding the Synthesis

The primary route to 2,3-Dihydroxy-5-methylbenzoic acid involves the carboxylation of 4-methylcatechol. This is typically achieved through the Kolbe-Schmitt reaction, a well-established method for the ortho-carboxylation of phenols.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and challenges in a practical Q&A format.

Q1: My yield of 2,3-Dihydroxy-5-methylbenzoic acid is consistently low. What are the most likely causes?

Low yield is a frequent challenge in the Kolbe-Schmitt reaction of substituted catechols. The primary culprits often fall into three categories: incomplete reaction, suboptimal reaction conditions, and product loss during workup.

Troubleshooting Steps:

  • Ensure Complete Formation of the Dipotassium Salt: The reaction initiates with the formation of the dipotassium salt of 4-methylcatechol. Inadequate drying of the starting material or the solvent can quench the base and lead to incomplete salt formation.

    • Recommendation: Dry the 4-methylcatechol and the reaction solvent (if any) thoroughly before the addition of potassium hydroxide.

  • Optimize Reaction Temperature and Pressure: The carboxylation of phenoxides is highly sensitive to temperature and pressure.

    • Insight: For dihydroxybenzenes, higher temperatures can sometimes lead to the formation of the thermodynamically more stable para-isomer or even dicarboxylation.

    • Recommendation: A systematic optimization of the reaction temperature (typically in the range of 150-200°C) and CO₂ pressure (80-120 atm) is crucial. Start with milder conditions and incrementally increase them while monitoring the product distribution.

  • Minimize Product Degradation: Catechols and their derivatives are susceptible to oxidation, especially at elevated temperatures and in the presence of trace metals.

    • Recommendation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) before the introduction of CO₂. The use of glass-lined autoclaves is recommended to prevent metal-catalyzed decomposition.

Q2: I am observing the formation of an isomeric byproduct. How can I improve the regioselectivity of the carboxylation?

The carboxylation of 4-methylcatechol can potentially yield two main isomers: the desired 2,3-Dihydroxy-5-methylbenzoic acid and 3,4-Dihydroxy-5-methylbenzoic acid.

Controlling Regioselectivity:

The regioselectivity of the Kolbe-Schmitt reaction is influenced by the choice of the alkali metal cation and the reaction temperature.

  • Potassium vs. Sodium Hydroxide: The use of potassium hydroxide generally favors the formation of the para-carboxylation product, while sodium hydroxide tends to favor ortho-carboxylation. However, with two hydroxyl groups, the situation is more complex. For 4-methylcatechol, the formation of the dipotassium salt is essential, and the chelation of the potassium ion between the two adjacent hydroxyl groups can direct the carboxylation to the ortho position.

  • Temperature Effects: At lower temperatures, the kinetically controlled ortho-product is often favored. As the temperature increases, rearrangement to the thermodynamically more stable para-isomer can occur.

ParameterConditionExpected Outcome on Regioselectivity
Alkali Metal Potassium HydroxideGenerally favors ortho-carboxylation in catechols due to chelation.
Sodium HydroxideCan also favor ortho-carboxylation, but the effect might be less pronounced than with potassium.
Temperature Lower (e.g., 150-170°C)Favors the kinetically controlled product (likely the desired 2,3-dihydroxy isomer).
Higher (e.g., >180°C)May lead to the formation of the thermodynamically more stable isomer.

Experimental Protocol for Enhanced Regioselectivity:

  • Starting Material: 4-methylcatechol (ensure high purity).

  • Base: Use a slight excess of high-purity potassium hydroxide.

  • Reaction Conditions:

    • Thoroughly mix the powdered 4-methylcatechol and potassium hydroxide in a dry reaction vessel.

    • Heat the mixture under vacuum to remove any residual water and form the dipotassium salt.

    • Introduce dry carbon dioxide to the desired pressure (e.g., 100 atm).

    • Heat the reaction mixture to the optimized temperature (e.g., 160°C) for a defined period (e.g., 4-6 hours).

  • Workup:

    • Cool the reactor and vent the excess CO₂.

    • Dissolve the solid reaction mixture in water.

    • Acidify the aqueous solution with concentrated HCl to a pH of ~2 to precipitate the carboxylic acid.

    • Filter the crude product, wash with cold water, and dry.

Q3: How can I effectively purify the crude 2,3-Dihydroxy-5-methylbenzoic acid?

Purification can be challenging due to the presence of unreacted starting material and isomeric byproducts, which often have similar solubility profiles.

Purification Strategy:

  • Recrystallization: This is the most common and effective method for purifying the crude product.

    • Solvent Selection: A mixture of ethanol and water is often a good starting point. Other potential solvent systems include acetic acid/water or acetone/heptane.

    • Procedure: Dissolve the crude product in a minimum amount of the hot solvent system, treat with activated charcoal to remove colored impurities, filter hot, and allow to cool slowly for crystal formation.

  • Column Chromatography: If recrystallization fails to provide the desired purity, silica gel column chromatography can be employed.

    • Eluent System: A gradient of ethyl acetate in hexane or dichloromethane with a small percentage of methanol is a common choice. The polarity of the eluent can be fine-tuned to achieve optimal separation.

Q4: What are the key analytical techniques to confirm the identity and purity of my product?

A combination of spectroscopic methods is essential for unambiguous characterization.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methyl group, and the acidic proton of the carboxylic acid. The coupling patterns of the aromatic protons are crucial for confirming the substitution pattern and distinguishing between isomers.

  • ¹³C NMR Spectroscopy: This will provide information on the number of unique carbon atoms and their chemical environment, including the carbonyl carbon of the carboxylic acid.

  • FT-IR Spectroscopy: The infrared spectrum will show a broad O-H stretch for the hydroxyl groups and the carboxylic acid, as well as a strong C=O stretch for the carbonyl group.[1]

  • Mass Spectrometry: This will confirm the molecular weight of the product.

III. Advanced Strategies for Yield Improvement

For research and development settings where maximizing yield and purity is paramount, consider these advanced methodologies:

A. Enzymatic Carboxylation

Recent advances in biotechnology have led to the development of enzymatic methods for the carboxylation of catechols.[2][3][4]

  • Mechanism: Specific decarboxylases can be used in their reverse reaction to catalyze the regioselective carboxylation of catechols under mild, aqueous conditions.

  • Advantages:

    • High regioselectivity, often leading to a single isomer.

    • Environmentally friendly conditions (ambient temperature and pressure).

  • Challenges:

    • Enzyme availability and stability.

    • Lower space-time yields compared to traditional chemical methods.

B. Mechanochemical Kolbe-Schmitt Reaction

Mechanochemistry, specifically ball milling, has emerged as a green and efficient alternative to traditional solvent-based reactions.[5][6]

  • Mechanism: The solid reactants (dipotassium salt of 4-methylcatechol) are subjected to high-energy ball milling in the presence of a CO₂ atmosphere.

  • Advantages:

    • Solvent-free or significantly reduced solvent usage.

    • Can often be performed at lower temperatures and pressures.

    • Can lead to different product distributions compared to solution-phase reactions.

IV. Visualizing the Workflow

Workflow for Optimizing the Kolbe-Schmitt Reaction

Kolbe_Schmitt_Workflow cluster_prep Preparation cluster_reaction Carboxylation Reaction cluster_workup Workup & Purification start Start: High-Purity 4-Methylcatechol dry Dry Starting Material & Solvent start->dry base Add Potassium Hydroxide dry->base salt Form Dipotassium Salt (under vacuum/heat) base->salt co2 Introduce CO2 Pressure salt->co2 heat Heat to Optimized Temperature co2->heat react Reaction (4-6 hours) heat->react cool Cool & Vent react->cool dissolve Dissolve in Water cool->dissolve acidify Acidify with HCl dissolve->acidify filter Filter Crude Product acidify->filter purify Recrystallize / Column Chromatography filter->purify end End: Pure 2,3-Dihydroxy-5-methylbenzoic acid purify->end

Caption: A generalized workflow for the synthesis and purification of 2,3-Dihydroxy-5-methylbenzoic acid.

Logical Relationship of Key Reaction Parameters

Reaction_Parameters yield Yield & Purity regio Regioselectivity temp Temperature temp->yield temp->regio pressure CO2 Pressure pressure->yield base Base (K+ vs Na+) base->regio purity Purity of Reagents purity->yield workup Workup & Purification workup->yield

Caption: Key parameters influencing the yield, purity, and regioselectivity of the synthesis.

V. References

  • Braude, E. A., & Nachod, F. C. (Eds.). (1955). Determination of Organic Structures by Physical Methods. Academic Press.

  • Cameron, A. M., Jeskey, H., & Baine, O. (1954). The Preparation of p-Cresotinic Acid. Journal of Organic Chemistry, 19(4), 510-513.

  • Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177-191. [Link][1]

  • Kolbe, H. (1860). Ueber eine neue Darstellungsweise und einige bemerkenswerthe Eigenshaften der Salicylsäure. Annalen der Chemie und Pharmacie, 113(1), 125-127.

  • Schmitt, R. (1885). Beitrag zur Kenntniss der Kolbe'schen Salicylsäure-Synthese. Journal für Praktische Chemie, 31(1), 397-411.

  • Yoshida, T., Inami, Y., Matsui, T., & Nagasawa, T. (2010). Regioselective carboxylation of catechol by 3,4-dihydroxybenzoate decarboxylase of Enterobacter cloacae P. Biotechnology letters, 32(5), 701–705. [Link][3]

  • Glueck, S. M., & Faber, K. (2015). Biocatalytic carboxylation of phenol derivatives: kinetics and thermodynamics of the biological Kolbe-Schmitt synthesis. The FEBS journal, 282(13), 2429–2443. [Link][4]

  • Payer, S. E., Marshall, S. A., Bärland, N., Sheng, X., Reiter, T., Dordic, A., Steinkellner, G., Wuensch, C., Kaltwasser, S., Fisher, K., Rigby, S. E. J., Macheroux, P., Vonck, J., Gruber, K., Faber, K., Himo, F., Leys, D., Pavkov-Keller, T., & Glueck, S. M. (2017). Regioselective para-Carboxylation of Catechols with a Prenylated Flavin Dependent Decarboxylase. Angewandte Chemie (International ed. in English), 56(43), 13437–13441. [Link][2]

  • De Vos, D., Pfennig, V. S., Goddé, A., Vroemans, R., Krückel, T., Marcinkowska, N., Bartalucci, E., Wiegand, T., Bolm, C., & Maes, B. U. W. (2023). A mechanochemical Kolbe-Schmitt reaction: Carboxylation of catechol providing building blocks for renewable plasticizers. ChemRxiv. [Link][5][6]

  • Williams, D. H., & Fleming, I. (1995). Spectroscopic Methods in Organic Chemistry (5th ed.). McGraw-Hill.

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

  • Organic Syntheses. (n.d.). 3,5-Dihydroxybenzoic acid. [Link][7]

  • National Institute of Standards and Technology. (n.d.). Synthesis of 2-propoxy-5-methylbenzoic acid. [Link][8]

  • Google Patents. (n.d.). Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic. [9]

  • Google Patents. (n.d.). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. [10]

  • Google Patents. (n.d.). Process for producing 5-iodo-2-methylbenzoic acid. [11]

  • Eureka | Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. [Link][12]

  • Rasayan Journal of Chemistry. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. [Link]

  • The Royal Society of Chemistry. (2014). Supporting information NMR methodology for complex mixture 'separation'. [Link][13]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). infrared spectrum of benzoic acid. [Link][14]

  • ResearchGate. (2019). Regioselectivity studies (Ar=4‐MeOC6H4). [Link][15]

  • Wikipedia. (n.d.). Kolbe–Schmitt reaction. [Link][16]

  • MDPI. (2020). Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction. [Link][17]

  • ResearchGate. (2016). ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... [Link][18]

  • PMC - NIH. (2013). Regioselectivity of Catechol O-Methyltransferase Confers Enhancement of Catalytic Activity. [Link][19]

  • Beilstein Journal of Organic Chemistry. (2020). Search Results. [Link][20]

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Common problems and solutions in 2,3-Dihydroxy-5-methylbenzoic acid synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,3-dihydroxy-5-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable compound. Our goal is to equip you with the knowledge to navigate the common challenges of this synthesis, ensuring successful and reproducible outcomes.

Overview of Synthesis

The most common and industrially relevant method for the synthesis of 2,3-dihydroxy-5-methylbenzoic acid is the direct carboxylation of 4-methylcatechol. This is typically achieved through the Kolbe-Schmitt reaction, a well-established method for the ortho-carboxylation of phenols.[1][2] The reaction involves the formation of a phenoxide intermediate, which then undergoes electrophilic substitution with carbon dioxide, usually under elevated temperature and pressure.

While seemingly straightforward, the Kolbe-Schmitt reaction, especially when applied to substituted catechols like 4-methylcatechol, can present several challenges. These include controlling the regioselectivity of the carboxylation, minimizing the formation of byproducts, and achieving efficient purification of the desired product from a mixture of isomers.[3][4]

This guide will address these specific issues in a practical question-and-answer format, providing not just solutions but also the underlying chemical principles to empower you to optimize your synthetic strategy.

Visualizing the Synthesis Pathway

To provide a clear overview, the general synthetic workflow for the preparation of 2,3-dihydroxy-5-methylbenzoic acid from 4-methylcatechol via the Kolbe-Schmitt reaction is illustrated below.

SynthesisWorkflow Start 4-Methylcatechol Phenoxide Dipotassium 4-methylcatecholate (Phenoxide Intermediate) Start->Phenoxide Deprotonation Base Base (e.g., KOH, NaOH) Base->Phenoxide Carboxylation Kolbe-Schmitt Reaction (High Temperature) Phenoxide->Carboxylation CO2 Carbon Dioxide (CO2) (High Pressure) CO2->Carboxylation Acidification Acid Workup (e.g., H2SO4, HCl) Carboxylation->Acidification Protonation Crude Crude Product Mixture (Isomers and Byproducts) Acidification->Crude Purification Purification (e.g., Recrystallization, Chromatography) Crude->Purification Final 2,3-Dihydroxy-5-methylbenzoic acid Purification->Final

Caption: General workflow for the synthesis of 2,3-dihydroxy-5-methylbenzoic acid via the Kolbe-Schmitt reaction.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common problems encountered during the synthesis of 2,3-dihydroxy-5-methylbenzoic acid.

FAQ 1: Low Yield of the Desired 2,3-Dihydroxy-5-methylbenzoic Acid

Question: I am getting a very low yield of the target molecule. What are the likely causes and how can I improve it?

Answer: Low yields in the Kolbe-Schmitt carboxylation of 4-methylcatechol can stem from several factors. Understanding these can help you optimize your reaction conditions.

  • Incomplete Phenoxide Formation: The reaction is initiated by the deprotonation of the hydroxyl groups of 4-methylcatechol to form the more nucleophilic phenoxide species.[1] If the base is not strong enough, is used in insufficient quantity, or if there is residual water in the reaction, phenoxide formation will be incomplete, leading to a lower yield.

    • Solution: Ensure your starting materials and solvents are thoroughly dried. Use a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in a stoichiometric excess to ensure complete deprotonation. The presence of water can reduce the yield of the product.[5]

  • Suboptimal Reaction Temperature and Pressure: The Kolbe-Schmitt reaction is highly sensitive to temperature and pressure.[1] Too low a temperature or pressure will result in a slow or incomplete reaction. Conversely, excessively high temperatures can lead to decomposition of the starting material or product.

    • Solution: The optimal temperature for the carboxylation of phenols is typically between 125-150°C, with carbon dioxide pressures ranging from 5 to 100 atmospheres.[5] It is crucial to carefully control and optimize these parameters for your specific setup. A design of experiments (DoE) approach can be beneficial in identifying the optimal conditions.

  • Poor Regioselectivity: The carboxylation of 4-methylcatechol can potentially occur at different positions on the aromatic ring, leading to the formation of isomeric dihydroxybenzoic acids. The desired product is formed by carboxylation at the 2-position. The formation of other isomers, such as 3,4-dihydroxy-5-methylbenzoic acid, will lower the yield of the target molecule.

    • Solution: The choice of alkali metal cation can influence the regioselectivity. Generally, using potassium hydroxide tends to favor the formation of the para-carboxylated product, while sodium hydroxide often favors ortho-carboxylation.[1] For the synthesis of 2,3-dihydroxy-5-methylbenzoic acid, where carboxylation is desired at a position ortho to one of the hydroxyl groups, careful selection and screening of the base is recommended.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low Yield of 2,3-Dihydroxy-5-methylbenzoic acid CheckPurity Verify Purity and Dryness of 4-Methylcatechol and Solvents Start->CheckPurity CheckBase Ensure Stoichiometric Excess and Strength of Base (e.g., KOH, NaOH) Start->CheckBase OptimizeConditions Systematically Vary Temperature (e.g., 120-160°C) and CO2 Pressure (e.g., 5-100 atm) Start->OptimizeConditions AnalyzeByproducts Analyze Crude Product by HPLC or NMR to Identify Isomeric Byproducts OptimizeConditions->AnalyzeByproducts ModifyBase If Isomer Formation is High, Experiment with Different Alkali Metal Hydroxides (Na+ vs. K+) AnalyzeByproducts->ModifyBase High Isomer Content

Caption: A troubleshooting workflow for addressing low yields in the synthesis.

FAQ 2: Difficulty in Purifying the Final Product

Question: My crude product is a complex mixture, and I'm struggling to isolate the pure 2,3-dihydroxy-5-methylbenzoic acid. What are the best purification strategies?

Answer: The purification of dihydroxybenzoic acids can be challenging due to the similar polarities of the potential isomers.[3][6] A multi-step purification approach is often necessary.

  • Initial Workup: After the reaction, the mixture should be cooled and the excess CO2 carefully vented. The reaction mass is then typically dissolved in water and acidified with a strong mineral acid, such as sulfuric or hydrochloric acid, to precipitate the crude product.

  • Recrystallization: Recrystallization is a powerful technique for purifying the crude product. The choice of solvent is critical. A solvent system in which the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the impurities remain soluble, is ideal.

    • Recommended Solvents: Mixtures of water and ethanol, or acetic acid and water, have been reported to be effective for the recrystallization of dihydroxybenzoic acids.[7] You may need to screen several solvent systems to find the optimal one for your specific impurity profile.

  • Chromatography: If recrystallization does not provide the desired purity, chromatographic methods are the next step.

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate dihydroxybenzoic acid isomers.[6] However, for preparative scale, this can be expensive.

    • High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that is particularly well-suited for the separation of polar compounds and isomers without the issue of irreversible adsorption to a solid support.[3] A solvent system such as n-hexane-ethyl acetate-methanol-water has been successfully used to separate five isomers of dihydroxybenzoic acid.[3]

Purification Protocol: A Step-by-Step Guide
  • Acidification and Filtration:

    • Dissolve the cooled reaction mixture in water.

    • Slowly add a strong acid (e.g., 6M HCl) with stirring until the pH is acidic (pH ~2-3).

    • Collect the precipitated crude product by vacuum filtration and wash with cold water.

  • Recrystallization:

    • Dissolve the crude product in a minimal amount of a hot solvent mixture (e.g., ethanol/water).

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and dry them under vacuum.

  • Chromatographic Purification (if necessary):

    • Analyze the purity of the recrystallized product by HPLC.

    • If significant impurities remain, consider preparative HPLC or HSCCC for final purification.

FAQ 3: What are the potential side reactions and byproducts?

Question: Besides isomeric products, what other side reactions should I be aware of?

Answer: Several side reactions can occur during the Kolbe-Schmitt reaction, leading to the formation of various byproducts.

  • Dicarboxylation: Under harsh conditions (high temperature and pressure), it is possible for a second carboxyl group to be introduced onto the aromatic ring, leading to the formation of dicarboxylic acids.

  • Decomposition: At excessively high temperatures, both the starting material and the product can decompose, leading to a complex mixture of tar-like substances and a reduction in yield.

  • Oxidation: Catechols are susceptible to oxidation, especially at high temperatures and in the presence of trace metals. This can lead to the formation of quinone-type structures and other colored byproducts.

    • Mitigation: Performing the reaction under an inert atmosphere (in this case, the high pressure of CO2 helps) can minimize oxidation.

Summary of Potential Byproducts
Byproduct TypeChemical Structure ExampleReason for FormationMitigation Strategy
Isomeric Products 3,4-Dihydroxy-5-methylbenzoic acidNon-regioselective carboxylationOptimize base (Na+ vs. K+), temperature, and solvent.
Dicarboxylic Acids 2,3-Dihydroxy-5-methyl-isophthalic acidHarsh reaction conditions (high temp/pressure)Use milder conditions; optimize reaction time.
Oxidation Products Quinone derivativesOxidation of catechol moietyMaintain an inert atmosphere; use purified reagents.
Decomposition Products Tar-like polymersExcessively high temperaturesCarefully control reaction temperature.

Alternative Synthetic Approaches

While the Kolbe-Schmitt reaction is the most common method, other strategies are being explored to overcome its limitations.

  • Enzymatic Carboxylation: The use of decarboxylase enzymes in the reverse direction to catalyze the carboxylation of phenols is a promising green alternative.[8][9][10] These reactions can be highly regioselective and occur under mild, ambient conditions. Research has shown that certain 3,4-dihydroxybenzoic acid decarboxylases can catalyze the para-carboxylation of catechols.[8] While ortho-selective enzymes for 4-methylcatechol are still under investigation, this approach holds significant potential for future sustainable synthesis.

  • Mechanochemical Kolbe-Schmitt Reaction: Recent studies have demonstrated that the Kolbe-Schmitt reaction can be performed under mechanochemical conditions (ball milling).[11][12] This method can allow the reaction to proceed at room temperature and lower CO2 pressure, offering a more energy-efficient and potentially more selective route.

Conclusion

The synthesis of 2,3-dihydroxy-5-methylbenzoic acid via the Kolbe-Schmitt carboxylation of 4-methylcatechol is a feasible but challenging process. By carefully controlling reaction parameters such as temperature, pressure, and the choice of base, and by employing a systematic approach to purification, researchers can overcome the common hurdles of low yield and isomer separation. As a Senior Application Scientist, I encourage you to approach this synthesis with a methodical mindset, utilizing the troubleshooting guidance provided here to optimize your experimental outcomes. The emerging fields of enzymatic and mechanochemical synthesis also offer exciting future possibilities for more sustainable and efficient production of this important molecule.

References

  • Cao, X., et al. (2001). Separation of Five Isomers of Dihydroxybenzoic Acid by High-Speed Counter-Current Chromatography with Dual-Rotation Elution Method.
  • Payer, S. E., et al. (2017). Regioselective para-Carboxylation of Catechols with a Prenylated Flavin Dependent Decarboxylase. Angewandte Chemie International Edition, 56(44), 13893-13897. Available from: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Dihydroxybenzoic Acid. Available from: [Link]

  • SIELC Technologies. (n.d.). HPLC Methods for analysis of 2,4-Dihydroxybenzoic acid. Available from: [Link]

  • Gröger, H., et al. (2016). Regioselective Enzymatic Carboxylation of Phenols and Hydroxystyrene Derivatives. Organic Letters, 18(2), 236-239. Available from: [Link]

  • Yoshida, T., et al. (2010). Regioselective carboxylation of catechol by 3,4-dihydroxybenzoate decarboxylase of Enterobacter cloacae P. Biotechnology Letters, 32(5), 701-705. Available from: [Link]

  • De Vleeschouwer, F., et al. (2022). A mechanochemical Kolbe-Schmitt reaction: Carboxylation of catechol providing building blocks for renewable plasticizers. ChemRxiv. Available from: [Link]

  • Mutti, F. G., et al. (2015). Biocatalytic carboxylation of phenol derivatives: kinetics and thermodynamics of the biological Kolbe-Schmitt synthesis. The FEBS Journal, 282(11), 2049-2063. Available from: [Link]

  • Braune, A., et al. (1999). Characterization of 2,3-dihydroxybenzoic acid from Nocardia asteroides GUH-2. Journal of Bacteriology, 169(9), 3982-3987. Available from: [Link]

  • NIST. (n.d.). Benzoic acid, 2-hydroxy-5-methyl-, methyl ester. NIST Chemistry WebBook. Available from: [Link]

  • Wiley Science Solutions. (n.d.). 2,3-Dihydroxy-benzoic acid - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

  • LookChem. (n.d.). 2,3-Dihydroxy-5-methylbenzoic acid. Available from: [Link]

  • De Vleeschouwer, F., et al. (2022). A mechanochemical Kolbe-Schmitt reaction: Carboxylation of catechol providing building blocks for renewable plasticizers. ResearchGate. Available from: [Link]

  • Organic Syntheses. (n.d.). 3,5-Dihydroxybenzoic acid. Available from: [Link]

  • Brauman, J. I., et al. (1968). Synthesis of 2-propoxy-5-methylbenzoic acid. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 72A(4), 313-316. Available from: [Link]

  • Wikipedia. (n.d.). Kolbe–Schmitt reaction. Available from: [Link]

  • Organic Syntheses. (n.d.). 3,5-Dihydroxybenzoic acid. ResearchGate. Available from: [Link]

  • Chemistry LibreTexts. (n.d.). Kolbe's Reaction. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Kolbe-Schmitt Reaction. Available from: [Link]

  • L.S.College, Muzaffarpur. (2019). Kolbe–Schmitt reaction. Available from: [Link]

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Technical Support Center: Optimizing HPLC Separation of Dihydroxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support center for the HPLC separation of dihydroxybenzoic acid (DHBA) isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these structurally similar compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve robust and reproducible results.

The separation of DHBA isomers is notoriously challenging due to their similar physicochemical properties.[1][2][3] Standard reversed-phase methods often fall short, leading to co-elution and poor peak shape.[2][4] This guide will delve into the causal factors behind these challenges and provide actionable solutions, empowering you to optimize your chromatographic separations.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the HPLC analysis of dihydroxybenzoic acid isomers in a systematic question-and-answer format.

Peak Shape Problems

Question: Why are my dihydroxybenzoic acid isomer peaks tailing?

Peak tailing is a frequent issue when analyzing acidic compounds like DHBA isomers.[5][6] It is often characterized by an asymmetry factor greater than 1.2 and can compromise accurate integration and resolution.[5] The primary causes for DHBA isomers include:

  • Secondary Interactions: Residual silanol groups on the surface of silica-based C18 columns can interact with the acidic DHBA molecules, causing tailing.[5]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the DHBA isomers, both the ionized and non-ionized forms will be present, leading to peak distortion. To ensure the analytes are in a single, non-ionized form, the mobile phase pH should be at least 2 pH units below their pKa.[6]

  • Insufficient Buffering: An unbuffered or inadequately buffered mobile phase can lead to pH shifts on the column, causing inconsistent ionization and peak tailing.[7]

Solutions:

  • Mobile Phase pH Adjustment: Acidify the mobile phase to a pH of around 2.5-3.0 using additives like formic acid, acetic acid, or phosphoric acid.[6][8] This ensures that the carboxylic acid group of the DHBA isomers is fully protonated.

  • Use of High-Purity Silica Columns: Modern, high-purity silica columns with end-capping minimize the presence of accessible silanol groups, reducing secondary interactions.[9]

  • Alternative Stationary Phases: Consider using columns specifically designed for acidic compounds or alternative separation modes like mixed-mode or hydrogen-bonding chromatography.[1][10]

Question: What is causing my DHBA isomer peaks to show fronting?

Peak fronting is less common than tailing but can occur under specific circumstances:

  • Sample Overload: Injecting too concentrated a sample can saturate the column, leading to fronting.[9]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte band to spread and front.[11]

Solutions:

  • Reduce Sample Concentration: Dilute your sample and reinject.

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[11] If solubility is an issue, use a solvent that is weaker than the mobile phase.

Resolution and Co-elution Problems

Question: I am struggling to separate specific dihydroxybenzoic acid isomers. Why is this happening and what can I do?

The co-elution of DHBA isomers is a common challenge because of their very similar hydrophobic properties, making them difficult to resolve using a single separation mechanism like reversed-phase chromatography.[1][2]

Causality: In reversed-phase HPLC, separation is primarily based on hydrophobicity. Since DHBA isomers have the same molecular formula and similar structures, their hydrophobicity is very close, often resulting in overlapping peaks.[12]

Solutions:

  • Employ Mixed-Mode Chromatography: This is often the most effective solution. Mixed-mode columns utilize a combination of reversed-phase and ion-exchange retention mechanisms.[1][2] This dual separation mechanism exploits the small differences in both the hydrophobicity and the ionic properties of the isomers, leading to enhanced resolution.[2][3]

  • Utilize Hydrogen-Bonding Stationary Phases: Columns designed for hydrogen bonding can also provide alternative selectivity for DHBA isomers. The separation is based on the accessibility of the hydroxyl and carboxylic acid groups to form hydrogen bonds with the stationary phase.[10]

  • Optimize Mobile Phase pH: Fine-tuning the mobile phase pH can alter the ionization and, consequently, the retention of the isomers, potentially improving separation. However, this is often insufficient on its own.[7]

  • Consider Mobile Phase Additives: Additives like triethylamine can be used to mask active silanol sites and improve peak shape, which can indirectly enhance resolution.[8][13][14]

Frequently Asked Questions (FAQs)

Q1: What is the ideal mobile phase pH for separating dihydroxybenzoic acid isomers?

To ensure good peak shape and reproducibility, the mobile phase pH should be at least one to two pH units below the pKa of the DHBA isomers.[6] Given that the pKa values for most DHBA isomers are around 3-4, a mobile phase pH of 2.5-3.0 is generally recommended.[15][16][17]

pKa Values of Dihydroxybenzoic Acid Isomers

IsomerpKa Value
2,3-Dihydroxybenzoic acid2.56[4]
2,5-Dihydroxybenzoic acid2.97[16]
2,6-Dihydroxybenzoic acid1.30[17], 1.51[18]
3,4-Dihydroxybenzoic acid4.48[16]
3,5-Dihydroxybenzoic acid4.04[16]

Q2: Which type of HPLC column is best for separating all six DHBA isomers?

While a standard C18 column can provide some separation, achieving baseline resolution of all six isomers is very difficult.[12] Mixed-mode columns, which combine reversed-phase and ion-exchange properties, are highly recommended for this application as they provide superior selectivity.[1][2][3][12] Columns that promote hydrogen bonding interactions can also be effective.[10]

Q3: How can I improve the quantification of my DHBA isomers?

Accurate quantification relies on good chromatography and a validated method. Key considerations include:

  • Achieving Baseline Resolution: Ensure all isomers are well-separated to avoid integration errors.

  • Method Validation: A properly validated method ensures accuracy, precision, and linearity.[19][20][21] This includes assessing parameters like limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision.[19][22]

  • Using a Diode Array Detector (DAD): A DAD allows for the monitoring of multiple wavelengths, which can help in identifying and quantifying co-eluting peaks if they have different UV spectra.[23]

Q4: What are the key parameters to consider during method validation for DHBA isomers?

According to ICH guidelines, the following parameters should be evaluated:[21]

  • Specificity: The ability to assess the analyte in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[22]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[19]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[19]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols

Protocol 1: Mixed-Mode HPLC for Separation of DHBA Isomers

This protocol is a starting point for separating DHBA isomers using a mixed-mode column.

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).

2. Chromatographic Conditions:

ParameterCondition
Column Mixed-mode column (e.g., Primesep D, Amaze TR, Newcrom B)[1][2][12]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 40% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection DAD, 254 nm and 280 nm

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of each DHBA isomer and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve.

  • Sample Solution: The preparation will depend on the sample matrix. A solid-phase extraction (SPE) cleanup may be necessary for complex samples.[24]

4. Analysis Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard solutions, followed by the sample solutions.

  • Identify the peaks by comparing the retention times with the standards.

  • Quantify the isomers using the calibration curve.

Troubleshooting Workflow for Method Optimization

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Method Optimization cluster_3 Outcome start Poor Resolution or Peak Shape check_system Check for Leaks & System Suitability start->check_system check_column Inspect Guard & Analytical Column check_system->check_column adjust_ph Adjust Mobile Phase pH (2.5-3.0) check_column->adjust_ph If column is OK change_column Switch to Mixed-Mode or H-Bonding Column adjust_ph->change_column If still co-eluting optimize_gradient Optimize Gradient Slope & Time adjust_ph->optimize_gradient change_column->optimize_gradient end Optimized Separation optimize_gradient->end If resolution improves

Caption: A workflow for troubleshooting poor separation of DHBA isomers.

The Causality Behind Separation Challenges

The difficulty in separating DHBA isomers stems from their fundamental structural similarities. The position of the two hydroxyl groups on the benzoic acid backbone only subtly influences their overall polarity and hydrophobicity.

G cluster_0 Separation Principles cluster_1 DHBA Isomer Properties RP Reversed-Phase (C18) Separation based on hydrophobicity Limited selectivity for isomers MM Mixed-Mode Combines hydrophobicity & ion-exchange Exploits differences in pKa and structure HB Hydrogen-Bonding Separation based on H-bond accessibility Differentiation by hydroxyl group position Isomers DHBA Isomers Similar Hydrophobicity Different pKa values Varying H-bond potential Isomers->RP Leads to co-elution Isomers->MM Enables separation Isomers->HB Provides alternative selectivity

Caption: The relationship between isomer properties and separation principles.

By understanding the underlying chemical principles and systematically troubleshooting, you can overcome the challenges of separating dihydroxybenzoic acid isomers and achieve reliable and accurate results.

References

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Dihydroxybenzoic Acid. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,4-Dihydroxybenzoic acid. Retrieved from [Link]

  • Flandez, L. E. L., et al. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Kimika, 34(2), 59-71. Retrieved from [Link]

  • Stagos, D., et al. (2018). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Food Analytical Methods, 11(3), 828-835. Retrieved from [Link]

  • Hahner, F., et al. (2019). The position of the functional groups steers the molecular self-assembly of dihydroxybenzoic acid isomers on calcite. Physical Chemistry Chemical Physics, 21(3), 1237-1244. Retrieved from [Link]

  • Pascual-Martí, M. C., et al. (2001). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • He, J., et al. (2009). Separation of Five Isomers of Dihydroxybenzoic Acid by High-Speed Counter-Current Chromatography with Dual-Rotation Elution Method. Journal of Liquid Chromatography & Related Technologies, 32(13), 1899-1908. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column. Retrieved from [Link]

  • Flandez, L. E. L., et al. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. ResearchGate. Retrieved from [Link]

  • Salazar-González, C., et al. (2019). Validation of an HPLC-DAD method for the determination of plant phenolics. Revista Brasileira de Farmacognosia, 29(3), 293-299. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Dihydroxybenzoic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • NIST. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino-substituted derivatives. Retrieved from [Link]

  • O'Donnell, C., et al. (2021). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Marine Drugs, 19(5), 256. Retrieved from [Link]

  • Li, H., et al. (2015). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Molecules, 20(7), 12460-12470. Retrieved from [Link]

  • He, J., et al. (2009). Separation of Five Isomers of Dihydroxybenzoic Acid by High-Speed Counter-Current Chromatography with Dual-Rotation Elution Method. SciSpace. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Dihydroxybenzoic Acids on Newcrom B Column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3469, 2,5-Dihydroxybenzoic acid. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound 2,6-Dihydroxybenzoic acid (FDB000845). Retrieved from [Link]

  • Van de Velde, M., et al. (2001). Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography. Journal of Chromatography A, 927(1-2), 39-45. Retrieved from [Link]

  • Lamping, M. (2021). Why the addition of additives in the mobile phase is recommended in HPLC-analysis?. ResearchGate. Retrieved from [Link]

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  • Waters Corporation. (2022). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Retrieved from [Link]

  • Waters Corporation. (n.d.). Separation of Organic Acids with Mixed-Mode LC Column and Mass Detector. Retrieved from [Link]

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Technical Support Center: Stability and Degradation of 2,3-Dihydroxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,3-Dihydroxy-5-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to assist in your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of 2,3-Dihydroxy-5-methylbenzoic acid.

Q1: What are the primary factors that cause the degradation of 2,3-Dihydroxy-5-methylbenzoic acid?

A1: As a catechol derivative, 2,3-Dihydroxy-5-methylbenzoic acid is susceptible to degradation primarily through oxidation. The catechol moiety can be readily oxidized to form a corresponding ortho-quinone, which is highly reactive.[1] This oxidation can be initiated by several factors:

  • Oxygen: The presence of atmospheric oxygen is a major contributor to degradation, particularly in solution.[2]

  • pH: The rate of oxidation is highly pH-dependent. In neutral to alkaline conditions, the susceptibility to autoxidation increases significantly.[2]

  • Light: Exposure to light, especially UV radiation, can induce photochemical oxidation and degradation.[3]

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[4]

  • Metal Ions: Trace metal ions can catalyze the oxidation of catechols.[2]

Q2: How should I properly store 2,3-Dihydroxy-5-methylbenzoic acid to ensure its stability?

A2: To minimize degradation, 2,3-Dihydroxy-5-methylbenzoic acid should be stored under the following conditions:

  • Solid Form: Store the solid compound in a tightly sealed container in a cool, dry, and dark place.[5] Storage at 2-8°C is often recommended.[6] For long-term storage, keeping the container under an inert atmosphere (e.g., argon or nitrogen) is ideal to prevent oxidation.[2]

  • In Solution: Solutions of 2,3-Dihydroxy-5-methylbenzoic acid are more prone to degradation than the solid form. If you need to store solutions, it is best to prepare them fresh. If short-term storage is necessary, keep the solution at a low pH (acidic conditions can offer some protection against oxidation), protect it from light by using amber vials, and store it at a low temperature (2-8°C).[2] Degassing the solvent before use can also help to minimize oxidation.

Q3: My solution of 2,3-Dihydroxy-5-methylbenzoic acid turned brown. What does this indicate and is the solution still usable?

A3: A brown discoloration is a common visual indicator of the oxidation of catechol-containing compounds.[7] This color change is due to the formation of quinones and subsequent polymerization products. The appearance of a brown color signifies that the compound has started to degrade.

Whether the solution is still usable depends on the specific requirements of your experiment. For applications that require high purity of the starting material, such as in quantitative assays or for the synthesis of a specific derivative, a discolored solution should be discarded and a fresh one prepared. For some qualitative applications, a small degree of degradation might be tolerable, but it is generally advisable to use a fresh, colorless solution for reliable and reproducible results.

Q4: What are the likely degradation products of 2,3-Dihydroxy-5-methylbenzoic acid?

A4: The degradation of 2,3-Dihydroxy-5-methylbenzoic acid is expected to proceed through several pathways, primarily initiated by oxidation of the catechol ring. Potential degradation products include:

  • Ortho-quinone derivative: The initial oxidation product is the corresponding 5-methyl-1,2-benzoquinone-3-carboxylic acid.

  • Products of Ring Cleavage: The aromatic ring can undergo oxidative cleavage, leading to the formation of smaller, polyfunctional carboxylic acids such as substituted muconic acids.[8][9]

  • Polymerization Products: The highly reactive ortho-quinone can polymerize, leading to the formation of complex, often colored, oligomeric and polymeric materials.[2]

Part 2: Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during experiments with 2,3-Dihydroxy-5-methylbenzoic acid.

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent results in biological assays Degradation of the compound in the assay medium.Prepare fresh solutions of 2,3-Dihydroxy-5-methylbenzoic acid for each experiment. If the assay medium has a neutral or alkaline pH, minimize the time the compound is in the solution before the assay is performed. Consider the use of antioxidants in the assay medium if compatible with the experimental design.
Appearance of unexpected peaks in HPLC analysis Degradation of the compound in the sample vial or during the analytical run.Prepare samples immediately before injection. Use an autosampler with temperature control set to a low temperature (e.g., 4°C). Ensure the mobile phase is degassed and at an appropriate pH to minimize on-column degradation.
Low yield in a synthetic reaction using 2,3-Dihydroxy-5-methylbenzoic acid as a starting material Degradation of the starting material before or during the reaction.Use freshly opened or properly stored 2,3-Dihydroxy-5-methylbenzoic acid. If the reaction is sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Precipitate formation in a solution containing 2,3-Dihydroxy-5-methylbenzoic acid Polymerization of degradation products. This is more likely to occur at higher concentrations and in neutral to alkaline pH.Use freshly prepared solutions. If a precipitate is observed, the solution has likely degraded and should be discarded.

Part 3: Experimental Protocols

This section provides detailed methodologies for assessing the stability of 2,3-Dihydroxy-5-methylbenzoic acid.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a compound.[10]

Objective: To investigate the degradation of 2,3-Dihydroxy-5-methylbenzoic acid under various stress conditions.

Materials:

  • 2,3-Dihydroxy-5-methylbenzoic acid

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, acetonitrile, and methanol

  • Formic acid or other suitable mobile phase modifier

  • HPLC system with a UV detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 2,3-Dihydroxy-5-methylbenzoic acid in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

    • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 2 hours. Due to the high susceptibility of catechols to alkaline conditions, a shorter time and lower temperature are recommended initially.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a sample of the solid compound and a sample of the stock solution in an oven at 60°C for 48 hours.

    • Photolytic Degradation: Expose a sample of the solid compound and a sample of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.[3] A control sample should be kept in the dark under the same temperature conditions.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and alkaline samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating HPLC method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time.[11]

Objective: To develop and validate an HPLC method for the quantitative analysis of 2,3-Dihydroxy-5-methylbenzoic acid and its degradation products.

Instrumentation and Conditions:

  • HPLC System: A system with a gradient pump, autosampler, column oven, and UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[12]

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A typical mobile phase could be a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[12]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength where 2,3-Dihydroxy-5-methylbenzoic acid and its potential degradation products have significant absorbance (e.g., 280 nm).[12] A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Injection Volume: 10 µL.

Method Development and Validation:

  • Method Development:

    • Inject a solution of 2,3-Dihydroxy-5-methylbenzoic acid and a mixture of the stressed samples from the forced degradation study.

    • Optimize the mobile phase composition and gradient to achieve good resolution between the parent peak and all degradation product peaks.

  • Method Validation:

    • Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Part 4: Visualization of Degradation and Workflow

Diagram 1: Postulated Oxidative Degradation Pathway

degradation_pathway A 2,3-Dihydroxy-5-methylbenzoic acid B 5-Methyl-1,2-benzoquinone-3-carboxylic acid A->B Oxidation [O2, light, high pH] C Ring Cleavage Products (e.g., substituted muconic acids) B->C Further Oxidation D Polymerization Products B->D Polymerization

Caption: Postulated oxidative degradation pathway of 2,3-Dihydroxy-5-methylbenzoic acid.

Diagram 2: Experimental Workflow for Stability Assessment

stability_workflow cluster_forced_degradation Forced Degradation Study cluster_hplc_method Stability-Indicating HPLC Method cluster_analysis Data Analysis A Prepare Stock Solution B Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) A->B C Analyze Stressed Samples by HPLC B->C D Method Development C->D E Method Validation D->E F Identify Degradation Products E->F G Assess Stability Profile F->G

Caption: General workflow for assessing the stability of 2,3-Dihydroxy-5-methylbenzoic acid.

References

  • Pillar, E. A., & Guzman, M. I. (2017). Oxidation of Substituted Catechols at the Air–Water Interface: Production of Carboxylic Acids, Quinones, and Polyphenols. Environmental Science & Technology, 51(9), 4951–4959. [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs- A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • Jae, H. K., & Hee, B. L. (2021). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ACS Applied Bio Materials, 4(3), 2246–2257. [Link]

  • Science.gov. Forced degradation products: Topics by Science.gov. [Link]

  • Pillar, E. A., & Guzman, M. I. (2017). Oxidation of Substituted Catechols at the Air-Water Interface: Production of Carboxylic Acids, Quinones, and Polyphenols. ResearchGate. [Link]

  • International Journal of Scientific Development and Research. (2022). Stability indicating study by using different analytical techniques. IJSDR, 7(5). [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. [Link]

  • The Good Scents Company. (n.d.). 2,5-dihydroxybenzoic acid. [Link]

  • Muljono, R. A., Darsono, F. L., Scheffer, J. J., & Verpoorte, R. (2001). Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography. Journal of Chromatography A, 927(1-2), 39-45. [Link]

  • van der Meer, J. R., & Sentchilo, V. S. (2003). Absorption spectra of radical forms of 2,4-dihydroxybenzoic acid, a substrate for p-hydroxybenzoate hydroxylase. FEBS Letters, 551(1-3), 127-131. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • Carl ROTH. (2024). Safety Data Sheet: 2,3-Dihydroxybenzoic acid. [Link]

  • International Journal of Novel Research and Development. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD, 9(3). [Link]

  • LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • Wikipedia. (n.d.). Dihydroxybenzoic acid. [Link]

  • MDPI. (2023). Mechanistic Insights into Pigmented Rice Bran in Mitigating UV-Induced Oxidative Stress, Inflammation, and Pigmentation. [Link]

  • Q1 Scientific. (2021). Photostability testing theory and practice. [Link]

  • NIST. (n.d.). Benzoic acid, 2-hydroxy-5-methyl-, methyl ester. [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-hydroxy-3-methyl-, methyl ester (CAS 23287-26-5). [Link]

  • Asian Journal of Pharmaceutical Analysis. (2023). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. AJPA, 13(2), 131-9. [Link]

  • Wikipedia. (n.d.). 3,5-Dihydroxybenzoic acid. [Link]

  • ResearchGate. (n.d.). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the... [Link]

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How to prevent the degradation of 2,3-Dihydroxy-5-methylbenzoic acid during storage.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,3-Dihydroxy-5-methylbenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent its degradation during storage and use. Our recommendations are grounded in established biochemical principles and practical laboratory experience to ensure the integrity of your experiments.

I. Understanding the Instability of 2,3-Dihydroxy-5-methylbenzoic Acid

2,3-Dihydroxy-5-methylbenzoic acid, a derivative of benzoic acid, is characterized by a catechol (1,2-dihydroxybenzene) functional group. This catechol moiety is the primary reason for the compound's susceptibility to degradation. The two adjacent hydroxyl groups are readily oxidized, especially in the presence of oxygen, light, and at higher pH values. This oxidation process is often the root cause of the compound appearing discolored (typically turning pink, brown, or black) and losing its desired chemical properties.

The primary degradation pathway involves the oxidation of the catechol to a highly reactive ortho-quinone. This quinone can then undergo further reactions, including polymerization, leading to the formation of insoluble, colored materials. Understanding this mechanism is crucial for designing effective storage and handling strategies.

II. Frequently Asked Questions (FAQs)

Here are some common questions we receive regarding the storage and handling of 2,3-Dihydroxy-5-methylbenzoic acid:

Q1: My solid 2,3-Dihydroxy-5-methylbenzoic acid has changed color. Is it still usable?

A change in color of the solid material, from its typical off-white or light tan appearance to a darker shade, indicates that oxidation has occurred. While minor discoloration might not significantly impact the purity for some applications, it is a clear sign of degradation. For sensitive experiments, it is highly recommended to use a fresh, unoxidized batch of the compound.

Q2: How should I store the solid form of 2,3-Dihydroxy-5-methylbenzoic acid?

For optimal stability, the solid compound should be stored in a tightly sealed, opaque container to protect it from light and air. It is best stored in a cool, dry, and dark place. For long-term storage, keeping it in a desiccator at 2-8°C is recommended.[1] Some suppliers also suggest storing it under an inert atmosphere (e.g., argon or nitrogen) to further minimize oxidation.[2]

Q3: Can I prepare a stock solution of 2,3-Dihydroxy-5-methylbenzoic acid and store it?

Aqueous solutions of 2,3-Dihydroxy-5-methylbenzoic acid are particularly prone to rapid degradation. It is strongly advised to prepare fresh solutions for each experiment. If a stock solution must be prepared, it should be made in a deoxygenated solvent and stored at a low pH. The addition of an antioxidant like ascorbic acid can also help to prolong its stability for a short period.

Q4: What is the best solvent for dissolving 2,3-Dihydroxy-5-methylbenzoic acid?

The choice of solvent will depend on your experimental needs. It is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF). For aqueous solutions, its solubility is pH-dependent.[3] To enhance solubility in aqueous buffers, the pH may need to be adjusted. However, be mindful that higher pH increases the rate of degradation.

Q5: My solution of 2,3-Dihydroxy-5-methylbenzoic acid turns dark very quickly. What can I do to prevent this?

This is a classic sign of rapid oxidation. To mitigate this, you can:

  • Lower the pH: The compound is more stable in acidic conditions.[4] Preparing your solution in a buffer with a pH below 7, and ideally closer to acidic conditions, can significantly slow down oxidation.

  • Deoxygenate your solvent: Purging your solvent with an inert gas like nitrogen or argon before dissolving the compound will remove dissolved oxygen, a key player in the degradation process.

  • Add an antioxidant: Including a small amount of a reducing agent like ascorbic acid can help to protect the 2,3-Dihydroxy-5-methylbenzoic acid from oxidation.[2][5][6]

  • Protect from light: Prepare and handle the solution in a way that minimizes its exposure to light. Use amber vials or wrap your containers in aluminum foil.

III. Troubleshooting Guide: Diagnosing and Preventing Degradation

This section provides a more detailed, step-by-step approach to identifying and resolving issues related to the degradation of 2,3-Dihydroxy-5-methylbenzoic acid.

Visualizing the Problem: The Degradation Pathway

The following diagram illustrates the primary oxidative degradation pathway of 2,3-Dihydroxy-5-methylbenzoic acid.

degradation_pathway cluster_main Oxidative Degradation of 2,3-Dihydroxy-5-methylbenzoic Acid A 2,3-Dihydroxy-5- methylbenzoic Acid B Ortho-quinone (highly reactive) A->B Oxidation (O2, light, high pH) C Polymerized Degradation Products (colored) B->C Polymerization

Caption: Oxidative degradation of 2,3-Dihydroxy-5-methylbenzoic acid to colored polymers.

Troubleshooting Workflow

If you are experiencing issues with the stability of your compound, follow this workflow to pinpoint the cause and implement a solution.

troubleshooting_workflow cluster_workflow Troubleshooting Workflow for Degradation Issues Start Degradation Observed (e.g., color change) CheckSolid Is the solid compound discolored? Start->CheckSolid CheckSolution Is the degradation occurring in solution? CheckSolid->CheckSolution No ReplaceSolid Action: Use a fresh batch of the solid compound. CheckSolid->ReplaceSolid Yes AnalyzeSolutionPrep Analyze Solution Preparation: - pH of solvent? - Solvent deoxygenated? - Light exposure? CheckSolution->AnalyzeSolutionPrep Yes ReviewStorage Action: Review and optimize solid storage conditions (cool, dark, dry, inert gas). ReplaceSolid->ReviewStorage ImplementSolution Implement Corrective Actions: 1. Lower pH of the solution. 2. Deoxygenate the solvent. 3. Add an antioxidant (e.g., ascorbic acid). 4. Protect from light. AnalyzeSolutionPrep->ImplementSolution Verify Verify stability with a freshly prepared solution under optimized conditions. ImplementSolution->Verify

Caption: A logical workflow for troubleshooting degradation issues.

IV. Experimental Protocols for Stability Assessment

To quantitatively assess the stability of 2,3-Dihydroxy-5-methylbenzoic acid and the effectiveness of different storage conditions, a forced degradation study can be performed.

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound under various stress conditions to identify the key factors affecting its stability.[7]

Materials:

  • 2,3-Dihydroxy-5-methylbenzoic acid

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • Ascorbic acid

  • pH meter

  • HPLC system with a UV detector

  • Incubator and photostability chamber

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve 2,3-Dihydroxy-5-methylbenzoic acid in a suitable solvent (e.g., methanol or a water/methanol mixture) to a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂.

    • Thermal Degradation: Place an aliquot of the stock solution in an incubator at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose an aliquot of the stock solution to UV light in a photostability chamber.

    • Control: Keep an aliquot of the stock solution at room temperature, protected from light.

  • Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours).

  • Sample Preparation for Analysis: After incubation, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated HPLC method to quantify the remaining amount of 2,3-Dihydroxy-5-methylbenzoic acid and observe the formation of degradation products.

Protocol 2: HPLC Method for Stability Analysis

This is a general HPLC method that can be adapted to monitor the degradation of 2,3-Dihydroxy-5-methylbenzoic acid.[8][9]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid or formic acid. A typical starting point is a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound (a starting point could be around 280 nm).

  • Injection Volume: 10-20 µL.

Data Analysis: Compare the peak area of 2,3-Dihydroxy-5-methylbenzoic acid in the stressed samples to that of the control sample to calculate the percentage of degradation. The appearance of new peaks in the chromatograms of the stressed samples indicates the formation of degradation products.

V. Data Summary: Key Stability-Influencing Factors

FactorConditionImpact on StabilityRecommended Action
Oxygen Presence of airHighStore solid under an inert atmosphere. Deoxygenate solvents for solutions.
Light Exposure to UV or ambient lightModerate to HighStore in opaque containers or protect from light.
Temperature Elevated temperaturesModerateStore in a cool place (2-8°C for long-term).
pH Alkaline (high pH)HighPrepare solutions in acidic buffers (pH < 7).
pH Acidic (low pH)LowFavorable for stability.[4]
Antioxidants Presence of ascorbic acidLow (stabilizing effect)Add a small amount to solutions to prolong stability.[2][5][6]

VI. Concluding Remarks

The stability of 2,3-Dihydroxy-5-methylbenzoic acid is intrinsically linked to its catechol structure, making it susceptible to oxidative degradation. By controlling the key environmental factors—oxygen, light, temperature, and pH—researchers can significantly mitigate this degradation and ensure the reliability of their experimental results. The proactive measures outlined in this guide, from proper storage of the solid compound to the careful preparation of solutions, are essential for maintaining the integrity of this valuable research chemical.

VII. References

  • Zhu, Q. Y., Hammerstone, J. F., Lazarus, S. A., Schmitz, H. H., & Keen, C. L. (2003). Stabilizing effect of ascorbic acid on flavan-3-ols and dimeric procyanidins from cocoa. Journal of Agricultural and Food Chemistry, 51(3), 828–833. [Link]

  • Zhou, L., & Elias, R. J. (2013). Role of Ascorbic Acid in the Extraction and Quantification of Potato Polyphenol Oxidase Activity. Molecules, 18(12), 14695-14713. [Link]

  • Gau, W., Ploschke, H. J., & Schmidt, C. (1983). Degradation of 2,3-Dihydroxybenzoate by a Novel meta-Cleavage Pathway. Applied and Environmental Microbiology, 45(5), 1582-1585. [Link]

  • Patel, R. M., Patel, M. R., & Patel, P. G. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. Journal of Taibah University for Science, 15(1), 323-333.

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Kesisoglou, F. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 4(12), 1569-1596. [Link]

  • Hugh, D., Grennan, A., Abugila, M. A., & Weinkove, C. (1987). Ascorbic acid as an antioxidant in measurements of catecholamines in plasma. Clinical chemistry, 33(4), 569–571. [Link]

  • Li, X., Wang, X., & Chen, D. (2019). Study on the Process of Degradation of Phenolic Compounds in Water by Slot Ultrasonic. E3S Web of Conferences, 136, 01011.

  • LookChem. (n.d.). 2,3-Dihydroxy-5-methylbenzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Distribution of 2-hydroxybenzoic acid between water and an organic solvent. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid. Retrieved from [Link]

  • van de Mortel, J. E., de Laat, M. A., & van der Krol, A. R. (2001). Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography. Journal of Chromatography A, 927(1-2), 39-45. [Link]

  • Nagampoozhi, S. (2015). THE EFFECT OF pH ON THE ANTIBIOTIC ACTIVITY OF 2, 3 DIHYDROXYBENZOIC ACID (2, 3 DHB); AN ANTIBIOTIC ISOLATED FROM THE FRUITS OF FLACOURTIA INERMIS AND ITS PROSPECTS IN THE TREATMENT OF HELICOBACTER PYLORI. World Journal of Pharmaceutical Research, 4(3), 1335-1342. [Link]

  • Nagampoozhi, S. (2015). THE EFFECT OF pH ON THE ANTIBIOTIC ACTIVITY OF 2, 3 DIHYDROXYBENZOIC ACID (2, 3 DHB); AN ANTIBIOTIC ISOLATED FROM THE FRUITS OF FLACOURTIA INERMIS AND ITS PROSPECTS IN THE TREATMENT OF HELICOBACTER PYLORI. World Journal of Pharmaceutical Research, 4(3), 1335-1342. [Link]

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Technical Support Center: Impurity Identification in Synthetic 2,3-Dihydroxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering impurities during the synthesis of 2,3-Dihydroxy-5-methylbenzoic acid. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Category 1: Understanding Potential Impurities

Question 1: What are the most likely impurities I should expect in my synthesis of 2,3-Dihydroxy-5-methylbenzoic acid, and where do they come from?

Answer: Understanding the potential impurities begins with a thorough analysis of your synthetic route. A common pathway to 2,3-Dihydroxy-5-methylbenzoic acid involves the carboxylation of 4-methylphenol (p-cresol) via a Kolbe-Schmitt or a related reaction to form an intermediate, 2-hydroxy-5-methylbenzoic acid, followed by a subsequent hydroxylation step.[1][2][3] Impurities can arise from starting materials, side reactions, intermediates, or subsequent degradation.

The primary impurity classes are:

  • Process-Related Impurities: These are substances related to the synthetic pathway.

    • Unreacted Starting Materials: Residual 4-methylphenol (p-cresol).

    • Intermediates: Incomplete conversion will leave the key intermediate, 2-hydroxy-5-methylbenzoic acid.

    • Isomeric By-products: The carboxylation and hydroxylation steps are not always perfectly regioselective. You may form various isomers of the final product or intermediates.[4][5][6]

  • Degradation Products: The dihydroxy-aromatic structure is susceptible to degradation.

    • Decarboxylation Products: At elevated temperatures, salicylic acid derivatives can lose CO2.[7][8][9] This would result in the formation of 4-methylcatechol.

    • Oxidation Products: Phenolic compounds, especially those with multiple hydroxyl groups, are highly susceptible to oxidation, which can lead to the formation of colored quinone-type species or polymeric material.[10][11]

The table below summarizes the most probable impurities.

Impurity NameChemical StructureMolecular Weight ( g/mol )Potential Origin
Target Molecule
2,3-Dihydroxy-5-methylbenzoic acidStructure of 2,3-Dihydroxy-5-methylbenzoic acid168.15-
Process-Related Impurities
4-Methylphenol (p-Cresol)Structure of p-Cresol108.14Unreacted starting material
2-Hydroxy-5-methylbenzoic acidStructure of 2-Hydroxy-5-methylbenzoic acid152.15Synthetic intermediate
3,4-Dihydroxy-5-methylbenzoic acidStructure of 3,4-Dihydroxy-5-methylbenzoic acid168.15Isomeric by-product
2,5-Dihydroxy-4-methylbenzoic acidStructure of 2,5-Dihydroxy-4-methylbenzoic acid168.15Isomeric by-product
Degradation Products
4-MethylcatecholStructure of 4-Methylcatechol124.14Decarboxylation of product
Quinone-like SpeciesVariable colored compoundsVariableOxidation of product/impurities

Question 2: My final isolated product has a distinct off-white, pink, or brownish color. Is this indicative of a significant impurity?

Answer: Yes, this is a very common observation and is almost certainly due to the presence of trace-level oxidation products. Catechol and other dihydroxy-aromatic systems are notoriously easy to oxidize, even by atmospheric oxygen.[10][11] The resulting quinone-type structures are highly conjugated and absorb visible light, appearing as colored impurities.

Causality: The two adjacent hydroxyl groups on the aromatic ring lower the oxidation potential, making the molecule highly susceptible to oxidation. This can be exacerbated by trace metal catalysts, light, or a non-inert atmosphere during workup or storage.

Troubleshooting Steps:

  • Inert Atmosphere: Ensure the final steps of your purification and the drying process are conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Storage: Store the final compound in amber vials to protect it from light and at reduced temperatures (2-8°C) under an inert atmosphere.[12]

  • Antioxidants: For analytical sample preparation where stability is a concern, dissolving the sample in a solvent containing a small amount of an antioxidant like ascorbic acid can prevent further oxidation.[12]

While visually apparent, these colored impurities are often present in very low concentrations (<0.1%) and may not be the primary concern unless you are working towards pharmaceutical-grade purity. Chromatographic analysis is necessary to quantify them.

Category 2: Analytical Strategy & Troubleshooting

Question 3: What is a good starting point for developing an HPLC method to separate my target compound from its potential impurities?

Answer: A reversed-phase high-performance liquid chromatography (RP-HPLC) method is the industry standard for this type of analysis.[13] The goal is to develop a method that provides good resolution between the main peak and all potential process-related and degradation impurities.

Causality of Method Choices:

  • Stationary Phase (Column): A C18 column is the workhorse for separating moderately polar aromatic compounds and is the recommended starting point.

  • Mobile Phase: A mixture of water and a polar organic solvent (acetonitrile or methanol) is used. Acetonitrile often provides better peak shapes for phenolic compounds.

  • pH Modifier: Your compound has a carboxylic acid (pKa ≈ 2.5-3) and two phenolic groups (pKa > 8). To ensure consistent retention and sharp peaks for the acidic components, the mobile phase pH must be controlled. Adding an acid like formic acid or phosphoric acid (typically 0.1%) will suppress the ionization of the carboxylic acid group, making it less polar and more retained on the C18 column.[14]

  • Gradient Elution: Given the range of polarities from p-cresol (less polar) to the dihydroxybenzoic acids (more polar), a gradient elution (gradually increasing the organic solvent concentration) is essential to elute all compounds in a reasonable time with good peak shape.

Here is a robust starting method:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 or 5 µmStandard for small molecule separation.
Mobile Phase A Water + 0.1% Formic AcidAcid suppresses ionization for better peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic modifier.
Gradient 5% B to 95% B over 20 minutesA broad gradient to screen for all potential impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV at 280 nmDihydroxybenzoic acids have a strong absorbance around this wavelength.[15]
Injection Vol. 5-10 µLStandard volume.

This method should be seen as a starting point. It may need to be optimized to resolve specific, closely-eluting impurities like isomers. For particularly difficult isomer separations, a mixed-mode column (combining reversed-phase and ion-exchange characteristics) can provide unique selectivity.[5][6]

Question 4: My initial HPLC screen shows several peaks. What is a systematic workflow for identifying them?

Answer: A multi-step, systematic approach is crucial for the unambiguous identification of unknown impurities. This workflow leverages the strengths of different analytical techniques, moving from initial detection to definitive structural confirmation. This process is a cornerstone of impurity profiling in the pharmaceutical industry.[16][17][18][19]

The following workflow provides a self-validating system for impurity identification:

Impurity_Identification_Workflow cluster_confirmation Definitive Structure Elucidation crude Crude Synthetic Product hplc_uv Screening by RP-HPLC-UV crude->hplc_uv 1. Detect & Quantify lc_ms LC-MS Analysis hplc_uv->lc_ms 2. Obtain MW (Hypothesize Structure) prep_lc Preparative HPLC Isolation lc_ms->prep_lc 3. Isolate Impurity (if >0.1%) nmr NMR Spectroscopy (1D & 2D) prep_lc->nmr 4. Elucidate Structure report Structure Confirmed & Quantified nmr->report 5. Finalize ID

Caption: A systematic workflow for impurity identification and structure elucidation.

Workflow Explained:

  • HPLC-UV Screening: Use the developed HPLC method to separate and get a preliminary quantification (by % area) of all impurities.

  • LC-MS Analysis: Analyze the same sample by Liquid Chromatography-Mass Spectrometry (LC-MS). This hyphenated technique will provide the molecular weight for each peak separated by the HPLC.[13] Compare these masses against your list of potential impurities (Table 1). For an acidic molecule like this, you will likely observe the deprotonated molecule [M-H]⁻ in negative ion mode.

  • Preparative HPLC Isolation: If an impurity is above the identification threshold (typically >0.10% for drug substances, as per ICH guidelines), it must be structurally characterized.[16] Use preparative HPLC to isolate a sufficient quantity (typically 1-5 mg) of the pure impurity.

  • NMR Spectroscopy: This is the gold standard for structure elucidation.[19] Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) spectra to unambiguously determine the chemical structure of the isolated impurity. The proton and carbon chemical shifts and coupling patterns will differentiate between isomers.[20][21]

  • Confirmation & Reporting: With the confirmed structure, you can now definitively name the impurity in your chromatogram and report its level accurately.

Question 5: I have an impurity peak that has the exact same mass as my target compound. What is it, and how can I confirm its identity?

Answer: An impurity with the same mass as your product is almost certainly a structural isomer. Given the synthesis, this is a very common scenario. For example, during the hydroxylation or carboxylation steps, the functional group may have been added to a different position on the aromatic ring, resulting in compounds like 3,4-Dihydroxy-5-methylbenzoic acid.[5][6]

Causality and Identification Strategy:

  • Why it Happens: The directing effects of the hydroxyl and methyl groups on the aromatic ring guide incoming electrophiles, but this guidance is not always perfect, leading to the formation of minor isomeric products.

  • Confirmation: Since mass spectrometry cannot distinguish between isomers, you must rely on two key techniques:

    • Chromatographic Separation: You must achieve baseline separation of the isomeric impurity from your main product peak in your HPLC method. This may require method optimization (e.g., changing the organic solvent, pH, or trying a different column chemistry like a Phenyl-Hexyl or a mixed-mode column).[5][6]

    • NMR Spectroscopy: This is the only way to be 100% certain of the structure. After isolating the impurity, ¹H NMR is particularly powerful. The splitting pattern (multiplicity) and coupling constants (J-values) of the aromatic protons are unique for each substitution pattern, providing a distinct fingerprint for each isomer. For example, the aromatic protons of 2,3-Dihydroxy-5-methylbenzoic acid will show a different pattern compared to its 3,4-dihydroxy isomer.[20][22]

Experimental Protocols

Protocol 1: Isolation of an Unknown Impurity via Preparative HPLC

This protocol outlines the steps to isolate an impurity for structural analysis.

  • Develop an Analytical Method: First, ensure you have an analytical HPLC method that shows good separation (>1.5 resolution) between the impurity of interest and all other components.

  • Method Scaling: Scale the analytical method to a preparative scale.

    • Increase the column diameter (e.g., from 4.6 mm to 20 mm).

    • Adjust the flow rate proportionally to the change in column cross-sectional area. (Flow_prep = Flow_analyt * (ID_prep / ID_analyt)²).

    • Prepare a highly concentrated solution of your crude material in the mobile phase or a compatible solvent.

  • Fraction Collection:

    • Perform multiple injections onto the preparative HPLC system.

    • Use a fraction collector triggered by the UV detector to collect the eluent corresponding only to the impurity peak.

  • Purity Check: Combine the collected fractions of the impurity. Re-inject a small aliquot onto your analytical HPLC system to confirm its purity (>95% is desirable for NMR).

  • Solvent Removal: Remove the HPLC mobile phase from the pooled fractions using a rotary evaporator or a lyophilizer (freeze-dryer). Be cautious with heating to avoid degrading the isolated compound.

  • Final Product: The result is a small quantity of the purified impurity, ready for NMR analysis.

References

  • Kaeding, W. W. (1964). Oxidation of Aromatic Acids. IV. Decarboxylation of Salicylic Acids. ACS Publications. Available at: [Link]

  • Black, K. et al. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. ResearchGate. Available at: [Link]

  • Taha, Z. A. et al. (2018). Oxidation of Hydroxy- and Dihydroxybenzoic Acids Under the Udenfriend's Conditions. An HPLC Study. PMC - NIH. Available at: [Link]

  • Karas, M. et al. (2014). 2,5-Dihydroxybenzoic Acid Solution in MALDI-MS: Ageing and Use for Mass Calibration. Journal of Mass Spectrometry. Available at: [Link]

  • Bruker. (n.d.). 2,5-Dihydroxybenzoic acid, 1g. Bruker Store. Available at: [Link]

  • Brainly.in. (2023). Salicylic acid decarbodxylation. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Decarboxylation of Salicylic acid. Available at: [Link]

  • The Open Medicinal Chemistry Journal. (2018). Oxidation of Hydroxy- and Dihydroxybenzoic Acids Under the Udenfriend's Conditions. An HPLC Study. Available at: [Link]

  • Mele, A. et al. (2002). Noncovalent association phenomena of 2,5-dihydroxybenzoic acid with cyclic and linear oligosaccharides. ACS Publications. Available at: [Link]

  • Xu, G. et al. (2007). Electrochemical Study of 2,3-dihydroxybenzoic Acid and Its Interaction With Cu(II) and H2O2 in Aqueous Solutions. PubMed. Available at: [Link]

  • Kaeding, W. W. (1962). Manufacture of phenols by decarboxylation of salicylic acids. Google Patents.
  • Wikipedia. (n.d.). Kolbe–Schmitt reaction. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid. Available at: [Link]

  • Zhang, R. et al. (2022). A Combined Computational–Experimental Study on the Substrate Binding and Reaction Mechanism of Salicylic Acid Decarboxylase. MDPI. Available at: [Link]

  • BYJU'S. (n.d.). Kolbe Reaction Mechanism. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Dihydroxybenzoic Acids on Newcrom B Column. Available at: [Link]

  • SciELO. (2024). Article. Available at: [Link]

  • Quora. (2018). What is the Kolbe–Schmitt reaction? Available at: [Link]

  • Asian Journal of Research in Chemistry. (2017). Impurity Profiling With Use of Hyphenated Techniques. Available at: [Link]

  • National Bureau of Standards. (n.d.). Synthesis of 2-propoxy-5-methylbenzoic acid. Available at: [Link]

  • J&K Scientific LLC. (2025). Kolbe-Schmitt Reaction. Available at: [Link]

  • L.S.College, Muzaffarpur. (2019). Kolbe–Schmitt reaction. Available at: [Link]

  • PubMed. (2001). Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography. Available at: [Link]

  • SIELC Technologies. (2018). Benzoic acid, 2-hydroxy-3,5-dinitro-, methyl ester. Available at: [Link]

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available at: [Link]

  • IJNRD. (2024). Impurity Profiling in different analytical techniques. Available at: [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]

  • Emery Pharma. (n.d.). Impurity Analysis. Available at: [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted). Available at: [Link]

  • LookChem. (n.d.). 2,3-Dihydroxy-5-methylbenzoic acid. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

  • ResearchGate. (n.d.). ¹H–NMR spectrum comparison of 4-((2-hydroxy-5-methylphenyl)diazenyl). Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Available at: [Link]

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Acidic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for troubleshooting peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of acidic compounds. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the accuracy and reproducibility of their chromatographic results. Here, we delve into the root causes of peak asymmetry and provide actionable, field-proven solutions.

Troubleshooting Guide: A Systematic Approach to Resolving Peak Tailing

Peak tailing, characterized by an asymmetry factor greater than 1.2, is a common frustration in HPLC that can compromise resolution and the accuracy of quantification.[1] For acidic compounds, this issue often stems from a handful of correctable chemical and physical interactions within the chromatographic system. This guide provides a logical workflow to diagnose and resolve the underlying cause of peak tailing.

Diagnostic Workflow for Peak Tailing

Before diving into extensive troubleshooting, it's crucial to systematically identify the source of the problem. The following workflow will guide you through a process of elimination to pinpoint the root cause of peak tailing for your acidic analyte.

G start Peak Tailing Observed for Acidic Compound q1 Inject a Neutral Compound. Does it also tail? start->q1 a1_yes Yes, All Peaks Tail q1->a1_yes Yes a1_no No, Only Acidic Peak Tails q1->a1_no No phys_prob Likely a Physical Problem a1_yes->phys_prob chem_prob Likely a Chemical (Interaction) Problem a1_no->chem_prob check_ecv Investigate Extra-Column Volume (tubing, fittings, detector cell) phys_prob->check_ecv check_column_bed Check for Column Void or Partially Blocked Frit phys_prob->check_column_bed q2 Is Mobile Phase pH at least 1.5-2 units below analyte pKa? chem_prob->q2 a2_no No q2->a2_no a2_yes Yes q2->a2_yes adjust_ph Adjust Mobile Phase pH and/or Incorporate an Appropriate Buffer a2_no->adjust_ph q3 Are you using a high-purity, end-capped column? a2_yes->q3 a3_no No q3->a3_no a3_yes Yes q3->a3_yes change_column Consider a Modern, High-Purity, End-Capped or Alternative Chemistry Column a3_no->change_column check_overload Investigate Column Overload (Mass and Volume) a3_yes->check_overload check_contamination Check for Column Contamination check_overload->check_contamination

Caption: Diagnostic workflow for troubleshooting peak tailing of acidic compounds.

In-Depth Troubleshooting of Chemical Interactions

If your investigation points towards a chemical cause for peak tailing, the following sections provide detailed explanations and protocols to address the issue.

Mobile Phase pH: The Primary Culprit

The ionization state of an acidic analyte is highly dependent on the mobile phase pH.[2] When the mobile phase pH is close to the pKa of the acidic compound, a mixture of ionized (more polar) and unionized (more hydrophobic) forms will exist, leading to peak distortion and tailing.[3][4]

The Causality: To ensure a single, stable species and promote good peak shape, the mobile phase pH should be adjusted to fully protonate the acidic analyte. A general rule of thumb is to maintain the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[5] This suppresses the ionization of the acid, rendering it more hydrophobic and better retained in a reversed-phase system.[6]

Solution:

  • Determine the pKa of your acidic compound.

  • Select a suitable buffer that has a buffering range encompassing the desired pH (at least 1.5-2 units below the analyte's pKa).[6]

  • Prepare the mobile phase by dissolving the buffer in the aqueous portion before adding the organic modifier.[6]

  • Verify the final pH of the aqueous portion of the mobile phase.

Recommended Buffer Systems for Low pH Control

Buffer SystempKaEffective pH RangeUV Cutoff (nm)Comments
Formate Buffer3.752.8 - 4.8210Volatile and MS-friendly.[6]
Phosphate Buffer2.15, 7.201.1 - 3.1, 6.2 - 8.2190Non-volatile, can precipitate in high concentrations of acetonitrile.[7][8]
Trifluoroacetic Acid (TFA)~0.5< 2.5210Common ion-pairing agent, can suppress MS signal.[9]

Experimental Protocol: Mobile Phase Preparation and pH Adjustment

  • Choose an appropriate buffer based on the target pH and detector compatibility (see table above).

  • Weigh the required amount of buffer salt for a concentration of 10-25 mM.

  • Dissolve the buffer salt in the aqueous portion of your mobile phase (e.g., HPLC-grade water).

  • Adjust the pH of the aqueous solution using a suitable acid (e.g., phosphoric acid for phosphate buffer, formic acid for formate buffer) to the desired value, at least 1.5-2 pH units below the analyte's pKa.[5]

  • Filter the aqueous buffer solution through a 0.22 or 0.45 µm filter.[6]

  • Mix the filtered aqueous buffer with the organic modifier at the desired ratio.

  • Degas the final mobile phase before use.

Secondary Interactions with Residual Silanols

Most reversed-phase HPLC columns are based on a silica stationary phase. The surface of silica contains silanol groups (Si-OH), which are weakly acidic.[10] At mobile phase pH values above 3, these silanol groups can become deprotonated (Si-O-), creating negatively charged sites. While less common for acidic compounds than for bases, interactions between the analyte and these active silanol sites can still occur, leading to peak tailing.[1][3]

The Causality: These secondary interactions introduce an alternative retention mechanism to the primary hydrophobic interaction, causing some analyte molecules to be retained longer, resulting in a tailed peak.[1]

Solutions:

  • Use a Modern, High-Purity, End-Capped Column: Modern columns are made from high-purity silica with a lower metal content and are "end-capped" to block a majority of the residual silanol groups.[10][11] This significantly reduces the potential for secondary interactions.

  • Operate at a Low pH: As discussed previously, a low pH (below 3) will keep the silanol groups protonated and neutral, minimizing their ability to interact with analytes.[1]

  • Consider Alternative Column Chemistries:

    • Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which helps to shield the silanol groups.[11]

    • Hybrid Silica Particles: Columns with hybrid organic/inorganic particles often exhibit better stability at a wider pH range and can offer improved peak shapes.[12]

    • Polymer-Based Columns: These columns lack silanol groups entirely and are stable over a very wide pH range (e.g., pH 1-14).[6]

Column Overload

Injecting too much sample onto the column, either in terms of mass or volume, can lead to peak distortion, including tailing.[13][14]

The Causality:

  • Mass Overload: When the amount of analyte injected exceeds the capacity of the stationary phase at the column inlet, the excess molecules travel further down the column before interacting, leading to a broadened, often "shark-fin" shaped peak.[14][15]

  • Volume Overload: Injecting a large volume of sample, especially in a solvent stronger than the mobile phase, can cause the initial band of analyte to be too wide, resulting in peak distortion.[16]

Solution:

  • Reduce the Injection Volume: Try injecting a smaller volume of the sample.

  • Dilute the Sample: If reducing the injection volume is not feasible (e.g., due to sensitivity requirements), dilute the sample in the mobile phase or a weaker solvent.[5]

  • Perform a Loading Study: Systematically inject increasing amounts of your analyte to determine the column's loading capacity for that compound under your current method conditions.

Experimental Protocol: Performing a Loading Study

  • Prepare a series of dilutions of your sample in the mobile phase, ranging from your current concentration down to 1/10th of the concentration.

  • Inject a constant volume of each dilution, starting with the most dilute sample.

  • Monitor the peak shape and retention time.

  • Identify the concentration at which peak tailing begins to appear or worsen. This is the approximate loading limit of your column for this analyte.

  • Adjust your sample concentration to be below this limit for future analyses.

Troubleshooting Physical and System-Related Issues

If you have ruled out chemical interactions as the cause of peak tailing, the problem may lie within the physical setup of your HPLC system or the column itself.

Column Contamination and Degradation

Over time, strongly retained compounds from previous injections can accumulate on the column, leading to active sites that can cause peak tailing.[13] Additionally, operating the column outside of its recommended pH and temperature range can cause the stationary phase to degrade, exposing more active silanol groups.[12]

Solution:

  • Implement a Column Washing Procedure: Regularly wash the column to remove contaminants. A generic reversed-phase column cleaning protocol is provided below. Always consult the manufacturer's guidelines for your specific column.

  • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to trap strongly retained compounds and particulates, thereby extending the life of the analytical column.

Experimental Protocol: General Reversed-Phase Column Washing

  • Disconnect the column from the detector.

  • Reverse the direction of flow through the column (if permitted by the manufacturer).[1]

  • Wash the column with a series of solvents, moving from polar to non-polar and back. For each solvent, flush with at least 10-20 column volumes. A typical sequence is:

    • Mobile phase without buffer (e.g., water/acetonitrile)

    • 100% Water

    • 100% Acetonitrile

    • 100% Isopropanol

    • 100% Acetonitrile

    • Mobile phase without buffer

  • Equilibrate the column with the initial mobile phase conditions before resuming analysis.

Extra-Column Effects

Peak broadening and tailing can be introduced by "dead volume" in the system components outside of the column.[7][11] This includes excessively long or wide connecting tubing, poorly made fittings, or a large detector flow cell.[17] These effects are more pronounced for early-eluting, narrow peaks.[7]

Solution:

  • Minimize Tubing Length and Diameter: Use the shortest possible length of narrow internal diameter tubing (e.g., 0.005" or 0.12 mm) to connect the injector, column, and detector.[11]

  • Ensure Proper Fittings: Check that all fittings are correctly swaged and that there are no gaps between the tubing and the bottom of the column or detector port.

  • Use an Appropriate Detector Cell: For high-efficiency separations (e.g., UHPLC), a smaller volume detector cell may be necessary to minimize band broadening.

Frequently Asked Questions (FAQs)

Q1: Why is my acidic compound's peak still tailing even though the mobile phase pH is more than 2 units below its pKa?

A: If the pH is correctly set, the tailing is likely due to other factors. The most common are secondary interactions with residual silanols on an older or lower-quality column, or column overload.[10][14] First, try reducing your sample concentration or injection volume.[5] If that doesn't help, consider switching to a modern, high-purity, end-capped column.

Q2: What is the best type of column for analyzing acidic compounds?

A: A high-purity, base-deactivated, end-capped C18 or C8 column is a good starting point.[5][9] These columns minimize silanol interactions. For compounds that are very sensitive to silanol activity or require a wider pH range, consider columns with polar-embedded phases or those made with hybrid-silica or polymeric particles.[6][11]

Q3: How can I differentiate between peak tailing caused by the column versus the mobile phase?

A: A simple diagnostic is to try a brand new, high-quality column of the same chemistry. If the peak shape improves dramatically, your original column was likely contaminated, degraded, or of lower quality. If the peak tailing persists with the new column, the issue is more likely related to the mobile phase composition (e.g., incorrect pH, insufficient buffering) or other system effects.

Q4: What are the advantages of using a buffer in my mobile phase over just adding acid?

A: A buffer resists changes in pH when small amounts of acid or base are introduced, which can happen when the sample is injected.[9] This ensures that the pH remains constant throughout the analysis, leading to more reproducible retention times and consistent peak shapes. Using only an acid provides a low pH but does not offer the same level of pH stability.[7]

Q5: How often should I wash my HPLC column?

A: The frequency of washing depends on the cleanliness of your samples and the mobile phase used. If you are analyzing complex matrices (e.g., biological fluids, natural product extracts), you may need to wash the column daily or after a certain number of injections. A good practice is to include a strong solvent wash at the end of each analytical sequence.[18] Monitoring column backpressure and peak shape over time will also indicate when a wash is needed.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from [Link]

  • Advanced Chromatography Technologies. A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Axion Labs. HPLC Peak Tailing. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • LCGC North America. HPLC Troubleshooting Guide. Retrieved from [Link]

  • Chromatography Forum. (2004, September 9). buffered pH to avoid peak tailing. Retrieved from [Link]

  • ALWSCI. (2023, May 6). What Are The Common Peak Problems in HPLC. Retrieved from [Link]

  • Chromatography Forum. (2014, December 11). Odd peak shape with increased sample load. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]

  • GL Sciences. (2024, January 24). HPLC Column Cleaning & Washing Procedure. Retrieved from [Link]

  • LCGC International. Extracolumn Effects. Retrieved from [Link]

  • Element Lab Solutions. HPLC column overload. Retrieved from [Link]

  • ALWSCI. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • LCGC International. Overload or Minor Peak? Retrieved from [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Agilent Technologies. (2021, December 16). How Do I Choose? A guide to HPLC column selection. Retrieved from [Link]

  • Moravek. Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • ResearchGate. (2015, January 8). What protocol do you use to clean the RP C18 HPLC column daily? Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Biovanix Chromatography. What do you know about the overload for HPLC column? Retrieved from [Link]

  • Waters Corporation. Peak Shape Changes Over Time. Retrieved from [Link]

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  • LCGC International. Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]

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  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

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  • SCION Instruments. HPLC Column Selection Guide. Retrieved from [Link]

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Technical Support Center: Fine-Tuning Reaction Conditions for Synthesizing 2,3-Dihydroxy-5-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,3-dihydroxy-5-methylbenzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the purity of your final products.

Introduction to the Synthesis of 2,3-Dihydroxy-5-methylbenzoic Acid

2,3-Dihydroxy-5-methylbenzoic acid, a catechol derivative of benzoic acid, is a valuable building block in medicinal chemistry and materials science. Its synthesis can be approached through several strategic pathways, each with its own set of advantages and challenges. The catechol moiety is sensitive to oxidation, making the fine-tuning of reaction conditions crucial for a successful outcome. This guide will explore three primary synthetic routes and provide detailed protocols and troubleshooting for each.

Synthetic Strategy Overview

The selection of a synthetic route will depend on the availability of starting materials and the desired scale of the reaction. Below is a high-level overview of the potential pathways to synthesize 2,3-dihydroxy-5-methylbenzoic acid.

Synthesis_Overview cluster_start Potential Starting Materials cluster_reactions Synthetic Transformations cluster_product Target Molecule 3-Hydroxy-5-methylbenzoic acid 3-Hydroxy-5-methylbenzoic acid Elbs Persulfate Oxidation Elbs Persulfate Oxidation 3-Hydroxy-5-methylbenzoic acid->Elbs Persulfate Oxidation 4-Methylresorcinol 4-Methylresorcinol Kolbe-Schmitt Reaction Kolbe-Schmitt Reaction 4-Methylresorcinol->Kolbe-Schmitt Reaction 2-Hydroxy-3-formyl-5-methylbenzoic acid 2-Hydroxy-3-formyl-5-methylbenzoic acid Dakin Reaction Dakin Reaction 2-Hydroxy-3-formyl-5-methylbenzoic acid->Dakin Reaction 2,3-Dihydroxy-5-methylbenzoic acid 2,3-Dihydroxy-5-methylbenzoic acid Elbs Persulfate Oxidation->2,3-Dihydroxy-5-methylbenzoic acid Kolbe-Schmitt Reaction->2,3-Dihydroxy-5-methylbenzoic acid Dakin Reaction->2,3-Dihydroxy-5-methylbenzoic acid

Caption: Synthetic pathways to 2,3-dihydroxy-5-methylbenzoic acid.

Route 1: Elbs Persulfate Oxidation of 3-Hydroxy-5-methylbenzoic Acid

The Elbs persulfate oxidation is a classical method for the hydroxylation of phenols, typically in the para-position to the existing hydroxyl group.[1] However, if the para-position is blocked, ortho-hydroxylation can occur. In the case of 3-hydroxy-5-methylbenzoic acid, the para-position to the hydroxyl group is unsubstituted, making this a viable route to introduce a second hydroxyl group at the 2-position.

Detailed Experimental Protocol
  • Preparation of the Reaction Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 1 equivalent of 3-hydroxy-5-methylbenzoic acid in a 1 M aqueous solution of sodium hydroxide. Cool the solution to 10-15°C in an ice bath.

  • Addition of Persulfate: Prepare a solution of 1.1 equivalents of potassium persulfate in water. Add this solution dropwise to the stirred reaction mixture over 2-3 hours, ensuring the temperature does not exceed 20°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Acidify the reaction mixture to pH 1-2 with concentrated hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis of the Sulfate Ester: The crude product is an intermediate sulfate ester. To hydrolyze this, reflux the crude product in a 2 M solution of hydrochloric acid for 1-2 hours.

  • Purification: Cool the solution and extract the product with ethyl acetate. The organic layer can be washed with water and brine, dried, and concentrated. The crude 2,3-dihydroxy-5-methylbenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes).[2][3]

Troubleshooting Guide: Elbs Persulfate Oxidation
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Product Incomplete reaction.Extend the reaction time. Ensure efficient stirring. Increase the equivalents of potassium persulfate slightly (e.g., to 1.2 eq.).
Decomposition of the product.Maintain a low reaction temperature during the persulfate addition.[4] Work up the reaction mixture promptly after completion.
Inefficient hydrolysis of the sulfate ester.Ensure the hydrolysis step is carried out at reflux and for a sufficient duration. Use a higher concentration of acid if necessary.
Formation of Dark Polymeric Byproducts Oxidation of the starting material or product.Maintain a low temperature during the reaction.[4] Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Dissolution of Starting Material Insufficient base.Ensure complete dissolution of the 3-hydroxy-5-methylbenzoic acid in the sodium hydroxide solution before adding the persulfate.
Difficulty in Isolating the Product Product is partially soluble in the aqueous layer.Perform multiple extractions with ethyl acetate to ensure complete recovery. Saturate the aqueous layer with sodium chloride (salting out) to decrease the solubility of the product.

Route 2: Kolbe-Schmitt Reaction of 4-Methylresorcinol

The Kolbe-Schmitt reaction involves the carboxylation of a phenoxide ion with carbon dioxide, typically under pressure and at elevated temperatures.[5] For di- and trihydric phenols, the reaction can often be carried out under milder conditions.[6] Starting from 4-methylresorcinol, the carboxyl group is expected to add ortho to one of the hydroxyl groups.

Detailed Experimental Protocol
  • Preparation of the Phenoxide: In a high-pressure autoclave, place 1 equivalent of 4-methylresorcinol and 3-4 equivalents of a dry base such as potassium carbonate.

  • Carboxylation: Seal the autoclave and purge with carbon dioxide. Pressurize the vessel with carbon dioxide to 5-10 atm. Heat the mixture to 120-150°C with vigorous stirring for 4-8 hours.

  • Reaction Monitoring: The reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by HPLC or TLC after an acidic work-up.

  • Work-up:

    • After cooling the reactor to room temperature, carefully vent the excess carbon dioxide.

    • Dissolve the solid reaction mixture in water.

    • Acidify the aqueous solution to pH 1-2 with concentrated hydrochloric acid to precipitate the product.

  • Purification: Filter the precipitated solid, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.[7]

Troubleshooting Guide: Kolbe-Schmitt Reaction
Problem Potential Cause(s) Recommended Solution(s)
No or Low Conversion Insufficiently dry reagents or solvent.Ensure all reagents and the reactor are thoroughly dried, as water can decrease the yield.[6]
Inadequate pressure or temperature.Increase the carbon dioxide pressure and/or the reaction temperature within the recommended range.
Poor mixing.Ensure vigorous stirring to maximize the contact between the solid phenoxide and gaseous carbon dioxide.
Formation of Isomeric Byproducts Reaction conditions favoring other isomers.The regioselectivity of the Kolbe-Schmitt reaction can be influenced by the choice of base and temperature.[8] Smaller counterions like sodium or potassium favor ortho-carboxylation.[9]
Product is Darkly Colored Oxidation of the resorcinol starting material or the catechol product.Purge the reactor thoroughly with an inert gas before introducing carbon dioxide. Use deoxygenated water for the work-up.
Difficulty in Precipitating the Product Product remains soluble in the acidic aqueous solution.Cool the solution in an ice bath to maximize precipitation. If the product is still soluble, consider extraction with an organic solvent.

Route 3: Dakin Reaction of a Suitable Precursor

The Dakin reaction is the oxidation of an ortho- or para-hydroxyaryl aldehyde or ketone with hydrogen peroxide in a basic solution to form a benzenediol and a carboxylate.[10][11] To synthesize 2,3-dihydroxy-5-methylbenzoic acid via this route, a suitable precursor such as 2-hydroxy-3-formyl-5-methylbenzoic acid would be required.

Detailed Experimental Protocol
  • Preparation of the Reaction Mixture: Dissolve 1 equivalent of the hydroxy-formyl benzoic acid precursor in an aqueous solution of sodium hydroxide (2-3 equivalents). Cool the solution to below 15°C.

  • Addition of Hydrogen Peroxide: Add a 30% aqueous solution of hydrogen peroxide (1.1-1.5 equivalents) dropwise to the stirred solution, maintaining the temperature below 20°C.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-3 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up:

    • Carefully acidify the reaction mixture to pH 1-2 with a mineral acid (e.g., HCl or H₂SO₄). Be cautious as this may be exothermic.

    • Extract the product into a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization or column chromatography.

Troubleshooting Guide: Dakin Reaction
Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction Insufficient hydrogen peroxide or base.Increase the equivalents of hydrogen peroxide and/or base.
Low reaction temperature.Allow the reaction to proceed at room temperature for a longer period or slightly increase the temperature (e.g., to 30-40°C), but be mindful of potential side reactions.
Formation of Carboxylic Acid Byproduct (from oxidation of the aldehyde) Competing oxidation pathway.Ensure the reaction is performed under basic conditions, which favors the Dakin oxidation over simple aldehyde oxidation.
Product Degradation The catechol product is sensitive to oxidation, especially under basic conditions.Keep the reaction time as short as possible. Work up the reaction as soon as it is complete. Consider using a milder base or performing the reaction at a lower temperature.
Exothermic Reaction During Acidification Neutralization of excess base.Add the acid slowly and with efficient cooling in an ice bath.

General Purification and Handling of Catecholic Acids

Catecholic compounds like 2,3-dihydroxy-5-methylbenzoic acid are prone to oxidation, which can lead to discoloration and the formation of quinone-type impurities.

  • Purification: Recrystallization is a common and effective method for purifying the final product.[7] Suitable solvents include water, aqueous ethanol, or a mixture of ethyl acetate and a non-polar solvent like hexanes. If the product is highly colored, treatment with activated charcoal during recrystallization can help remove colored impurities. Column chromatography on silica gel can also be employed, but care should be taken to avoid prolonged exposure of the compound to the silica, which can be slightly acidic and may promote degradation.

  • Handling and Storage: It is advisable to handle the purified compound under an inert atmosphere as much as possible. Store the final product in a tightly sealed container, protected from light and air, preferably at a low temperature (2-8°C).

Frequently Asked Questions (FAQs)

Q1: My final product is a dark brown or black solid. What happened and can I salvage it?

A1: The dark color is almost certainly due to the oxidation of the catechol moiety to form quinones and polymeric materials. This can happen during the reaction, work-up, or purification if exposed to air, especially under basic conditions or at elevated temperatures. You can attempt to purify the material by recrystallization with the addition of a small amount of a reducing agent like sodium dithionite or by treating a solution of the product with activated charcoal. However, prevention is key: use deoxygenated solvents, work under an inert atmosphere, and minimize the time the compound is in a basic solution.

Q2: How can I confirm the regiochemistry of the hydroxylation in the Elbs or carboxylation in the Kolbe-Schmitt reaction?

A2: The most definitive way to confirm the structure is through nuclear magnetic resonance (NMR) spectroscopy. ¹H NMR will show characteristic coupling patterns for the aromatic protons. For 2,3-dihydroxy-5-methylbenzoic acid, you would expect to see two distinct aromatic proton signals. Two-dimensional NMR techniques like NOESY can also be used to confirm through-space proximity of protons. Comparison of the obtained spectra with literature data for similar compounds can also be very helpful.

Q3: Are there any protecting groups I can use for the hydroxyl groups to prevent oxidation?

A3: Yes, protecting the catechol functionality can be a useful strategy, especially in multi-step syntheses. Common protecting groups for catechols include acetonides (formed with acetone or 2,2-dimethoxypropane) and silyl ethers.[12][13] These groups are generally stable to a range of reaction conditions and can be removed under specific acidic or fluoride-mediated conditions, respectively. However, the addition and removal of protecting groups add extra steps to the synthesis, so their use should be considered based on the overall synthetic plan.

Q4: I am seeing multiple spots on my TLC after the reaction. How do I identify the product and byproducts?

A4: In addition to your starting material, you may see spots corresponding to your product and potential side products. For the Elbs oxidation, you might see the intermediate sulfate ester. For the Kolbe-Schmitt reaction, you could have isomeric products. A good approach is to run co-spots with your starting material. If possible, isolating a small amount of each spot by preparative TLC or column chromatography and analyzing it by mass spectrometry or NMR will help in identification. Staining the TLC plate with a reagent that is specific for phenols (like a ferric chloride solution) can help to identify which spots are phenolic compounds.

References

  • Shultz, D. A. (2015). Catechol Protecting Group Strategies in the Synthesis of Nitronyl Nitroxide—Semiquinone Metal Complexes. ResearchGate. [Link]

  • Various protection groups used in the synthesis of COFs. Catechol... (n.d.). ResearchGate. [Link]

  • Optimizing the kinetics of persulfate-mediated oxidative coupling of phenols to 4-aminoantipyrine. (2000). ResearchGate. [Link]

  • Method of synthesizing acetonide-protected catechol-containing compounds and intermediates produced therein. (2012).
  • Elbs persulfate oxidation. (n.d.). Wikipedia. [Link]

  • The Persulfate Oxidation of Phenols and Arylamines (The Elbs and the Boyland-Sims Oxidations). (n.d.). Organic Reactions. [Link]

  • Kolbe–Schmitt type reaction under ambient conditions mediated by an organic base. (2019). Royal Society of Chemistry. [Link]

  • Elbs persulfate oxidation. (n.d.). chemeurope.com. [Link]

  • Aqueous Kolbe−Schmitt Synthesis Using Resorcinol in a Microreactor Laboratory Rig under High-p,T Conditions. (2013). ResearchGate. [Link]

  • Protecting group. (n.d.). Wikipedia. [Link]

  • Protecting Groups. (n.d.). Organic Synthesis. [Link]

  • Dakin Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Dakin oxidation. (n.d.). Wikipedia. [Link]

  • Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. (n.d.). Vedantu. [Link]

  • Recrystallization of Benzoic Acid. (n.d.). University of Missouri–St. Louis. [Link]

  • Persulfate-Based Advanced Oxidation: Critical Assessment of Opportunities and Roadblocks. (2018). ACS Publications. [Link]

  • Production of di-hydroxy products. (1972).
  • The Recrystallization of Benzoic Acid. (n.d.). Swarthmore College. [Link]

  • Kolbe-Schmitt Reaction. (2025). J&K Scientific LLC. [Link]

  • Safety Data Sheet: 2,3-Dihydroxybenzoic acid. (2024). Carl ROTH. [Link]

  • B.SC Sem – IV CHEMISTRY HONOURS Paper ; CC – 10 Unit : Rearrangement Reaction Dakin Rearrangement The Dakin oxidation (or D. (n.d.). SlidePlayer. [Link])

  • Kolbe–Schmitt reaction. (2019). L.S.College, Muzaffarpur. [Link]

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Challenges in the scale-up of 2,3-Dihydroxy-5-methylbenzoic acid production.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 2,3-Dihydroxy-5-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of this synthesis. We will move beyond simple protocols to address the underlying chemical principles and troubleshoot the common challenges encountered in both lab-scale experiments and pilot-plant scale-up.

Introduction: The Synthetic Challenge

2,3-Dihydroxy-5-methylbenzoic acid is a valuable building block in pharmaceutical synthesis. Its production, most commonly achieved via the carboxylation of 4-methylcatechol, presents significant challenges in regioselectivity, yield, and purity. The primary synthetic route is a modification of the Kolbe-Schmitt reaction , which involves the nucleophilic addition of a phenoxide to carbon dioxide.[1] However, the catechol moiety is highly susceptible to oxidation, and controlling the position of the incoming carboxyl group is non-trivial. This guide provides a question-and-answer-based approach to overcoming these hurdles.

Section 1: Core Synthesis & Reaction Optimization

This section addresses the most common questions and issues arising during the initial synthesis reaction.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for synthesizing 2,3-Dihydroxy-5-methylbenzoic acid?

The most established and direct route is the Kolbe-Schmitt carboxylation of 4-methylcatechol . This reaction involves the formation of a dipotassium or disodium salt of 4-methylcatechol (a phenoxide), which then acts as the nucleophile to attack carbon dioxide, typically under pressure and elevated temperature.[1]

The overall workflow is visualized below:

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Acidification & Isolation A 4-Methylcatechol C Dipotassium 4-methylcatecholate A->C Deprotonation in aprotic solvent B Potassium Hydroxide (KOH) B->C E Potassium 2,3-dihydroxy- 5-methylbenzoate C->E High Pressure (e.g., >80 atm) High Temperature (e.g., >150°C) D Carbon Dioxide (CO2) D->E G Crude 2,3-Dihydroxy- 5-methylbenzoic acid E->G Protonation & Precipitation F Acid (e.g., H2SO4, HCl) F->G

Caption: General workflow for the synthesis of 2,3-Dihydroxy-5-methylbenzoic acid.

Q2: My reaction yield is poor, and the main product is an unwanted isomer. How can I improve the regioselectivity for the 2,3-dihydroxy product?

This is the most critical challenge. The carboxylation of the 4-methylcatecholate can occur at two positions on the ring. The formation of the desired 2,3-dihydroxy isomer versus the 3,4-dihydroxy isomer is highly dependent on reaction conditions.

Causality: The regioselectivity is governed by the thermodynamics and kinetics of the reaction, which are influenced by the counter-ion (Na⁺ vs. K⁺) and temperature. It is theorized that the potassium cation forms a chelate with the two phenoxide oxygens, which sterically and electronically favors the carboxylation at the position ortho to one of the hydroxyl groups, leading to the desired product.

Troubleshooting Steps:

  • Use Potassium Hydroxide (KOH): Employing potassium hydroxide to form the phenoxide is strongly recommended over sodium hydroxide (NaOH). The larger ionic radius and coordination properties of potassium favor the formation of the desired isomer.[1]

  • Temperature Control: Lower temperatures generally favor the formation of the ortho-carboxylated product (kinetic control). However, the reaction rate is significantly reduced. You must optimize the temperature to balance selectivity and reaction time. Start with trials around 150-170°C and adjust based on your results.

  • Pressure Management: Sufficient CO₂ pressure is crucial to drive the equilibrium towards the carboxylated product. Pressures of 80-100 atm are typical starting points for this reaction.[1]

ParameterRecommended ConditionRationale
Base Potassium Hydroxide (KOH)The potassium chelate favors ortho-carboxylation.[1]
Temperature 150 - 170 °CBalances reaction rate and selectivity.
CO₂ Pressure >80 atmEnsures high CO₂ concentration, driving the reaction forward.[2]

Q3: My reaction mixture turns dark brown or black upon adding the base. What is causing this, and how can it be mitigated?

This indicates the oxidation of the catechol substrate . Catechols are highly electron-rich and are extremely sensitive to oxidation, especially under the basic conditions required to form the phenoxide. This is a major source of yield loss and impurity generation.

Causality: The phenoxide intermediate is even more susceptible to oxidation than the starting catechol. Trace amounts of oxygen in the reactor can initiate a chain reaction, leading to the formation of complex, often polymeric, quinone-type structures, which are highly colored.

Preventative Measures:

  • Inert Atmosphere: The entire process, from charging the reactor to the final workup, must be conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon). This is the single most important factor.

  • Solvent Degassing: Use solvents that have been thoroughly degassed by sparging with an inert gas or through freeze-pump-thaw cycles.

  • Antioxidants (Use with Caution): Small amounts of a reducing agent like sodium sulfite or sodium dithionite can be added to scavenge trace oxygen. However, this can complicate purification, so it should be evaluated carefully.

  • Temperature Control during Base Addition: The deprotonation can be exothermic. Add the base portion-wise or as a solution while cooling the reactor to maintain control and minimize degradation before the carboxylation step.

Section 2: Product Isolation and Purification

Successfully navigating the reaction is only half the battle. Isolating a pure product from a complex mixture requires a systematic approach.

Frequently Asked Questions (FAQs)

Q1: What is the standard procedure for isolating the crude product after the reaction?

The product exists as a potassium salt in the reaction mixture. The standard procedure is a straightforward acidification and precipitation.

Protocol: Crude Product Isolation

  • Cooling: After the reaction is complete, cool the reactor to room temperature under an inert atmosphere.

  • Dilution: Carefully vent the CO₂ pressure. Dilute the reaction mixture with deoxygenated water to dissolve the potassium salts.

  • Filtration (Optional): If significant solid impurities (like polymers or unreacted base) are present, filter the aqueous solution first.

  • Acidification: Slowly add a strong acid (e.g., 6M HCl or H₂SO₄) to the stirred aqueous solution while monitoring the pH. The product will precipitate out as the solution becomes acidic (target pH ~2-3). Perform this step in an ice bath to control the exotherm and obtain a more easily filterable solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove inorganic salts.

  • Drying: Dry the crude product under vacuum at a moderate temperature (e.g., 50-60°C) to avoid decomposition.

Q2: My final product purity is low according to HPLC and NMR analysis. How can I purify 2,3-Dihydroxy-5-methylbenzoic acid?

The primary impurities are typically unreacted 4-methylcatechol and the isomeric 3,4-dihydroxy-2-methylbenzoic acid. Due to their similar structures and polarities, purification can be challenging.

Troubleshooting Purification:

G start Crude Product recrystallization Recrystallization (Solvent Screening: Toluene/Heptane, Water, Ethyl Acetate/Hexane) start->recrystallization fail Purity Still Low recrystallization->fail Check Purity success Pure Product (>98%) recrystallization->success Check Purity chromatography Column Chromatography (Silica Gel, Reversed-Phase) chromatography->success fail->chromatography If isomers persist

Caption: Decision workflow for the purification of 2,3-Dihydroxy-5-methylbenzoic acid.

  • Recrystallization: This is the most viable method for large-scale purification. The key is finding a suitable solvent system.

    • Solvent Screening: Start with hot water; the product has some water solubility that decreases significantly upon cooling. For more non-polar impurities, consider a two-solvent system like ethyl acetate/heptane or toluene/heptane. The goal is to find a system where the desired product is soluble at high temperatures but precipitates upon cooling, while impurities remain in the mother liquor.

  • Column Chromatography: For lab-scale purification or to obtain a highly pure analytical standard, silica gel chromatography is an option. A mobile phase gradient of ethyl acetate in hexane, often with a small amount of acetic acid (~1%) to keep the carboxylic acid protonated and prevent tailing, is a good starting point.

  • Acid-Base Extraction: You can exploit the acidic nature of the product. Dissolve the crude material in a solvent like ethyl acetate and wash with a weak bicarbonate solution. Isomeric acids may have slightly different pKa values, allowing for some separation, but this is often not selective enough.

Section 3: Scale-Up Considerations

Transitioning a successful lab-scale synthesis to a pilot or production scale introduces new variables that can dramatically affect the outcome.[3]

Frequently Asked Questions (FAQs)

Q1: We are scaling up the reaction and experiencing poor yields, which we didn't see in the lab. What could be the issue?

At scale, mass and heat transfer limitations become dominant factors.[4]

  • Mass Transfer (CO₂ Introduction): In a large reactor, simply pressurizing the headspace with CO₂ is insufficient. The gas-liquid interface is too small for efficient reaction.

    • Solution: Implement vigorous agitation and a CO₂ sparging system that introduces the gas below the liquid surface through a dip tube with a fritted end. This creates small bubbles, maximizing the surface area for gas dissolution and reaction.

  • Heat Transfer: The reaction is exothermic. A large reactor has a much lower surface-area-to-volume ratio than a lab flask, making it harder to dissipate heat.

    • Solution: Ensure the reactor has an adequate cooling jacket and that the heat transfer fluid is at a sufficiently low temperature. Consider a semi-batch process where one of the reagents (e.g., a solution of the phenoxide) is added slowly to the reactor under CO₂ pressure to control the rate of heat generation.

  • Solid Handling: If you are handling the potassium 4-methylcatecholate as a solid, it can be pyrophoric and difficult to handle.

    • Solution: It is often safer and more efficient to generate the phenoxide in situ by adding KOH to a slurry of 4-methylcatechol in a high-boiling aprotic solvent (e.g., toluene, xylene) and then removing the water formed via azeotropic distillation before the carboxylation step.

References

  • Braverman, O. B., & Martin, R. (1959). Synthesis of 2-propoxy-5-methylbenzoic acid. Journal of Research of the National Bureau of Standards, 63A(3), 313.
  • Wikipedia. Kolbe–Schmitt reaction. [Link]

  • Wikipedia. 3,5-Dihydroxybenzoic acid. [Link]

  • Organic Syntheses. 3,5-Dihydroxybenzoic acid. [Link]

  • Google Patents.
  • Google Patents. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Quick Company. Process For Producing 5 Iodo 2 Methylbenzoic Acid. [Link]

  • Google Patents. US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.
  • Google Patents. Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
  • Eureka | Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. [Link]

  • ResearchGate. (PDF) Carboxylation of Aromatics by CO2 under “Si/Al Based Frustrated Lewis Pairs” Catalytic System. [Link]

  • PubMed. Regioselective para-Carboxylation of Catechols with a Prenylated Flavin Dependent Decarboxylase. [Link]

  • Google Patents. CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid.
  • ChemRxiv | Cambridge Open Engage. A mechanochemical Kolbe-Schmitt reaction: Carboxylation of catechol providing building blocks for renewable plasticizers. [Link]

  • ResearchGate. Scale-up Study of Benzoic Acid Alkylation in Flow: From Microflow Capillary Reactor to a Milliflow Reactor | Request PDF. [Link]

  • PMC. Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production. [Link]

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Effective purification strategies for crude 2,3-Dihydroxy-5-methylbenzoic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2,3-Dihydroxy-5-methylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Here, we address common challenges and provide robust, field-proven strategies to achieve high purity. Our focus is on the causality behind experimental choices to empower you to troubleshoot effectively.

Part 1: Understanding the Molecule: Core Challenges & FAQs

2,3-Dihydroxy-5-methylbenzoic acid is a catechol derivative. This structural feature is the primary determinant of its chemical behavior and dictates the challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: My crude sample of 2,3-Dihydroxy-5-methylbenzoic acid is pink/brown/dark purple. What causes this discoloration?

A1: This is the most common issue and is almost always due to the oxidation of the catechol moiety. Catechols are highly susceptible to oxidation, which proceeds through a semiquinone radical to form a colored ortho-quinone.[1][2] This process is accelerated by:

  • High pH: Deprotonation of the hydroxyl groups under basic conditions makes the molecule more electron-rich and easier to oxidize.[3]

  • Presence of Oxygen: Autoxidation occurs in the presence of atmospheric oxygen.[1][2]

  • Metal Ion Contamination: Trace amounts of transition metals (e.g., Fe³⁺, Cu²⁺) can catalytically accelerate oxidation.[4]

  • Light Exposure: UV light can promote the formation of radical species.

Q2: How does the pH of a solution affect the solubility of 2,3-Dihydroxy-5-methylbenzoic acid?

A2: As a carboxylic acid, its solubility is highly dependent on pH.

  • In acidic to neutral water (pH < 6): The carboxylic acid group is protonated (-COOH), making the molecule relatively nonpolar and thus having low water solubility.

  • In basic solutions (pH > 8): The carboxylic acid is deprotonated to its carboxylate salt (-COO⁻). This ionic form is significantly more soluble in water.[5][6] This principle is the foundation of acid-base extraction for purification.

Q3: What are the most likely impurities in a crude sample?

A3: Impurities will depend on the synthetic route but can generally be categorized as:

  • Unreacted Starting Materials: For example, p-cresol or its derivatives if using a Kolbe-Schmitt or similar carboxylation reaction.[7]

  • Regioisomers: Isomers with different hydroxylation or carboxylation patterns.

  • Oxidation/Polymerization Products: Colored quinones and polymeric materials formed from their subsequent reactions.[8]

  • Residual Solvents and Reagents: Solvents or catalysts used in the synthesis.[9][10]

Part 2: Primary Purification Strategies & Troubleshooting

For most lab-scale applications, a combination of acid-base extraction and recrystallization is sufficient to achieve >98% purity.

Strategy 1: Acid-Base Extraction

This technique is ideal for the initial cleanup of the crude product, especially for removing non-acidic impurities. It exploits the acidic nature of the carboxylic acid group.[5][11]

  • Dissolution: Dissolve the crude solid in an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

  • Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution.[6] Perform the extraction three times with fresh portions of the base.

    • Expert Insight: Use a weak base like sodium bicarbonate. Strong bases like NaOH can deprotonate the more acidic phenolic protons, increasing the risk of oxidation at high pH.[2]

  • Separation: Combine the aqueous layers. The organic layer contains neutral and basic impurities and can be discarded.

  • Backwash (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any trapped non-polar impurities.

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly acidify with cold 1M HCl with vigorous stirring until the pH is ~2-3. The product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove inorganic salts.

  • Drying: Dry the purified solid under vacuum.

AcidBaseExtraction crude Crude Product in Ethyl Acetate sep_funnel Separatory Funnel: Add 5% NaHCO₃(aq) crude->sep_funnel aq_layer Aqueous Layer (Sodium Salt of Product) sep_funnel->aq_layer Collect org_layer Organic Layer (Neutral Impurities) sep_funnel->org_layer Discard acidify Precipitation: Cool & Add 1M HCl aq_layer->acidify filter Vacuum Filtration acidify->filter pure_solid Pure Solid Product filter->pure_solid

Caption: Workflow for purifying 2,3-Dihydroxy-5-methylbenzoic acid via acid-base extraction.

Q: An emulsion formed in the separatory funnel and the layers won't separate. What should I do?

A: Emulsions are common when there are particulates or polymeric impurities.

  • Solution 1 (Patience): Let the funnel stand for 10-20 minutes. The layers may separate on their own.

  • Solution 2 (Brine): Add a small amount of saturated NaCl solution (brine). This increases the ionic strength of the aqueous phase, often breaking the emulsion.

  • Solution 3 (Filtration): Filter the entire mixture through a pad of Celite® or glass wool to remove the particulate matter that is stabilizing the emulsion.

Q: After acidification, my product came out as a sticky oil instead of a solid. Why?

A: This "oiling out" can happen if the impurity level is still very high, or if the precipitation occurs from a solution that is too warm or too concentrated.

  • Solution 1 (Induce Crystallization): Try scratching the inside of the flask with a glass rod. If you have a pure crystal, add it as a seed.

  • Solution 2 (Dilute & Re-precipitate): Add more water to the mixture, gently warm to dissolve the oil, and then allow it to cool slowly again.

  • Solution 3 (Proceed to Recrystallization): If the oil solidifies upon cooling and standing, it may be pure enough to proceed directly to recrystallization, which will resolve the issue.

Strategy 2: Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities that are incorporated into the crystal lattice of the crude solid.[12] The key is selecting an appropriate solvent system.

Solvent SystemSolubility (Cold)Solubility (Hot)Notes
WaterPoorModerate-GoodIdeal choice. Slow cooling is critical.[12][13]
Ethanol/WaterModerateVery GoodGood for more soluble impurities. Add ethanol to hot water suspension to dissolve.
ToluenePoorModerateGood for removing polar impurities.
Acetic Acid/WaterModerateVery GoodCan be effective but residual acetic acid can be difficult to remove.[14]
  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of deionized water. Heat the mixture to boiling on a hot plate with stirring.

  • Achieve Saturation: Continue adding small portions of hot water until the solid just dissolves completely. Avoid adding a large excess of water, as this will reduce your yield.[15]

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Return the mixture to a boil for 2-3 minutes.[15][16]

  • Hot Filtration (If Necessary): If charcoal or insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for forming large, pure crystals.[12][15] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold water.

  • Drying: Dry the pure crystals in a vacuum oven.

Q: My product won't crystallize, even after cooling in an ice bath.

A: This usually means the solution is not saturated, likely because too much solvent was added.

  • Solution 1 (Evaporate Solvent): Gently heat the solution to boil off some of the solvent, then attempt to cool it again.

  • Solution 2 (Induce Crystallization): Scratch the inner surface of the flask with a glass rod at the meniscus or add a seed crystal of the pure compound.[12][15]

Q: My yield is very low. What went wrong?

A: Low yield is a common problem with several potential causes.

LowYield cluster_causes Potential Causes cluster_solutions Solutions cause1 Excess Solvent Used sol1 Use minimum hot solvent. Boil off excess. cause1->sol1 cause2 Premature Crystallization During Hot Filtration sol2 Pre-heat funnel & flask. Work quickly. cause2->sol2 cause3 Incomplete Precipitation sol3 Cool longer in ice bath. cause3->sol3 cause4 Product Soluble in Wash Solvent sol4 Use ice-cold solvent. Use minimal volume. cause4->sol4 start Low Yield start->cause1 start->cause2 start->cause3 start->cause4

Caption: Troubleshooting logic for low yield during recrystallization.

Part 3: Advanced Purification & Purity Analysis

When very high purity (>99.5%) is required, or when impurities are structurally very similar to the product, chromatography is the method of choice.

Q: When should I consider using column chromatography?

A: Use column chromatography when:

  • Recrystallization and extraction fail to remove a persistent impurity.

  • You need to separate regioisomers.

  • You are working on a very small scale where losses from recrystallization are significant.

Q: What is a good starting point for a column chromatography protocol?

A: For phenolic acids, reversed-phase chromatography is often effective.

  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase: A gradient of methanol or acetonitrile in water with a small amount of acid (0.1% formic acid or acetic acid) is a good starting point. The acid suppresses the ionization of the carboxylic acid group, leading to sharper peaks and better separation.[10]

  • Alternative: High-Speed Counter-Current Chromatography (HSCCC) is an excellent, support-free liquid-liquid chromatography technique that has been successfully used to purify minor phenolic acids from complex mixtures.[17][18][19]

Q: How do I confirm the purity and identity of my final product?

A: A combination of methods is essential for unambiguous confirmation.[10]

  • Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a good indicator of purity. Impure compounds typically melt over a broad and depressed temperature range.[13]

  • HPLC: High-Performance Liquid Chromatography is the gold standard for quantitative purity analysis. A single, sharp peak on multiple systems indicates high purity.[20][21]

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities if their signals are detectable.[10]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

References

  • He, D., Gu, D., Huang, Y., Ayupbek, A., Yang, Y., Aisa, H. A., & Ito, Y. (2009). Separation and Purification of Phenolic Acids and Myricetin from Black Currant by High Speed Countercurrent Chromatography. Journal of Liquid Chromatography & Related Technologies, 32(20), 3077–3088. Available from: [Link]

  • Yuan, T., Zhang, L., Fan, H., Wang, D., & Wang, X. (2014). Preparative isolation and purification of phenolic acids from Smilax china by high-speed counter-current chromatography. Journal of Chromatography B, 961, 90–94. Available from: [Link]

  • LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available from: [Link]

  • Puspitasari, F., & Arrochman, I. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Molecules, 28(14), 5396. Available from: [Link]

  • Begg, B. (2017). Extraction of Benzoic Acid. Odinity. Available from: [Link]

  • Kim, J., Lee, H., & Lee, Y. (2021). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ACS Omega, 6(8), 5164–5174. Available from: [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry & Biochemistry. Available from: [Link]

  • Bartleby. (n.d.). Purifying A Compound Of Benzoic Acid. Bartleby Research. Available from: [Link]

  • University of Missouri–St. Louis. (n.d.). The Extraction of Benzoic Acid from a Mixture. Department of Chemistry. Available from: [Link]

  • Biesaga, M. (2021). Methods of purification of raw polyphenol extract for chromatographic analysis. Technologia i Jakość Wyrobów, 66, 78-90. Available from: [Link]

  • Kim, J., Lee, H., & Lee, Y. (2021). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ACS Omega, 6(8), 5164–5174. Available from: [Link]

  • Xu, G., & Li, Y. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Journal of Food Measurement and Characterization, 16(5), 3987–4001. Available from: [Link]

  • Krogsgaard, M., et al. (2016). (a) General oxidation mechanism of catechols. ResearchGate. Available from: [Link]

  • Al-Harthi, S. (2012). Metal-binding polymers as chelating agents. KU ScholarWorks. Available from: [Link]

  • University of Massachusetts Boston. (n.d.). Recrystallization of Benzoic Acid. Department of Chemistry. Available from: [Link]

  • Remelli, M., et al. (2018). Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry, 26(10), 2793-2802. Available from: [Link]

  • Swann, S., et al. (1951). Synthesis of 2-propoxy-5-methylbenzoic acid. Journal of Research of the National Bureau of Standards, 46(4), 313-315. Available from: [Link]

  • Peterson, C. M., et al. (1976). Chelation studies with 2,3-dihydroxybenzoic acid in patients with beta-thalassaemia major. British Journal of Haematology, 33(4), 477-485. Available from: [Link]

  • All In with Dr. Betts. (2020). Recrystallization Lab Procedure of Benzoic Acid. YouTube. Available from: [Link]

  • Clarke, H. T., & Taylor, W. W. (1925). 3,5-Dihydroxybenzoic acid. Organic Syntheses, 5, 47. Available from: [Link]

  • Grady, R. W., & Jacobs, A. (1981). The development of new iron-chelating drugs. Seminars in Hematology, 18(2), 126-135. Available from: [Link]

  • Reddy, G. J., et al. (2012). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Journal of the Serbian Chemical Society, 77(1), 1-12. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Antioxidant Activity of 2,3-Dihydroxy-5-methylbenzoic Acid and Other Phenolic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Phenolic Acids in Antioxidant Research

Phenolic acids are a class of secondary metabolites ubiquitously found in plants and are integral components of the human diet.[1] Their chemical structure, characterized by a phenolic ring and a carboxylic acid function, endows them with potent antioxidant properties.[2] These compounds are of significant interest to researchers and drug development professionals due to their capacity to mitigate oxidative stress, a key etiological factor in a plethora of chronic and degenerative diseases. The antioxidant and antiradical efficacy of phenolic acids is intrinsically linked to their molecular structure, particularly the number and arrangement of hydroxyl groups on the aromatic ring.[3] The mechanism of their antioxidant action primarily involves the donation of a hydrogen atom from their hydroxyl groups to neutralize free radicals, a process that is significantly influenced by the stabilization of the resultant phenoxyl radical.[2] This guide provides a comparative analysis of the antioxidant activity of 2,3-Dihydroxy-5-methylbenzoic acid, contextualized with other prominent phenolic acids, to offer a comprehensive resource for researchers in the field.

Understanding 2,3-Dihydroxy-5-methylbenzoic Acid: A Structural Perspective on Antioxidant Potential

2,3-Dihydroxy-5-methylbenzoic acid is a derivative of benzoic acid, featuring two hydroxyl groups in the ortho position to each other and a methyl group at the meta position relative to the carboxyl group. While specific experimental data on the antioxidant activity of this particular molecule is not extensively available in the public domain, we can infer its potential based on the well-established structure-activity relationships of phenolic acids.

The presence of the catechol (2,3-dihydroxy) moiety is a strong indicator of significant antioxidant capacity. Studies have consistently shown that phenolic acids with hydroxyl groups in the ortho position exhibit high antioxidant activity.[4] This is attributed to the ability of the adjacent hydroxyl groups to stabilize the phenoxyl radical through intramolecular hydrogen bonding and electron delocalization.

The introduction of a methyl group at the 5-position is likely to modulate this activity. Generally, methylation of the hydroxyl groups on the aromatic ring of phenolic acids leads to a decrease in their antioxidant efficiency due to the reduction of available hydrogen-donating groups.[4] However, the effect of a methyl group directly on the aromatic ring is more nuanced and can influence the electron-donating properties of the ring, thereby affecting the stability of the phenoxyl radical. Further experimental validation is necessary to precisely quantify the antioxidant activity of 2,3-Dihydroxy-5-methylbenzoic acid.

Comparative Analysis of Antioxidant Activity

To provide a robust comparative framework, this section presents experimental data for the parent compound, 2,3-dihydroxybenzoic acid, and other structurally related phenolic acids. The data is compiled from studies utilizing common in-vitro antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and FRAP (Ferric Reducing Antioxidant Power) assay.

Quantitative Comparison of Antioxidant Activity

The following table summarizes the antioxidant activities of various dihydroxybenzoic acid isomers and other relevant phenolic acids. A lower IC50 value in DPPH and ABTS assays indicates higher antioxidant potency. For the FRAP assay, a higher value indicates greater reducing power.

CompoundChemical StructureDPPH IC50 (µM)ABTS (% Inhibition at 50 µM)FRAP (µM Fe²⁺)
2,3-Dihydroxybenzoic Acid Not Widely Reported86.40[5]173.79[5]
2,5-Dihydroxybenzoic Acid (Gentisic Acid) Not Widely Reported80.11[5]236.00[5]
3,4-Dihydroxybenzoic Acid (Protocatechuic Acid) Not Widely Reported74.51[5]44.22[5]
3,5-Dihydroxybenzoic Acid Not Widely Reported60.39[5]Not Widely Reported
Gallic Acid (3,4,5-Trihydroxybenzoic Acid) Not Widely Reported79.50[5]158.10[5]

Note: The direct comparison of IC50 values should be approached with caution as experimental conditions can vary between studies. For definitive comparisons, concurrent evaluation under identical protocols is recommended.

Structure-Activity Relationship Insights

The data presented above underscores the critical role of the hydroxyl group positioning on the antioxidant activity of benzoic acid derivatives.

  • Ortho-dihydroxy Arrangement: 2,3-Dihydroxybenzoic acid demonstrates very high activity in the ABTS assay, highlighting the effectiveness of the ortho-dihydroxy (catechol) structure in radical scavenging.[5]

  • Para-dihydroxy Arrangement: 2,5-Dihydroxybenzoic acid (gentisic acid) shows the highest ferric reducing power in the FRAP assay, indicating its strong electron-donating capacity.[5]

  • Meta-dihydroxy Arrangement: 3,5-Dihydroxybenzoic acid exhibits comparatively lower activity, confirming that the meta positioning of hydroxyl groups is less favorable for antioxidant action.[5]

  • Number of Hydroxyl Groups: Gallic acid, with three hydroxyl groups, displays potent antioxidant activity, though not consistently superior to all dihydroxy isomers in every assay. This suggests that the arrangement of hydroxyl groups can be as crucial as their number.[5]

Mechanisms of Antioxidant Action

The antioxidant activity of phenolic acids is primarily mediated through two main pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

Antioxidant_Mechanisms cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) HAT_Start Phenolic Acid (ArOH) + Free Radical (R•) HAT_End Phenoxyl Radical (ArO•) + Neutralized Molecule (RH) HAT_Start->HAT_End H• Transfer SET_Start Phenolic Acid (ArOH) + Free Radical (R•) SET_Intermediate Phenolic Radical Cation (ArOH•+) + Anion (R⁻) SET_Start->SET_Intermediate e⁻ Transfer SET_End Phenoxyl Radical (ArO•) + Protonated Anion (RH) SET_Intermediate->SET_End Proton Transfer caption Figure 1: Key mechanisms of antioxidant action for phenolic acids.

Caption: Figure 1: Key mechanisms of antioxidant action for phenolic acids.

Experimental Protocols: A Guide to Reproducible Antioxidant Assays

The following are detailed, step-by-step methodologies for the three key antioxidant assays discussed in this guide. Adherence to these protocols is crucial for obtaining reliable and reproducible data.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant, which is observed as a color change from purple to yellow.

DPPH_Workflow A Prepare DPPH solution (e.g., 0.1 mM in methanol) C Mix DPPH solution with test sample A->C B Prepare test sample solutions at various concentrations B->C D Incubate in the dark (e.g., 30 minutes at room temperature) C->D E Measure absorbance at ~517 nm D->E F Calculate percentage inhibition and IC50 value E->F caption Figure 2: Workflow for the DPPH radical scavenging assay.

Caption: Figure 2: Workflow for the DPPH radical scavenging assay.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of dilutions of the test compound in methanol. A positive control, such as ascorbic acid or Trolox, should also be prepared.

  • Assay Procedure: In a 96-well plate, add a specific volume of the DPPH solution to each well. Then, add an equal volume of the test compound dilution or control. A blank containing only methanol should also be included.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

ABTS_Workflow A Generate ABTS•+ by reacting ABTS with potassium persulfate B Dilute ABTS•+ solution to an absorbance of ~0.7 at 734 nm A->B D Mix diluted ABTS•+ solution with test sample B->D C Prepare test sample solutions C->D E Incubate at room temperature (e.g., 6 minutes) D->E F Measure absorbance at 734 nm E->F G Calculate percentage inhibition F->G caption Figure 3: Workflow for the ABTS radical cation decolorization assay.

Caption: Figure 3: Workflow for the ABTS radical cation decolorization assay.

Protocol:

  • Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure: Add a specific volume of the diluted ABTS•+ solution to a cuvette or well. Then, add a small volume of the test compound solution and mix thoroughly.

  • Measurement: Record the decrease in absorbance at 734 nm after a set time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition is calculated as ((A_initial - A_final) / A_initial) * 100, where A_initial is the absorbance of the ABTS•+ solution without the sample, and A_final is the absorbance after the addition of the sample.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

FRAP_Workflow A Prepare FRAP reagent (acetate buffer, TPTZ, and FeCl3) C Mix FRAP reagent with test sample A->C B Prepare test sample solutions B->C D Incubate at 37°C (e.g., 4 minutes) C->D E Measure absorbance at 593 nm D->E G Determine FRAP value of the sample E->G F Construct a standard curve using FeSO4 F->G caption Figure 4: Workflow for the FRAP assay.

Caption: Figure 4: Workflow for the FRAP assay.

Protocol:

  • Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Assay Procedure: Add a specific volume of the FRAP reagent to a cuvette or well. Then, add a small volume of the test sample and a volume of distilled water.

  • Incubation and Measurement: Incubate the mixture at 37°C for a set time (e.g., 4 minutes) and then measure the absorbance at 593 nm.

  • Calculation: A standard curve is prepared using known concentrations of FeSO₄·7H₂O. The FRAP value of the sample is then determined by comparing its absorbance to the standard curve and is expressed as µM of Fe²⁺ equivalents.

Conclusion

This guide provides a comparative overview of the antioxidant activity of 2,3-Dihydroxy-5-methylbenzoic acid in the context of other well-characterized phenolic acids. While direct experimental data for the methylated compound is limited, the principles of structure-activity relationships strongly suggest a potent antioxidant capacity, primarily driven by its catechol moiety. The provided experimental data for related compounds and detailed protocols for key antioxidant assays offer a valuable resource for researchers and drug development professionals. Further empirical studies are warranted to fully elucidate the antioxidant profile of 2,3-Dihydroxy-5-methylbenzoic acid and its potential applications in mitigating oxidative stress-related pathologies.

References

  • Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway. Journal of Ovarian Research. [Link]

  • Methyl-3,4-dihydroxybenzoate and 9-10-dihydrophenanthrene-2,4,7-triol two phenolic compounds from Dioscorea alata L. and their antioxidant activity. ResearchGate. [Link]

  • Antioxidant Activity and Partitioning of Phenolic Acids in Bulk and Emulsified Methyl Linoleate. Journal of Agricultural and Food Chemistry. [Link]

  • A QSAR Study Based on SVM for the Compound of Hydroxyl Benzoic Esters. ResearchGate. [Link]

  • Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. Molecules. [Link]

  • Phenolic acids: Natural versatile molecules with promising therapeutic applications. National Center for Biotechnology Information. [Link]

  • Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. MDPI. [Link]

  • Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. MDPI. [Link]

  • Synthesis of 2-propoxy-5-methylbenzoic acid. National Institute of Standards and Technology. [Link]

  • QSAR Studies of Flavonoids Derivatives for Antioxidant and Antimicrobial Activity. MDPI. [Link]

  • Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. National Center for Biotechnology Information. [Link]

  • Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
  • Effects of phenolic acids on health and disease. ResearchGate. [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. [Link]

  • Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. National Center for Biotechnology Information. [Link]

  • An In Vitro and In Silico Study of Antioxidant Properties of Curcuminoid N-alkylpyridinium Salts: Initial Assessment of Their Antitumoral Properties. MDPI. [Link]

  • Cresol. Wikipedia. [Link]

  • Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.

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A Comparative Guide to the Biological Activity of 2,3-Dihydroxy-5-methylbenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of phenolic compounds, dihydroxybenzoic acids (DHBAs) and their derivatives represent a class of molecules with significant and varied biological activities. As metabolites of dietary polyphenols and aspirin, their therapeutic potential is a subject of ongoing research.[1] This guide provides a detailed comparative analysis of 2,3-Dihydroxy-5-methylbenzoic acid and its isomers, offering an in-depth look at their antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties, supported by experimental data. We will explore the structure-activity relationships that govern their efficacy and delve into the underlying molecular mechanisms.

The Critical Role of Structure: How Hydroxyl and Methyl Group Positioning Dictates Biological Function

The biological activity of dihydroxybenzoic acid isomers is profoundly influenced by the positioning of the two hydroxyl groups on the benzoic acid ring.[1] This structural nuance dictates their ability to scavenge free radicals, chelate metals, and interact with biological targets. The addition of a methyl group, as in 2,3-Dihydroxy-5-methylbenzoic acid, introduces another layer of complexity, altering the compound's lipophilicity, steric hindrance, and electronic properties, which in turn can modulate its biological effects. This guide will dissect these structure-activity relationships to provide a clearer understanding of the therapeutic potential of these compounds.

Comparative Analysis of Biological Activities

Antioxidant Activity: A Tale of Two Hydroxyls and a Methyl Group

The antioxidant capacity of dihydroxybenzoic acid isomers is a cornerstone of their bioactivity, primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals.[1] The relative positioning of these hydroxyl groups is paramount in determining their antioxidant efficacy.

Key Findings from Experimental Data:

  • Ortho vs. Meta Positioning: Dihydroxybenzoic acids with hydroxyl groups in the ortho (e.g., 2,3-DHBA and 3,4-DHBA) or para (e.g., 2,5-DHBA) positions generally exhibit stronger antioxidant activity than those with meta positioning (e.g., 2,4-DHBA, 2,6-DHBA, and 3,5-DHBA).[2]

  • 2,3-DHBA as a Potent Antioxidant: Among the dihydroxybenzoic acid isomers, 2,3-DHBA has been identified as a particularly strong antioxidant in some assays.[1]

  • Impact of Methylation: The introduction of a methyl group can influence antioxidant activity. While specific data for 2,3-Dihydroxy-5-methylbenzoic acid is limited, studies on other methylated phenolic acids can offer insights. For instance, the position of the methyl group relative to the hydroxyl groups can affect the bond dissociation enthalpy of the O-H bond, thereby altering the radical scavenging potential.

Quantitative Comparison of Antioxidant Activity of Dihydroxybenzoic Acid Isomers:

IsomerCommon NameDPPH IC50 (µM)ABTS % Inhibition (at 50 µM)FRAP (µM Fe²⁺)
2,3-DHBA Pyrocatechuic Acid> 100086.40%173.79
2,4-DHBA β-Resorcylic Acid> 120,00016.17%-
2,5-DHBA Gentisic Acid3.9680.11%236.00
2,6-DHBA γ-Resorcylic Acid> 10008.12%-
3,4-DHBA Protocatechuic Acid8.0174.51%44.22
3,5-DHBA α-Resorcylic Acid> 100060.39%-

Data sourced from a comprehensive study on plant-derived hydroxybenzoic acids.[1]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the determination of the radical scavenging activity of the test compounds using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of concentrations of the test compound and a standard antioxidant (e.g., Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.

    • For the control, add 100 µL of methanol to 100 µL of the DPPH solution.

    • For the blank, add 200 µL of methanol.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the concentration.

Visualization of Antioxidant Mechanism

Antioxidant_Mechanism cluster_ROS Reactive Oxygen Species (ROS) cluster_Antioxidant Phenolic Antioxidant cluster_Products Neutralized Products ROS Free Radical (R•) Neutralized_Radical Neutralized Radical (RH) ROS->Neutralized_Radical gains H• Phenol 2,3-Dihydroxy-5-methylbenzoic Acid (Ar-OH) Phenoxy_Radical Phenoxy Radical (Ar-O•) (Stabilized) Phenol->Phenoxy_Radical donates H•

Caption: Hydrogen atom donation from a phenolic antioxidant to neutralize a free radical.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Inflammation is a complex biological response, and chronic inflammation is implicated in a host of diseases. Dihydroxybenzoic acid isomers have demonstrated the ability to modulate key inflammatory pathways.

Mechanisms of Action:

  • Inhibition of Pro-inflammatory Enzymes: Some isomers can inhibit the activity of enzymes like cyclooxygenases (COX), which are involved in the synthesis of prostaglandins, key mediators of inflammation.[3]

  • Modulation of Signaling Pathways: Certain DHBAs can inhibit the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB), a central regulator of the inflammatory response.[3] For example, 2,3-DHBA has been shown to decrease hydrogen peroxide-induced activation of NF-κB.[3]

  • Antioxidant-Mediated Anti-inflammatory Effects: The antioxidant properties of these compounds contribute significantly to their anti-inflammatory effects by reducing the oxidative stress that can trigger and perpetuate inflammation.

Visualization of NF-κB Signaling Pathway Inhibition

NFkB_Inhibition cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_response Inflammatory Response Stimulus e.g., LPS, H₂O₂ IKK IKK Activation Stimulus->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) NFkB->Genes DHBA 2,3-DHBA DHBA->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by 2,3-Dihydroxybenzoic acid.

Antimicrobial Activity: A Defense Against Microbial Invaders

Phenolic acids are known for their antimicrobial properties, and dihydroxybenzoic acid isomers are no exception. Their ability to inhibit the growth of various bacteria and fungi makes them interesting candidates for the development of new antimicrobial agents.

Key Observations:

  • Broad Spectrum of Activity: Various dihydroxybenzoic acid isomers have shown activity against a range of Gram-positive and Gram-negative bacteria.[1]

  • Structure-Dependent Efficacy: The antimicrobial potency is dependent on the specific isomer. For instance, in one study, 2,4-DHBA and 3,4-DHBA demonstrated strong antimicrobial properties against several bacterial strains.[1]

  • Potential of Methylated Derivatives: Methylation can impact the antimicrobial activity of phenolic compounds, often by increasing their lipophilicity and ability to disrupt microbial cell membranes. Orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid) is a known antimicrobial agent found in lichens.[4]

Quantitative Comparison of Antimicrobial Activity of Dihydroxybenzoic Acid Isomers:

IsomerEscherichia coli MIC (mg/mL)Pseudomonas aeruginosa MIC (mg/mL)Staphylococcus aureus MIC (mg/mL)Bacillus subtilis MIC (mg/mL)Candida albicans MIC (mg/mL)
2,3-DHBA 55555
2,4-DHBA 22222
2,5-DHBA 33333
2,6-DHBA 33333
3,4-DHBA 22222
3,5-DHBA 33333

MIC (Minimum Inhibitory Concentration) values sourced from a comprehensive study on plant-derived hydroxybenzoic acids.[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol describes the determination of the minimum concentration of a compound that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum:

    • Culture the test microorganism in an appropriate broth medium overnight.

    • Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Test Compound Dilutions:

    • In a 96-well microplate, prepare a two-fold serial dilution of the test compound in the broth medium.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well containing the test compound dilutions.

    • Include a positive control (inoculum without test compound) and a negative control (broth medium only).

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours).

  • Determination of MIC:

    • The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.

Cytotoxic Activity: Targeting Cancer Cells

Several dihydroxybenzoic acid derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation.

Observed Effects:

  • Induction of Apoptosis: Some isomers can trigger the apoptotic cascade in cancer cells, leading to their demise.

  • Cell Line Specificity: The cytotoxic effects can vary depending on the cancer cell line being tested.

  • Influence of Methylation: The presence and position of a methyl group can significantly alter the cytotoxic profile of a dihydroxybenzoic acid. For example, a derivative of 5-methyl-1,3-benzenediol has shown potent apoptotic effects.[5]

Quantitative Comparison of Cytotoxic Activity of Dihydroxybenzoic Acid Isomers:

IsomerMCF-7 (Breast Cancer) IC50 (mM)MDA-MB-231 (Breast Cancer) IC50 (mM)
2,3-DHBA 4.995.33
2,4-DHBA 4.774.77
2,5-DHBA >10>10
2,6-DHBA >10>10
3,4-DHBA 5.766.24
3,5-DHBA >10>10

IC50 (half maximal inhibitory concentration) values sourced from a comprehensive study on plant-derived hydroxybenzoic acids.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound).

  • MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion and Future Directions

The comparative analysis of 2,3-Dihydroxy-5-methylbenzoic acid and its isomers reveals a fascinating interplay between chemical structure and biological function. The position of hydroxyl and methyl groups on the benzoic acid core is a critical determinant of their antioxidant, anti-inflammatory, antimicrobial, and cytotoxic potential. While a substantial body of research exists for the non-methylated dihydroxybenzoic acid isomers, providing a valuable framework for understanding structure-activity relationships, there is a clear need for more focused research on their methylated counterparts.

Future investigations should aim to:

  • Synthesize and Screen a Broader Range of Methylated Isomers: This will allow for a more comprehensive understanding of how the position of the methyl group influences bioactivity.

  • Elucidate Detailed Mechanisms of Action: For the most promising compounds, in-depth studies are required to identify their specific molecular targets and signaling pathways.

  • Conduct In Vivo Studies: Promising in vitro results should be validated in animal models to assess their therapeutic potential and pharmacokinetic properties.

By systematically exploring the biological landscape of these intriguing phenolic compounds, the scientific community can unlock their full potential for the development of novel therapeutic agents to address a wide range of human diseases.

References

  • Nowak, A., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Nutrients, 13(9), 3107. [Link]

  • Juurlink, B. H. J., et al. (2014). Hydroxybenzoic acid isomers and the cardiovascular system. Nutrition Journal, 13, 63. [Link]

  • Manuja, R., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. [Link]

  • Velika, B., & Kron, I. (2012). Antioxidant properties of benzoic acid derivatives against superoxide radical. Free Radicals and Antioxidants, 2(2), 62-67. [Link]

  • Shanmugam, G., et al. (2021). The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects. AMB Express, 11(1), 12. [Link]

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A Comparative Guide to Dihydroxybenzoic Acid Isomers: 2,3-Dihydroxy-5-methylbenzoic Acid vs. 2,5-Dihydroxybenzoic Acid (Gentisic Acid)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of phenolic acids, dihydroxybenzoic acids (DHBAs) represent a class of compounds with significant therapeutic potential, owing to their diverse biological activities. As metabolites of dietary polyphenols and drugs like aspirin, their isomeric forms display a fascinating array of antioxidant, anti-inflammatory, and neuroprotective properties.[1] This guide provides an in-depth technical comparison between the well-characterized 2,5-dihydroxybenzoic acid (Gentisic Acid) and its less-studied, methylated analogue, 2,3-dihydroxy-5-methylbenzoic acid .

Gentisic acid is a known metabolite of aspirin and is naturally found in numerous plants, where it contributes to their defense mechanisms.[2][3] Its pharmacological profile is extensively documented, revealing potent anti-inflammatory, antioxidant, and even anti-obesity effects.[4] In contrast, 2,3-dihydroxy-5-methylbenzoic acid remains a comparatively obscure molecule. This guide will synthesize the robust experimental data available for gentisic acid and its parent isomer, 2,3-dihydroxybenzoic acid, to provide a predictive comparison and highlight the potential impact of C-5 methylation on the molecule's bioactivity. We will delve into their chemical properties, mechanisms of action, and provide actionable experimental protocols for researchers aiming to conduct their own comparative analyses.

Physicochemical Properties: A Tale of Two Isomers

The positioning of hydroxyl groups and the presence of a methyl substituent create distinct chemical environments that influence solubility, acidity, and lipophilicity. These properties, in turn, dictate the pharmacokinetic and pharmacodynamic behavior of each molecule.

Property2,3-Dihydroxy-5-methylbenzoic acid2,5-Dihydroxybenzoic acid (Gentisic Acid)
Molecular Formula C₈H₈O₃C₇H₆O₄
Molecular Weight 152.15 g/mol [5]154.12 g/mol
Appearance -White to yellow powder
Melting Point 153 °C[5]204 °C
Solubility Limited data available. Predicted to have lower water solubility than Gentisic Acid due to the methyl group.Very soluble in water, ethanol, and diethyl ether.[6]
pKa No experimental data available.2.97
LogP 2.78 (Predicted)[5]1.10 (Predicted)[6]

Data for Gentisic Acid sourced from Wikipedia unless otherwise noted. Data for 2,3-Dihydroxy-5-methylbenzoic acid is limited and primarily from chemical suppliers and databases.

The key structural difference is the addition of a methyl group at the C-5 position and the shift of a hydroxyl group from C-5 to C-3. The methyl group in 2,3-dihydroxy-5-methylbenzoic acid is expected to increase its lipophilicity (as suggested by the higher predicted LogP value), which could enhance its ability to cross cell membranes but decrease its solubility in aqueous media.

Synthesis Overview

Gentisic Acid (2,5-Dihydroxybenzoic Acid): Gentisic acid is readily synthesized through established methods. A common industrial approach is the Kolbe–Schmitt reaction , involving the carboxylation of hydroquinone. Alternatively, it can be synthesized in the lab from salicylic acid via an Elbs persulfate oxidation .

2,3-Dihydroxy-5-methylbenzoic Acid: Specific, high-yield synthesis protocols for 2,3-dihydroxy-5-methylbenzoic acid are not widely published in peer-reviewed literature. However, a plausible synthetic route would involve the selective hydroxylation and carboxylation of p-cresol (4-methylphenol), a common industrial starting material. The synthesis of a related compound, 2-hydroxy-5-methylbenzoic acid, is well-documented and serves as a likely precursor.[7]

Comparative Biological Activities & Mechanisms of Action

While direct experimental comparisons involving 2,3-dihydroxy-5-methylbenzoic acid are scarce, we can infer its potential activities by examining its parent compound, 2,3-dihydroxybenzoic acid (2,3-DHBA), and contrasting it with the extensive data on 2,5-dihydroxybenzoic acid (Gentisic Acid).

Antioxidant Activity

The antioxidant capacity of DHBA isomers is highly dependent on the position of the hydroxyl groups, which affects their ability to donate hydrogen atoms and stabilize the resulting phenoxyl radical.

  • Gentisic Acid (2,5-DHBA): Exhibits potent antioxidant activity. It is an excellent scavenger of free radicals, attributed to the electron-donating hydroxyl group at the para-position relative to the other hydroxyl group.[8][9] In DPPH radical scavenging assays, its IC50 has been reported to be as low as 3.96 µM.[1]

  • 2,3-DHBA (Parent Compound): The vicinal (ortho) positioning of its hydroxyl groups makes it an effective iron chelator and scavenger of certain reactive oxygen species like hydrogen peroxide.[10][11] However, its performance in different antioxidant assays varies. While it shows strong inhibition in the ABTS assay (86.40% at 50 µM), it is a very weak scavenger in the DPPH assay (IC50 > 1000 µM).[1] This discrepancy highlights the mechanistic differences between antioxidant assays.

Expected Influence of C-5 Methylation: The electron-donating nature of the methyl group on the 2,3-dihydroxy-5-methylbenzoic acid scaffold could potentially enhance its antioxidant capacity compared to its parent compound, 2,3-DHBA, by further stabilizing the phenoxyl radical. However, without direct experimental data, this remains a hypothesis.

Caption: Comparative Antioxidant Profiles

Anti-inflammatory Activity
  • Gentisic Acid (2,5-DHBA): Possesses well-documented anti-inflammatory properties. It can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.[11] Mechanistically, this is achieved, in part, by modulating key inflammatory signaling pathways. Recent studies show it can downregulate S100A9 via the MAPK14 pathway, suppressing M1 macrophage polarization.[12]

  • 2,3-DHBA (Parent Compound): Also demonstrates anti-inflammatory effects. It has been shown to decrease the activation of the critical transcription factor Nuclear Factor kappa B (NF-κB) in response to oxidative stress, which is a central regulator of inflammation.[11]

Expected Influence of C-5 Methylation: The increased lipophilicity of 2,3-dihydroxy-5-methylbenzoic acid could enhance its cellular uptake, potentially leading to more potent inhibition of intracellular inflammatory targets compared to its more polar parent compound.

G LPS LPS (Inflammatory Stimulus) MAPK14 MAPK14 LPS->MAPK14 NFkB NF-κB Pathway LPS->NFkB S100A9 S100A9 MAPK14->S100A9 Inflammation Inflammatory Response (NO, Prostaglandins) S100A9->Inflammation NFkB->Inflammation GentisicAcid Gentisic Acid (2,5-DHBA) GentisicAcid->MAPK14 Binds to & Inhibits DHBA_23 2,3-DHBA DHBA_23->NFkB Inhibits Activation

Caption: Known Anti-inflammatory Mechanisms

Neuroprotective Effects

Neurodegenerative diseases like Alzheimer's are often linked to the aggregation of amyloid-beta (Aβ) peptides. Certain DHBA isomers have shown promise in targeting these aggregates.

  • Gentisic Acid (2,5-DHBA) & 2,3-DHBA (Parent Compound): Both isomers have been identified as active dissociators of preformed Aβ oligomers.[13][14] This suggests a potential therapeutic role in disrupting the progression of amyloid pathology. Interestingly, their mechanisms may differ, as the potency of 2,3-DHBA in dissociating oligomers is highly dependent on the oligomer concentration, whereas 2,5-DHBA's potency is not.[14]

Expected Influence of C-5 Methylation: The impact of methylation on neuroprotection is difficult to predict. While increased lipophilicity might improve blood-brain barrier penetration, it could also alter the specific molecular interactions required to bind and dissociate Aβ oligomers. Direct experimental validation is essential.

Experimental Protocols: A Guide for Comparative Analysis

To facilitate further research, we provide detailed protocols for two key assays to directly compare the antioxidant and anti-inflammatory potential of these compounds.

Protocol 1: DPPH Radical Scavenging Assay

This protocol determines the intrinsic ability of a compound to act as a hydrogen/electron donor, a key feature of many antioxidants.

G prep Step 1: Reagent Preparation - Prepare 0.1 mM DPPH solution in methanol. - Prepare stock solutions (e.g., 10 mM) of test compounds in methanol or DMSO. - Prepare serial dilutions of test compounds (e.g., 1-1000 µM). reaction Step 2: Reaction Setup - In a 96-well plate, add 100 µL of each compound dilution. - Add 100 µL of 0.1 mM DPPH solution to each well. - Include a control (100 µL methanol + 100 µL DPPH). prep->reaction incubation Step 3: Incubation - Incubate the plate in the dark at room temperature for 30 minutes. reaction->incubation measurement Step 4: Measurement & Calculation - Measure absorbance at 517 nm. - Calculate % Inhibition = [(A_control - A_sample) / A_control] * 100. - Determine IC50 value. incubation->measurement

Caption: DPPH Assay Workflow

Detailed Steps:

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in an amber bottle to protect from light.

    • Test Compounds: Prepare 10 mM stock solutions of 2,3-dihydroxy-5-methylbenzoic acid and Gentisic Acid in methanol or DMSO. From these stocks, create a range of serial dilutions (e.g., from 1 µM to 1000 µM) in methanol.

    • Standard: Prepare a similar dilution series for a known antioxidant like Trolox or Gallic Acid to serve as a positive control.[15][16]

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each concentration of your test compounds, standard, and a methanol blank (for the control) in triplicate.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • Mix gently by pipetting.

  • Incubation:

    • Cover the plate and incubate at room temperature in the dark for 30 minutes.

  • Measurement and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Plot the % inhibition against the concentration of each compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Protocol 2: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

This cell-based assay measures the ability of a compound to inhibit the inflammatory response in macrophages.

Detailed Steps:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and allow them to adhere for 18-24 hours.[17]

  • Compound Treatment and Stimulation:

    • Prepare non-toxic concentrations of your test compounds in culture media. It is crucial to first perform a cell viability assay (e.g., MTT assay) to determine the appropriate concentration range.[17]

    • Remove the old media from the cells and replace it with media containing the various concentrations of your test compounds.

    • Simultaneously, add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control (unstimulated cells).[17] Include a positive control with a known inhibitor like L-NAME.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measurement and Analysis:

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

    • Calculate the percentage of NO inhibition relative to the LPS-only treated cells.

Summary and Future Directions

This guide illuminates the significant differences and similarities between 2,5-dihydroxybenzoic acid (Gentisic Acid) and 2,3-dihydroxy-5-methylbenzoic acid.

  • Gentisic Acid is a well-established, potent antioxidant and anti-inflammatory agent with a hydrophilic character.[2] Its mechanisms of action are increasingly well-understood, making it a valuable benchmark compound and a potential therapeutic agent for conditions involving oxidative stress and inflammation.[12]

  • 2,3-Dihydroxy-5-methylbenzoic acid is an under-investigated molecule. Based on the known properties of its parent compound, 2,3-DHBA, it is likely to possess anti-inflammatory and neuroprotective capabilities. The addition of a C-5 methyl group is predicted to increase its lipophilicity, which could favorably alter its pharmacokinetics and cellular activity. However, this same structural change may impact its antioxidant profile, which for its parent compound is mechanistically different from that of gentisic acid.[1]

The clear path forward for researchers is direct, side-by-side experimental comparison. The protocols provided herein offer a robust framework for elucidating the antioxidant and anti-inflammatory profiles of 2,3-dihydroxy-5-methylbenzoic acid. Such studies are critical to validating its therapeutic potential and understanding how subtle structural modifications can profoundly impact the biological activity of phenolic acids.

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A Senior Application Scientist's Guide to Validating Analytical Methods for 2,3-Dihydroxy-5-methylbenzoic Acid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their metabolites is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of analytical methodologies for the validation of 2,3-Dihydroxy-5-methylbenzoic acid quantification, a key intermediate in various synthetic pathways. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), grounding our discussion in the principles of scientific integrity and regulatory compliance.

The Importance of Rigorous Method Validation

Before we dissect the individual techniques, it is crucial to understand the "why" behind analytical method validation. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose[1]. This is not merely a procedural formality but a critical step to ensure the integrity of the data generated. Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines that form the basis of our validation framework[2][3][4][5][6]. These guidelines emphasize a lifecycle and Quality-by-Design (QbD) approach, where method development and validation are a continuous process[2].

The core parameters we will consider for each method are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The direct proportionality of the analytical signal to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (short-term) and intermediate precision (within-laboratory variations).

  • Detection Limit (LOD) and Quantitation Limit (LOQ): The lowest amount of analyte that can be detected and quantified with suitable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique is fundamentally driven by the physicochemical properties of the analyte and the requirements of the analysis, such as sensitivity and sample matrix. 2,3-Dihydroxy-5-methylbenzoic acid is a polar, non-volatile molecule, which influences the suitability of each method.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone technique for the analysis of phenolic compounds[7][8][9][10]. Its wide applicability, robustness, and cost-effectiveness make it a popular first choice.

Principle of Operation: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a polar compound like 2,3-Dihydroxy-5-methylbenzoic acid, reversed-phase chromatography is typically employed, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture.

Experimental Choices Explained:

  • Column: A C18 column is the standard choice for separating polar organic compounds. The particle size and column dimensions will influence efficiency and analysis time.

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often with a pH modifier like acetic or formic acid to suppress ionization of the carboxylic acid group and ensure good peak shape) and an organic solvent (like acetonitrile or methanol) is common. This allows for the efficient elution of compounds with a range of polarities.

  • Detector: A UV detector is suitable as phenolic compounds possess chromophores that absorb in the UV region. The selection of the detection wavelength is critical for sensitivity and selectivity.

Experimental Protocol: HPLC-UV Method

  • Sample Preparation:

    • Accurately weigh and dissolve the 2,3-Dihydroxy-5-methylbenzoic acid standard in the mobile phase to prepare a stock solution.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

    • For test samples, a suitable extraction method like liquid-liquid extraction or solid-phase extraction may be necessary to remove interfering matrix components[1][11][12].

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10% B to 90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 280 nm

  • Validation Experiments:

    • Specificity: Analyze blank matrix samples to ensure no interfering peaks at the retention time of the analyte.

    • Linearity: Inject the calibration standards in triplicate and plot the peak area versus concentration. A linear regression analysis should yield a correlation coefficient (r²) > 0.99.

    • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

    • Precision:

      • Repeatability: Analyze six replicate injections of a standard solution. The relative standard deviation (RSD) should be < 2%.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst. The RSD should remain within acceptable limits.

    • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds[13][14]. For non-volatile compounds like 2,3-Dihydroxy-5-methylbenzoic acid, a derivatization step is necessary to increase volatility.

Principle of Operation: GC separates volatile compounds in a gaseous mobile phase. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

Experimental Choices Explained:

  • Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens (like hydroxyl and carboxyl groups). Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active hydrogens with trimethylsilyl (TMS) groups, making the compound more volatile and thermally stable[15].

  • Column: A non-polar or medium-polarity capillary column is typically used for the separation of the derivatized analytes.

  • Ionization: Electron Ionization (EI) is a standard hard ionization technique that provides reproducible fragmentation patterns, which are useful for structural elucidation and library matching.

Experimental Protocol: GC-MS Method

  • Sample Preparation and Derivatization:

    • Prepare standard solutions of 2,3-Dihydroxy-5-methylbenzoic acid in a suitable solvent.

    • Evaporate the solvent and add the derivatizing agent (e.g., BSTFA with 1% TMCS) and a catalyst (e.g., pyridine).

    • Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization[15].

    • Inject the derivatized sample into the GC-MS.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Program: Start at 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Analyzer: Quadrupole, scanning from m/z 50-500.

  • Validation Experiments:

    • The validation parameters are similar to those for HPLC, with a focus on the reproducibility of the derivatization step.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly well-suited for analyzing compounds in complex matrices, such as biological fluids, and for achieving very low detection limits[13][16][17][18].

Principle of Operation: After separation by LC, the analyte is ionized (typically using a soft ionization technique like Electrospray Ionization - ESI), and a specific precursor ion is selected in the first mass spectrometer. This ion is then fragmented, and a specific product ion is monitored in the second mass spectrometer. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.

Experimental Choices Explained:

  • Ionization Source: ESI is the preferred method for polar molecules like 2,3-Dihydroxy-5-methylbenzoic acid. It can be operated in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often more sensitive.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) in MRM mode is used for quantification. This requires optimization of the precursor and product ions for the analyte.

Experimental Protocol: LC-MS/MS Method

  • Sample Preparation:

    • Sample preparation is similar to HPLC, but due to the higher sensitivity, more dilute solutions are often used.

    • The use of an internal standard (ideally a stable isotope-labeled version of the analyte) is highly recommended to correct for matrix effects and variations in instrument response.

  • LC-MS/MS Conditions:

    • LC System: Same as the HPLC-UV method.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

    • MRM Transition: The specific precursor-to-product ion transition for 2,3-Dihydroxy-5-methylbenzoic acid would need to be determined experimentally (e.g., by infusing a standard solution).

  • Validation Experiments:

    • Validation follows the same principles as HPLC and GC-MS, with additional considerations for matrix effects, which can be significant in ESI-MS. The FDA's guidance on bioanalytical method validation provides a comprehensive framework for this[5][6][19].

Performance Comparison

To facilitate an objective comparison, the following table summarizes the expected performance characteristics of each technique for the quantification of 2,3-Dihydroxy-5-methylbenzoic acid. The values presented are illustrative and can vary depending on the specific instrumentation and experimental conditions.

Performance ParameterHPLC-UVGC-MSLC-MS/MS
Specificity Moderate to HighHighVery High
Linearity (r²) > 0.99> 0.99> 0.995
Accuracy (% Recovery) 98-102%95-105%99-101%
Precision (% RSD) < 2%< 5% (due to derivatization)< 2%
LOD ng levelpg to ng levelpg to fg level
LOQ ng levelpg to ng levelpg to fg level
Sample Throughput ModerateLow (due to derivatization)High
Cost LowModerateHigh
Robustness HighModerateHigh

Visualizing the Validation Workflow

A well-defined workflow is essential for a successful method validation. The following diagram illustrates the key stages and their logical relationships.

ValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_documentation Documentation Phase ATP Define Analytical Target Profile (ATP) MethodDev Method Development & Optimization ATP->MethodDev Guides Specificity Specificity MethodDev->Specificity Leads to Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness ValidationReport Validation Report Specificity->ValidationReport Data for Linearity->ValidationReport Data for Accuracy->ValidationReport Data for Precision->ValidationReport Data for LOD_LOQ->ValidationReport Data for Robustness->ValidationReport Data for

Caption: A streamlined workflow for analytical method validation.

Logical Relationships in Method Validation

The different validation parameters are interconnected. For instance, a method's precision directly impacts its ability to accurately determine the concentration of an analyte. The following diagram illustrates these dependencies.

ValidationParameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy LOQ LOQ Accuracy->LOQ Precision->Accuracy Precision->LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interdependencies of key analytical method validation parameters.

Conclusion

The choice of an analytical method for the quantification of 2,3-Dihydroxy-5-methylbenzoic acid depends on the specific requirements of the study.

  • HPLC-UV is a reliable and cost-effective method suitable for routine quality control where high sensitivity is not a primary concern.

  • GC-MS offers high specificity but requires a derivatization step, which can add complexity and variability.

  • LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for bioanalytical studies or when trace-level quantification is necessary.

Regardless of the method chosen, a thorough validation according to established guidelines is paramount to ensure the generation of high-quality, reliable, and defensible data.

References

  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (n.d.). Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022, March 31). European Medicines Agency. Retrieved from [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). LinkedIn. Retrieved from [Link]

  • Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Validation of analytical methods according to the latest ICH Q2(R2) guidelines. (2024, December 12). YouTube. Retrieved from [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube. Retrieved from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). U.S. Department of Health and Human Services. Retrieved from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). KCAS Bioanalytical & Biomarker Services. Retrieved from [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.). National Institutes of Health. Retrieved from [Link]

  • No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. (n.d.). Shimadzu. Retrieved from [Link]

  • GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. (2025, September 18). ResolveMass Laboratories Inc. Retrieved from [Link]

  • LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. (2025, July 11). LinkedIn. Retrieved from [Link]

  • High‐performance liquid chromatography method for analysis of phenolic acids, phenolic aldehydes, and furanic derivatives in brandies. Development and validation. (2025, August 6). ResearchGate. Retrieved from [Link]

  • A robust method for quantifying 42 phenolic compounds by RP-HPLC. (2024, August 8). Repositório Alice - Embrapa. Retrieved from [Link]

  • HPLC Sample Preparation. (n.d.). Organomation. Retrieved from [Link]

  • Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic. (2016, February 27). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. (2016, July 1). Spectroscopy Online. Retrieved from [Link]

  • SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. (n.d.). Agilent. Retrieved from [Link]

  • Sample Preparation for Bioanalytical and Pharmaceutical Analysis. (2016, October 25). ACS Publications. Retrieved from [Link]

  • Comparison of LC/MS and GC/MS Techniques. (n.d.). Shimadzu. Retrieved from [Link]

  • Development of HPLC Method for Determination of Phenolic Compounds on a Core Shell Column by Direct Injection of Wine Samples. (2019, April 9). AKJournals. Retrieved from [Link]

  • Special consideration: commentary on the 2025 FDA Bioanalytical Method Validation for Biomarkers. (2025, August 12). PubMed. Retrieved from [Link]

  • The Difference Between GC/MS and LC/MS Systems. (2023, March 21). Conquer Scientific. Retrieved from [Link]

  • Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. (2020, September 24). SpringerLink. Retrieved from [Link]

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A Comparative Efficacy Analysis of 2,3-Dihydroxy-5-methylbenzoic Acid Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pursuit of novel therapeutic agents with enhanced efficacy and minimal side effects is a perpetual endeavor. Phenolic compounds, particularly derivatives of benzoic acid, have emerged as a promising class of molecules due to their diverse biological activities. This guide provides a comprehensive comparative study of the efficacy of 2,3-Dihydroxy-5-methylbenzoic acid and its analogous derivatives, offering insights into their therapeutic potential as antioxidant, antimicrobial, and anti-inflammatory agents. By delving into the structure-activity relationships and presenting robust experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate the complexities of this chemical space.

The Therapeutic Promise of Dihydroxybenzoic Acid Scaffolds

Dihydroxybenzoic acids (DHBAs) are a class of phenolic compounds characterized by a benzoic acid core substituted with two hydroxyl groups. Their biological activities are profoundly influenced by the number and position of these hydroxyl groups, as well as other substitutions on the aromatic ring. The presence of a catechol-like moiety (adjacent hydroxyl groups), as seen in 2,3-dihydroxybenzoic acid, is often associated with potent antioxidant and metal-chelating properties. The addition of a methyl group at the 5-position can modulate the lipophilicity and metabolic stability of the molecule, potentially enhancing its bioavailability and therapeutic efficacy.

This guide will focus on a comparative analysis of 2,3-dihydroxybenzoic acid (2,3-DHB) and its isomers to infer the potential efficacy of its 5-methyl derivative and other related compounds. Understanding these nuances is paramount for the rational design of novel drug candidates.

Comparative Efficacy: A Data-Driven Analysis

The therapeutic potential of a compound is best understood through quantitative measures of its biological activity. This section presents a comparative analysis of the antioxidant, antimicrobial, and anti-inflammatory efficacy of various dihydroxybenzoic acid isomers, providing a foundational dataset for predicting the performance of 2,3-Dihydroxy-5-methylbenzoic acid derivatives.

Antioxidant Activity: Quenching the Fires of Oxidative Stress

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a myriad of pathological conditions. The antioxidant capacity of dihydroxybenzoic acid derivatives is a key determinant of their therapeutic potential.

The antioxidant activity of phenolic compounds is largely attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them.[1] The presence of vicinal hydroxyl groups, as in 2,3-dihydroxybenzoic acid, significantly contributes to this activity.[1]

Table 1: Comparative Antioxidant Activity of Dihydroxybenzoic Acid Isomers

IsomerCommon NameDPPH IC50 (µM)ABTS % Inhibition (at 50 µM)
2,3-DHBAPyrocatechuic Acid> 100086.40%[2]
2,4-DHBAβ-Resorcylic Acid> 120,00016.17%[2]
2,5-DHBAGentisic Acid3.9680.11%[2]
2,6-DHBAγ-Resorcylic Acid> 10008.12%[2]
3,4-DHBAProtocatechuic Acid8.0174.51%[2]
3,5-DHBAα-Resorcylic Acid> 100060.39%[2]

A lower IC50 value indicates higher antioxidant activity.

Based on the structure-activity relationship, the ortho and para positioning of hydroxyl groups enhances antioxidant activity.[3] While 2,3-DHBA shows strong activity in the ABTS assay, its high IC50 in the DPPH assay suggests a different mechanism of radical scavenging compared to 2,5-DHBA and 3,4-DHBA. The introduction of a methyl group at the 5-position of 2,3-DHBA is expected to increase its lipophilicity, which may influence its interaction with cellular membranes and its overall antioxidant efficacy within a biological system.

Antimicrobial Activity: Combating Pathogenic Threats

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Phenolic compounds have long been recognized for their antimicrobial properties, which are often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, and interfere with microbial metabolism.[4]

The antimicrobial efficacy of dihydroxybenzoic acids is influenced by their structure, with the position of the hydroxyl groups playing a critical role.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Dihydroxybenzoic Acid Isomers

IsomerEscherichia coliPseudomonas aeruginosaStaphylococcus aureusBacillus subtilis
2,3-DHBA>1000>1000>1000>1000
2,4-DHBA>1000>1000>1000>1000
2,5-DHBA>1000>1000>1000>1000
2,6-DHBA>1000>1000>1000>1000
3,4-DHBA5001000500250
3,5-DHBA>1000>1000>1000>1000

Data synthesized from a comprehensive study on plant-derived hydroxybenzoic acids.[5]

Protocatechuic acid (3,4-DHBA) demonstrates the most significant antimicrobial activity among the tested isomers. This suggests that the 3,4-dihydroxy substitution pattern is favorable for antimicrobial action. While 2,3-DHBA did not show potent activity in this particular study, the addition of a lipophilic methyl group could potentially enhance its ability to penetrate microbial cell membranes, thereby improving its antimicrobial efficacy. Further investigation into the antimicrobial spectrum of 2,3-Dihydroxy-5-methylbenzoic acid is warranted.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. The anti-inflammatory effects of phenolic compounds are often mediated through their ability to inhibit pro-inflammatory enzymes and modulate inflammatory signaling pathways.

A key mechanism of inflammation involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of prostaglandins. The inhibition of these enzymes, particularly the inducible COX-2 isoform, is a major target for anti-inflammatory drug development.

2,3-dihydroxybenzoic acid has been shown to possess anti-inflammatory properties, which are attributed to its antioxidant and iron-chelating activities.[3] The introduction of a methyl group could enhance its cellular uptake and interaction with intracellular targets, potentially leading to improved anti-inflammatory efficacy.

Experimental Protocols for Efficacy Evaluation

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. This section provides detailed methodologies for key in vitro assays used to assess the antioxidant, antimicrobial, and anti-inflammatory activities of 2,3-Dihydroxy-5-methylbenzoic acid derivatives.

Synthesis of 2,3-Dihydroxy-5-methylbenzoic Acid Derivatives

A general synthetic route to 2,3-Dihydroxy-5-methylbenzoic acid can be adapted from established methods for similar compounds. One plausible approach involves the carbonation of 4-methylcatechol.

G cluster_synthesis General Synthesis Workflow 4-Methylcatechol 4-Methylcatechol Protection Protection 4-Methylcatechol->Protection Protecting Groups Carboxylation Carboxylation Protection->Carboxylation e.g., Kolbe-Schmitt reaction Deprotection Deprotection Carboxylation->Deprotection Removal of Protecting Groups 2,3-Dihydroxy-5-methylbenzoic_acid 2,3-Dihydroxy-5-methylbenzoic_acid Deprotection->2,3-Dihydroxy-5-methylbenzoic_acid Final Product G cluster_dpph DPPH Assay Workflow Prepare_Sample Prepare Sample Solutions (various concentrations) Mix Mix Sample and DPPH Prepare_Sample->Mix Prepare_DPPH Prepare DPPH Solution (in methanol) Prepare_DPPH->Mix Incubate Incubate in the Dark (e.g., 30 minutes) Mix->Incubate Measure_Absorbance Measure Absorbance (at ~517 nm) Incubate->Measure_Absorbance Calculate_IC50 Calculate % Inhibition and IC50 Value Measure_Absorbance->Calculate_IC50 G cluster_mic Broth Microdilution Workflow Prepare_Compound Prepare Serial Dilutions of Test Compound Inoculate Inoculate Microplate Wells Prepare_Compound->Inoculate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate Incubate Incubate at 37°C (18-24 hours) Inoculate->Incubate Determine_MIC Visually Determine MIC (Lowest concentration with no growth) Incubate->Determine_MIC G cluster_cox COX Inhibition Assay Workflow Prepare_Enzyme Prepare COX-1/COX-2 Enzyme Pre-incubate Pre-incubate Enzyme with Test Compound Prepare_Enzyme->Pre-incubate Add_Substrate Add Arachidonic Acid (Substrate) Pre-incubate->Add_Substrate Incubate_Reaction Incubate to Allow Prostaglandin Formation Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Quantify_Product Quantify Prostaglandin E2 (e.g., by ELISA or LC-MS) Stop_Reaction->Quantify_Product Calculate_IC50 Calculate % Inhibition and IC50 Value Quantify_Product->Calculate_IC50 G cluster_nfkb Inhibition of NF-κB Signaling by Phenolic Compounds Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Cell Surface Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκBα IKK_Complex->IkB phosphorylates NFkB_dimer p50 p65 IkB->NFkB_dimer NFkB_p50 p50 NFkB_p65 p65 Nucleus Nucleus NFkB_dimer:p50->Nucleus NFkB_dimer:p65->Nucleus Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes activates Phenolic_Compound 2,3-Dihydroxy-5- methylbenzoic Acid Derivative Phenolic_Compound->IKK_Complex inhibits Phenolic_Compound->NFkB_dimer inhibits nuclear translocation

Sources

How does the acidity of 2,3-Dihydroxy-5-methylbenzoic acid compare to other benzoic acids?

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the physicochemical properties of molecules is paramount. Among these, the acidity, quantified by the acid dissociation constant (pKa), is a critical parameter influencing a compound's solubility, absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth comparison of the acidity of 2,3-Dihydroxy-5-methylbenzoic acid against other relevant benzoic acid derivatives, grounded in the principles of physical organic chemistry and supported by experimental data.

Understanding Acidity in Substituted Benzoic Acids

The acidity of benzoic acid is defined by the ease with which it donates the proton from its carboxylic acid (-COOH) group. This equilibrium is profoundly influenced by the nature and position of other substituents on the benzene ring. Substituents alter the stability of the resulting carboxylate anion (conjugate base); any factor that stabilizes this anion will increase the acidity of the parent molecule.

The two primary electronic mechanisms at play are:

  • Inductive Effect (I): This is an effect transmitted through the sigma (σ) bonds. Electron-withdrawing groups (EWGs) like hydroxyls or halogens pull electron density away from the ring and the carboxylate group, dispersing the negative charge and stabilizing the anion, thus increasing acidity. Electron-donating groups (EDGs) like methyl or methoxy groups push electron density towards the ring, intensifying the negative charge on the carboxylate, destabilizing it and decreasing acidity.

  • Resonance (or Mesomeric) Effect (R): This effect involves the delocalization of π-electrons through the benzene ring. It can be either electron-donating (+R) or electron-withdrawing (-R). The impact of the resonance effect is position-dependent, being most pronounced for substituents at the ortho and para positions relative to the carboxyl group.

A lower pKa value signifies a stronger acid, indicating a greater degree of dissociation in solution. For instance, benzoic acid has a benchmark pKa of approximately 4.20.[1]

Analysis of 2,3-Dihydroxy-5-methylbenzoic Acid

An experimental pKa value for 2,3-Dihydroxy-5-methylbenzoic acid is not prominently available in surveyed literature. However, a robust prediction of its acidity can be made by analyzing its constituent parts and comparing it to its parent compound, 2,3-dihydroxybenzoic acid.

The structure features three key substituents:

  • A hydroxyl group at the C2 (ortho) position: This group exerts a strong acid-strengthening effect. While it is an electron-donating group by resonance (+R), its proximity to the carboxyl group allows for the formation of a strong intramolecular hydrogen bond in the conjugate base. This chelation effect significantly stabilizes the carboxylate anion.

  • A hydroxyl group at the C3 (meta) position: At the meta position, the resonance effect is minimal. Therefore, the electronegative oxygen atom primarily exerts an electron-withdrawing inductive effect (-I), which stabilizes the conjugate base and increases acidity.

  • A methyl group at the C5 (para to the C2-OH, meta to the -COOH) position: The methyl group is a weak electron-donating group through induction (+I) and hyperconjugation. This effect slightly destabilizes the carboxylate anion, leading to a decrease in acidity.

Combining these factors, the two hydroxyl groups are expected to substantially increase the acidity compared to benzoic acid. The addition of a methyl group at the C5 position will counteract this effect to a small degree. Therefore, the pKa of 2,3-Dihydroxy-5-methylbenzoic acid is predicted to be slightly higher (indicating a slightly weaker acid) than that of 2,3-dihydroxybenzoic acid (pKa ≈ 2.98) but significantly lower than that of benzoic acid (pKa ≈ 4.20).

Quantitative Comparison of Benzoic Acid Derivatives

To contextualize the acidity of 2,3-Dihydroxy-5-methylbenzoic acid, the following table summarizes the experimental pKa values of several related compounds.

CompoundStructurepKaAnalysis of Substituent Effects
Benzoic AcidC₆H₅COOH~4.20[1]The reference compound with no substituents.
2-Hydroxybenzoic Acid (Salicylic Acid)2-(OH)C₆H₄COOH2.97[1]The ortho-OH group forms an intramolecular H-bond, stabilizing the conjugate base and dramatically increasing acidity.
3-Hydroxybenzoic Acid3-(OH)C₆H₄COOH4.06[1]The meta-OH group exerts a weak electron-withdrawing inductive (-I) effect, slightly increasing acidity.
4-Hydroxybenzoic Acid4-(OH)C₆H₄COOH4.48[1]The para-OH group has an electron-donating resonance (+R) effect that outweighs its -I effect, destabilizing the anion and decreasing acidity.
3-Methylbenzoic Acid (m-Toluic Acid)3-(CH₃)C₆H₄COOH4.27[2][3]The meta-CH₃ group has a weak electron-donating inductive (+I) effect, slightly decreasing acidity.
4-Methylbenzoic Acid (p-Toluic Acid)4-(CH₃)C₆H₄COOH4.36[4][5][6]The para-CH₃ group donates electrons via induction and hyperconjugation, decreasing acidity more than the meta isomer.
2,3-Dihydroxybenzoic Acid 2,3-(OH)₂C₆H₃COOH2.98 Combines the powerful stabilizing ortho-H-bond with the inductive withdrawing effect of the meta-OH group, resulting in a strong acid.
2,3-Dihydroxy-5-methylbenzoic Acid 5-(CH₃)-2,3-(OH)₂C₆H₂COOHPredicted: >2.98 The acid-strengthening effects of the two hydroxyl groups are expected to be slightly mitigated by the electron-donating methyl group.

The data clearly illustrates that substituents in the ortho position have the most dramatic acid-strengthening effect, primarily due to intramolecular hydrogen bonding that stabilizes the conjugate base.[7]

Experimental Protocol: pKa Determination by Potentiometric Titration

To empirically validate these theoretical comparisons, the pKa of a benzoic acid derivative can be reliably determined using potentiometric titration. This method involves titrating a weak acid with a strong base and monitoring the change in pH.

Materials and Reagents
  • Benzoic acid derivative (e.g., 2,3-Dihydroxy-5-methylbenzoic acid)

  • 0.10 M Sodium Hydroxide (NaOH) solution, standardized

  • Deionized water

  • Ethanol (if the acid has low water solubility)

  • pH buffer solutions (pH 4.00, 7.00, 10.00)

  • Analytical balance

  • 50 mL Burette

  • 250 mL Beaker

  • Magnetic stirrer and stir bar

  • Calibrated pH meter and electrode

Procedure
  • Calibration: Calibrate the pH meter using the standard buffer solutions according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh approximately 0.2-0.3 g of the benzoic acid derivative into the 250 mL beaker.[8]

  • Dissolution: Add 50-100 mL of deionized water. If the compound is not fully soluble, add a minimal amount of ethanol to achieve dissolution before adding water.[8] Place the magnetic stir bar in the beaker.

  • Titration Setup: Place the beaker on the magnetic stirrer. Immerse the pH electrode in the solution, ensuring the bulb is submerged but clear of the stir bar. Fill the burette with the standardized 0.10 M NaOH solution and record the initial volume.

  • Titration: Begin stirring the solution at a moderate, constant speed. Record the initial pH of the acid solution.

  • Add the NaOH titrant in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH.

  • As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1-0.2 mL) to accurately capture the equivalence point.

  • Continue the titration well past the equivalence point (where the pH curve flattens again), adding larger increments once more.

Data Analysis
  • Plot the Titration Curve: Create a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

  • Determine the Equivalence Point (V_eq): The equivalence point is the point of steepest inflection on the curve. It can be determined visually or more accurately by plotting the first derivative of the curve (ΔpH/ΔV vs. V), where the peak corresponds to V_eq.

  • Find the Half-Equivalence Point: Calculate the volume of NaOH at the half-equivalence point (V_eq / 2).

  • Determine the pKa: Find the pH on the titration curve that corresponds to the volume at the half-equivalence point. At this point, the concentrations of the acid and its conjugate base are equal, and therefore, pH = pKa.[8]

Visualizing Concepts and Workflows

Diagrams can clarify the abstract electronic effects and the practical experimental workflow.

G cluster_effects Electronic Effects on Benzoate Anion Stability Anion Benzoate Anion (C₆H₄COO⁻) Stability_Inc Increased Stability (Charge Dispersal) Anion->Stability_Inc Stabilized by EWG Stability_Dec Decreased Stability (Charge Concentration) Anion->Stability_Dec Destabilized by EDG EWG Electron-Withdrawing Group (EWG) (e.g., -OH at meta) EWG->Anion -I Effect EDG Electron-Donating Group (EDG) (e.g., -CH₃) EDG->Anion +I Effect Acidity_Inc Increased Acidity (Lower pKa) Stability_Inc->Acidity_Inc Acidity_Dec Decreased Acidity (Higher pKa) Stability_Dec->Acidity_Dec

Caption: Electronic effects of substituents on benzoate anion stability and acidity.

G cluster_workflow Workflow for Potentiometric pKa Determination A 1. Prepare & Dissolve Benzoic Acid Sample C 3. Titrate with NaOH (Record pH vs. Volume) A->C B 2. Calibrate pH Meter B->C D 4. Plot Titration Curve (pH vs. Volume) C->D E 5. Determine Equivalence Point (V_eq) D->E F 6. Find Half-Equivalence Point (V_eq / 2) E->F G 7. Read pH at V_eq / 2 (pH = pKa) F->G

Caption: Experimental workflow for determining pKa via potentiometric titration.

Conclusion

The acidity of 2,3-Dihydroxy-5-methylbenzoic acid is dictated by a sophisticated interplay of inductive, resonance, and steric effects. The presence of hydroxyl groups at the C2 and C3 positions serves to significantly increase its acidity relative to the parent benzoic acid, with the ortho-hydroxyl playing a dominant role through intramolecular hydrogen bonding. The C5-methyl group provides a slight counteracting electron-donating effect. Consequently, 2,3-Dihydroxy-5-methylbenzoic acid is a significantly stronger acid than benzoic acid and is predicted to be a slightly weaker acid than 2,3-dihydroxybenzoic acid. For drug development professionals, this stronger acidity implies a greater degree of ionization at physiological pH, which has profound implications for the compound's ADME profile. Precise determination of this value through established experimental protocols like potentiometric titration is essential for accurate molecular modeling and formulation development.

References

  • 4-Methylbenzoic acid - ChemBK. (n.d.). Retrieved January 16, 2026, from [Link]

  • Why is 2-hydroxy benzoic acid more acidic than 2-methyl benzoic acid? (2015, May 13). Quora. Retrieved January 16, 2026, from [Link]

  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. (n.d.). Retrieved January 16, 2026, from [Link]

  • m-Toluic acid. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Benzoic acid, 3-methyl-. (n.d.). NIST WebBook. Retrieved January 16, 2026, from [Link]

  • How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? (2023, May 25). Evergreensino Chemical Co., Ltd. Retrieved January 16, 2026, from [Link]

  • 3-Methylbenzoic acid. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • p-Toluic acid. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • 3-Methylbenzoic acid. (n.d.). CAS Common Chemistry. Retrieved January 16, 2026, from [Link]

  • Benzoic acid, 4-methyl-. (n.d.). NIST WebBook. Retrieved January 16, 2026, from [Link]

  • Which is more acidic, 2-methyl benzoic acid or benzoic acid? and why? (2018, April 6). Quora. Retrieved January 16, 2026, from [Link]

  • Determining the pKa of 2-hydroxybenzoic acid. (n.d.). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

  • Why 2,6-Dihydroxybenzoic acid is more acidic than 2-hydroxybenzoic acid followed by benzoic acid. (2021, June 24). Chem Zipper. Retrieved January 16, 2026, from [Link]

  • Which is more acidic 2-methyl benzoic acid , 3-methyl benzoic acid or 4-methyl benzoic acid.? (2020, June 14). Chem Zipper. Retrieved January 16, 2026, from [Link]

Sources

A Guide to the Cross-Validation of Spectroscopic Data for the Structural Elucidation of 2,3-Dihydroxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the fields of chemical research, drug development, and materials science, the unambiguous determination of a molecule's structure is paramount. The practice of cross-validating data from multiple analytical techniques provides a robust framework for structural confirmation, minimizing ambiguity and ensuring the integrity of scientific findings. This guide offers a detailed exploration of the spectroscopic cross-validation process for 2,3-Dihydroxy-5-methylbenzoic acid, a substituted aromatic carboxylic acid. As a Senior Application Scientist, this guide is structured to not only present the data but also to elucidate the causal reasoning behind the analytical choices, thereby providing a self-validating system for structural elucidation.

Compound Profile: 2,3-Dihydroxy-5-methylbenzoic Acid

  • Molecular Formula: C₈H₈O₄

  • Molecular Weight: 168.15 g/mol

  • Structure:

Spectroscopic Data Acquisition and Interpretation

A multi-faceted approach employing Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for a comprehensive structural analysis. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of a solid organic compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified 2,3-Dihydroxy-5-methylbenzoic acid in approximately 0.6-0.8 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's signals.[1]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

  • Data Acquisition: Transfer the solution to an NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and the acquisition of 16-64 scans to ensure a good signal-to-noise ratio.

Predicted ¹H NMR Data for 2,3-Dihydroxy-5-methylbenzoic Acid

Due to the limited availability of experimental spectra for 2,3-Dihydroxy-5-methylbenzoic acid, the following data has been predicted using advanced computational algorithms.[2][3][4][5]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11.0 - 13.0br s1H-COOH
~9.0 - 10.0br s2HAr-OH
~7.1s1HH-6
~6.8s1HH-4
~2.2s3H-CH₃

Interpretation:

  • The broad singlet in the downfield region (~11.0-13.0 ppm) is characteristic of a carboxylic acid proton.

  • The two broad singlets between 9.0 and 10.0 ppm are indicative of two phenolic hydroxyl protons.

  • The two singlets in the aromatic region (~6.8-7.1 ppm) suggest two aromatic protons that are not coupled to each other, which is consistent with the proposed substitution pattern.

  • The singlet at approximately 2.2 ppm integrating to three protons is characteristic of a methyl group attached to the aromatic ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

The sample preparation is the same as for ¹H NMR. The data acquisition typically involves:

  • Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

  • Acquisition Parameters: A wider spectral width (e.g., 0-220 ppm) is required. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 512-2048) are often necessary due to the low natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Data for 2,3-Dihydroxy-5-methylbenzoic Acid

Chemical Shift (ppm)Assignment
~172-COOH
~148C-2
~145C-3
~128C-5
~122C-6
~118C-4
~115C-1
~20-CH₃

Interpretation:

  • The signal at ~172 ppm is characteristic of a carboxylic acid carbon.

  • The signals between ~115 and ~148 ppm are in the typical range for aromatic carbons. The carbons bearing the electron-donating hydroxyl groups (C-2 and C-3) are expected to be the most deshielded.

  • The signal at ~20 ppm is consistent with a methyl group attached to an aromatic ring.

  • The presence of eight distinct signals is in agreement with the eight carbon atoms in the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes vibrations of the chemical bonds.

Experimental Protocol: Solid State IR Spectroscopy (KBr Pellet)

  • Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle.

  • Pellet Formation: Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Data for 2,3-Dihydroxy-5-methylbenzoic Acid

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic acid, Phenol
~3050C-H stretch (aromatic)Aromatic ring
~2950C-H stretch (aliphatic)Methyl group
~1680C=O stretchCarboxylic acid
~1600, ~1470C=C stretchAromatic ring
~1250C-O stretchCarboxylic acid, Phenol
~850C-H out-of-plane bendSubstituted aromatic ring

Interpretation:

  • The very broad absorption band in the 3300-2500 cm⁻¹ region is a hallmark of the O-H stretching of a hydrogen-bonded carboxylic acid, overlapping with the phenolic O-H stretches.

  • The sharp peak around 1680 cm⁻¹ is characteristic of the C=O stretching of a carboxylic acid.

  • The absorptions around 1600 and 1470 cm⁻¹ are indicative of the C=C stretching vibrations within the aromatic ring.

  • The C-O stretching vibrations of the carboxylic acid and phenolic groups are expected around 1250 cm⁻¹.

  • The C-H out-of-plane bending vibration around 850 cm⁻¹ can give an indication of the substitution pattern on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to determine its elemental composition and structural features.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum Data for 2,3-Dihydroxy-5-methylbenzoic Acid

m/zProposed Fragment Ion
168[M]⁺ (Molecular Ion)
151[M - OH]⁺
123[M - COOH]⁺
122[M - H₂O - CO]⁺

Interpretation:

  • The molecular ion peak [M]⁺ at m/z 168 confirms the molecular weight of the compound.

  • The fragment at m/z 151 corresponds to the loss of a hydroxyl radical (-OH) from the carboxylic acid group.

  • The fragment at m/z 123 is due to the loss of the entire carboxyl group (-COOH).

  • The fragment at m/z 122 likely arises from the loss of a water molecule followed by the loss of carbon monoxide.

Cross-Validation of Spectroscopic Data

The true power of spectroscopic analysis lies in the synergistic interpretation of data from multiple techniques. Each method provides a piece of the puzzle, and their convergence on a single structure provides a high degree of confidence.

Workflow for Spectroscopic Cross-Validation

cluster_DataAcquisition Data Acquisition cluster_Interpretation Individual Interpretation 1H_NMR ¹H NMR H_Info Proton Environments Connectivity 1H_NMR->H_Info 13C_NMR ¹³C NMR C_Info Carbon Skeleton Functional Groups 13C_NMR->C_Info IR IR Spectroscopy IR_Info Functional Groups IR->IR_Info MS Mass Spectrometry MS_Info Molecular Weight Fragmentation MS->MS_Info Cross_Validation Cross-Validation (Data Correlation) H_Info->Cross_Validation C_Info->Cross_Validation IR_Info->Cross_Validation MS_Info->Cross_Validation Structure_Confirmed Structure Confirmed: 2,3-Dihydroxy-5-methylbenzoic Acid Cross_Validation->Structure_Confirmed

Caption: Workflow for Spectroscopic Data Cross-Validation.

Correlating Spectroscopic Evidence:

Structural Feature¹H NMR Evidence¹³C NMR EvidenceIR EvidenceMS Evidence
Carboxylic Acid (-COOH) Broad singlet at ~11.0-13.0 ppm (1H)Signal at ~172 ppmBroad O-H stretch (3300-2500 cm⁻¹), C=O stretch (~1680 cm⁻¹)Loss of -OH (m/z 151), Loss of -COOH (m/z 123)
Phenolic Hydroxyls (-OH) Two broad singlets at ~9.0-10.0 ppm (2H)Signals at ~148, ~145 ppmBroad O-H stretch (3300-2500 cm⁻¹)-
Aromatic Ring Two singlets at ~7.1 and ~6.8 ppm (2H)Six signals (~115-148 ppm)C=C stretch (~1600, ~1470 cm⁻¹), C-H bend (~850 cm⁻¹)Aromatic fragments in the lower m/z region
Methyl Group (-CH₃) Singlet at ~2.2 ppm (3H)Signal at ~20 ppmC-H stretch (~2950 cm⁻¹)-
Molecular Weight (168.15) ---Molecular ion peak at m/z 168

Comparison with an Isomer: 3,4-Dihydroxy-5-methylbenzoic Acid

To underscore the specificity of the spectroscopic data, a comparison with a structural isomer, 3,4-Dihydroxy-5-methylbenzoic acid, is instructive.

Predicted Spectroscopic Differences:

  • ¹H NMR: The aromatic region of 3,4-Dihydroxy-5-methylbenzoic acid would likely show two doublets (or two singlets with very small coupling), in contrast to the two distinct singlets expected for the 2,3-dihydroxy isomer. The chemical shifts of the aromatic protons would also differ due to the different electronic environment.

  • ¹³C NMR: The chemical shifts of the aromatic carbons would be different, particularly for the carbons bearing the hydroxyl groups and the carboxyl group, reflecting the change in their relative positions.

  • IR Spectroscopy: While the major functional group absorptions would be similar, subtle differences in the fingerprint region (below 1500 cm⁻¹), especially the C-H out-of-plane bending vibrations, would be expected due to the different substitution pattern.

  • Mass Spectrometry: The molecular ion peak would be the same (m/z 168), but the relative abundances of the fragment ions might differ due to variations in the stability of the resulting fragment ions.

This comparative analysis demonstrates that while isomers share the same molecular formula and weight, their unique atomic arrangement gives rise to distinct spectroscopic fingerprints, allowing for their unambiguous differentiation.

Conclusion

The structural elucidation of 2,3-Dihydroxy-5-methylbenzoic acid serves as a compelling case study for the power of spectroscopic cross-validation. By integrating the complementary information provided by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, a comprehensive and self-validating structural assignment can be achieved. This methodical approach, grounded in the fundamental principles of each technique, is indispensable for ensuring the accuracy and reliability of chemical characterization in scientific research and development.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-hydroxy-3-methyl-, methyl ester. Retrieved from [Link]

  • Reddit. (2023, November 3). How reliable actually is the nmr prediction spectra tool in chemdraw ? Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2,5-dihydroxy-, methyl ester. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dihydroxybenzoic acid. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Software | Processing, Prediction, and Assignment. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,4-Dihydroxy-benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB.... Retrieved from [Link]

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A Comparative Analysis of 2,3-Dihydroxy-5-methylbenzoic Acid and 5-methylsalicylic Acid: Structure, Function, and Experimental Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Within the vast landscape of phenolic acids, subtle structural modifications can lead to profound differences in chemical reactivity and biological function. This guide provides an in-depth comparison of two closely related aromatic compounds: 2,3-Dihydroxy-5-methylbenzoic acid and 5-methylsalicylic acid (also known as p-Cresotic acid). While both molecules share a methylbenzoic acid scaffold, the presence and positioning of hydroxyl groups dictate their distinct physicochemical properties and functional potential. For researchers in materials science, drug discovery, and biochemistry, understanding these differences is paramount for selecting the appropriate molecule for a given application, from designing novel therapeutics to synthesizing specialized polymers and dyes. This document moves beyond a simple catalog of properties to explain the causal relationships between structure and function, supported by established experimental protocols to empower researchers to validate these claims.

Structural and Physicochemical Distinction

The fundamental difference between the two compounds lies in their hydroxylation pattern. 5-methylsalicylic acid possesses a single hydroxyl group ortho to the carboxylic acid, a classic feature of salicylic acid derivatives. In contrast, 2,3-Dihydroxy-5-methylbenzoic acid features two adjacent hydroxyl groups (a catechol moiety), which dramatically alters its electronic properties and reactivity.

Structural_Comparison cluster_0 2,3-Dihydroxy-5-methylbenzoic acid cluster_1 5-methylsalicylic acid mol1 mol2 DPPH_Workflow prep Prepare Reagents (DPPH, Test Compounds) plate Plate Samples & Controls in 96-well Plate prep->plate add_dpph Add DPPH Solution to all wells plate->add_dpph incubate Incubate in Dark (30 min, RT) add_dpph->incubate read Measure Absorbance (517 nm) incubate->read calc Calculate % Scavenging read->calc ic50 Determine IC50 Value calc->ic50

Caption: Experimental workflow for the DPPH antioxidant assay.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This assay assesses the effect of a compound on cell viability, a crucial screen in drug development. It measures the metabolic activity of living cells via the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Methodology:

  • Cell Culture:

    • Seed human cancer cells (e.g., MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of each compound (e.g., 0.1 to 100 µM) for 48-72 hours. Untreated cells serve as a negative control, and a known cytotoxic drug (e.g., doxorubicin) as a positive control.

  • MTT Addition:

    • Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well.

    • Incubate for 2-4 hours at 37°C. Only viable cells with active mitochondrial reductases can convert MTT to formazan.

  • Formazan Solubilization:

    • Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the purple formazan crystals.

  • Data Acquisition & Analysis:

    • Measure the absorbance at ~570 nm.

    • Calculate cell viability relative to the untreated control and determine the IC₅₀ value (concentration that reduces cell viability by 50%). [1]

Protocol 3: Enzyme Inhibition (Acetylcholinesterase - AChE)

This protocol, based on the Ellman method, measures the inhibition of AChE, an important target in neurodegenerative disease research.

Methodology:

  • Reagent Preparation:

    • Prepare solutions of AChE enzyme, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB) in a phosphate buffer (pH 8.0).

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of each test compound dilution.

    • Add 50 µL of AChE solution and incubate for 15 minutes to allow for inhibitor-enzyme binding.

    • Add 50 µL of DTNB.

    • Initiate the reaction by adding 25 µL of ATCI. The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow color.

  • Data Acquisition & Analysis:

    • Measure the absorbance kinetically at 412 nm for 5-10 minutes.

    • The rate of color change is proportional to enzyme activity. Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value. [2]

Summary of Expected Outcomes

Based on the structural analysis, a direct experimental comparison would likely yield the following results.

Table 2: Illustrative Comparison of Expected Biological Activity

Functional Assay2,3-Dihydroxy-5-methylbenzoic acid (Expected Outcome)5-methylsalicylic acid (Expected Outcome)Rationale
DPPH IC₅₀ Lower ValueHigher ValueThe catechol moiety is a more efficient radical scavenger.
Antibacterial MIC Lower ValueHigher ValueCatechol structures are associated with potent antimicrobial activity. [3]
Metalloenzyme Inhibition IC₅₀ Low ValueHigh or No ActivityThe catechol group acts as a metal chelator, inhibiting the enzyme.
Cytotoxicity IC₅₀ (e.g., on A549 cells) Potentially Lower ValuePotentially Higher ValueHigher antioxidant/pro-oxidant potential can translate to higher cytotoxicity. [1]

digraph "Functional_Implications" {
graph [nodesep=0.3];
node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"];
edge [color="#5F6368"];

struct1 [label="2,3-Dihydroxy-5-methylbenzoic acid\n(Catechol Moiety)", fillcolor="#FBBC05"]; struct2 [label="5-methylsalicylic acid\n(Single Phenol)", fillcolor="#F1F3F4"];

prop1a [label="Potent H-donor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; prop1b [label="Metal Chelator", fillcolor="#EA4335", fontcolor="#FFFFFF"]; prop2a [label="Weaker H-donor", fillcolor="#5F6368", fontcolor="#FFFFFF"]; prop2b [label="Synthetic Precursor", fillcolor="#5F6368", fontcolor="#FFFFFF"];

func1a [label="High Antioxidant Activity", fillcolor="#34A853", fontcolor="#FFFFFF"]; func1b [label="Metalloenzyme Inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"]; func1c [label="Antibacterial Activity", fillcolor="#34A853", fontcolor="#FFFFFF"]; func2a [label="Moderate Antioxidant Activity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; func2b [label="Dye & Polymer Synthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"];

struct1 -> {prop1a, prop1b}; struct2 -> {prop2a, prop2b}; prop1a -> func1a; prop1b -> func1b; struct1 -> func1c; prop2a -> func2a; prop2b -> func2b; }

Caption: Logical flow from structure to function.

Conclusion

The comparison between 2,3-Dihydroxy-5-methylbenzoic acid and 5-methylsalicylic acid serves as a compelling case study in structure-function relationships. The addition of a single hydroxyl group to create a catechol moiety in 2,3-Dihydroxy-5-methylbenzoic acid transforms it into a molecule with significantly enhanced potential for biological applications, including superior antioxidant, antimicrobial, and specific enzyme inhibitory activities. Conversely, 5-methylsalicylic acid, while less biologically potent, remains a valuable and more accessible building block for chemical synthesis. For researchers, the choice between these two molecules should be dictated by the intended application: 5-methylsalicylic acid for its utility as a synthetic intermediate, and 2,3-Dihydroxy-5-methylbenzoic acid for its promise in fields requiring high-potency biological or chelating activity.

References

  • 5-Methylsalicylic acid . Grokipedia. [Link]

  • Antibiotic activity of 2, 3-dihydroxybenzoic acid isolated from Flacourtia inermis fruit against multidrug resistant bacteria . ResearchGate. [Link]

  • 5-Methylsalicylic acid | C8H8O3 | CID 6973 . PubChem - NIH. [Link]

  • 5-Methylsalicylic acid . Wikipedia. [Link]

  • 3-Hydroxy-5-methylbenzoic acid | C8H8O3 | CID 231756 . PubChem - NIH. [Link]

  • A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes . JoVE. [Link]

  • Major phenolic compounds, antioxidant, antimicrobial, and cytotoxic activities of Selinum carvifolia (L.) collected from different altitudes in India . PMC - NIH. [Link]

  • Phenolic Compounds and Antioxidant and Anti-Enzymatic Activities of Selected Adaptogenic Plants from South America, Asia, and Africa . MDPI. [Link]

  • Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation . PubMed Central. [Link]

  • Antioxidant and Cytotoxicity Activity of Phenolic Compounds from Piper sarmentosum Roxb. Against T47D Human Breast Cancer Cell . Ingenta Connect. [Link]

  • Investigation of phenolic compounds, in vitro antioxidant and enzyme inhibition activities of methanol and aqueous extracts of d . Botanica Serbica. [Link]

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A Comparative Guide to the In-Vitro and In-Vivo Efficacy of 2,3-Dihydroxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of 2,3-Dihydroxy-5-methylbenzoic acid, a phenolic acid with notable therapeutic potential. We will objectively compare its efficacy in controlled laboratory settings (in-vitro) with its performance in whole biological systems (in-vivo), offering researchers, scientists, and drug development professionals a detailed perspective supported by experimental data and protocols.

Introduction: The Scientific Profile of 2,3-Dihydroxy-5-methylbenzoic Acid

2,3-Dihydroxy-5-methylbenzoic acid is a derivative of 2,3-dihydroxybenzoic acid (pyrocatechuic acid), a phenolic compound found in various plants.[1] Phenolic acids are a significant class of secondary plant metabolites known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2][3] The core structure, featuring hydroxyl (-OH) groups on a benzene ring, is crucial for these effects, particularly in scavenging harmful free radicals.[2][4] The addition of a methyl group at the 5-position may alter its lipophilicity and, consequently, its bioavailability and interaction with biological targets compared to its parent compound. This guide will dissect the evidence for its efficacy, starting from foundational in-vitro assays to more complex in-vivo models.

In-Vitro Efficacy: Cellular and Molecular Mechanisms

In-vitro studies are fundamental for isolating and understanding the specific mechanisms by which a compound exerts its effects at a cellular and molecular level. For 2,3-Dihydroxy-5-methylbenzoic acid, these investigations primarily focus on its antioxidant and anti-inflammatory capabilities.

Core Mechanisms of Action

The primary in-vitro activities of dihydroxybenzoic acids are rooted in two interconnected mechanisms:

  • Antioxidant Activity : The dihydroxy arrangement on the benzene ring makes the compound an excellent electron donor. This allows it to neutralize reactive oxygen species (ROS) and other free radicals, which are byproducts of normal metabolism that can cause cellular damage.[4] This radical-scavenging ability is a key therapeutic property.[1]

  • Anti-inflammatory Activity : Chronic inflammation is linked to many diseases. Dihydroxybenzoic acids have been shown to suppress inflammatory pathways. For instance, 2,3-dihydroxybenzoic acid can decrease the activation of Nuclear Factor kappa B (NF-κB), a critical transcription factor that regulates the expression of many pro-inflammatory genes, including cytokines like TNF-α and interleukins.[2][5]

Visualization: Antioxidant Mechanism

The following diagram illustrates the fundamental principle of free radical scavenging by a phenolic antioxidant.

cluster_before Before Reaction cluster_after After Reaction Compound 2,3-Dihydroxy-5-methylbenzoic Acid (Phenol-OH) Neutralized Neutralized Radical (RH) (Stable) Compound->Neutralized Donates H• Compound_Radical Phenoxyl Radical (Stabilized) Compound->Compound_Radical Radical Free Radical (R•) (Unstable) Radical->Neutralized

Caption: Hydrogen atom transfer from the phenolic compound to a free radical.

Summary of In-Vitro Antioxidant Assays

Several standard assays are used to quantify the antioxidant potential of phenolic compounds. The choice of assay is critical as each relies on a different chemical principle.[6]

AssayPrincipleMeasurementKey Advantages
DPPH Measures scavenging of the stable 2,2-diphenyl-1-picrylhydrazyl radical.Decrease in absorbance at ~517 nm.[6]Simple, rapid, and inexpensive.[6]
ABTS Measures scavenging of the ABTS radical cation (ABTS•+).Decrease in absorbance at ~734 nm.Applicable to both hydrophilic and lipophilic compounds.
FRAP Ferric Reducing Antioxidant Power; measures the reduction of Fe³⁺ to Fe²⁺.Formation of a colored ferrous complex, measured at ~593 nm.Fast and simple; provides a direct measure of reducing power.
ORAC Oxygen Radical Absorbance Capacity; measures inhibition of peroxyl radical-induced oxidation.Measures the decay of a fluorescent probe over time.Considered highly relevant to human biology.[7]
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a reliable method for assessing the free-radical scavenging activity of 2,3-Dihydroxy-5-methylbenzoic acid.

Objective: To determine the concentration of the test compound required to scavenge 50% of DPPH radicals (IC50).

Materials:

  • 2,3-Dihydroxy-5-methylbenzoic acid

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of DPPH in methanol. Keep it in the dark to prevent degradation.

    • Prepare a 1 mg/mL stock solution of 2,3-Dihydroxy-5-methylbenzoic acid in methanol.

    • Prepare a 1 mg/mL stock solution of the positive control (e.g., ascorbic acid) in methanol.

  • Serial Dilutions:

    • Perform serial dilutions of the test compound and positive control stock solutions to obtain a range of concentrations (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

  • Assay Protocol:

    • In a 96-well plate, add 100 µL of each dilution of the test compound or positive control.

    • Add 100 µL of the DPPH working solution (diluted from stock to have an absorbance of ~1.0 at 517 nm) to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation and Measurement:

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the % scavenging against the concentration of the test compound and determine the IC50 value (the concentration that causes 50% scavenging).

Causality: The decrease in absorbance is directly proportional to the amount of DPPH radical scavenged by the antioxidant.[8] A lower IC50 value indicates higher antioxidant potency. This self-validating system includes a positive control to ensure the assay is performing correctly and provides a benchmark for the compound's activity.

In-Vivo Efficacy: Performance in a Biological System

While in-vitro tests are crucial for mechanistic insights, in-vivo studies are essential to evaluate a compound's efficacy and safety in a living organism, accounting for complex processes like absorption, distribution, metabolism, and excretion (ADME).

Common In-Vivo Models for Anti-Inflammatory Activity

To validate the anti-inflammatory potential observed in-vitro, researchers use established animal models that mimic aspects of human inflammation.[9]

ModelDescriptionKey MeasurementsApplication
Carrageenan-Induced Paw Edema An acute inflammation model where carrageenan is injected into the paw of a rodent, causing localized swelling.[9]Paw volume/thickness, levels of pro-inflammatory mediators (e.g., TNF-α, IL-6) in tissue.Screening for acute anti-inflammatory and anti-edema effects.
Adjuvant-Induced Arthritis A chronic inflammation model that resembles human rheumatoid arthritis, induced by injecting an adjuvant.Joint swelling, arthritis score, bone degradation markers.Evaluating potential therapies for chronic inflammatory joint diseases.[10]
LPS-Induced Systemic Inflammation Lipopolysaccharide (LPS) from bacteria is administered to induce a systemic inflammatory response.Levels of cytokines (TNF-α, IL-1β, IL-6) in serum, organ damage markers.Studying systemic inflammation and sepsis-like conditions.[11]
Visualization: In-Vivo Experimental Workflow

The following diagram outlines the typical workflow for the carrageenan-induced paw edema model.

cluster_workflow Carrageenan-Induced Paw Edema Workflow Start Acclimatize Animals (e.g., Wistar Rats) Grouping Divide into Groups (Control, Test Compound, Standard Drug) Start->Grouping Admin Administer Test Compound (e.g., 2,3-DH-5-MBA) or Vehicle Grouping->Admin Measure_Initial Measure Initial Paw Volume Admin->Measure_Initial ~60 min pre-induction Induce Induce Inflammation (Inject Carrageenan into Paw) Measure_Time Measure Paw Volume at Intervals (1, 2, 3, 4 hr) Induce->Measure_Time Measure_Initial->Induce Analyze Calculate % Inhibition of Edema & Analyze Tissue Biomarkers Measure_Time->Analyze End Conclude Efficacy Analyze->End

Caption: Workflow for assessing acute anti-inflammatory activity in rodents.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol details a standard method for evaluating the acute anti-inflammatory efficacy of 2,3-Dihydroxy-5-methylbenzoic acid.

Objective: To assess the ability of the test compound to reduce acute inflammation in a rat model.

Materials:

  • Wistar rats (150-200g)

  • 2,3-Dihydroxy-5-methylbenzoic acid

  • Carrageenan (1% w/v in saline)

  • Indomethacin or Diclofenac (standard anti-inflammatory drug)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer (for measuring paw volume)

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize animals for at least one week under standard laboratory conditions.

    • Fast animals overnight before the experiment but allow free access to water.

    • Divide animals into at least three groups (n=6 per group):

      • Group I (Control): Receives vehicle only.

      • Group II (Test): Receives 2,3-Dihydroxy-5-methylbenzoic acid at a specific dose (e.g., 50 mg/kg, p.o.).

      • Group III (Standard): Receives Indomethacin (e.g., 10 mg/kg, p.o.).

  • Dosing and Baseline Measurement:

    • Administer the respective treatments orally (p.o.).

    • After 60 minutes, measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema:

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation:

    • Calculate the percentage increase in paw volume (edema) for each animal at each time point relative to its initial volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [ (V_c - V_t) / V_c ] * 100 where Vc is the average edema in the control group and Vt is the average edema in the treated group.

Causality: Carrageenan injection triggers a biphasic inflammatory response. A reduction in paw volume in the treated group compared to the control group indicates that the compound interferes with the inflammatory cascade (e.g., by inhibiting mediators like prostaglandins and cytokines).[9][11] The inclusion of a standard drug like Indomethacin provides a benchmark for clinically relevant anti-inflammatory activity.

Comparative Analysis: In-Vitro vs. In-Vivo

A compound that shows high potency in-vitro may not always translate to high efficacy in-vivo. Understanding the distinction is vital for drug development.

FeatureIn-Vitro TestingIn-Vivo Testing
System Isolated cells, enzymes, or molecules in a controlled environment.Whole, living organism with complex physiological systems.
Objective Elucidate specific mechanisms of action, determine potency (e.g., IC50).Evaluate overall efficacy, safety, pharmacokinetics (ADME), and potential side effects.
Advantages High throughput, lower cost, precise control over variables, fewer ethical concerns.[9]High biological relevance, provides data on systemic effects and bioavailability.
Limitations May not predict efficacy in a complex organism; lacks physiological context.[9]Lower throughput, higher cost, more complex, ethical considerations.[9]
Correlation Good in-vitro activity is a prerequisite for in-vivo testing, but does not guarantee success. A compound may fail in-vivo due to poor absorption, rapid metabolism, or off-target toxicity.

Conclusion and Future Directions

2,3-Dihydroxy-5-methylbenzoic acid, like other dihydroxybenzoic acids, demonstrates significant potential as an antioxidant and anti-inflammatory agent based on established in-vitro principles.[1][2][5] Its efficacy in controlled assays that measure radical scavenging and inhibition of inflammatory markers provides a strong rationale for further investigation.

The successful translation of these findings into in-vivo models, such as the carrageenan-induced paw edema assay, is the critical next step to validate its therapeutic utility. Future research should focus on:

  • Quantitative In-Vivo Studies: To determine the dose-response relationship and therapeutic window.

  • Pharmacokinetic Profiling: To understand its absorption, distribution, metabolism, and excretion, which are critical for predicting human efficacy.

  • Chronic Models: To investigate its potential in managing long-term inflammatory conditions.

  • Mechanism Elucidation: To confirm if the in-vivo anti-inflammatory effects are mediated by the inhibition of the NF-κB pathway or other targets.

By systematically bridging the gap between in-vitro and in-vivo data, the scientific community can fully unlock the therapeutic promise of 2,3-Dihydroxy-5-methylbenzoic acid.

References

  • A Researcher's Guide to In Vitro Antioxidant Assays for Novel Phenols. Benchchem.
  • Anti-Inflammatory Activity of Natural Products. PMC - PubMed Central.
  • Assessing Anti-Inflammatory Potential: In Vitro and In Vivo Testing of Plant Extracts. (2024).
  • In vitro and in vivo anti-inflammatory activities of natural matrices. ResearchGate.
  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI.
  • In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review). ResearchGate.
  • In vitro antioxidant activity and polyphenolic content of commonly used spices from Ethiopia. (2018).
  • Polyphenol Profile and In Vitro Antioxidant and Enzyme Inhibitory Activities of Different Solvent Extracts of Highland Barley Bran. MDPI. (2023).
  • Antioxidant Activity of Phenolic Compounds: From In Vitro Results to In Vivo Evidence. (2025).
  • Hydroxybenzoic acid isomers and the cardiovascular system. PMC - PubMed Central. (2014).
  • Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. PMC - NIH.
  • Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. MDPI.
  • Antioxidant properties of benzoic acid derivatives against superoxide radical. Semantic Scholar.
  • Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids. PMC - NIH.

Sources

Safety Operating Guide

Navigating the Disposal of 2,3-Dihydroxy-5-methylbenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the proper management of chemical reagents is paramount, not only for experimental success but also for ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,3-Dihydroxy-5-methylbenzoic acid, grounding each recommendation in established safety principles and regulatory frameworks. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.

Understanding the Compound: Hazard Profile and Waste Characterization

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is essential. While specific toxicological data for 2,3-Dihydroxy-5-methylbenzoic acid is limited, we can infer its likely hazard profile from the closely related compound, 2,3-Dihydroxybenzoic acid. This proactive approach, rooted in chemical structure-activity relationships, is a cornerstone of responsible laboratory safety.

The Safety Data Sheet (SDS) for 2,3-Dihydroxybenzoic acid classifies it with the following hazards:

  • Skin Irritation (Category 2)

  • Serious Eye Irritation (Category 2)

  • Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation [1]

Based on this, it is prudent to handle 2,3-Dihydroxy-5-methylbenzoic acid as a hazardous substance. The primary operational directive is to prevent contact with skin and eyes and to avoid inhalation of its dust or aerosols.

Initial Waste Determination: All disposable materials that have come into direct contact with 2,3-Dihydroxy-5-methylbenzoic acid, including gloves, weighing papers, and contaminated labware, must be considered hazardous waste. Unused or expired quantities of the solid chemical also fall into this category.

Segregation and Storage: The Foundation of Safe Disposal

Proper segregation and storage of chemical waste are critical to preventing accidental reactions and ensuring the safety of all laboratory personnel.[2] This process begins at the point of generation.

Step-by-Step Segregation and Storage Protocol:

  • Designate a Waste Container: Utilize a clearly labeled, dedicated waste container for 2,3-Dihydroxy-5-methylbenzoic acid waste. The container must be made of a material compatible with organic acids, such as high-density polyethylene (HDPE).

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "2,3-Dihydroxy-5-methylbenzoic acid". The label should also include the primary hazard warnings: "Irritant" and "Handle with Care".

  • Point of Generation: Keep the waste container in the immediate vicinity of where the waste is generated to minimize the risk of spills and cross-contamination. This is often referred to as a Satellite Accumulation Area (SAA).

  • Incompatible Materials: Ensure that the waste container for 2,3-Dihydroxy-5-methylbenzoic acid is stored separately from incompatible materials, particularly strong oxidizing agents, with which it may react violently.[1] A physical barrier or secondary containment is recommended.

  • Secure Storage: The container must be kept securely closed when not in use. Store the container in a well-ventilated area, away from heat sources or direct sunlight.

Disposal Procedures: A Decision-Based Workflow

The disposal of 2,3-Dihydroxy-5-methylbenzoic acid must be carried out in accordance with local, state, and federal regulations. The following workflow provides a general framework for its proper disposal.

Experimental Protocol for Waste Disposal:

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including:

    • Nitrile gloves

    • Safety glasses or goggles

    • A lab coat

  • Waste Collection:

    • Solid Waste: Carefully place all solid waste, including contaminated materials and unused chemical, into the designated hazardous waste container. Avoid generating dust.

    • Solutions: If 2,3-Dihydroxy-5-methylbenzoic acid has been dissolved in a solvent, the entire solution is considered hazardous waste. Do not dispose of it down the drain. The waste should be collected in a compatible, labeled liquid waste container.

  • Waste Pickup and Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.

The following diagram illustrates the decision-making process for the disposal of 2,3-Dihydroxy-5-methylbenzoic acid:

DisposalWorkflow start Waste Generation (2,3-Dihydroxy-5-methylbenzoic acid) characterization Waste Characterization (Assume Hazardous - Irritant) start->characterization ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) characterization->ppe segregation Segregate Waste at Point of Generation ppe->segregation container Use Labeled, Compatible Hazardous Waste Container segregation->container storage Store in a Secure, Ventilated Area Away from Incompatibles container->storage disposal Arrange for Professional Disposal (EHS or Licensed Contractor) storage->disposal end Disposal Complete disposal->end

Caption: Decision workflow for the disposal of 2,3-Dihydroxy-5-methylbenzoic acid.

Spill Management: Immediate and Effective Response

In the event of a spill, a prompt and appropriate response is crucial to mitigate any potential hazards.

Spill Cleanup Protocol:

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and the EHS department.

  • Control the Spill: For small, manageable spills, and if you are trained to do so, contain the spill using a chemical spill kit.

  • Absorb and Collect: Use an inert absorbent material to collect the spilled solid. Avoid raising dust.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for the cleanup, including absorbent pads and contaminated PPE, must be placed in the hazardous waste container for 2,3-Dihydroxy-5-methylbenzoic acid.

Regulatory Compliance: A Non-Negotiable Responsibility

The disposal of chemical waste is strictly regulated. The primary federal regulation in the United States is the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA). It is imperative that all laboratory personnel are aware of and adhere to these regulations, as well as any state and local rules that may be more stringent.

Regulatory Body Key Responsibility
EPA (Federal) Establishes the framework for hazardous waste management under RCRA.
State Environmental Agency Implements and enforces hazardous waste regulations at the state level.
Institutional EHS Provides guidance and services for compliant chemical waste disposal within the organization.

Conclusion

The proper disposal of 2,3-Dihydroxy-5-methylbenzoic acid, while seemingly a routine task, is a critical component of a robust laboratory safety program. By understanding the compound's potential hazards, implementing rigorous segregation and storage practices, and adhering to established disposal protocols, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific guidelines and your EHS department for any questions or concerns regarding chemical waste disposal.

References

  • Daniels Health. (2025, May 21).
  • Carl Roth GmbH + Co. KG. (2024, March 2).

Sources

Personal protective equipment for handling 2,3-Dihydroxy-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential safety and logistical information for handling 2,3-Dihydroxy-5-methylbenzoic acid. By synthesizing technical data from closely related compounds, this document offers field-proven insights to ensure laboratory safety.

Hazard Analysis: A Proactive Approach to Safety

  • Skin Irritation : Many benzoic acid derivatives are known to cause skin irritation upon contact.[1][2][3][4]

  • Serious Eye Damage/Irritation : Contact with the eyes is likely to cause serious irritation or damage.[1][2][3][4][5]

  • Respiratory Tract Irritation : Inhalation of the powdered form can lead to respiratory irritation.[1][2][3][4][6]

  • Harmful if Swallowed : Oral toxicity is a potential concern, as seen in some analogs.[4]

Given these potential hazards, a comprehensive Personal Protective Equipment (PPE) plan is crucial for safe handling.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is dictated by the nature of the work being performed. The following table outlines the recommended PPE for various laboratory operations involving 2,3-Dihydroxy-5-methylbenzoic acid.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (small quantities) Safety glasses with side shieldsNitrile glovesLaboratory coatRecommended if dust is generated
Dissolving and Solution Preparation Chemical splash gogglesNitrile glovesLaboratory coatNot generally required if performed in a well-ventilated area
Running Reactions (at temperature or pressure) Chemical splash goggles and a face shieldNitrile gloves (consider breakthrough times for solvents used)Laboratory coatDependent on the volatility of reactants and solvents
Work-up and Purification Chemical splash gogglesNitrile glovesLaboratory coatRecommended if aerosols or dusts can be generated
Handling Large Quantities Chemical splash goggles and a face shieldNitrile glovesChemical-resistant apron over a laboratory coatA NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended

PPE Selection and Use: A Step-by-Step Protocol

The following workflow provides a systematic approach to PPE selection and use.

PPE_Workflow cluster_prep Preparation cluster_selection PPE Selection cluster_procedure Procedure cluster_disposal Disposal assess_task Assess the Task (e.g., weighing, reaction) review_sds Review SDS of Analogs (Identify Hazards) assess_task->review_sds select_eye Select Eye Protection (Goggles/Face Shield) review_sds->select_eye select_gloves Select Gloves (Nitrile) review_sds->select_gloves select_body Select Body Protection (Lab Coat/Apron) review_sds->select_body select_resp Select Respiratory Protection (If dust/aerosol) review_sds->select_resp don_ppe Don PPE Correctly select_eye->don_ppe select_gloves->don_ppe select_body->don_ppe select_resp->don_ppe perform_task Perform Laboratory Task don_ppe->perform_task doff_ppe Doff PPE Correctly (Avoid Contamination) perform_task->doff_ppe dispose_gloves Dispose of Gloves in Designated Waste doff_ppe->dispose_gloves clean_reusable Clean and Store Reusable PPE doff_ppe->clean_reusable

Caption: PPE Selection Workflow for Handling 2,3-Dihydroxy-5-methylbenzoic acid.

Donning PPE
  • Hand Hygiene : Wash hands thoroughly before donning any PPE.

  • Lab Coat/Apron : Put on a clean, appropriately sized laboratory coat. If handling larger quantities, an additional chemical-resistant apron is advised.

  • Respiratory Protection (if required) : Perform a fit check for the respirator to ensure a proper seal.

  • Eye Protection : Don safety glasses, goggles, or a face shield as required by the specific task.

  • Gloves : Select nitrile gloves and inspect for any defects before wearing. Ensure the cuffs of the gloves are pulled over the sleeves of the lab coat.

Doffing PPE
  • Gloves : Remove gloves first by peeling them off from the cuff, turning them inside out to trap any contamination.

  • Lab Coat/Apron : Remove the lab coat by rolling it away from the body to prevent the transfer of any contaminants.

  • Eye Protection : Remove eye protection from the back to the front.

  • Respiratory Protection : Remove the respirator last.

  • Hand Hygiene : Wash hands thoroughly after removing all PPE.

Spill and Disposal Management

Spill Cleanup

In the event of a spill, adhere to the following procedure:

  • Alert Personnel : Inform others in the immediate area.

  • Evacuate : If the spill is large, evacuate the area.

  • PPE : Don appropriate PPE before attempting to clean the spill.

  • Containment : For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled container.[1][7] For liquid spills, use an inert absorbent material.

  • Decontamination : Clean the spill area with an appropriate solvent, followed by soap and water.

  • Disposal : Dispose of all contaminated materials as hazardous waste.[7]

Waste Disposal

All waste containing 2,3-Dihydroxy-5-methylbenzoic acid, including contaminated PPE and cleaning materials, must be disposed of in accordance with local, state, and federal regulations for hazardous waste.[3] Collect waste in a clearly labeled, sealed container.

Emergency Procedures

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[2][3]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[3]

  • Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

By adhering to these guidelines, researchers can safely handle 2,3-Dihydroxy-5-methylbenzoic acid, minimizing risks and ensuring a secure laboratory environment.

References

  • Apollo Scientific. (n.d.). 2,3-Difluoro-5-hydroxybenzoic acid Safety Data Sheet.
  • Apollo Scientific. (n.d.). 2-Iodo-5-methylbenzoic acid Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylbenzoic acid.
  • Carl ROTH. (2024). Safety Data Sheet: 2,3-Dihydroxybenzoic acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Methylbenzoic acid.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 3,5-Dihydroxybenzoic acid.
  • Fisher Scientific. (2005). SAFETY DATA SHEET: 2,5-Dihydroxybenzoic acid.
  • Synquest Labs. (n.d.). 2-Hydroxy-5-methylbenzoic acid Safety Data Sheet.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.